N-Methyl-4-(methylsulfonyl)aniline hydrochloride
Description
Properties
IUPAC Name |
N-methyl-4-methylsulfonylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.ClH/c1-9-7-3-5-8(6-4-7)12(2,10)11;/h3-6,9H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMAKOFZASQMNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)S(=O)(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00719221 | |
| Record name | 4-(Methanesulfonyl)-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263378-01-3 | |
| Record name | 4-(Methanesulfonyl)-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Methyl-4-(methylsulfonyl)aniline hydrochloride CAS number
An In-Depth Technical Guide to N-Methyl-4-(methylsulfonyl)aniline hydrochloride
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 1263378-01-3), a key organic intermediate. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, purification, and analytical characterization. We will explore the causal reasoning behind methodological choices, present detailed experimental protocols, and discuss its potential applications, particularly as a building block in medicinal chemistry. The guide is grounded in authoritative references to ensure scientific integrity and practical utility.
Compound Identification and Physicochemical Properties
This compound is a derivative of aniline, featuring both a methylamino group and a methylsulfonyl group. This substitution pattern makes it a valuable synthon in the development of targeted therapeutics. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for handling and subsequent reactions.
Key Identifiers
The fundamental identifiers for this compound are summarized below, providing a clear reference point for procurement and regulatory documentation.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 1263378-01-3 | [1][2] |
| Molecular Formula | C₈H₁₂ClNO₂S | [1] |
| Molecular Weight | 221.70 g/mol | Calculated |
| PubChem CID | 56965737 | [1] |
| MDL Number | MFCD18157693 | [1] |
Physicochemical Characteristics
The physical properties of a compound are critical for its handling, storage, and application in experimental settings.
| Property | Description | Rationale and Insights |
| Appearance | Typically a white to off-white crystalline powder or solid. | The solid, crystalline nature is characteristic of many organic hydrochloride salts, ensuring stability under standard conditions. |
| Solubility | Slightly soluble in water; soluble in organic solvents like methanol and DMSO. | The hydrochloride moiety increases aqueous solubility compared to its free base. High solubility in polar organic solvents is typical for this class of compounds and facilitates its use in various reaction media. |
| Storage | Store in a cool, dry place, sealed in a dark environment. | Like its parent compound, 4-(methylsulfonyl)aniline, it may be light-sensitive.[3] Proper storage is crucial to prevent degradation and maintain purity. |
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process: N-methylation of the parent aniline followed by conversion to its hydrochloride salt. The choice of methodology for the N-methylation step is critical to achieving high selectivity and yield.
Synthesis Pathway Overview
The logical pathway involves the selective methylation of the primary amine of 4-(Methylsulfonyl)aniline (CAS: 5470-49-5) to yield the secondary amine, N-Methyl-4-(methylsulfonyl)aniline, which is then protonated with hydrochloric acid.
Sources
An In-Depth Technical Guide to N-Methyl-4-(methylsulfonyl)aniline Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely on the availability of versatile and well-characterized building blocks. N-Methyl-4-(methylsulfonyl)aniline hydrochloride has emerged as a compound of significant interest, primarily for its role as a key intermediate in the synthesis of targeted therapies, particularly kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, purification, and analytical characterization, offering field-proven insights for its effective utilization in research and development.
Core Molecular Attributes
This compound is a substituted aniline derivative that possesses the critical pharmacophoric elements of a hydrogen bond donor (the secondary amine) and a sulfonyl group, which can act as a hydrogen bond acceptor and impart favorable physicochemical properties.
| Property | Value | Source(s) |
| Molecular Weight | 221.7 g/mol | [1] |
| Chemical Formula | C₈H₁₂ClNO₂S | [1][2] |
| CAS Number | 1263378-01-3 | [1][2] |
| Synonyms | (4-Methanesulfonyl-phenyl)-methyl-amine hydrochloride, N-methyl-4-methylsulfonylaniline;hydrochloride | |
| Appearance | Typically a white to off-white solid | |
| Solubility | Soluble in polar organic solvents such as methanol and DMSO. |
Molecular Structure:
Caption: Chemical structure of this compound.
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 4-(methylsulfonyl)aniline. The causality behind this experimental choice lies in the reliability of the N-methylation of anilines and the straightforward conversion to the hydrochloride salt, which often improves stability and handling properties.
Step 1: N-methylation of 4-(Methylsulfonyl)aniline
Several methods exist for the N-methylation of anilines. A common and effective laboratory-scale procedure involves reductive amination using formaldehyde followed by a reducing agent.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-(methylsulfonyl)aniline (1 equivalent) in a suitable solvent such as methanol or acetonitrile in a round-bottom flask, add formaldehyde (1.1 to 1.5 equivalents, typically as a 37% aqueous solution).
-
Formation of the Imine Intermediate: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine or aminal intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise (1.5 to 2 equivalents). The portion-wise addition is crucial to control the exothermic reaction and prevent over-reduction.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-methyl-4-(methylsulfonyl)aniline.
Caption: Workflow for the N-methylation of 4-(methylsulfonyl)aniline.
Step 2: Formation of the Hydrochloride Salt and Purification
The crude free base is often converted to its hydrochloride salt for improved stability and ease of handling. This step also serves as a purification method.
Experimental Protocol:
-
Dissolution: Dissolve the crude N-methyl-4-(methylsulfonyl)aniline in a minimal amount of a suitable organic solvent, such as isopropanol or ethyl acetate.
-
Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of the cold solvent used for precipitation to remove any soluble impurities.
-
Drying: Dry the purified this compound under vacuum to a constant weight.
Purification by Recrystallization
For higher purity, recrystallization is a self-validating system that can be employed.
Experimental Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, isopropanol, or mixtures with water.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Analytical Characterization for Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the S-methyl protons. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the N-methyl carbon, and the S-methyl carbon.
While specific peak assignments can vary slightly depending on the solvent, typical chemical shifts for the parent compound, 4-(methylsulfonyl)aniline, can be found in public databases.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of the compound.
Illustrative HPLC Method:
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid). A typical starting point could be a 70:30 mixture of acetonitrile and water.[4] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the aniline chromophore absorbs, typically around 254 nm. |
| Injection Volume | 10 µL |
The purity is determined by the area percentage of the main peak in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak for the free base (C₈H₁₁NO₂S) would be at m/z 185.05.
Applications in Drug Development: A Focus on Kinase Inhibitors
This compound serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules, most notably kinase inhibitors.[5] The aniline nitrogen provides a key interaction point with the hinge region of the kinase ATP-binding site, a common feature in many kinase inhibitor scaffolds.
The 4-(methylsulfonyl) group can contribute to the overall binding affinity and selectivity of the final drug molecule through interactions with the solvent-exposed region of the active site. Furthermore, this group can modulate the physicochemical properties of the compound, such as solubility and metabolic stability.
Logical Relationship in Kinase Inhibitor Synthesis:
Caption: The role of this compound in the synthesis of kinase inhibitors.
Anilinoquinazolines and anilinopyrimidines are prominent classes of kinase inhibitors, and this compound is an ideal precursor for introducing the desired substituted aniline moiety into these scaffolds.[6]
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. The compound is typically stored at room temperature in a dry, well-ventilated area.
Conclusion
This compound is a valuable and versatile building block for drug discovery and development. Its well-defined chemical properties, coupled with established synthetic and analytical protocols, make it a reliable intermediate for the construction of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors. This guide provides a foundational understanding for researchers and scientists to effectively utilize this compound in their synthetic endeavors.
References
- PubChem. 4-(Methylsulfonyl)aniline.
- American Elements. This compound. [Link]
- Witten, B. and Reid, E. E. p-Aminotetraphenylmethane. Organic Syntheses, Coll. Vol. 3, p.81 (1955); Vol. 28, p.11 (1948). [Link]
- ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
- Siddiqui, A. A. et al. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules 2012, 17(2), 1950-1964. [Link]
- SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column. [Link]
- PubMed. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. [Link]
- PubMed. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. [Link]
- ResearchGate.
- Beilstein Journal of Organic Chemistry. Synthesis and biological evaluation of 4-anilinoquinolines as potent inhibitors of epidermal growth factor receptor. [Link]
- PubMed Central. Quantification of aniline and N-methylaniline in indigo. [Link]
- Google Patents. Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride.
- University of Liverpool IT Services. A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]
- Supporting Inform
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- 1. This compound – Biotuva Life Sciences [biotuva.com]
- 2. americanelements.com [americanelements.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methyl-4-(methylsulfonyl)aniline Hydrochloride: A Technical Guide for Researchers
Abstract
N-Methyl-4-(methylsulfonyl)aniline hydrochloride is a chemical compound of interest in the fields of medicinal chemistry and drug development. Its structure, featuring a methylamino group and a methylsulfonyl moiety on a phenyl ring, presents a unique combination of functionalities that are relevant for designing novel therapeutic agents. This technical guide provides a comprehensive overview of the available chemical and physical properties, safety information, and potential applications of this compound, compiled to assist researchers and scientists in their work with this compound. While detailed experimental data for this specific salt is limited in publicly available literature, this guide synthesizes the existing information and provides context based on related structures.
Chemical Identity and Physical Properties
This compound is the hydrochloride salt of the parent compound, N-Methyl-4-(methylsulfonyl)aniline. The addition of hydrochloric acid protonates the basic nitrogen atom of the methylamino group, forming the corresponding ammonium salt. This conversion typically enhances the compound's solubility in aqueous media and improves its stability for handling and formulation.
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1263378-01-3[1] |
| Molecular Formula | C₈H₁₂ClNO₂S[1] |
| Molecular Weight | 221.7 g/mol [1] |
| Canonical SMILES | CNC1=CC=C(C=C1)S(=O)(=O)C.Cl |
| InChI | InChI=1S/C8H11NO2S.ClH/c1-9-7-3-5-8(6-4-7)12(2,10)11;/h3-6,9H,1-2H3;1H |
Table 2: Physical Properties
| Property | Value | Source |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Appearance | Data not available |
Expert Insight: The lack of readily available experimental data on the physical properties of this compound suggests that it may be a research chemical with limited commercial availability or extensive characterization. Researchers should consider performing their own analysis to determine these properties for their specific applications. The hydrochloride salt form is expected to exhibit higher water solubility compared to its free base.
Structural Elucidation and Spectral Data
Detailed experimental spectral data for this compound is not widely published. However, the expected spectral characteristics can be inferred from the known spectra of its parent compound and related aniline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the S-methyl protons. The aromatic protons would likely appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The N-methyl protons would be a singlet, and the S-methyl protons would also be a singlet, typically found at a different chemical shift. The proton on the nitrogen, being part of the ammonium salt, may be broadened and its chemical shift could be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the aromatic carbons, with two signals for the substituted carbons and two for the unsubstituted carbons due to symmetry. Signals for the N-methyl and S-methyl carbons would also be present.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to display characteristic absorption bands for the N-H stretching of the secondary ammonium salt, C-H stretching of the aromatic and methyl groups, S=O stretching of the sulfonyl group (typically two strong bands), and C=C stretching of the aromatic ring.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak for the free base, N-Methyl-4-(methylsulfonyl)aniline, after the loss of HCl. Fragmentation patterns would likely involve the loss of the methyl groups and the sulfonyl group.
Synthesis and Reactivity
Conceptual Synthetic Workflow
Caption: Plausible synthetic routes to this compound.
Experimental Protocol (Hypothetical): N-Methylation of 4-(Methylsulfonyl)aniline
This protocol describes a potential method for the synthesis of the free base, which can then be converted to the hydrochloride salt.
-
Reaction Setup: To a solution of 4-(methylsulfonyl)aniline (1 equivalent) in a suitable solvent such as methanol or acetonitrile in a round-bottom flask, add formaldehyde (1.1 equivalents) and sodium cyanoborohydride (1.5 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified N-Methyl-4-(methylsulfonyl)aniline in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Add a solution of hydrochloric acid in the same solvent dropwise with stirring. The hydrochloride salt should precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with a small amount of the solvent, and dry under vacuum to yield this compound.
Expert Insight: The choice of reagents and reaction conditions for the N-methylation step is crucial to avoid side reactions, such as the formation of the dimethylated product. The Eschweiler-Clarke reaction is a classic method for the methylation of amines and could be a viable alternative.
Applications in Drug Development
While specific applications of this compound are not extensively documented, the structural motifs present in the molecule are of significant interest in medicinal chemistry. The methylsulfonyl group is a bioisostere for other functional groups and can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.
The parent compound, 4-(methylsulfonyl)aniline, is a known building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. It is plausible that this compound could be utilized in a similar capacity, where the N-methyl group could be introduced to modulate properties such as potency, selectivity, or metabolic stability. Aniline and N-methylaniline derivatives are also used as intermediates in the synthesis of various pharmaceuticals, including anticancer and cardiovascular drugs.[2]
Safety and Handling
The safety profile of this compound is not fully characterized. However, based on the available information for related compounds, it should be handled with care in a laboratory setting.
Table 3: Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Expert Insight: Given the hazard statements, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of exposure, follow the first-aid measures outlined in the precautionary statements. A comprehensive toxicological evaluation of this specific compound has not been found.
Conclusion
This compound is a chemical entity with potential utility in synthetic and medicinal chemistry. This guide has consolidated the available information on its chemical properties, potential synthetic routes, and safety considerations. The significant gaps in the experimental data for this compound highlight the need for further research and characterization. Scientists and researchers working with this compound are encouraged to perform their own analytical and safety assessments to ensure the integrity of their work and to contribute to the body of knowledge for this potentially valuable research chemical.
References
Please note that direct, comprehensive references for this compound are scarce. The following list includes sources for the parent compound and related structures, which have been used to infer the properties and potential applications of the target compound.
- Apicule. 4-(Methylsulfonyl)aniline hydrochloride (CAS No: 177662-76-9) API Intermediate Manufacturers.
- PubChem. 4-(Methylsulfonyl)aniline hydrochloride. National Center for Biotechnology Information.
- American Elements. This compound.
- Google Patents. CN102329254B - Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride.
- ResearchGate. Synthesis of 4-(methylsulfonyl)aniline (6).
- American Elements. This compound.
- Penta chemicals. Aniline hydrochloride.
- Yufeng. Exploring the Properties and Applications of Aniline and N-Methylaniline.
Sources
An In-depth Technical Guide to the Synthesis of N-Methyl-4-(methylsulfonyl)aniline Hydrochloride
Abstract
N-Methyl-4-(methylsulfonyl)aniline hydrochloride is a pivotal chemical intermediate, most notably in the synthesis of the Class III antiarrhythmic agent, Dofetilide.[1] The structural integrity and purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of a robust and widely adopted synthesis route for this compound. We will delve into the strategic considerations behind the chosen pathway, detailed reaction mechanisms, step-by-step experimental protocols, and methods for characterization. This document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.
Introduction and Strategic Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The core structure features an aniline ring substituted with a methylamino group and a methylsulfonyl group at the para position. The hydrochloride salt form enhances the compound's stability and handling properties.
The most logical and industrially viable synthetic strategy commences with a readily available starting material, 4-(methylthio)aniline.[2][3] This approach can be dissected into three primary transformations:
-
N-Methylation: Introduction of a methyl group onto the primary amine of 4-(methylthio)aniline.
-
Oxidation: Conversion of the methylthio (sulfide) group to the corresponding methylsulfonyl (sulfone) group.[4]
-
Salt Formation: Conversion of the resulting free base, N-Methyl-4-(methylsulfonyl)aniline, into its hydrochloride salt for improved stability and handling.
This sequence is strategically advantageous because it protects the sensitive amine functionality during the oxidation step and utilizes common, scalable chemical transformations.
Logical Flow of Synthesis
The chosen pathway is designed to maximize efficiency and minimize side reactions. Performing the N-methylation before the oxidation of the sulfur atom is a critical decision. Oxidizing agents are often non-selective and could potentially react with the primary or secondary amine. By first creating the secondary amine, and then proceeding with oxidation, the process becomes more controlled.
Sources
- 1. CN108164429A - The preparation method of Dofetilide intermediate - Google Patents [patents.google.com]
- 2. 4-(Methylthio)aniline | C7H9NS | CID 66038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Methylthio)aniline 97 104-96-1 [sigmaaldrich.com]
- 4. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Starting Materials for N-Methyl-4-(methylsulfonyl)aniline Hydrochloride
This guide provides a comprehensive technical overview of the synthesis and characterization of starting materials for N-Methyl-4-(methylsulfonyl)aniline hydrochloride, a key intermediate in pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into synthetic pathways, experimental protocols, and analytical considerations.
Executive Summary
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The robust and efficient synthesis of this intermediate is paramount for drug development timelines and overall cost-effectiveness. This guide delineates two primary, field-proven synthetic routes to the core intermediate, 4-(methylsulfonyl)aniline, and its subsequent N-methylation and salt formation. The strategic selection of starting materials and optimization of reaction conditions are critical for achieving high yield and purity. This document provides a detailed exploration of these pathways, emphasizing the underlying chemical principles and practical considerations for successful implementation.
Strategic Synthesis of the 4-(Methylsulfonyl)aniline Core
The synthesis of the 4-(methylsulfonyl)aniline core is the foundational stage. Two principal, validated routes are presented here, each with distinct advantages and considerations.
Route 1: From Acetanilide - A Classic and Scalable Approach
This route commences with the readily available and cost-effective starting material, acetanilide. The synthetic sequence involves electrophilic substitution followed by functional group manipulations.
Experimental Protocol: Synthesis of 4-(Methylsulfonyl)aniline from Acetanilide [1]
-
Chlorosulfonation of Acetanilide:
-
In a fume hood, cautiously add acetanilide (1.0 eq) in portions to chlorosulfonic acid (3.0 eq) at 0-5 °C with vigorous stirring.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Causality: The electron-donating character of the acetamido group directs the electrophilic chlorosulfonyl group to the para position. The acetyl group also serves as a protecting group for the amine, preventing side reactions.
-
-
Reductive Methylthiolation:
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
The precipitated 4-acetamidobenzenesulfonyl chloride is filtered, washed with cold water, and used directly in the next step.
-
The crude sulfonyl chloride is then subjected to reduction and methylation. A common method involves reaction with sodium sulfite to form the sulfinate, followed by methylation with a methylating agent like dimethyl sulfate.
-
-
Hydrolysis to 4-(Methylsulfonyl)aniline:
-
The resulting N-(4-(methylsulfonyl)phenyl)acetamide is hydrolyzed under acidic or basic conditions. For acidic hydrolysis, refluxing with aqueous hydrochloric acid is effective.[2][3]
-
After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide) to precipitate the 4-(methylsulfonyl)aniline.
-
The product is then filtered, washed with water, and dried.
-
Route 2: From 1-Methanesulfonyl-4-nitrobenzene - A Direct Reduction Pathway
This alternative route begins with 1-methanesulfonyl-4-nitrobenzene and involves a direct reduction of the nitro group to the corresponding aniline.[4]
Experimental Protocol: Synthesis of 4-(Methylsulfonyl)aniline from 1-Methanesulfonyl-4-nitrobenzene [4]
-
Catalytic Hydrogenation:
-
Dissolve 1-methanesulfonyl-4-nitro-benzene (1.0 eq) in a suitable solvent, such as methanol or ethanol (20 mL for 500 mg of starting material).[4]
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 100 mg for 500 mg of starting material).[4]
-
Hydrogenate the mixture at atmospheric pressure until the uptake of hydrogen ceases. The reaction can be monitored by TLC.
-
Causality: The nitro group is highly susceptible to reduction under catalytic hydrogenation conditions, providing a clean and efficient conversion to the amine.
-
-
Work-up and Isolation:
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.[4]
-
The filtrate is concentrated under reduced pressure to yield a residue.
-
The crude product is then recrystallized from a suitable solvent, such as ethanol, to afford pure 4-methanesulphonyl-phenylamine.[4] A yield of approximately 65% can be expected.[4]
-
Key Starting Material Properties and Safety
A thorough understanding of the physicochemical properties and hazards of the starting materials is crucial for safe and effective synthesis.
| Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Hazards |
| Acetanilide | C₈H₉NO | 135.17 | 114.3 | 304 | Harmful if swallowed. |
| Chlorosulfonic Acid | HSO₃Cl | 116.52 | -80 | 158 | Causes severe skin burns and eye damage. Reacts violently with water. |
| 1-Methanesulfonyl-4-nitrobenzene | C₇H₇NO₄S | 201.20 | 145-148 | - | Harmful if swallowed. Causes skin and eye irritation. |
| 4-Fluoro-1-nitrobenzene | C₆H₄FNO₂ | 141.10 | 21 | 205 | Toxic if inhaled. Harmful if swallowed or in contact with skin.[5][6] |
| Sodium Methanesulfinate | CH₃NaO₂S | 102.09 | >300 (dec.) | - | Harmful if swallowed.[7][8][9] |
This table provides a summary of key data. Always consult the full Safety Data Sheet (SDS) before handling any chemical.
Synthesis of N-Methyl-4-(methylsulfonyl)aniline
The subsequent N-methylation of the 4-(methylsulfonyl)aniline core is a critical step to arrive at the desired intermediate.
N-Methylation via Reductive Amination
A common and effective method for the N-methylation of anilines is reductive amination using formaldehyde as the C1 source and a suitable reducing agent.
Experimental Protocol: N-Methylation of 4-(Methylsulfonyl)aniline
-
Reaction Setup:
-
In a round-bottom flask, dissolve 4-(methylsulfonyl)aniline (1.0 eq) in a suitable solvent such as methanol.
-
Add an aqueous solution of formaldehyde (1.1 eq).
-
Cool the mixture in an ice bath.
-
-
Reduction:
-
Add a reducing agent, such as sodium borohydride, portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Causality: The aniline reacts with formaldehyde to form an intermediate imine (or iminium ion), which is then reduced in situ by the hydride reagent to the N-methylated product.
-
-
Work-up and Isolation:
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude N-Methyl-4-(methylsulfonyl)aniline can be purified by column chromatography or recrystallization.
-
Final Step: Formation of the Hydrochloride Salt
The conversion of the free base to its hydrochloride salt is often the final step to improve the compound's stability and handling properties.
Experimental Protocol: Preparation of this compound
-
Salt Formation:
-
Dissolve the purified N-Methyl-4-(methylsulfonyl)aniline free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in the same solvent (or ethereal HCl) with stirring.
-
Causality: The basic nitrogen atom of the aniline is protonated by the hydrochloric acid, forming the ammonium salt which is typically less soluble in organic solvents and precipitates out.
-
-
Isolation and Drying:
-
The precipitated hydrochloride salt is collected by filtration.
-
Wash the solid with a small amount of the cold solvent to remove any unreacted starting material.
-
Dry the final product under vacuum to obtain this compound as a stable, crystalline solid.
-
Visualization of Synthetic Pathways
To provide a clear visual representation of the synthetic strategies discussed, the following diagrams have been generated using Graphviz.
Caption: Synthetic pathway from Acetanilide to 4-(Methylsulfonyl)aniline.
Caption: Final conversion to this compound.
Analytical Characterization
The identity and purity of the starting materials, intermediates, and the final product must be rigorously confirmed using a suite of analytical techniques.
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of proton and carbon environments. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns for structural confirmation. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of key functional groups. |
| Elemental Analysis | Confirmation of the elemental composition of the final product. |
A combination of these techniques provides a comprehensive characterization, ensuring the material meets the stringent quality requirements for pharmaceutical development. [10][11][12][13]
Conclusion
The synthesis of this compound is a multi-step process that requires careful selection of starting materials and precise control over reaction conditions. This guide has detailed two robust synthetic pathways to the key 4-(methylsulfonyl)aniline intermediate, followed by the N-methylation and final salt formation steps. By understanding the underlying chemical principles and adhering to the detailed experimental protocols, researchers and drug development professionals can confidently and efficiently produce this vital pharmaceutical intermediate. The provided data and visualizations serve as a practical resource for the successful execution and optimization of this synthetic sequence.
References
- Al-Ghorbani, M., et al. (2015). Synthesis of 4-(methylsulfonyl)aniline (6). ResearchGate.
- Lancashire, R. J. (2024). 2.8: The preparation of Acetanilide from Aniline. Chemistry LibreTexts.
- Slideshare. (n.d.). Acetanilide synthesis.
- ResearchGate. (2022). Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals.
- Google Patents. (n.d.). Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride.
- ChemRxiv. (2022). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme.
- ResearchGate. (n.d.). Different protocols for methylation of aniline.
- Wikipedia. (n.d.). 4-Fluoronitrobenzene.
- Supporting Information. (n.d.).
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Sodium methanesulphonate.
- MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices.
- University of Basrah. (n.d.). Synthesis of Acetanilide.
- YouTube. (2020). PRACTICAL 1: SYNTHESIS OF ACETANILIDE FROM ANILINE by Dr Keyur Bhatt at Ganpat University.
- Loba Chemie. (n.d.). 1-FLUORO-4-NITROBENZENE.
- Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE.
- IntechOpen. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies.
- Wiley Online Library. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
- SpringerLink. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts.
- NIOSH. (n.d.). MONOMETHYLANILINE.
- Google Patents. (n.d.). Method for preparing n-methylaniline.
- YouTube. (2020). Hydrolysis of acetanilide in acidic medium.
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N-Methyl-4-(methylsulfonyl)aniline hydrochloride mechanism of action
An In-depth Technical Guide to the Core Mechanism of Action of N-Methyl-4-(methylsulfonyl)aniline hydrochloride
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is an aromatic amine derivative featuring a core 4-(methylsulfonyl)aniline scaffold. While direct, extensive research on this specific N-methylated compound is limited, a deep analysis of its structural components, particularly the 4-(methylsulfonyl)aniline pharmacophore, provides a robust, evidence-based hypothesis for its mechanism of action. This guide synthesizes information from medicinal chemistry and pharmacology to posit that the primary mechanism of action for this compound is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. We will explore the biochemical basis for this action, the downstream effects on inflammatory pathways, and the standard methodologies required to validate this hypothesis experimentally.
Introduction: Deconstructing the Molecule
This compound is a small organic molecule with the chemical formula C₈H₁₂ClNO₂S. Its structure is characterized by an aniline ring substituted at the para (4) position with a methylsulfonyl (-SO₂CH₃) group and a methyl group on the amine nitrogen. The hydrochloride salt form enhances its solubility in aqueous media, a common practice in pharmaceutical development for improving bioavailability and handling.[1][2]
The key to understanding its biological activity lies in recognizing the 4-(methylsulfonyl)aniline moiety as a privileged pharmacophore in modern drug design. This specific arrangement of a phenyl ring, an amine, and a methylsulfonyl group is a cornerstone of a class of highly successful anti-inflammatory drugs.
The Core Mechanism: Selective COX-2 Inhibition
The most well-documented role of the 4-(methylsulfonyl)aniline scaffold is its ability to confer selectivity for the cyclooxygenase-2 (COX-2) enzyme over its isoform, COX-1.[3][4] This insight forms the foundation of our mechanistic hypothesis.
The Cyclooxygenase (COX) Enzymes
COX-1 and COX-2 are isozymes that catalyze the conversion of arachidonic acid into prostaglandin H₂, the precursor to various prostaglandins and thromboxanes. These eicosanoids are critical signaling molecules in numerous physiological and pathological processes.
-
COX-1 (The "Housekeeping" Enzyme): Constitutively expressed in most tissues, COX-1 is responsible for producing prostaglandins that regulate essential physiological functions, such as protecting the gastric mucosa and maintaining renal blood flow.
-
COX-2 (The "Inflammatory" Enzyme): Its expression is typically low in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and mitogens. The prostaglandins produced by COX-2 are primary mediators of inflammation, pain, and fever.[4]
The Structural Basis for Selective Inhibition
The rationale for designing selective COX-2 inhibitors is to reduce inflammation without disrupting the protective functions of COX-1, thereby avoiding common side effects of non-selective NSAIDs like gastrointestinal ulcers.
The selectivity of compounds containing the 4-(methylsulfonyl)aniline pharmacophore arises from a key structural difference between the two enzyme active sites. The COX-2 active site is approximately 20% larger than the COX-1 active site and possesses a distinct side pocket. The methylsulfonyl (-SO₂CH₃) group of the inhibitor is perfectly sized and oriented to fit into this side pocket, creating a stable, high-affinity interaction that is not possible with the smaller COX-1 active site. The N-methyl group on the aniline likely modulates the electronic properties and steric profile of the molecule, potentially fine-tuning its binding affinity and pharmacokinetic properties.
The proposed inhibitory action is visualized in the signaling pathway below.
Caption: Proposed mechanism of N-Methyl-4-(methylsulfonyl)aniline HCl as a selective COX-2 inhibitor.
Experimental Validation Protocols
To validate the hypothesized mechanism of action, a series of standardized in vitro and in vivo assays are required. These protocols form a self-validating system to confirm COX-2 selectivity and anti-inflammatory effects.
In Vitro Enzyme Inhibition Assay (COX-1/COX-2)
This is the foundational experiment to determine the potency and selectivity of the compound.
Objective: To quantify the 50% inhibitory concentration (IC₅₀) of this compound against purified human COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations (e.g., 0.01 nM to 100 µM).
-
Assay Reaction: In a 96-well plate format, combine the enzyme (either COX-1 or COX-2), a heme cofactor, and the test compound at various concentrations. Incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate Reaction: Add arachidonic acid as the substrate to start the enzymatic reaction.
-
Detection: The activity of the COX enzyme is measured by quantifying the amount of prostaglandin E₂ (PGE₂) produced, typically using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value for each enzyme.
-
Selectivity Index (SI): Calculate the SI by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2. A high SI value (>10) indicates selectivity for COX-2.
Whole Blood Assay
This ex vivo assay provides a more physiologically relevant context by measuring COX inhibition in a complex biological matrix.
Objective: To assess the inhibitory effect of the compound on COX-1 and COX-2 in human whole blood.
Methodology:
-
Blood Collection: Draw fresh venous blood from healthy volunteers into heparinized tubes.
-
COX-2 Induction: To measure COX-2 activity, aliquot blood and stimulate it with lipopolysaccharide (LPS) to induce COX-2 expression. For COX-1, use unstimulated blood.
-
Compound Incubation: Add various concentrations of this compound to both the LPS-stimulated and unstimulated blood samples and incubate.
-
Eicosanoid Measurement:
-
In the LPS-stimulated (COX-2) samples, measure the levels of PGE₂.
-
In the unstimulated (COX-1) samples, allow the blood to clot to trigger platelet activation and measure the levels of thromboxane B₂ (TXB₂), a stable metabolite of the COX-1 product thromboxane A₂.
-
-
Analysis: Quantify PGE₂ and TXB₂ levels using LC-MS/MS or ELISA. Calculate IC₅₀ values for the inhibition of each pathway to determine selectivity in a cellular environment.
In Vivo Anti-Inflammatory Model: Carrageenan-Induced Paw Edema
This is a classic animal model to confirm that the in vitro enzyme inhibition translates to in vivo anti-inflammatory effects.[3]
Objective: To evaluate the ability of the compound to reduce acute inflammation in a rat model.
Methodology:
-
Animal Dosing: Administer this compound orally or via intraperitoneal injection to a group of rats. A control group receives the vehicle, and a positive control group receives a known NSAID (e.g., Celecoxib).
-
Induction of Inflammation: After a set period (e.g., 60 minutes), inject a small amount of carrageenan solution into the sub-plantar tissue of one hind paw of each rat.
-
Measurement of Edema: Measure the volume of the paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group. A statistically significant reduction in paw volume indicates anti-inflammatory activity.
Caption: A logical workflow for the experimental validation of the proposed mechanism of action.
Quantitative Data and Expected Outcomes
Based on the known activity of related 4-(methylsulfonyl)aniline derivatives, the following outcomes would be expected from the validation studies.
| Assay Type | Parameter | Expected Result for a Selective COX-2 Inhibitor |
| In Vitro Enzyme Assay | COX-1 IC₅₀ | > 10 µM |
| COX-2 IC₅₀ | < 1 µM (nanomolar range preferred) | |
| Selectivity Index (SI) | > 10, ideally > 100 | |
| Whole Blood Assay | TXB₂ Inhibition IC₅₀ | High (micromolar) |
| PGE₂ Inhibition IC₅₀ | Low (nanomolar to low micromolar) | |
| In Vivo Paw Edema | Edema Inhibition | Significant reduction compared to vehicle control |
Conclusion and Future Directions
The chemical structure of this compound strongly supports the hypothesis that its primary mechanism of action is the selective inhibition of the COX-2 enzyme. This action blocks the synthesis of pro-inflammatory prostaglandins, leading to anti-inflammatory, analgesic, and antipyretic effects. The 4-(methylsulfonyl)aniline core is a well-established pharmacophore responsible for docking into the specific side pocket of the COX-2 active site.
Future research should focus on executing the described validation protocols to generate definitive IC₅₀ and efficacy data. Furthermore, comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies would be necessary to fully characterize its potential as a therapeutic agent. Investigating the specific contribution of the N-methyl group to potency, selectivity, and metabolic stability compared to its non-methylated parent compound would be a critical next step in its development.
References
- Al-Soud, Y. A., et al. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(9), 11139-11151.
- PubChem. 4-(Methylsulfonyl)aniline hydrochloride. CID 2735180.
- PubChem. 4-(Methylsulfonyl)aniline. CID 79617.
- ResearchGate. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore.
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Navigating the Therapeutic Potential of N-Methyl-4-(methylsulfonyl)aniline Hydrochloride: A Predictive Biological Activity Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Methyl-4-(methylsulfonyl)aniline hydrochloride is a small molecule of interest within medicinal chemistry. While direct and extensive biological activity data for this specific compound is not yet prevalent in public literature, its core structure, a sulfonylaniline moiety, is a well-established pharmacophore. This technical guide provides a predictive framework for the biological activity of this compound, drawing upon the extensive research conducted on its close structural analogs. We hypothesize that this compound is likely to exhibit anti-inflammatory properties, potentially through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This document will delve into the rationale behind this prediction, explore the structure-activity relationships that govern the activity of this class of compounds, and provide detailed experimental protocols to validate these hypotheses.
Introduction: Unveiling a Potential Anti-inflammatory Agent
This compound belongs to the sulfonylaniline class of organic compounds. While its primary applications to date have been as a chemical intermediate, its structural similarity to known bioactive molecules warrants a deeper investigation into its therapeutic potential. The parent compound, 4-(methylsulfonyl)aniline, and its derivatives have been extensively explored as scaffolds for the development of anti-inflammatory drugs, with a particular focus on selective COX-2 inhibitors.[1][2] This guide, therefore, puts forth the scientifically-grounded hypothesis that this compound is a promising candidate for anti-inflammatory activity. We will explore this potential through a detailed analysis of its predicted mechanism of action, structure-activity relationships, and a roadmap for its experimental validation.
Chemical and Physical Properties: A Comparative Overview
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. Below is a comparative summary of the available data for this compound and its parent compound, 4-(methylsulfonyl)aniline.
| Property | This compound | 4-(methylsulfonyl)aniline |
| CAS Number | 1263378-01-3 | 5470-49-5 |
| Molecular Formula | C₈H₁₂ClNO₂S | C₇H₉NO₂S |
| Molecular Weight | 221.70 g/mol | 171.22 g/mol |
| Appearance | White or beige powder | White or beige powder |
| Melting Point | Not available | 139-142 °C |
| Solubility | Soluble in water | Soluble in water |
Predicted Biological Activity and Mechanism of Action: Targeting Inflammation
The Rationale for Anti-inflammatory Activity and COX-2 Selectivity
Inflammation is a complex biological response to harmful stimuli, and a key mediator of this process is the prostaglandin family of lipid compounds. The synthesis of prostaglandins is catalyzed by the cyclooxygenase (COX) enzymes. There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate normal physiological functions, such as maintaining the integrity of the stomach lining. Conversely, COX-2 is typically induced at sites of inflammation and is the primary source of prostaglandins that mediate pain and swelling.
Many traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects. The development of selective COX-2 inhibitors was a significant advancement in anti-inflammatory therapy, offering a better safety profile. The sulfonylaniline scaffold has been a cornerstone in the design of selective COX-2 inhibitors.[3][4] The sulfonyl group is a key structural feature that allows for specific interactions within the active site of the COX-2 enzyme.[5]
Given that this compound possesses this critical sulfonylaniline core, it is highly probable that it will exhibit anti-inflammatory activity through the inhibition of COX enzymes, with a likely preference for COX-2.
Caption: The Arachidonic Acid Cascade and the Role of COX Enzymes.
Structure-Activity Relationship (SAR): The Impact of N-Methylation
The binding of sulfonylaniline-based inhibitors to the COX-2 active site is a well-studied interaction. The sulfonyl group typically binds to a side pocket in the COX-2 enzyme that is not present in COX-1, contributing to its selectivity. The aniline nitrogen and its substituents also play a crucial role in the overall binding affinity and selectivity.
In the case of this compound, the key structural modification compared to its parent compound is the presence of a methyl group on the aniline nitrogen. This N-methylation is predicted to have several effects:
-
Steric Influence: The methyl group will introduce steric bulk around the nitrogen atom. This could either enhance or slightly hinder the optimal positioning of the molecule within the COX-2 active site.
-
Electronic Effects: The methyl group is weakly electron-donating, which could subtly alter the electronic properties of the aniline ring and the nitrogen lone pair, potentially influencing hydrogen bonding interactions.
-
Pharmacokinetic Impact: N-methylation can significantly impact a molecule's pharmacokinetic properties, such as its lipophilicity, metabolic stability, and membrane permeability.
Predicting the precise impact of N-methylation requires experimental validation. However, based on general principles of medicinal chemistry, it is a modification that can fine-tune the biological activity and pharmacokinetic profile of a lead compound.
Caption: Key Pharmacophoric Features of N-Methyl-4-(methylsulfonyl)aniline.
Experimental Protocols for Biological Evaluation: A Roadmap to Validation
To empirically determine the biological activity of this compound, a systematic experimental approach is necessary. The following protocols provide a framework for this evaluation.
In Vitro Cyclooxygenase (COX) Inhibition Assays
The initial step is to assess the direct inhibitory effect of the compound on COX-1 and COX-2 enzymes.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) values for COX-1 and COX-2.
Methodology:
-
Enzyme Source: Use purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
Assay Principle: A common method is a colorimetric or fluorometric assay that measures the peroxidase activity of the COX enzyme.[6][7]
-
Procedure: a. Prepare a series of dilutions of this compound. b. In a 96-well plate, add the COX enzyme, a heme cofactor, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control. c. Initiate the reaction by adding arachidonic acid as the substrate. d. Monitor the reaction progress by measuring the absorbance or fluorescence at the appropriate wavelength over time. e. Calculate the percentage of inhibition for each concentration of the test compound. f. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Selectivity Index (SI): Calculate the SI by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2. A higher SI indicates greater selectivity for COX-2.
Cell-Based Anti-inflammatory Assays
To evaluate the compound's activity in a more biologically relevant context, cell-based assays are employed.
Objective: To assess the ability of the compound to inhibit prostaglandin production in cells.
Methodology:
-
Cell Line: Use a suitable cell line, such as RAW 264.7 murine macrophages or human monocytes (e.g., THP-1).
-
Procedure: a. Culture the cells in appropriate media. b. Pre-treat the cells with various concentrations of this compound for a specified period. c. Induce an inflammatory response by adding lipopolysaccharide (LPS). d. After incubation, collect the cell culture supernatant. e. Measure the concentration of prostaglandin E₂ (PGE₂) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit. f. Determine the IC₅₀ for PGE₂ production.
In Vivo Models of Inflammation
To assess the compound's efficacy in a whole-animal model, a standard inflammation model can be used.
Objective: To evaluate the in vivo anti-inflammatory activity of the compound.
Methodology:
-
Animal Model: Use a rodent model, such as rats or mice.
-
Procedure (Carrageenan-Induced Paw Edema): a. Administer this compound orally or intraperitoneally to the animals at various doses. b. After a set time, induce inflammation by injecting a solution of carrageenan into the plantar surface of one of the hind paws. c. Measure the volume of the paw at regular intervals using a plethysmometer. d. Compare the paw volume of the treated groups to that of a vehicle-treated control group. e. Calculate the percentage of inhibition of edema for each dose.
Caption: Workflow for the Biological Evaluation of N-Methyl-4-(methylsulfonyl)aniline.
Predicted Pharmacokinetics and Toxicology: Considerations for Drug Development
Pharmacokinetics
The pharmacokinetic profile of a drug determines its absorption, distribution, metabolism, and excretion (ADME). For sulfonamides, these properties can be variable.[8][9]
-
Absorption: Most sulfonamides are well-absorbed orally. The N-methylation may increase lipophilicity, potentially enhancing absorption.
-
Distribution: Sulfonamides generally distribute widely throughout the body.[10]
-
Metabolism: The primary route of metabolism for many sulfonamides is acetylation of the aniline nitrogen. The N-methylation in the target compound will block this pathway, which could lead to a longer half-life and altered metabolic profile. Other metabolic pathways, such as oxidation, may become more prominent.
-
Excretion: Sulfonamides and their metabolites are primarily excreted by the kidneys.[9]
| Pharmacokinetic Parameter | Typical Range for Aromatic Sulfonamides | Predicted Influence of N-Methylation |
| Oral Bioavailability | Variable | Potentially increased |
| Plasma Protein Binding | 10-95% | Likely to be significant |
| Metabolism | Primarily N-acetylation | N-acetylation blocked; may alter metabolic pathways |
| Elimination Half-life | Varies widely | Potentially prolonged |
Toxicology
Aromatic sulfonamides are associated with a range of potential toxicities.
-
Hypersensitivity Reactions: This is a well-known class effect of sulfonamides and can manifest as skin rashes and, in rare cases, more severe reactions like Stevens-Johnson syndrome.[10]
-
Crystalluria: Some sulfonamides can precipitate in the urine, leading to kidney damage. Adequate hydration is important to mitigate this risk.[10]
-
Hematologic Effects: In some individuals, sulfonamides can cause blood dyscrasias.[10]
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Note: These hazard statements are for the related compound 4-(methylsulfonyl)aniline hydrochloride and should be considered as potential hazards for this compound until specific toxicological data is available.
Conclusion and Future Directions
This compound presents a compelling case for investigation as a novel anti-inflammatory agent. Its structural analogy to known COX-2 inhibitors provides a strong rationale for this predicted biological activity. The N-methyl group is a key modification that is likely to modulate its potency, selectivity, and pharmacokinetic properties.
The immediate future direction for research on this compound should be the systematic experimental validation of the hypotheses laid out in this guide. The in vitro and in vivo protocols described will be instrumental in elucidating its true biological activity profile. Should these studies confirm its potential as a selective COX-2 inhibitor with a favorable safety and pharmacokinetic profile, further preclinical development would be warranted. Beyond inflammation, the sulfonylaniline scaffold has been explored for other therapeutic applications, including anticancer and antimicrobial activities, suggesting that broader screening of this compound may reveal additional therapeutic opportunities.[3][11]
References
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- MSD Manual Professional Edition. (n.d.). Sulfonamides. MSD Manuals.
- ACS Publications. (n.d.). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
- Supuran, C. T. (2008). COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. PubMed.
- Pharmacy 180. (n.d.). Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology.
- (n.d.).
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
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- Some pharmacokinetic aspects of four sulphonamides and trimethoprim, and their therapeutic efficacy in experimental Escherichia coli infection in poultry. (n.d.). PubMed.
- Bentham Science Publisher. (n.d.). COX-2 Selective Inhibitors, Carbonic Anhydrase Inhibition and Anticancer Properties of Sulfonamides Belonging to This Class of Pharmacological Agents.
- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
- In vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.).
- ResearchGate. (2025). COX-2 Selective Inhibitors, Carbonic Anhydrase Inhibition and Anticancer Properties of Sulfonamides Belonging to This Class of Pharmacological Agents | Request PDF.
- Potential toxic effects of sulfonamides antibiotics: Molecular modeling, multiple-spectroscopy techniques and density functional theory calcul
- Comparison of sulfonamide COX-2 inhibitors and NSAIDs for cardiovascular risk. (2013).
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An In-Depth Technical Guide to the Solubility Profile of N-Methyl-4-(methylsulfonyl)aniline hydrochloride
This guide provides a comprehensive technical overview of the solubility characteristics of N-Methyl-4-(methylsulfonyl)aniline hydrochloride (CAS: 1263378-01-3).[1][2][3] Given the limited availability of public quantitative solubility data for this compound, this document emphasizes the fundamental principles governing its solubility and provides a robust, field-proven experimental framework for its determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties for applications in medicinal chemistry, formulation development, and analytical sciences.
Executive Summary: The Importance of Solubility in Drug Discovery
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. Poor aqueous solubility is a leading cause of failure for promising drug candidates. Therefore, a comprehensive understanding of a compound's solubility profile in various solvent systems is paramount during the early stages of drug discovery and development. This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, a compound of interest in various research and development pipelines.
Physicochemical Properties and Predicted Solubility Behavior
This compound is a salt composed of a protonated N-methylated aniline derivative and a chloride anion. Its solubility is governed by the interplay of its structural features.
Structural Analysis
The key structural motifs influencing the solubility of this compound are:
-
The Aniline Moiety: The aromatic ring introduces a hydrophobic character.
-
The N-methyl Group: N-methylation can have varied effects on solubility. While it adds a hydrophobic methyl group, it can also disrupt crystal lattice packing and alter hydrogen bonding capabilities, sometimes leading to increased solubility.[4][5]
-
The Sulfonyl Group (-SO₂-): This is a polar, electron-withdrawing group that can increase the polarity of the molecule and potentially enhance water solubility through hydrogen bonding.[6][7]
-
The Hydrochloride Salt Form: As an amine salt, this compound is expected to be more soluble in polar protic solvents, such as water, compared to its free base form.[8][9] The salt form dissociates in solution, leading to ionized species that can interact favorably with polar solvent molecules.
The Critical Role of pH
The solubility of amine salts like this compound is highly dependent on the pH of the aqueous medium.[10][11][12][13] In acidic to neutral conditions, the amine will exist predominantly in its protonated, more soluble form. As the pH increases into the basic range, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation. This pH-dependent solubility is a crucial factor in designing oral dosage forms, as the compound will encounter a wide range of pH environments in the gastrointestinal tract.
A Framework for Determining Solubility: The Isothermal Shake-Flask Method
In the absence of established solubility data, a reliable and reproducible experimental method is essential. The isothermal shake-flask method is a widely accepted "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[14][15][16] This method ensures that the system has reached a true equilibrium between the dissolved and undissolved solid, providing a thermodynamically valid solubility value.[17][18]
Rationale for Method Selection
The shake-flask method is chosen for its accuracy and ability to determine thermodynamic solubility, which is crucial for understanding the true solubility limit of a compound.[19][20] This is distinct from kinetic solubility, which is often measured in high-throughput screening and can overestimate the true solubility.[17][18][19][20][21]
Experimental Protocol
Objective: To determine the thermodynamic equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (purity >99%)
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO)) of analytical grade.
-
Thermostatic shaker bath
-
Calibrated thermometer
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[22][23][24][25][26]
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each solvent in sealed vials. The presence of excess solid is crucial for ensuring equilibrium.
-
Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Develop a validated HPLC-UV method for the quantification of the compound. A reversed-phase C18 column is often suitable for aniline derivatives.[22]
-
Generate a calibration curve by plotting the peak area from the HPLC analysis against the concentration of the standard solutions.
-
Inject the filtered sample from the saturated solution (appropriately diluted if necessary) and determine its concentration from the calibration curve.
-
-
Data Analysis: Calculate the solubility from the measured concentration and any dilution factors. Express the solubility in units such as mg/mL or mol/L. The experiment should be repeated at least in triplicate to ensure reproducibility, and the results reported as the mean ± standard deviation.
Visualizing the Workflow
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvent systems.
Tabulated Solubility Data
| Solvent System | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (mol/L) |
| Deionized Water | 25 | Experimental Value | Experimental Value | |
| PBS | 25 | 5.0 | Experimental Value | Experimental Value |
| PBS | 25 | 7.4 | Experimental Value | Experimental Value |
| Methanol | 25 | N/A | Experimental Value | Experimental Value |
| Ethanol | 25 | N/A | Experimental Value | Experimental Value |
| Acetonitrile | 25 | N/A | Experimental Value | Experimental Value |
| DMSO | 25 | N/A | Experimental Value | Experimental Value |
Note: The table should be populated with the experimentally determined values.
Interpreting the Results
The solubility data will provide valuable insights into the behavior of this compound.
-
Aqueous Solubility: The solubility in water and PBS at different pH values will be critical for predicting its behavior in biological systems. A significant decrease in solubility at higher pH would be expected.
-
Organic Solvent Solubility: Solubility in organic solvents like methanol, ethanol, and acetonitrile is important for analytical method development and for understanding its potential for non-aqueous formulations. High solubility in DMSO is expected, as it is a powerful and versatile solvent.
Conclusion and Future Directions
While publicly available quantitative solubility data for this compound is scarce, this guide provides a comprehensive framework for its determination. By following the detailed experimental protocol based on the isothermal shake-flask method, researchers can generate reliable and reproducible solubility data. This information is indispensable for advancing the research and development of this compound, enabling informed decisions in formulation, analytical development, and preclinical studies. The generation and dissemination of such data would be a valuable contribution to the scientific community.
References
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- Fiveable. (n.d.). Sulfonyl Definition.
- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- Royal Society of Chemistry. (2015, November 4). The impact of N-methylation on aqueous solubility and lipophilicity.
- Royal Society of Chemistry. (n.d.). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis.
- Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks.
- University of Cambridge. (n.d.). Solubility and pH of amines.
- ResearchGate. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which.
- LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column.
- Taylor & Francis Online. (n.d.). Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Inject.
- Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- Taylor & Francis Online. (n.d.). Full article: Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentration.
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- Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
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- ACS Publications. (n.d.). Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study | Inorganic Chemistry.
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- European Pharmaceutical Review. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?.
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- PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation.
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Spectroscopic Characterization of N-Methyl-4-(methylsulfonyl)aniline Hydrochloride: A Technical Guide
Introduction
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For N-Methyl-4-(methylsulfonyl)aniline hydrochloride, both ¹H and ¹³C NMR are invaluable.
Principles and Experimental Rationale
¹H and ¹³C nuclei possess a quantum mechanical property called spin. When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency. In an NMR experiment, a radiofrequency pulse excites the nuclei to the higher energy state. As they relax back to the lower state, they emit a signal that is detected and converted into an NMR spectrum.
The precise resonance frequency of a nucleus is influenced by its local electronic environment, a phenomenon known as the chemical shift (δ) . Electron-withdrawing groups deshield a nucleus, causing it to resonate at a higher frequency (downfield), while electron-donating groups shield it, leading to a lower resonance frequency (upfield). The integration of a ¹H NMR signal is proportional to the number of protons it represents. Furthermore, through-bond interactions between neighboring non-equivalent protons lead to spin-spin splitting , where a signal is split into a multiplet. The magnitude of this splitting is the coupling constant (J) , measured in Hertz (Hz).
Solvent Selection: A deuterated solvent is used to avoid a large solvent signal in the ¹H NMR spectrum. For the hydrochloride salt, a polar solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O) is suitable due to the ionic nature of the compound. DMSO-d₆ is often preferred as it can solubilize a wide range of organic compounds and the acidic N-H proton is often observable.
Predicted ¹H NMR Spectrum
The protonation of the N-methylamino group will have a significant downfield effect on the chemical shifts of the aromatic and N-methyl protons compared to the free base. The anilinium proton itself will be observable, likely as a broad signal that may couple to the N-methyl protons.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-a | ~3.10 | s | - | 3H | SO₂CH ₃ |
| H-b | ~3.35 | d | ~5.0 | 3H | NCH ₃ |
| H-2, H-6 | ~7.85 | d | ~8.5 | 2H | Ar-H |
| H-3, H-5 | ~7.60 | d | ~8.5 | 2H | Ar-H |
| H-c | ~10.5 | br s | - | 2H | NH ₂⁺ |
Note: Predicted chemical shifts are estimates based on data for similar compounds and known substituent effects. Actual experimental values may vary.
Interpretation:
-
The sulfonyl methyl protons (H-a) are expected to be the most upfield singlet due to their aliphatic nature, though deshielded by the adjacent sulfonyl group.
-
The N-methyl protons (H-b) will appear as a doublet due to coupling with the adjacent anilinium proton (H-c). In the free base, this would be a singlet.
-
The aromatic protons will exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the electron-withdrawing sulfonyl group (H-2, H-6) will be further downfield than the protons meta to it (H-3, H-5).
-
The anilinium proton (H-c) is expected to be a broad singlet at a significantly downfield chemical shift due to its acidic nature and the positive charge on the nitrogen. The broadness arises from quadrupolar relaxation and potential chemical exchange.
Caption: Predicted ¹H NMR assignments for this compound.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Proton-decoupled ¹³C NMR is standard, where each unique carbon atom appears as a single line.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-a | ~44.0 | SO₂C H₃ |
| C-b | ~30.0 | NC H₃ |
| C-4 | ~145.0 | C -SO₂ |
| C-1 | ~140.0 | C -N |
| C-2, C-6 | ~128.0 | Ar-C H |
| C-3, C-5 | ~113.0 | Ar-C H |
Note: Predicted chemical shifts are estimates based on data for similar compounds and known substituent effects. Actual experimental values may vary.
Interpretation:
-
The sulfonyl methyl carbon (C-a) and the N-methyl carbon (C-b) will be the most upfield signals.
-
The quaternary aromatic carbons (C-1 and C-4) will be downfield. C-4, attached to the strongly electron-withdrawing sulfonyl group, is expected to be the most downfield.
-
The protonated aromatic carbons (C-2, C-6 and C-3, C-5) will appear in the typical aromatic region.
Caption: Predicted ¹³C NMR assignments for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and its environment.
Principles and Experimental Rationale
Different functional groups have characteristic vibrational frequencies. An IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). By identifying the absorption bands, the functional groups present in a molecule can be determined.
Sample Preparation: For a solid sample like this compound, the most common method is preparing a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr and pressed into a transparent disc. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on a crystal.
Predicted IR Spectrum
The IR spectrum of this compound will be dominated by absorptions from the anilinium group, the sulfonyl group, and the aromatic ring.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3000-2800 | Medium-Strong, Broad | N-H stretch | R₂N⁺H₂ |
| ~3100-3000 | Medium | C-H stretch | Aromatic |
| ~2950-2850 | Weak-Medium | C-H stretch | Aliphatic (CH₃) |
| ~1600, ~1500 | Medium-Strong | C=C stretch | Aromatic ring |
| ~1320-1290 | Strong | Asymmetric S=O stretch | Sulfonyl (SO₂) |
| ~1160-1120 | Strong | Symmetric S=O stretch | Sulfonyl (SO₂) |
| ~1250-1180 | Medium | C-N stretch | Aryl amine salt |
Note: Predicted absorption ranges are based on typical values for these functional groups.
Interpretation:
-
The most prominent feature distinguishing the hydrochloride salt from the free base will be the broad and strong absorption in the 3000-2800 cm⁻¹ region , corresponding to the N-H stretching of the secondary ammonium ion . In the free base, a single, sharper N-H stretch would be expected around 3400 cm⁻¹.
-
The strong absorptions for the symmetric and asymmetric S=O stretches are characteristic of the sulfonyl group.
-
The aromatic C=C stretching vibrations will appear in their typical region.
Caption: Correlation of functional groups with their expected IR absorption regions.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Principles and Experimental Rationale
In a mass spectrometer, a sample is first ionized. The resulting ions are then accelerated and separated based on their m/z ratio by a mass analyzer. A detector then records the abundance of each ion.
Ionization Technique: For a pre-charged molecule like this compound, Electrospray Ionization (ESI) is the method of choice. ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. In positive ion mode, the instrument would detect the cationic form of the molecule, which is the protonated free base.
Predicted Mass Spectrum (ESI+)
In positive ion ESI-MS, the hydrochloride salt will dissociate in solution, and the cationic species, [N-Methyl-4-(methylsulfonyl)aniline + H]⁺, which is the protonated free base, will be detected. The mass of the chloride counter-ion will not be observed.
Table 4: Predicted m/z Peaks for N-Methyl-4-(methylsulfonyl)aniline in ESI-MS
| m/z | Ion |
| 186.06 | [M+H]⁺ (protonated free base) |
| 171.04 | [M-CH₃]⁺ (loss of methyl from nitrogen) |
| 107.05 | [M-SO₂CH₃]⁺ (loss of methylsulfonyl group) |
Note: The molecular weight of the free base, N-Methyl-4-(methylsulfonyl)aniline (C₈H₁₁NO₂S), is 185.25 g/mol . The values in the table are for the most abundant isotopes.
Interpretation:
-
The base peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 186.06.
-
Fragmentation can be induced in the mass spectrometer. Common fragmentation pathways for this molecule would include the loss of the N-methyl group or the entire methylsulfonyl group.
Caption: Predicted fragmentation pathway for N-Methyl-4-(methylsulfonyl)aniline.
Standard Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a compound like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).
-
Integrate the signals and measure coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data similarly to the ¹H spectrum and calibrate to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
IR Spectroscopy Protocol (KBr Pellet)
-
Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Spectrum Collection: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment beforehand, which will be automatically subtracted from the sample spectrum.
Mass Spectrometry Protocol (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol and water, with a small amount of formic acid to aid ionization.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard.
-
Infusion Analysis: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500). Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.
-
Fragmentation Analysis (MS/MS): If desired, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to obtain a product ion spectrum.
Conclusion
The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural verification and purity assessment of this compound. This guide, by presenting a detailed analysis of the predicted spectroscopic data, offers a valuable resource for scientists working with this compound. The provided protocols serve as a starting point for the experimental acquisition of this data, which is essential for ensuring the identity and quality of materials in research and development.
References
- PubChem. (n.d.). 4-(Methylsulfonyl)aniline. National Center for Biotechnology Information.
- PubChem. (n.d.). N-Methylaniline. National Center for Biotechnology Information.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Canadian Science Publishing. (n.d.). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID.
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N-Methyl-4-(methylsulfonyl)aniline hydrochloride safety and handling
An In-Depth Technical Guide to the Safe Handling of N-Methyl-4-(methylsulfonyl)aniline hydrochloride
Introduction: Understanding the Compound and Its Context
This compound is an organic compound utilized primarily in research and development, particularly as a pharmaceutical intermediate.[1] Its structure, featuring a methylsulfone group attached to an N-methylaniline core, makes it a valuable building block in medicinal chemistry.[1] For professionals in drug discovery and chemical synthesis, understanding the specific safety and handling requirements of this compound is not merely a matter of regulatory compliance, but a foundational component of responsible and effective research. This guide provides a comprehensive overview of the material's properties, hazards, and the necessary protocols to ensure its safe handling from receipt to disposal.
Section 1: Hazard Identification and Risk Profile
A thorough understanding of a chemical's intrinsic hazards is the first step in developing a robust safety protocol. This compound is classified as a hazardous substance, and its risk profile is summarized by its GHS (Globally Harmonized System) classifications.
GHS Hazard Classification
Data synthesized from multiple safety data sheets indicates the following primary hazards.[2][3]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Note: Classifications are based on available data and may vary slightly between suppliers. Always consult the specific Safety Data Sheet (SDS) for the material you are handling.
The primary routes of exposure are ingestion, inhalation of the solid dust, and skin or eye contact.[4] The hydrochloride salt form suggests it is a solid, likely a powder, at room temperature, making dust generation a key consideration during handling.[5]
Chemical and Physical Properties
Understanding the physical state and stability of the compound is crucial for anticipating its behavior in a laboratory setting.
| Property | Value | Source |
| Chemical Formula | C₈H₁₂ClNO₂S | [2][6] |
| Molecular Weight | 221.7 g/mol | [2] |
| CAS Number | 1263378-01-3 | [2][6] |
| Appearance | Off-white to white solid/powder | [5] |
| Stability | Stable under normal conditions | [5] |
| Incompatible Materials | Strong oxidizing agents | [5] |
| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Sulfur oxides (SOx), Hydrogen chloride gas | [5] |
Section 2: The Hierarchy of Controls: A Framework for Safety
Effective safety management prioritizes the most reliable control measures. The "Hierarchy of Controls" is a fundamental principle in industrial hygiene that provides a systematic approach to minimizing risk. This framework should guide all procedural development for handling this compound.
Caption: Decision workflow for responding to a minor chemical powder spill.
Section 5: Storage and Waste Disposal
Proper storage and disposal are the final steps in the chemical's lifecycle and are crucial for laboratory safety and environmental protection.
Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area. [5]Keep it away from incompatible materials such as strong oxidizing agents. [5]The storage area should be clearly marked, and access should be restricted to authorized personnel.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. [7]Dispose of contents and containers in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or the environment. [7]
References
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- SAFETY DATA SHEET. (2024). Sigma-Aldrich.
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- This compound. American Elements.
- material safety data sheet sds/msds. CDH Fine Chemical.
- 4-(Methylsulfonyl)aniline hydrochloride. PubChem.
- 4-(Methylsulfonyl)aniline hydrochloride (CAS No: 177662-76-9) API Intermediate Manufacturers. apicule.
- Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride. Google Patents. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV618DN_ciIokdSmqJM4Y3nTPORL3oqHQvnckJrYIpnjsXhWcSNNBmDuvdsdhmC2bLZlhtQvv3ti6GNz_MtUWjy1yEx6u22zw6z3_i8-8FnSWjNLQNErinvImNOSuq-iY4kti10QzIQT7Lug==
- SAFETY DATA SHEET. (2011). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2024). TCI Chemicals.
- This compound. American Elements.
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An In-Depth Technical Guide to N-Methyl-4-(methylsulfonyl)aniline Hydrochloride: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of N-Methyl-4-(methylsulfonyl)aniline hydrochloride, a compound of interest in synthetic and medicinal chemistry. While a singular "discovery" event for this molecule is not prominent in the scientific literature, its structural motifs—a sulfonated aniline core—are integral to numerous pharmacologically active agents. This document will detail a plausible and robust synthetic pathway, methods for rigorous characterization, and a discussion of its potential applications for researchers, scientists, and professionals in drug development. The protocols and theoretical data presented herein are synthesized from established chemical principles and analysis of structurally related compounds, aiming to provide a scientifically sound resource for laboratory applications.
Introduction and Rationale
This compound (CAS No. 1263378-01-3) is a substituted aniline derivative featuring a methylsulfonyl group at the para position and an N-methylated amino group.[1][2][3] The methylsulfonylphenyl moiety is a well-recognized pharmacophore, notably present in selective COX-2 inhibitors and other therapeutic agents. The introduction of an N-methyl group can significantly alter the physicochemical properties of the parent aniline, influencing its basicity, lipophilicity, and metabolic stability.
This guide addresses the absence of a consolidated, in-depth resource on this specific compound by proposing a logical and experimentally sound approach to its synthesis and characterization. The methodologies described are grounded in fundamental organic chemistry transformations and are designed to be reproducible and self-validating.
Proposed Synthesis Pathway
The synthesis of this compound can be logically approached in a three-step sequence starting from the readily available precursor, 4-(methylsulfonyl)aniline. This pathway is designed for efficiency and scalability in a laboratory setting.
Caption: Proposed three-step synthesis workflow for this compound.
Step 1: Procurement or Synthesis of 4-(Methylsulfonyl)aniline
The starting material, 4-(methylsulfonyl)aniline, is commercially available from various suppliers.[4][5] Should a de novo synthesis be required, a reliable method involves the reduction of 1-methanesulfonyl-4-nitrobenzene.
Step 2: N-Methylation via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary amines. It utilizes formic acid and formaldehyde to introduce a methyl group onto the nitrogen atom, with the reaction typically stopping at the tertiary amine stage for primary amines, thus preventing the formation of quaternary ammonium salts.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(methylsulfonyl)aniline (1 equivalent) in formic acid (2.5-3 equivalents).
-
Addition of Reagent: To the stirred suspension, add an aqueous solution of formaldehyde (37 wt. %, 2.5-3 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the organic phase under reduced pressure to yield the crude N-Methyl-4-(methylsulfonyl)aniline as a free base. This product can be purified further by column chromatography on silica gel if necessary.
Step 3: Formation of the Hydrochloride Salt
The final step involves the conversion of the purified N-methylated aniline free base into its hydrochloride salt to improve its stability and handling properties.
Experimental Protocol:
-
Dissolution: Dissolve the purified N-Methyl-4-(methylsulfonyl)aniline free base in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.
-
Acidification: To the stirred solution, add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise until the precipitation of a white solid is complete. The pH of the solution should be acidic.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of the cold anhydrous solvent to remove any unreacted starting material or excess acid. Dry the resulting white solid under vacuum to obtain this compound.
Characterization and Analytical Data
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the key analytical data for this compound.
| Property | Value | Source |
| CAS Number | 1263378-01-3 | [1][2][3] |
| Molecular Formula | C₈H₁₂ClNO₂S | [1][3] |
| Molecular Weight | 221.7 g/mol | [1][3] |
| Appearance | Expected to be a white to off-white solid | Inferred from similar compounds |
| Purity | ≥95% | [6] |
Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (AA'BB' system, 2 doublets), N-H proton (broad singlet, downfield), N-methyl protons (singlet), S-methyl protons (singlet). |
| ¹³C NMR | Aromatic carbons (4 signals), N-methyl carbon, S-methyl carbon. |
| IR (Infrared) | N-H stretch (broad, for the hydrochloride salt), C-H stretches (aromatic and aliphatic), S=O stretches (strong, characteristic), C-N stretch, C-S stretch. |
| Mass Spec. (MS) | Molecular ion peak corresponding to the free base (C₈H₁₁NO₂S). |
Potential Applications and Future Directions
The utility of this compound lies primarily in its potential as a versatile building block in medicinal chemistry and materials science.
-
Pharmaceutical Synthesis: The 4-(methylsulfonyl)aniline core is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). The N-methylated derivative could be used to synthesize novel analogues of existing drugs with potentially improved pharmacokinetic profiles.
-
Probe Development: This compound can serve as a scaffold for the development of chemical probes to study biological targets where the sulfonyl group can act as a hydrogen bond acceptor.
-
Materials Science: Substituted anilines are precursors to conductive polymers and other functional materials. The specific substitution pattern of this compound could be explored for the synthesis of novel materials with tailored electronic properties.
Further research is warranted to explore the biological activity of this compound and its derivatives, as well as their potential in the development of new materials.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. Based on data for similar compounds, it may be harmful if swallowed, and may cause skin and eye irritation.[7]
Conclusion
This technical guide provides a scientifically grounded framework for the synthesis, characterization, and potential utilization of this compound. By leveraging established synthetic methodologies and predictive analytical chemistry, this document serves as a valuable resource for researchers and developers in the chemical and pharmaceutical sciences, enabling the further exploration of this and related compounds.
References
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- Supporting Information.
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A Comprehensive Technical Guide to N-Methyl-4-(methylsulfonyl)aniline Hydrochloride: Synthesis, Characterization, and Application as a Key Starting Material
Executive Summary
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on N-Methyl-4-(methylsulfonyl)aniline hydrochloride. This compound is presented as a critical key starting material (KSM) for the synthesis of next-generation kinase inhibitors. We delve into the scientific rationale for its molecular design, offering detailed, field-proven protocols for its synthesis, purification, and comprehensive analytical characterization. By establishing a robust, self-validating system of protocols and quality controls, this guide ensures the material consistently meets the stringent requirements for active pharmaceutical ingredient (API) manufacturing, thereby ensuring downstream success in drug development pipelines.
Introduction: The Strategic Importance of a Well-Defined Key Starting Material
In the intricate process of drug development, the quality of the final active pharmaceutical ingredient (API) is inextricably linked to the quality of its foundational components. A well-characterized Key Starting Material (KSM) is the bedrock of a robust and reproducible manufacturing process. This compound has emerged as a KSM of significant interest, particularly in the synthesis of targeted therapies such as tyrosine kinase inhibitors.
The substituted aniline core is a privileged scaffold in medicinal chemistry, frequently appearing in potent enzyme inhibitors.[1] The specific functionalization of this molecule is deliberate:
-
N-Methyl Group: The N-methylation of the aniline nitrogen modulates the basicity (pKa) of the amine, which can be critical for tuning binding interactions with target proteins and influencing pharmacokinetic properties like cell permeability and metabolic stability.
-
Methylsulfonyl Group (-SO₂CH₃): This powerful electron-withdrawing group is a key pharmacophore in modern drug design.[2] Its inclusion serves multiple purposes: it can form crucial hydrogen bonds with amino acid residues in a target's active site, it often enhances aqueous solubility, and it can block sites of potential metabolism, thereby improving the drug's half-life.[2][3][4]
This guide provides the requisite technical detail to synthesize, control, and confidently utilize this compound in a regulated drug development environment.
Physicochemical and Safety Data
A thorough understanding of the material's properties is paramount for safe handling and effective use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₈H₁₂ClNO₂S | [5] |
| Molecular Weight | 221.7 g/mol | [5] |
| CAS Number | 1263378-01-3 | [5] |
| Appearance | White to off-white crystalline solid | Assumed from typical amine hydrochlorides |
| Melting Point | Not available; typical for similar salts >200 °C | [5] |
| Solubility | Soluble in water, methanol. Sparingly soluble in isopropanol. Insoluble in non-polar solvents like toluene, hexanes. | Inferred from structure and salt form |
| IUPAC Name | N-methyl-4-methylsulfonylaniline;hydrochloride | [5] |
Safety and Handling: this compound is classified as a hazardous substance.[6]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6]
-
Precautions: Use in a well-ventilated area or chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] Avoid breathing dust.[6] Store in a cool, dry, well-sealed container.
Synthesis and Manufacturing Pathway
A scalable and reproducible synthesis is essential for a viable KSM. The following multi-step synthesis is proposed, starting from commercially available materials.
Proposed Synthetic Route
The synthesis begins with the nucleophilic aromatic substitution of 4-chloronitrobenzene, followed by oxidation, nitro group reduction, N-methylation, and final salt formation.
Caption: Proposed multi-step synthesis of the target hydrochloride salt.
Rationale for Experimental Choices
-
Step 1 (Thiolation): Sodium thiomethoxide is a potent nucleophile for the SNAr reaction, readily displacing the chloride activated by the nitro group. DMF is a suitable polar aprotic solvent for this transformation.
-
Step 2 (Oxidation): Oxone® (potassium peroxymonosulfate) is a safe, effective, and environmentally benign oxidizing agent for converting sulfides to sulfones, avoiding the use of heavy metals.
-
Step 3 (Reduction): Iron powder in the presence of an electrolyte like ammonium chloride is a classic, cost-effective, and scalable method for the reduction of aromatic nitro groups ("Béchamp reduction"). It is preferred over catalytic hydrogenation at scale for its operational simplicity.
-
Step 4 (N-Methylation): Dimethyl sulfate is a powerful and efficient methylating agent. Potassium carbonate serves as an inexpensive base to neutralize the generated acid.
-
Step 5 (Salt Formation): Formation of the hydrochloride salt is a critical final step. It converts the basic amine into a stable, crystalline, and often non-hygroscopic solid that is easier to handle, purify, and store.[8][9] Using HCl dissolved in a solvent like isopropanol (IPA) allows for direct crystallization of the product, ensuring high purity.[10][11]
Detailed Experimental Protocol (Laboratory Scale)
Step 1-3: Synthesis of 4-(Methylsulfonyl)aniline This protocol is adapted from established procedures for similar transformations.[12]
-
Thiolation: To a solution of 4-chloronitrobenzene (1.0 eq) in DMF, add sodium thiomethoxide (1.1 eq) portion-wise at 25 °C. Stir for 4 hours. Quench the reaction with water and extract with ethyl acetate. The organic layers are washed with brine, dried over Na₂SO₄, and concentrated to yield 4-(methylthio)nitrobenzene.
-
Oxidation: Dissolve the crude sulfide in a 3:1 mixture of methanol and water. Cool to 0 °C and add Oxone® (2.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Remove methanol under reduced pressure, dilute with water, and extract with dichloromethane. The combined organic layers are dried and concentrated to yield 4-(methylsulfonyl)nitrobenzene.
-
Reduction: Create a suspension of the nitro-sulfone (1.0 eq) and iron powder (5.0 eq) in 4:1 ethanol/water. Add ammonium chloride (0.2 eq) and heat the mixture to reflux for 3 hours. Cool to room temperature, filter through a pad of celite, and concentrate the filtrate. The residue is taken up in ethyl acetate and washed with saturated NaHCO₃ solution. The organic layer is dried and concentrated to yield the crude 4-(methylsulfonyl)aniline.[13]
Step 4-5: Synthesis of this compound
-
N-Methylation: Dissolve the crude 4-(methylsulfonyl)aniline (1.0 eq) in acetonitrile. Add potassium carbonate (2.0 eq) followed by the dropwise addition of dimethyl sulfate (1.2 eq) at 0 °C. Warm to 50 °C and stir for 6 hours. Cool, filter off the solids, and concentrate the filtrate.
-
Purification & Salt Formation: Purify the crude N-methylated aniline via column chromatography (silica gel, ethyl acetate/hexanes gradient). Dissolve the purified free base in a minimal amount of isopropanol (IPA). Add a 2M solution of HCl in IPA (1.1 eq) dropwise with stirring. The hydrochloride salt will precipitate. Stir the resulting slurry for 1 hour, then collect the solid by vacuum filtration. Wash the filter cake with cold IPA and dry under vacuum at 40 °C to yield the final product.
Analytical Characterization and Quality Control
A multi-technique approach is mandatory to confirm the identity, purity, and quality of the KSM.[14]
Identity and Structural Elucidation
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (two doublets, AA'BB' system), the N-methyl protons, and the S-methyl protons. The integration of these signals should correspond to a 4:3:3 ratio.
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum will confirm the number of unique carbon environments in the molecule.
-
Mass Spectrometry (ESI+): Electrospray ionization mass spectrometry will show the molecular ion peak for the free base [M+H]⁺ at m/z 186.06, confirming the molecular weight.
-
FT-IR (ATR): The infrared spectrum will show characteristic absorption bands for the N-H stretch of the secondary ammonium salt (broad, ~2700-2400 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), and strong S=O stretches from the sulfone group (~1300 cm⁻¹ and ~1150 cm⁻¹).
Purity Assessment
A robust quality control system ensures lot-to-lot consistency.
Table 2: Quality Control Specifications
| Test | Method | Specification |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Identity | ¹H NMR, FT-IR | Conforms to reference spectrum |
| Assay | HPLC-UV (254 nm) | ≥ 99.0% |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residual Solvents | GC-HS | IPA ≤ 5000 ppm, Acetonitrile ≤ 410 ppm |
| Related Substances | HPLC-UV (254 nm) | Any single impurity ≤ 0.10%, Total impurities ≤ 0.50% |
HPLC Protocol for Purity and Impurity Profiling
This method is designed to separate the main component from potential starting materials and by-products.
-
Instrumentation: HPLC with UV Detector.
-
Column: C18 reverse-phase, 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 0.5 mg/mL in 50:50 Water:Acetonitrile.
Quality Control Workflow
The following workflow ensures a systematic and validated release of the KSM for use in manufacturing.
Caption: Quality control workflow from material receipt to final disposition.
Conclusion
This compound is a strategically designed molecule that serves as an ideal KSM for the synthesis of advanced pharmaceutical intermediates. Its synthesis is robust and scalable, and its properties lend themselves to straightforward purification and handling. The comprehensive analytical and quality control workflow detailed in this guide provides a self-validating framework to ensure that the material is of the highest quality, purity, and consistency. Adherence to these protocols will empower drug development professionals to build quality into their products from the very first step, mitigating risks and accelerating the path to clinical and commercial success.
References
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- BLD Pharm. (2024). Safety Data Sheet - 2-Fluoro-3-(methylsulfonyl)aniline.
- Sciencemadness.org. (2021). Forming oxalate salts of amines.
- ResearchGate. (n.d.). Synthesis of 4-(methylsulfonyl)aniline (6).
- YouTube. (2022). Amine and HCl - salt formation reaction.
- ResearchGate. (2012). How to make a salt of a novel compound?.
- PubChem. (n.d.). 4-(Methylsulfonyl)aniline hydrochloride.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
- University of Calgary. (n.d.). Isolation (Recovery) of amines.
- PubMed. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications.
- Semantic Scholar. (n.d.). Application of Sulfonyl in Drug Design.
- Wikipedia. (n.d.). Methylsulfonylmethane.
- Sdfine. (n.d.). n-methylaniline.
- LookChem. (n.d.). 4-(methylsulfonyl)aniline.
- ResearchGate. (n.d.). Sulfonylaniline-containing drugs and their construction methods.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- PubMed. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors.
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N-Methyl-4-(methylsulfonyl)aniline hydrochloride as a research chemical
An In-Depth Technical Guide to N-Methyl-4-(methylsulfonyl)aniline Hydrochloride for Advanced Research Applications
Introduction
This compound is a specialized organic compound that has garnered interest within the drug discovery and chemical biology sectors. As a derivative of the 4-(methylsulfonyl)aniline pharmacophore—a key structural motif in several anti-inflammatory agents—this compound presents unique opportunities for medicinal chemists.[1][2][3] Its primary value lies in its role as a versatile building block, particularly in the burgeoning field of targeted protein degradation.[4] The presence of a secondary amine, an aromatic ring, and a sulfonyl group provides multiple synthetic handles and potential points of interaction with biological targets.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's chemical properties, outlines logical synthesis and analytical characterization workflows, explores its application as a research chemical, and details critical safety and handling protocols. The methodologies described herein are grounded in established chemical principles, designed to ensure both scientific rigor and practical utility.
Chemical Identity and Physicochemical Properties
A precise understanding of a research chemical's identity is the foundation of reproducible science. This compound is characterized by a methylamino group and a methylsulfonyl group at opposite ends of a benzene ring, supplied as a hydrochloride salt to improve stability and handling.
Structural and Molecular Data
The key identifiers and properties of the compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [5][6] |
| IUPAC Name | N-methyl-4-methylsulfonylaniline;hydrochloride | [7] |
| CAS Number | 1263378-01-3 | [4][5][6][8] |
| Molecular Formula | C₈H₁₂ClNO₂S | [5][7] |
| Molecular Weight | 221.7 g/mol | [4][6][7] |
| SMILES | CNC1=CC=C(C=C1)S(=O)(=O)C.Cl | [7] |
| Purity | Commercially available at ≥95% or ≥97% | [4][6] |
| Storage | Room temperature, in a dry, dark environment | [4][9] |
Chemical Structure Diagram
Caption: Structure of this compound.
Physicochemical Insights
While extensive experimental data for properties like melting point and boiling point are not widely published, inferences can be made.[7] The parent compound, 4-(methylsulfonyl)aniline, is a white crystalline powder soluble in water.[1] The hydrochloride salt form of the N-methylated derivative is expected to exhibit enhanced aqueous solubility, a common strategy in drug development to improve the handling and formulation of amine-containing compounds. The compound should be stored in a tightly sealed container to protect it from moisture.[9]
Synthesis and Purification
Causality: This approach is chosen for its efficiency. It begins with a readily available precursor and employs a well-established N-methylation reaction, followed by a simple salt formation. This avoids more complex routes, such as building the aniline from a nitrobenzene precursor.[10]
Proposed Synthetic Workflow
Caption: A plausible two-step synthesis and purification workflow.
Experimental Protocol: Synthesis
Objective: To synthesize this compound from 4-(methylsulfonyl)aniline.
Step 1: N-Methylation of 4-(Methylsulfonyl)aniline
-
To a stirred solution of 4-(methylsulfonyl)aniline (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq) as a base.
-
Add iodomethane (CH₃I, 1.2 eq) dropwise at room temperature.
-
Rationale: Iodomethane is a potent methylating agent. K₂CO₃ is a mild inorganic base sufficient to deprotonate the aniline nitrogen, facilitating nucleophilic attack on the methyl iodide. Acetone is an appropriate polar aprotic solvent for this Sₙ2 reaction.
-
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Methyl-4-(methylsulfonyl)aniline free base.
Step 2: Hydrochloride Salt Formation
-
Dissolve the crude free base from Step 1 in a minimal amount of a suitable solvent, such as diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M solution, 1.1 eq) with stirring.
-
Rationale: The hydrochloride salt is typically less soluble in nonpolar organic solvents than its free base. This causes the product to precipitate upon addition of ethereal HCl, providing an initial purification.
-
-
Stir the resulting suspension for 30 minutes at room temperature.
-
Collect the precipitated solid by vacuum filtration, washing with cold diethyl ether.
-
Dry the solid under vacuum to yield the crude hydrochloride salt.
Protocol: Purification
Objective: To purify the synthesized product to ≥98% purity.
-
Dissolve the crude this compound in a minimum volume of hot ethanol.
-
If any insoluble impurities remain, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Rationale: Recrystallization is a powerful technique for purifying solid compounds. The choice of an ethanol/ether solvent system is common for hydrochloride salts, where the compound is soluble in hot alcohol but less soluble upon cooling or with the addition of a less polar co-solvent.
-
-
If crystallization is slow, add diethyl ether dropwise as an anti-solvent until turbidity is observed, then allow to stand.
-
Collect the purified crystals by vacuum filtration, wash with a cold ethanol/ether mixture, and dry under high vacuum.
Analytical Characterization and Quality Control
Rigorous analytical validation is non-negotiable for any research chemical to ensure that observed biological or chemical effects are attributable to the compound of interest and not an impurity.
Analytical Workflow
Caption: A standard workflow for verifying the identity and purity of the final product.
Protocol: HPLC Purity Assessment
-
Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at 1 mg/mL.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system with a UV detector (e.g., set at 254 nm).
-
Column: A standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Analysis: Inject 5-10 µL of the sample solution. The purity is determined by the area percentage of the main product peak relative to the total peak area.
Protocol: LC-MS Identity Confirmation
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically with an Electrospray Ionization (ESI) source operating in positive ion mode.
-
Method: Employ the same LC method as described for HPLC analysis.
-
Analysis: The mass spectrometer will detect the mass-to-charge ratio (m/z) of the ions. For the free base N-Methyl-4-(methylsulfonyl)aniline (C₈H₁₁NO₂S, MW = 185.24), the expected protonated molecule [M+H]⁺ would be approximately 186.06. This confirms the mass of the organic component.
Protocol: ¹H NMR Structural Verification
-
Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.
-
Acquisition: Record the proton NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Expected Signals:
-
Aromatic Protons: Two sets of doublets in the aromatic region (~7-8 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
S-Methyl Protons: A singlet at ~3.0-3.2 ppm corresponding to the three protons of the -S(=O)₂-CH₃ group.
-
N-Methyl Protons: A singlet or doublet (depending on N-H coupling) around ~2.8-3.0 ppm for the three protons of the -NH-CH₃ group.
-
N-H Proton: A broad singlet, the chemical shift of which can be variable.
-
Applications in Drug Discovery and Chemical Biology
The primary utility of this compound in a research context is as a molecular scaffold or building block.[4] Its structure is particularly relevant to the synthesis of targeted therapeutics.
Role as a Protein Degrader Building Block
The compound is explicitly categorized as a "Protein Degrader Building Block".[4] This strongly implies its use in constructing heterobifunctional molecules like PROTACs (Proteolysis-Targeting Chimeras). A PROTAC consists of three parts: a ligand that binds to a target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two. The resulting ternary complex facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.
The N-Methyl-4-(methylsulfonyl)aniline moiety can be incorporated into any of these three components, serving, for example, as part of a novel E3 ligase ligand or as a core scaffold within the linker to impart specific physicochemical properties (e.g., rigidity, solubility).
Conceptual Application in a PROTAC
Caption: Integration of the title compound as a rigid scaffold within a PROTAC linker.
Safety, Handling, and Storage
Proper handling of any research chemical is paramount to ensuring laboratory safety. This compound, as an aniline derivative, requires careful management.
GHS Hazard Information
| Hazard Code | Description | Pictogram |
| H302 / H332 | Harmful if swallowed or if inhaled | GHS07 (Exclamation Mark) |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
| Source:[7][11][12] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.[13]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[14]
-
Respiratory Protection: For handling bulk quantities or if dust is generated, use a NIOSH-approved respirator.
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[15]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[9]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material should be treated as hazardous chemical waste.
Conclusion
This compound is more than a simple organic salt; it is a specialized tool for advanced applications in medicinal chemistry. Its true value is realized when viewed as a functional building block, particularly for constructing sophisticated molecules like protein degraders. While comprehensive public data on its physical properties is sparse, its chemical identity, plausible synthesis, and analytical validation are well within the grasp of a standard organic chemistry laboratory. By adhering to the rigorous scientific and safety protocols outlined in this guide, researchers can confidently and effectively utilize this compound to drive innovation in drug discovery and beyond.
References
- This compound | CAS 1263378-01-3. American Elements. [Link]
- Analytical Methods. General document on analytical methods for drug substances. [Link]
- Supporting Information.
- N-Methyl-4-(methylsulfonyl)
- 4-(Methylsulfonyl)aniline hydrochloride | C7H10ClNO2S. PubChem. [Link]
- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).
- Synthesis of 4-(methylsulfonyl)aniline (6).
- Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride.
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore.
- N-Methyl-4-(methylsulfonyl)aniline, HCl. Rego Biotech. [Link]
- Aniline, N-methyl-. NIST WebBook. [Link]
- Material Safety Data Sheet - Aniline hydrochloride. Cole-Parmer. [Link]
- Aniline hydrochloride. NIST WebBook. [Link]
- FT-IR spectra of Pure components.
Sources
- 1. 4-Methylsulfonylaniline CAS#: 5470-49-5 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
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- 8. 1263378-01-3|this compound|BLD Pharm [bldpharm.com]
- 9. 4-(Methylsulfonyl)aniline | 5470-49-5 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. 4-(Methylsulfonyl)aniline hydrochloride | C7H10ClNO2S | CID 2735180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
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- 15. static.cymitquimica.com [static.cymitquimica.com]
Basic characterization of N-Methyl-4-(methylsulfonyl)aniline hydrochloride
An In-Depth Technical Guide to the Basic Characterization of N-Methyl-4-(methylsulfonyl)aniline hydrochloride
Introduction
This compound is a small molecule of significant interest to the pharmaceutical and chemical synthesis sectors. As a derivative of 4-(methylsulfonyl)aniline, it incorporates both a secondary amine and a sulfone functional group. This unique combination makes it a valuable building block for more complex molecular architectures, particularly in the development of therapeutic agents where the methylsulfonyl group can act as a hydrogen bond acceptor and improve physicochemical properties.[1][2]
This guide provides a comprehensive overview of the essential physicochemical properties and a robust framework for the analytical characterization of this compound. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond simple data reporting to explain the causality behind experimental choices, ensuring a thorough and validated understanding of this compound.
Physicochemical and Structural Properties
A foundational understanding of a compound's physical and chemical properties is paramount for its effective handling, storage, and application in further research. This compound is typically supplied as a solid with a purity of 95% or greater.[3]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1263378-01-3 | [3][4][5][6] |
| Molecular Formula | C₈H₁₂ClNO₂S | [3][4][5] |
| Molecular Weight | 221.7 g/mol | [3][4][5] |
| IUPAC Name | N-methyl-4-methylsulfonylaniline;hydrochloride | [4] |
| Synonyms | Benzenamine, N-methyl-4-(methylsulfonyl)-, hydrochloride | [4] |
| Storage | Room temperature, in a dry, dark, well-sealed container |
Synthetic Pathway: A Mechanistic Perspective
While multiple synthetic routes may exist, a common and logical pathway to this compound involves a multi-step process starting from a commercially available precursor. The following diagram outlines a plausible and efficient synthesis, highlighting the key transformations. The choice of reagents is critical; for instance, the use of Palladium on carbon (Pd/C) for nitro group reduction is favored for its high efficiency and clean reaction profile.[7]
Caption: Proposed synthetic workflow for N-Methyl-4-(methylsulfonyl)aniline HCl.
Causality Behind the Workflow:
-
Oxidation: The initial step involves the oxidation of the sulfide in 4-(methylthio)aniline to a sulfone. This transformation is crucial as the sulfone group is a key pharmacophore in many drug molecules.
-
N-Methylation: Following oxidation, the primary aniline is converted to a secondary amine. Reductive amination using formaldehyde and a mild reducing agent like sodium cyanoborohydride is a standard and effective method.
-
Hydrochloride Salt Formation: The final step is the conversion of the free base to its hydrochloride salt. This is typically done to improve the compound's stability, crystallinity, and aqueous solubility, which are critical attributes for pharmaceutical development.
Comprehensive Analytical Characterization
A multi-technique approach is essential for the unambiguous identification and purity assessment of this compound. The workflow below illustrates a self-validating system where spectroscopic methods confirm the structure and a chromatographic method quantifies its purity.
Caption: Integrated workflow for analytical characterization and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR is the most powerful technique for elucidating the precise molecular structure. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. For this molecule, NMR is essential to confirm the N-methylation and the substitution pattern on the aromatic ring.
Expected Spectral Features:
-
¹H NMR:
-
Aromatic Protons: Two sets of doublets in the ~7.0-8.0 ppm range, characteristic of a 1,4-disubstituted benzene ring. The protons adjacent to the electron-withdrawing sulfonyl group will be further downfield.
-
N-H Proton: A broad singlet, which may be exchangeable with D₂O. Its chemical shift will be variable depending on concentration and solvent, but expected for a secondary ammonium salt.
-
N-Methyl Protons: A singlet around 2.8-3.2 ppm.
-
S-Methyl Protons: A sharp singlet around 3.0-3.3 ppm.
-
-
¹³C NMR:
-
Four distinct aromatic carbon signals.
-
One signal for the N-methyl carbon.
-
One signal for the S-methyl carbon.
-
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for hydrochloride salts to avoid H-D exchange of the N-H proton.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.[8]
-
Data Acquisition: Acquire a ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Subsequently, acquire a broadband proton-decoupled ¹³C spectrum.
-
Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate the ¹H signals to determine proton ratios.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle & Rationale: IR spectroscopy is used to identify the functional groups present in the molecule. It is a rapid and reliable method to confirm the presence of the key N-H, S=O, and aromatic moieties. The spectrum of the hydrochloride salt is expected to differ from the free base, particularly in the N-H stretching region.
Table 2: Expected Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N⁺-H | 2400-2800 | Stretching (broad, characteristic of amine salt) |
| Aromatic C-H | 3000-3100 | Stretching |
| Aliphatic C-H | 2850-3000 | Stretching (from methyl groups) |
| Aromatic C=C | 1450-1600 | Stretching |
| S=O | 1300-1350 & 1140-1160 | Asymmetric & Symmetric Stretching[8] |
Step-by-Step Protocol for ATR-FTIR Analysis:
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.[9]
-
Data Analysis: Label the major peaks and compare them against the expected absorption bands.
Mass Spectrometry (MS)
Principle & Rationale: MS provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. Electrospray Ionization (ESI) is the preferred method for this type of polar, pre-ionized compound.
Expected Mass Spectrum Features (Positive Ion ESI):
-
Parent Ion: The primary ion observed will be the protonated free base [M+H]⁺, corresponding to the mass of C₈H₁₁NO₂S. The calculated exact mass for this ion is approximately 186.0589 m/z.
-
Fragmentation: Fragmentation patterns may include the loss of the methylsulfonyl group or other characteristic cleavages that can be used for structural confirmation.
Step-by-Step Protocol for ESI-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.[8]
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
Data Analysis: Identify the [M+H]⁺ peak and compare its measured accurate mass to the theoretical value. The difference should be within 5 ppm.
High-Performance Liquid Chromatography (HPLC)
Principle & Rationale: HPLC is the gold standard for determining the purity of small molecules. A reverse-phase method separates the target compound from any impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Step-by-Step Protocol for RP-HPLC Purity Analysis:
-
System: An HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility).[10] A typical starting condition could be 70:30 Water:Acetonitrile.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of ~1 mg/mL. Dilute as necessary to be within the linear range of the detector.
-
Analysis: Inject 10 µL of the sample. Run the analysis and integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize exposure.[11]
Table 3: GHS Hazard Summary
| Hazard Code | Description | GHS Pictogram |
| H302 | Harmful if swallowed | GHS07 (Exclamation Mark)[4][12] |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark)[11][12] |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark)[11][12] |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark)[12] |
Mandatory Safety Precautions:
-
Engineering Controls: Always handle this compound in a well-ventilated area or under a chemical fume hood.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[11]
-
Handling: Avoid breathing dust.[11] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11][13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Store locked up.[11]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
References
- This compound | CAS 1263378-01-3. American Elements. [Link]
- Supporting Information.
- Analytical Methods. Ministry of Food and Drug Safety, Korea. [Link]
- Synthesis of 4-(methylsulfonyl)aniline (6).
- 4-(Methylsulfonyl)aniline hydrochloride | C7H10ClNO2S | CID 2735180.
- p-AMINOTETRAPHENYLMETHANE. Organic Syntheses. [Link]
- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).
- 4-(Methylsulfonyl)aniline. CAS Common Chemistry. [Link]
- N-methylaniline Safety D
- Synthesis of aniline hydrochloride. PrepChem.com. [Link]
- Aniline hydrochloride. NIST WebBook. [Link]
- This compound. American Elements. [Link]
- N-Methyl-4-(methylsulfonyl)aniline, HCl. Ruji Biology. [Link]
- 4-(Methylsulfonyl)aniline | C7H9NO2S | CID 79617.
- Separation of N-Methylaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Aniline, N-methyl-. NIST WebBook. [Link]
- FT-IR spectra of Pure components.
- Quantification of aniline and N-methylaniline in indigo.
- Aniline, N-methyl- Infrared Spectrum. NIST WebBook. [Link]
Sources
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- 5. This compound – Biotuva Life Sciences [biotuva.com]
- 6. americanelements.com [americanelements.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of N-Methylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. fishersci.com [fishersci.com]
- 12. 4-(Methylsulfonyl)aniline hydrochloride | C7H10ClNO2S | CID 2735180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. static.cymitquimica.com [static.cymitquimica.com]
Methodological & Application
Application Notes and Protocols for the Experimental Use of N-Methyl-4-(methylsulfonyl)aniline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the experimental use of N-Methyl-4-(methylsulfonyl)aniline hydrochloride. This document outlines the theoretical framework, practical laboratory protocols, and data interpretation strategies for investigating the potential anti-inflammatory properties of this compound, with a focus on its presumed mechanism of action as a selective cyclooxygenase-2 (COX-2) inhibitor.
Introduction: The Scientific Rationale
This compound belongs to a class of sulfonamide-containing compounds. The sulfonamide functional group is a key pharmacophore in a variety of therapeutic agents, including antibacterial, antiviral, and anti-inflammatory drugs.[1][2][3][4] Notably, the 4-(methylsulfonyl)aniline moiety is a core structural feature of several selective COX-2 inhibitors.[5][6][7] The selective inhibition of COX-2 is a clinically validated strategy for treating pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that also inhibit the constitutively expressed COX-1 isoform.[8][9][10]
The working hypothesis for this compound is that it acts as a selective COX-2 inhibitor, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5][6][11] The addition of a methyl group to the aniline nitrogen may modulate the compound's potency, selectivity, and pharmacokinetic properties compared to its parent compound, 4-(methylsulfonyl)aniline.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 1263378-01-3 | American Elements[12][13] |
| Molecular Formula | C8H12ClNO2S | American Elements[12][13] |
| Molecular Weight | 221.70 g/mol | BLD Pharm[2] |
| Appearance | Solid | N/A |
| Storage | Inert atmosphere, room temperature | BLD Pharm[2] |
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[14][15]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[15]
Experimental Protocols
The following protocols are designed to investigate the anti-inflammatory activity of this compound. These protocols are based on established methodologies for evaluating COX inhibitors and may require optimization for this specific compound.
Part 1: In Vitro Evaluation of COX-1 and COX-2 Inhibition
The primary in vitro characterization of a putative COX inhibitor involves determining its potency and selectivity for the COX-1 and COX-2 isoforms.
This assay provides a physiologically relevant environment for assessing COX inhibition as it utilizes whole cells and accounts for plasma protein binding.[16]
Objective: To determine the 50% inhibitory concentration (IC50) of this compound for COX-1 (measured as thromboxane B2 production in clotting blood) and COX-2 (measured as prostaglandin E2 production in LPS-stimulated blood).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Freshly drawn human venous blood from healthy, drug-free volunteers
-
Lipopolysaccharide (LPS)
-
Thromboxane B2 (TXB2) EIA Kit
-
Prostaglandin E2 (PGE2) EIA Kit
-
Saline
-
Incubator
-
Centrifuge
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in DMSO to achieve the desired final concentrations in the assay.
-
COX-1 (TXB2) Assay: a. Aliquot 1 mL of fresh whole blood into tubes containing various concentrations of the test compound or vehicle (DMSO). b. Allow the blood to clot at 37°C for 1 hour. c. Centrifuge at 2,000 x g for 10 minutes to separate the serum. d. Collect the serum and store at -80°C until analysis. e. Measure the TXB2 concentration in the serum using a commercial EIA kit according to the manufacturer's instructions.
-
COX-2 (PGE2) Assay: a. Aliquot 1 mL of fresh whole blood into tubes containing various concentrations of the test compound or vehicle (DMSO). b. Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression. c. Incubate at 37°C for 24 hours. d. Centrifuge at 2,000 x g for 10 minutes to separate the plasma. e. Collect the plasma and store at -80°C until analysis. f. Measure the PGE2 concentration in the plasma using a commercial EIA kit according to the manufacturer's instructions.
Data Analysis:
-
Calculate the percentage inhibition of TXB2 and PGE2 production for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 values for COX-1 and COX-2.
-
The COX-2 selectivity index can be calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Expected Outcome: A selective COX-2 inhibitor will have a significantly lower IC50 for PGE2 production (COX-2) compared to TXB2 production (COX-1), resulting in a high COX-1/COX-2 IC50 ratio.
Commercially available kits offer a more streamlined approach for high-throughput screening of COX-2 inhibitors.[17]
Objective: To rapidly screen this compound for its ability to inhibit human recombinant COX-2.
Materials:
-
COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich, Cayman Chemical)
-
This compound
-
DMSO
-
96-well microplate reader capable of fluorescence detection
Procedure:
-
Follow the manufacturer's protocol provided with the kit.
-
Typically, the assay involves the fluorometric detection of a prostaglandin intermediate generated by the COX-2 enzyme.
-
Prepare a range of concentrations of this compound and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Incubate the enzyme with the test compounds before initiating the reaction with arachidonic acid.
-
Measure the fluorescence kinetically.
Data Analysis:
-
Calculate the percentage inhibition of COX-2 activity for each concentration of the test compound.
-
Determine the IC50 value as described in Protocol 1.1.
Expected Outcome: A dose-dependent decrease in the fluorescent signal in the presence of this compound would indicate inhibitory activity against COX-2.
Part 2: In Vivo Evaluation of Anti-Inflammatory Activity
Based on promising in vitro results, the anti-inflammatory efficacy of this compound can be assessed in a relevant animal model. The following protocol is adapted from a study on structurally related compounds.[5][6][7]
This is a classic and well-established model for evaluating acute inflammation.
Objective: To assess the in vivo anti-inflammatory effect of this compound by measuring the reduction of egg albumin-induced paw edema in rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Positive control (e.g., Diclofenac sodium)
-
Egg albumin
-
Male Wistar rats (150-200 g)
-
Pletysmometer or digital calipers
-
Animal handling and dosing equipment
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Vehicle control group
-
Positive control group (e.g., Diclofenac sodium, 10 mg/kg, p.o.)
-
Test groups (different doses of this compound, e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) to the respective groups one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of fresh, undiluted egg albumin into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or the paw thickness using digital calipers at 0, 1, 2, 3, and 4 hours after the egg albumin injection.
-
Euthanasia: At the end of the experiment, euthanize the animals using an approved method.
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to the initial paw volume (time 0).
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:
-
% Inhibition = [ (Mean paw volume increase in control group - Mean paw volume increase in treated group) / Mean paw volume increase in control group ] x 100
-
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
Expected Outcome: A dose-dependent and statistically significant reduction in paw edema in the groups treated with this compound compared to the vehicle control group would indicate in vivo anti-inflammatory activity.
Visualization of Key Concepts
Mechanism of Action: COX-2 Inhibition
Caption: Proposed mechanism of action of this compound as a COX-2 inhibitor.
Experimental Workflow: From In Vitro to In Vivo
Sources
- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. fishersci.com [fishersci.com]
- 16. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for N-Methyl-4-(methylsulfonyl)aniline Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Synthesis
N-Methyl-4-(methylsulfonyl)aniline hydrochloride is a specialized aniline derivative that serves as a crucial building block in contemporary organic synthesis. Its structure, featuring a secondary amine and a potent electron-withdrawing methylsulfonyl group, imparts unique reactivity, making it a valuable synthon, particularly in the construction of complex molecules relevant to medicinal chemistry and materials science. The hydrochloride salt form enhances the compound's stability and handling properties, while the free base, readily generated in situ, is a versatile nucleophile for carbon-nitrogen bond formation.
The methylsulfonyl group significantly modulates the electronic properties of the aniline ring, reducing the nucleophilicity of the nitrogen atom compared to simpler anilines. This electronic tuning is critical for achieving selectivity in certain reactions and for imparting desirable physicochemical properties, such as improved metabolic stability or specific binding interactions, in the final target molecules. These attributes have positioned N-methyl-4-(methylsulfonyl)aniline as a key component in the synthesis of pharmacologically active compounds, including kinase inhibitors.
This guide provides an in-depth exploration of a principal application of this compound: the palladium-catalyzed Buchwald-Hartwig amination. This reaction is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[1]
Core Application: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines from aryl halides or triflates and an amine, catalyzed by a palladium complex.[1] For a secondary amine like N-methyl-4-(methylsulfonyl)aniline, this reaction enables the construction of triaryl- or diarylmethylamines, which are prevalent motifs in numerous biologically active compounds.
Causality in Experimental Design
The success of a Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.
-
Catalyst and Ligand: The catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species. The choice of phosphine ligand is critical as it influences the stability and reactivity of the palladium center. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, are often required, especially for less reactive aryl chlorides.[2] These ligands facilitate both the oxidative addition and the final reductive elimination step, which forms the desired C-N bond.[1]
-
Base: A base is required to deprotonate the amine (or its hydrochloride salt) to generate the active nucleophile and to facilitate the formation of the palladium-amido complex. The choice of base is crucial; it must be strong enough to deprotonate the amine but not so harsh as to cause decomposition of the starting materials or products. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).
-
Solvent: The solvent must be anhydrous and capable of solubilizing the reactants and catalyst system at the required reaction temperature. Toluene, dioxane, and tert-butanol are frequently employed.
The following workflow illustrates the key steps in a typical Buchwald-Hartwig amination reaction.
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
Detailed Experimental Protocol: Synthesis of N-Methyl-N-(4-(methylsulfonyl)phenyl)-4-(trifluoromethyl)aniline
This protocol is adapted from a field-proven method for the Buchwald-Hartwig amination of a secondary amine with an aryl sulfonate, as described in Organic Syntheses.[3] It is tailored for the reaction of N-Methyl-4-(methylsulfonyl)aniline with 4-bromobenzotrifluoride, a common electron-deficient coupling partner.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Bromobenzotrifluoride | 402-43-7 | 225.02 | 10.0 | 1.0 |
| This compound | 1263378-01-3 | 223.70 | 12.0 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.1 | 0.01 |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | 657408-07-6 | 410.51 | 0.4 | 0.04 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 25.0 | 2.5 |
| tert-Butanol, anhydrous | 75-65-0 | 74.12 | 40 mL | - |
Procedure
-
Reaction Setup:
-
To an oven-dried 100 mL Schlenk flask equipped with a Teflon-coated magnetic stir bar, add palladium(II) acetate (22.5 mg, 0.1 mmol, 1.0 mol%) and SPhos (164 mg, 0.4 mmol, 4.0 mol%).
-
Add potassium carbonate (3.46 g, 25.0 mmol, 2.5 equiv), this compound (2.68 g, 12.0 mmol, 1.2 equiv), and 4-bromobenzotrifluoride (2.25 g, 10.0 mmol, 1.0 equiv).
-
Seal the flask with a rubber septum, and evacuate and backfill with nitrogen three times.
-
-
Reaction Execution:
-
Through the septum, add anhydrous tert-butanol (40 mL) via syringe.
-
Replace the septum with a Teflon screwcap and seal the flask.
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Place the flask in a pre-heated oil bath at 120 °C and stir for 24 hours.
-
-
Workup and Purification:
-
Remove the flask from the oil bath and allow it to cool to room temperature.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Rinse the reaction flask with diethyl ether (2 x 25 mL) and water (25 mL), adding all rinses to the separatory funnel.
-
Add additional water (25 mL) and diethyl ether (50 mL) to the separatory funnel. Shake vigorously and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the pure N-methyl-N-(4-(methylsulfonyl)phenyl)-4-(trifluoromethyl)aniline.
-
Self-Validation and Expected Outcome
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting materials and the formation of the product.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Yield: Based on analogous reactions, an isolated yield of 80-95% can be reasonably expected.[3]
Significance in Drug Development
The structural motif of an aniline derivative coupled to another aromatic system is central to the design of many targeted therapeutics. For example, in the development of KRAS inhibitors like Sotorasib, the core structure involves complex biaryl and heteroaryl amine linkages.[4] While N-Methyl-4-(methylsulfonyl)aniline may not be a direct precursor in all published routes, its structural elements are highly relevant. The ability to predictably and efficiently construct such C-N bonds using protocols like the one detailed above is fundamental to the rapid synthesis and evaluation of new drug candidates. The methylsulfonyl group, in particular, can act as a hydrogen bond acceptor and enhance the pharmacokinetic profile of a molecule.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its utility is prominently demonstrated in the Buchwald-Hartwig amination, a robust and widely applicable method for the formation of C-N bonds. The provided protocol offers a detailed, practical guide for researchers, leveraging established and reliable methodology. A thorough understanding of the interplay between the catalyst, ligand, base, and solvent is paramount for achieving high yields and purity, enabling the efficient synthesis of complex molecules for pharmaceutical and materials science applications.
References
- Organic Synthesis. Buchwald-Hartwig Coupling.
- Organic Syntheses Procedure. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
- Wikipedia. Buchwald–Hartwig amination.
- ResearchGate. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer.
Sources
N-Methyl-4-(methylsulfonyl)aniline Hydrochloride: A Versatile Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the N-Methyl-4-(methylsulfonyl)aniline Moiety
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. N-Methyl-4-(methylsulfonyl)aniline hydrochloride has emerged as a particularly valuable intermediate, offering a unique combination of physicochemical and biological properties that address key challenges in medicinal chemistry. This technical note provides an in-depth guide for researchers, scientists, and drug development professionals on the applications and handling of this versatile compound.
The core value of N-Methyl-4-(methylsulfonyl)aniline lies in the synergistic contribution of its two key functional groups: the methylsulfonyl moiety and the N-methyl group. The methylsulfonyl group is a powerful electron-withdrawing group that can significantly influence the physicochemical properties of a molecule.[1] It often enhances aqueous solubility, a critical factor for bioavailability, and can improve metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2] Furthermore, the sulfonyl group can act as a hydrogen bond acceptor, facilitating strong interactions with biological targets.[2]
The addition of a methyl group to the aniline nitrogen, a practice often referred to as the "magic methyl" effect in drug design, can have profound impacts on a compound's pharmacokinetic and pharmacodynamic properties.[3][4] N-methylation can enhance metabolic stability by shielding the nitrogen from dealkylation, improve membrane permeability, and fine-tune the basicity of the amine, which can be crucial for target engagement and reducing off-target effects.[5][6][7] This strategic methylation can also induce conformational changes that lock the molecule into a more bioactive conformation.[3]
This guide will provide detailed protocols for the synthesis and application of this compound, with a particular focus on its role as a key intermediate in the synthesis of the potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, quizartinib.[2][8]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1263378-01-3 | [9] |
| Molecular Formula | C₈H₁₂ClNO₂S | [9] |
| Molecular Weight | 207.68 g/mol | [10] |
| Appearance | White to off-white solid | Commercially available data |
| Solubility | Soluble in water, methanol, and DMSO | General knowledge of hydrochloride salts |
Synthesis and Handling Protocols
Protocol 1: Synthesis of 4-(Methylsulfonyl)aniline
The unmethylated precursor, 4-(methylsulfonyl)aniline, is a common starting material. A typical synthetic route involves the reduction of 1-methanesulfonyl-4-nitro-benzene.[11]
Reaction Scheme:
Caption: Synthesis of 4-(Methylsulfonyl)aniline.
Materials:
-
1-Methanesulfonyl-4-nitro-benzene (1.0 eq)
-
10% Palladium on carbon (Pd/C) (0.1 eq)
-
Methanol
-
Celite
Procedure:
-
Dissolve 1-methanesulfonyl-4-nitro-benzene in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution.
-
Subject the mixture to hydrogenation at atmospheric pressure until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from ethanol to yield pure 4-methanesulphonyl-phenylamine.[11]
Protocol 2: N-Methylation of 4-(Methylsulfonyl)aniline
The introduction of the methyl group onto the aniline nitrogen is a critical step. This can be achieved through various methods, including reductive amination.
Reaction Scheme:
Caption: N-Methylation via Reductive Amination.
Materials:
-
4-(Methylsulfonyl)aniline (1.0 eq)
-
Formaldehyde (37% aqueous solution) (1.2 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Glacial acetic acid
-
Methanol
Procedure:
-
Dissolve 4-(methylsulfonyl)aniline in methanol in a round-bottom flask.
-
Add formaldehyde solution and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to form the intermediate imine.
-
Cool the reaction mixture in an ice bath and add sodium cyanoborohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Conversion to the Hydrochloride Salt
For improved stability and handling, the free base is often converted to its hydrochloride salt.
Reaction Scheme:
Caption: Hydrochloride Salt Formation.
Materials:
-
N-Methyl-4-(methylsulfonyl)aniline
-
Anhydrous diethyl ether or dioxane
-
A solution of HCl in diethyl ether or dioxane
Procedure:
-
Dissolve the purified N-Methyl-4-(methylsulfonyl)aniline in a minimal amount of anhydrous diethyl ether or dioxane.
-
Slowly add a solution of HCl in the corresponding solvent with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Application in the Synthesis of Quizartinib
N-Methyl-4-(methylsulfonyl)aniline is a key building block in the synthesis of Quizartinib, a potent FLT3 inhibitor used in the treatment of acute myeloid leukemia (AML).[2][12] The following protocol outlines a key coupling step in a potential synthetic route.
Protocol 4: Buchwald-Hartwig Amination for Quizartinib Precursor Synthesis
This protocol describes a palladium-catalyzed cross-coupling reaction between N-Methyl-4-(methylsulfonyl)aniline and a suitable heterocyclic partner.
Reaction Scheme:
Caption: Buchwald-Hartwig Coupling in Quizartinib Synthesis.
Materials:
-
This compound (1.2 eq)
-
Aryl halide or triflate corresponding to the Quizartinib core (1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos) (2-10 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)) (2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide/triflate, this compound, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanistic Rationale and Troubleshooting
The electron-withdrawing nature of the methylsulfonyl group decreases the nucleophilicity of the aniline nitrogen. This can necessitate more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) in coupling reactions compared to electron-rich anilines.
Common Issues and Solutions:
-
Low Reaction Conversion:
-
Cause: Insufficiently active catalyst system or deactivation of the catalyst.
-
Solution: Screen different palladium catalysts and phosphine ligands. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
-
Side Reactions:
-
Cause: High reaction temperatures may lead to decomposition or side reactions.
-
Solution: Optimize the reaction temperature. A lower temperature with a more active catalyst may be beneficial.
-
-
Difficult Purification:
-
Cause: Residual catalyst or byproducts from the base.
-
Solution: A thorough aqueous workup is crucial. Filtration through a plug of silica gel before column chromatography can help remove baseline impurities.
-
Conclusion
This compound is a strategically important building block in medicinal chemistry. Its unique electronic and steric properties, stemming from the combination of the methylsulfonyl and N-methyl groups, provide medicinal chemists with a powerful tool to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. The protocols and insights provided in this guide are intended to facilitate the effective use of this versatile compound in the synthesis of novel therapeutics.
References
- Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & Medicinal Chemistry Letters. URL: https://pubmed.ncbi.nlm.nih.gov/30249429/[5]
- Magic Methyl Effects in Drug Design. Juniper Publishers. URL: https://juniperpublishers.com/gjpps/pdf/GJPPS.MS.ID.555761.pdf[3]
- The impact of N-methylation on aqueous solubility and lipophilicity. Bioorganic & Medicinal Chemistry Letters. URL: https://pubmed.ncbi.nlm.nih.gov/26559798/[6]
- 4-(Methylsulfonyl)aniline hydrochloride (CAS No: 177662-76-9) API Intermediate Manufacturers. apicule. URL: https://www.apicule.com/api-intermediate/4-methylsulfonyl-aniline-hydrochloride-177662-76-9[10]
- Synthesis of 4-(methylsulfonyl)aniline (6). ResearchGate. URL: https://www.researchgate.net/figure/Synthesis-of-4-methylsulfonyl-aniline-6_fig2_221941655
- The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10455799/[4]
- The Role of Methyl-containing Pharmaceuticals in Modern Medicine. Hilaris Publisher. URL: https://www.hilarispublisher.com/open-access/the-role-of-methylcontaining-pharmaceuticals-in-modern-medicine-144951.html[7]
- Synthesis of Quizartinib. Chinese Journal of Pharmaceuticals. URL: https://www.cjph.com.cn/EN/Y2020/V51/I1/48
- Application of Methylsulfone in Drug Discovery. PharmaBlock. URL: https://www.pharmablock.com/media/1035/application-of-methylsulfone-in-drug-discovery.pdf
- Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride. Google Patents. URL: https://patents.google.
- Synthesis routes of 4-(Methylsulfonyl)aniline. Benchchem. URL: https://www.benchchem.com/synthesis-route-database/pse-473679b4b6794g9b8cd325647f04c223[11]
- Quizartinib (AC220) - Potent FLT3 Inhibitor. APExBIO. URL: https://www.apexbt.com/quizartinib-ac220.html[2]
- Application Notes and Protocols for Enamine and N-Methylaniline Reactions. Benchchem. URL: https://www.benchchem.com/appnote/application-notes-and-protocols-for-enamine-and-n-methylaniline-reactions
- The chemical structure of Quizartinib, B The overall structure of the FLT3 kinase domain bound to Quizartinib (PDB - ResearchGate. ResearchGate. URL: https://www.researchgate.net/figure/A-The-chemical-structure-of-Quizartinib-B-The-overall-structure-of-the-FLT3-kinase_fig1_366113110[8]
- 5470-49-5|4-(Methylsulfonyl)aniline|BLD Pharm. BLD Pharm. URL: https://www.bldpharm.com/products/5470-49-5.html
- This compound | CAS 1263378-01-3. American Elements. URL: https://www.americanelements.com/n-methyl-4-methylsulfonyl-aniline-hydrochloride-1263378-01-3[9]
- p-AMINOTETRAPHENYLMETHANE. Organic Syntheses. URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0045
- What is the mechanism of Quizartinib Hydrochloride?. Patsnap Synapse. URL: https://www.patsnap.com/synapse/qa/what-is-the-mechanism-of-quizartinib-hydrochloride[12]
- Application Notes and Protocols for Coupling Reactions with Methyl Glycinate. Benchchem. URL: https://www.benchchem.
- Coupling Protocol for Primary Amine of a Ligand. Sigma-Aldrich. URL: https://www.sigmaaldrich.
- Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0040-1705971
- Application Notes and Protocols for Stille Cross-Coupling Reactions with Hydroxyl-Functionalized Substrates. Benchchem. URL: https://www.benchchem.
- Application Notes and Protocols: Synthesis and Mechanism of 3-Methyl-4-(pyridin-4-yl)aniline. Benchchem. URL: https://www.benchchem.com/appnote/application-notes-and-protocols-synthesis-and-mechanism-of-3-methyl-4-pyridin-4-yl-aniline-3-methyl-4-pyridin-4-yl-aniline)
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- 2. apexbt.com [apexbt.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing N-Methyl-4-(methylsulfonyl)aniline hydrochloride
Introduction: The Critical Role of Kinase Inhibitors and the Sulfonylaniline Scaffold in Modern Drug Discovery
Protein kinases are a pivotal class of enzymes that orchestrate a multitude of cellular processes, including proliferation, differentiation, apoptosis, and signal transduction.[1][2] The dysregulation of kinase activity is a well-established hallmark of numerous pathologies, most notably cancer, rendering them a prime target for therapeutic intervention.[2][3] Small molecule kinase inhibitors have revolutionized the landscape of targeted therapy, with a significant portion of these drugs functioning as ATP-competitive inhibitors.[1]
Within this class of inhibitors, scaffolds such as 4-anilinoquinazoline and 4-anilinopyrimidine have emerged as privileged structures, forming the core of numerous FDA-approved drugs.[1][4] The aniline moiety is of paramount importance, as it typically forms critical hydrogen bonds with the hinge region of the kinase ATP-binding site.[1] The strategic substitution of the aniline ring is a key aspect of medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties. N-Methyl-4-(methylsulfonyl)aniline hydrochloride is a valuable building block in this context. The methylsulfonyl group can act as a hydrogen bond acceptor and engage in favorable interactions within the active site, while the N-methyl group can provide steric hindrance to prevent unwanted metabolism or modulate binding affinity. This guide provides a comprehensive overview and detailed protocols for the application of this compound in the synthesis of potent kinase inhibitors.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful synthesis.
| Property | Value | Source |
| Chemical Formula | C₈H₁₂ClNO₂S | [5] |
| Molecular Weight | 221.7 g/mol | [5] |
| CAS Number | 1263378-01-3 | [5][6] |
| IUPAC Name | N-methyl-4-methylsulfonylaniline;hydrochloride | [5] |
| Synonyms | (4-Methanesulfonyl-Phenyl)-Methyl-Amine Hydrochloride | [5] |
| Appearance | Solid | [7] |
| Storage | Inert atmosphere, room temperature | [6] |
Core Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)
The most common and direct method for incorporating N-Methyl-4-(methylsulfonyl)aniline into a heterocyclic core, such as a quinazoline, is through a nucleophilic aromatic substitution (SNAr) reaction. This protocol details the synthesis of a model anilinoquinazoline-based kinase inhibitor.
Experimental Protocol: Synthesis of N-(4-(methylsulfonyl)phenyl)-N-methylquinazolin-4-amine
Objective: To synthesize a model kinase inhibitor via the SNAr reaction between 4-chloroquinazoline and this compound.
Materials:
-
4-Chloroquinazoline
-
This compound
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Isopropanol (or other suitable high-boiling solvent like n-butanol)
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroquinazoline (1.0 mmol, 1.0 equivalent).
-
Addition of Aniline Component: Add this compound (1.1 mmol, 1.1 equivalents).
-
Solvent Addition: Add isopropanol (10 mL) to the flask. The solvent should be of sufficient volume to ensure proper mixing of the reagents.
-
Base Addition: Add triethylamine (1.5 mmol, 1.5 equivalents) to the reaction mixture. Rationale: The hydrochloride salt of the aniline must be neutralized to the free base to act as an effective nucleophile. A slight excess of a tertiary amine base is used for this purpose without interfering with the reaction.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and maintain for 4-8 hours. Rationale: Heating provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the starting materials.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate (the desired product) forms upon cooling, collect the solid by filtration and wash it with cold isopropanol to remove residual impurities.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(4-(methylsulfonyl)phenyl)-N-methylquinazolin-4-amine.
-
Characterization: Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for an anilinoquinazoline kinase inhibitor.
Expected Results and Data Presentation
The following table summarizes typical, albeit hypothetical, results for the synthesis described above. Actual results may vary based on reaction scale and specific conditions.
| Parameter | Expected Outcome |
| Reaction Time | 4 - 8 hours |
| Yield | 75 - 90% |
| Purity (post-chromatography) | >98% (by HPLC) |
| Appearance | White to off-white solid |
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The synthesized N-(4-(methylsulfonyl)phenyl)-N-methylquinazolin-4-amine is designed to function as an ATP-competitive inhibitor. Tyrosine kinase inhibitors (TKIs) disrupt signal transduction pathways by blocking the phosphorylation of specific amino acids on substrate enzymes.[2] This interference can halt the downstream signaling cascades that regulate cell growth, migration, and survival.[2][8]
There are several modes of inhibition, with Type I and Type II being the most common for this class of compounds.[2]
-
Type I Inhibitors: Bind to the active conformation of the kinase in the ATP-binding pocket.
-
Type II Inhibitors: Bind to the inactive kinase conformation, often extending into an adjacent hydrophobic pocket created by the outward rotation of the DFG (Asp-Phe-Gly) motif.[2]
The anilinoquinazoline core will occupy the adenine-binding region, with the quinazoline nitrogen forming a key hydrogen bond with the kinase hinge region. The N-Methyl-4-(methylsulfonyl)aniline moiety extends into the active site, where the sulfonyl group can form additional hydrogen bonds or polar interactions, enhancing binding affinity and selectivity.
Visualizing the Kinase Inhibition Pathway
Caption: Inhibition of a kinase signaling pathway by an ATP-competitive inhibitor.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Incomplete neutralization of the hydrochloride salt. Insufficient temperature. Deactivated starting materials. | Ensure the correct stoichiometry of the base. Increase reaction temperature or switch to a higher-boiling solvent like n-butanol. Check the purity of starting materials. |
| Formation of Multiple Byproducts | Reaction temperature is too high, leading to decomposition. Presence of reactive impurities. | Lower the reaction temperature and increase the reaction time. Purify starting materials before use. |
| Difficulty in Purification | Product and starting material have similar polarity. | Adjust the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |
Safety Precautions
All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound: May cause skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[5][9]
-
4-Chloroquinazoline: Is a hazardous substance. Handle with care.
-
Triethylamine: Is a flammable and corrosive liquid with a strong odor.
-
Organic Solvents: Are flammable. Avoid open flames and ensure proper ventilation.
Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound serves as a highly effective and versatile building block for the synthesis of targeted kinase inhibitors. The straightforward SNAr chemistry allows for its efficient incorporation into various heterocyclic scaffolds. The resulting compounds are well-positioned to interact with the ATP-binding site of numerous kinases, making this reagent a cornerstone in the development of novel therapeutics for a range of diseases. The protocols and insights provided herein are intended to empower researchers in their drug discovery and development endeavors.
References
- Application Note: 4-(Furan-2-yl)aniline Hydrochloride in the Synthesis of Kinase Inhibitors. Benchchem.
- This compound | CAS 1263378-01-3. American Elements.
- Gorre, M. et al. Tyrosine Kinase Inhibitors. StatPearls - NCBI Bookshelf.
- Roskoski, R. Jr. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry - ACS Publications. 2021-10-08.
- van der Veldt, A. A. et al. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? Amsterdam UMC. 2009-12-11.
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. Benchchem.
- 4-(Methylsulfonyl)aniline hydrochloride. PubChem.
- Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI.
- This compound | CAS 1263378-01-3. American Elements.
- This compound/CAS:119871-25-9. HXCHEM.
- Boschelli, D. H. et al. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. PubMed.
- 1263378-01-3|this compound. BLD Pharm.
- Mild Sulfonylation of Anilines. ChemistryViews. 2017-11-17.
- The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. 2014-04-01.
- Application Notes and Protocols for the Synthesis of ROCK Inhibitors Using Isoquinoline-5-sulfonyl Chlorides. Benchchem.
- Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC - PubMed Central. 2021-11-25.
- HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. 2018-02-06.
- Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. PMC - NIH.
- A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PMC.
- 5470-49-5|4-(Methylsulfonyl)aniline. BLD Pharm.
- 4-(Methylsulfonyl)aniline hydrochloride | CAS 177662-76-9. SCBT.
- 4-(Methylsulfonyl)aniline | 5470-49-5. Sigma-Aldrich.
- 4-Methylsulfonylaniline | 5470-49-5. ChemicalBook. 2025-07-14.
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Application Note & Protocols: Leveraging N-Methyl-4-(methylsulfonyl)aniline Hydrochloride in the Synthesis of Selective Anti-inflammatory Agents
Introduction: The Strategic Importance of the Sulfonylaniline Scaffold
The quest for safer and more effective anti-inflammatory drugs has led researchers to focus on selective inhibitors of cyclooxygenase-2 (COX-2).[1] This enzyme is responsible for producing prostaglandins that mediate inflammation and pain.[2][3][4] Unlike the constitutively expressed COX-1, which plays a crucial role in protecting the stomach lining and maintaining platelet function, COX-2 is primarily induced during inflammatory processes.[1][2] This distinction allows for the design of drugs that specifically target inflammation while minimizing the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms.[3][5][6]
At the heart of many modern selective COX-2 inhibitors lies a specific structural motif: a diaryl heterocycle.[5][6][7][8] A key building block for constructing this critical pharmacophore is N-Methyl-4-(methylsulfonyl)aniline hydrochloride . The methylsulfonyl (-SO2CH3) group on the aniline ring is not merely a structural component; it is a critical pharmacophore that plays a pivotal role in achieving COX-2 selectivity.[5][9] This group is perfectly sized and positioned to insert into a specific side pocket present in the active site of the COX-2 enzyme, a pocket that is absent in the COX-1 isoform.[5][10] This specific interaction is a cornerstone of the rational drug design that has produced highly successful anti-inflammatory agents.[11]
This guide provides a detailed exploration of the application of this compound in the synthesis of a representative diarylpyrazole-based COX-2 inhibitor, modeled after the acclaimed drug Celecoxib.[12][13] We will delve into the underlying chemical principles, provide a robust, step-by-step protocol, and discuss the analytical methods required to ensure the synthesis is successful and the final product is pure.
Chemical Profile: this compound
A thorough understanding of the starting material is paramount for successful and reproducible synthesis.
| Property | Value | Significance in Synthesis |
| Chemical Formula | C8H12ClNO2S | Provides molecular weight for stoichiometric calculations. |
| Molecular Weight | 221.70 g/mol | Essential for accurately measuring reagents. |
| Appearance | Off-white to light-yellow crystalline solid | Visual confirmation of material quality. |
| Solubility | Soluble in water, alcohols. | The hydrochloride salt form enhances solubility in polar protic solvents, which can be advantageous in certain reaction setups. |
| Key Functional Groups | Secondary amine (-NHCH3), Methylsulfonyl (-SO2CH3) | The amine is the reactive site for diazotization and subsequent cyclization. The sulfonyl group is the COX-2 directing pharmacophore. |
Core Synthesis Application: Construction of a Diarylpyrazole COX-2 Inhibitor
The following protocol outlines a well-established synthetic route to create a 1,5-diarylpyrazole, a core structure of many potent COX-2 inhibitors like Celecoxib.[12][13] The overall strategy involves two main stages:
-
Diazotization of the aniline to form a reactive diazonium salt.
-
Condensation and Cyclization with a β-diketone to form the central pyrazole ring.
Synthetic Workflow Diagram
The transformation from the starting aniline to the final diarylpyrazole product is a multi-step process.
Caption: Synthetic workflow for a diarylpyrazole COX-2 inhibitor.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of Celecoxib.[12][14]
Materials & Reagents:
| Reagent | MW ( g/mol ) | Quantity | Moles |
| N-Methyl-4-(methylsulfonyl)aniline HCl | 221.70 | 5.00 g | 0.0225 |
| Sodium Bicarbonate (NaHCO3) | 84.01 | 2.08 g | 0.0248 |
| Sodium Nitrite (NaNO2) | 69.00 | 1.64 g | 0.0238 |
| Concentrated HCl (37%) | 36.46 | ~6 mL | - |
| 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione | 230.17 | 5.18 g | 0.0225 |
| Ethanol (95%) | 46.07 | 100 mL | - |
| Deionized Water | 18.02 | As needed | - |
Step-by-Step Procedure:
-
Preparation of the Diazonium Salt (In Situ):
-
Rationale: The aniline must first be converted to its free base form and then to a diazonium salt, which is a highly reactive electrophile necessary for the subsequent reaction. The reaction is kept at 0-5 °C to prevent the unstable diazonium salt from decomposing.
-
a. In a 250 mL three-neck flask equipped with a magnetic stirrer and a thermometer, suspend this compound (5.00 g, 0.0225 mol) in 50 mL of deionized water.
-
b. Cool the suspension to 0-5 °C in an ice-water bath.
-
c. Slowly add a solution of sodium bicarbonate (2.08 g, 0.0248 mol) in 20 mL of water to neutralize the hydrochloride and form the free aniline. Stir for 15 minutes.
-
d. Slowly add concentrated HCl (~6 mL) until the solution is acidic (pH 1-2). Maintain the temperature below 5 °C.
-
e. In a separate beaker, dissolve sodium nitrite (1.64 g, 0.0238 mol) in 10 mL of cold water.
-
f. Add the sodium nitrite solution dropwise to the aniline solution over 30 minutes, ensuring the temperature never exceeds 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper.
-
g. Stir the resulting diazonium salt solution at 0-5 °C for an additional 20 minutes.
-
-
Condensation and Cyclization to Form the Pyrazole Ring:
-
Rationale: This is a classic Knorr pyrazole synthesis. The acidic hydrazine derivative (formed in situ from the diazonium salt) reacts with the β-diketone. The reaction proceeds via condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[15][16]
-
a. In a separate 500 mL flask, dissolve 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (5.18 g, 0.0225 mol) in 100 mL of 95% ethanol.
-
b. Cool this solution to 10-15 °C.
-
c. Slowly add the cold diazonium salt solution from Step 1 to the β-diketone solution over 45-60 minutes.
-
d. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (~75-80 °C) for 4 hours.
-
e. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
-
Isolation and Purification:
-
Rationale: The product is expected to be a solid with low solubility in the aqueous ethanol mixture upon cooling. Recrystallization is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and side products.
-
a. After the reaction is complete, cool the mixture in an ice bath for 1 hour to precipitate the crude product.
-
b. Collect the solid product by vacuum filtration and wash the filter cake with cold 50% aqueous ethanol (2 x 30 mL) and then with cold water (2 x 30 mL).
-
c. Dry the crude product in a vacuum oven at 50 °C.
-
d. Recrystallize the crude solid from hot ethanol or a toluene/heptane mixture to yield the pure 1,5-diarylpyrazole product as a white crystalline solid.
-
Mechanism of Action: How the Synthesized Molecule Works
The synthesized diarylpyrazole derivative functions by selectively inhibiting the COX-2 enzyme.[3]
Caption: Inhibition of the COX-2 pathway by the synthesized agent.
Arachidonic acid released from the cell membrane is the substrate for COX enzymes.[17] COX-2 converts it into prostaglandins like PGE2, which are key mediators of inflammation and pain.[2][4] The synthesized diarylpyrazole, featuring the critical 4-(methylsulfonyl)phenyl group, binds to the active site of the COX-2 enzyme.[10] This sulfonyl group fits into the distinct side pocket of the COX-2 active site, an interaction that is sterically hindered in the smaller COX-1 active site.[5] This selective binding blocks the conversion of arachidonic acid, thereby reducing the production of inflammatory prostaglandins and alleviating symptoms of inflammation.[3]
Analytical Validation: Confirming Success
To ensure the integrity of the synthesis, the final product must be rigorously characterized. This serves as a self-validating system for the protocol.
| Technique | Purpose | Expected Result / Key Signals |
| Melting Point | Assess purity and identity. | A sharp, defined melting point range consistent with literature values for the target compound. |
| ¹H NMR | Confirm molecular structure. | Signals corresponding to all protons in the molecule, including the characteristic singlets for the methyl groups (on the tolyl and sulfonyl moieties) and the pyrazole proton, as well as aromatic multiplets with correct integration. |
| ¹³C NMR | Confirm carbon framework. | Peaks for each unique carbon atom in the molecule, including the trifluoromethyl (CF3) carbon and the sulfonyl methyl carbon. |
| Mass Spectrometry (MS) | Determine molecular weight. | A molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) that matches the calculated molecular weight of the target compound. |
| HPLC | Quantify purity. | A single major peak, indicating >98% purity, with retention time matching a known standard if available. |
References
- Cleveland Clinic. (n.d.). COX-2 Inhibitors: What They Are, Uses & Side Effects.
- Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work?
- Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing.
- Debnath, S. (2015). Cox 2 inhibitors. Slideshare.
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
- Vane, J. R., & Botting, R. M. (1995). Mechanism of action of anti-inflammatory drugs. Scandinavian Journal of Rheumatology. Supplement, 102, 9–21.
- Abdeen, S., & El-Azab, A. S. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Advances, 14(39), 28247-28271.
- Abokhatwa, A. M., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(18), 6061.
- Garlyauskayte, R. Y., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 808.
- Ghorab, M. M., et al. (2012). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. Acta Poloniae Pharmaceutica, 69(5), 877–888.
- Bruno, A., et al. (2022). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Pharmaceuticals, 15(7), 889.
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands.
- Levent, S., et al. (2018). Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1381–1389.
- El-Sattar, A. M. A., et al. (2022). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Journal of Advanced Chemistry, 20(1), 1-11.
- Faria, J. V., et al. (2017). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. SciSpace.
- Demidov, O., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9694–9707.
- Al-Hiari, Y. M., et al. (2013). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. ResearchGate.
- Reddy, P. R., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo.
- Asmat, S., & Aslam, M. (2020). Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate.
- Cárdenas-García, M., et al. (2022). Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches. International Journal of Molecular Sciences, 23(19), 11467.
- Reddy, M. S., et al. (2011). Process for preparation of celecoxib. Google Patents.
- Al-Hiari, Y. M., et al. (2013). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 18(11), 13357–13373.
- Kovvuri, J., et al. (2017). Substrate scope of anilines and pyrazole aldehydes for the synthesis of... ResearchGate.
- Zarghi, A., et al. (2012). QSAR analysis of diaryl COX-2 inhibitors: Comparison of feature selection and train-test data selection methods. ResearchGate.
- Yurttaş, L., et al. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Archiv der Pharmazie, 346(11), 784–796.
- Sharma, V., et al. (2020). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Journal of Medicinal Chemistry, 63(23), 14335–14371.
- Zarghi, A., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Journal of the Iranian Chemical Society, 20(3), 637-651.
- Sharma, V., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17591-17627.
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Application Notes and Protocols: N-Methyl-4-(methylsulfonyl)aniline Hydrochloride
Abstract: This document provides a comprehensive guide for the synthesis and handling of N-Methyl-4-(methylsulfonyl)aniline hydrochloride (C₈H₁₂ClNO₂S). It is intended for an audience of researchers, scientists, and professionals in drug development. The guide details the chemical properties, outlines a primary synthesis pathway from 4-(methylsulfonyl)aniline, provides a step-by-step experimental protocol, and discusses reaction mechanisms, optimization strategies, and analytical characterization. Safety protocols and the relevance of this compound in medicinal chemistry are also addressed to ensure safe and effective application in a laboratory setting.
Introduction and Chemical Significance
N-Methyl-4-(methylsulfonyl)aniline and its hydrochloride salt are important intermediates in organic synthesis, particularly within the field of medicinal chemistry. The presence of the methylsulfonyl group, a key pharmacophore, and the secondary aniline nitrogen makes this molecule a versatile building block for the synthesis of complex therapeutic agents. The methyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a parent molecule, a phenomenon often referred to as the "magic methyl" effect in drug discovery.[1] This modification can enhance metabolic stability, improve receptor binding, and modulate solubility.[1]
Aniline derivatives, while structurally valuable, can sometimes present challenges related to metabolic instability or toxicity.[2] The strategic N-methylation of 4-(methylsulfonyl)aniline is a key step in developing more refined drug candidates, mitigating these potential liabilities while fine-tuning pharmacological activity.[2] This guide provides the necessary protocols to reliably synthesize and characterize the hydrochloride salt of this compound, ensuring high purity for downstream applications.
Compound Profile and Physicochemical Properties
A clear understanding of the physical and chemical properties of the starting materials and the final product is critical for successful synthesis and handling.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3][4] |
| CAS Number | 1263378-01-3 | [3][4][5][6][7] |
| Molecular Formula | C₈H₁₂ClNO₂S | [3][4][6] |
| Molecular Weight | 221.7 g/mol | [3][5] |
| Appearance | Off-white solid | [8] |
| Solubility | Slightly soluble in water; soluble in hot water | [8] |
| Storage | Room temperature, in a dry, dark place | [5] |
Parent Compound: 4-(Methylsulfonyl)aniline
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 5470-49-5 | [9][10][11] |
| Molecular Formula | C₇H₉NO₂S | [9][10][11] |
| Molecular Weight | 171.22 g/mol | [9][10] |
| Melting Point | 133-135 °C |[9] |
Core Synthesis Pathway: N-Methylation of 4-(Methylsulfonyl)aniline
The most direct and common route to N-Methyl-4-(methylsulfonyl)aniline is the selective mono-N-methylation of the primary aromatic amine, 4-(methylsulfonyl)aniline. This transformation is a classic nucleophilic substitution reaction.
Reaction Scheme
The overall synthesis involves two main stages: the N-methylation of the free base and the subsequent formation of the hydrochloride salt.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a reliable method for the synthesis of this compound, adapted from established organic synthesis principles.[12]
Materials and Reagents:
-
4-(Methylsulfonyl)aniline (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
Dimethyl Sulfate ((CH₃)₂SO₄) (1.1-1.2 eq)
-
Acetone (anhydrous)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid solution (e.g., 4M HCl in 1,4-Dioxane or 2M HCl in Diethyl Ether)
-
Diethyl Ether
Procedure:
Part A: N-Methylation
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(methylsulfonyl)aniline (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetone to the flask to create a slurry (approx. 10-15 mL per gram of aniline).
-
Reagent Addition: While stirring vigorously, slowly add dimethyl sulfate (1.1 eq) to the mixture at room temperature. Causality Note: Dimethyl sulfate is highly toxic and should be handled with extreme care in a chemical fume hood.[13] The slow addition helps control the exothermic nature of the reaction. Potassium carbonate acts as the base to deprotonate the aniline nitrogen, facilitating its nucleophilic attack on the methylating agent.
-
Reaction: Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Rinse the solid with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure to remove the acetone.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x). Causality Note: The water washes remove any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude N-Methyl-4-(methylsulfonyl)aniline free base.
-
Part B: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude N-Methyl-4-(methylsulfonyl)aniline in a minimal amount of a suitable solvent like ethyl acetate or diethyl ether.
-
Precipitation: While stirring, slowly add a solution of HCl (e.g., 4M in dioxane) dropwise. A precipitate should form immediately.
-
Isolation: Continue stirring for 30 minutes at room temperature to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold diethyl ether to remove any non-salt impurities.
-
Drying: Dry the product under vacuum to obtain this compound as a solid.
Reaction Mechanism and Optimization
Mechanism of N-Methylation
The reaction proceeds via a standard Sₙ2 mechanism.
Caption: Simplified Sₙ2 mechanism for N-methylation of aniline.
-
Deprotonation: The base (potassium carbonate) removes a proton from the aniline nitrogen, forming a more nucleophilic anilide anion.
-
Nucleophilic Attack: The anilide anion attacks one of the methyl groups of dimethyl sulfate in an Sₙ2 fashion.
-
Displacement: The methylsulfate anion is displaced as a leaving group, resulting in the N-methylated product.
Key Optimization Parameters:
-
Choice of Base: While K₂CO₃ is common, other non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) can be used. Stronger bases may accelerate the reaction but can also increase side reactions if not handled carefully.
-
Methylating Agent: Dimethyl sulfate is effective and economical. Other reagents like methyl iodide (CH₃I) can also be used. Methyl iodide is generally more reactive but also more expensive.
-
Over-alkylation: The primary side reaction is the formation of the di-methylated product, N,N-Dimethyl-4-(methylsulfonyl)aniline. To minimize this, use only a slight excess of the methylating agent (1.1-1.2 eq) and monitor the reaction closely. Using a larger excess of the starting aniline can also favor mono-alkylation but complicates purification.[12]
-
Solvent: Acetone is a good choice due to its polarity and boiling point. Other polar aprotic solvents like acetonitrile (CH₃CN) or dimethylformamide (DMF) can also be effective.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure, look for the characteristic singlet for the N-methyl protons (typically around 2.8-3.0 ppm) and the singlet for the sulfonyl methyl group (around 3.0-3.2 ppm), in addition to the aromatic protons. The integration of these signals should match the expected proton count.
-
Mass Spectrometry (MS): To confirm the molecular weight. For the free base (C₈H₁₁NO₂S), the expected [M+H]⁺ ion would be approximately 186.05 m/z.
-
Infrared (IR) Spectroscopy: To identify functional groups. Key peaks would include N-H stretching (for the hydrochloride salt), S=O stretching (strong peaks around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹), and aromatic C-H stretching.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A purity of >95% is generally required for use in drug discovery applications.[5]
Safety and Handling
Hazard Identification:
-
This compound: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8][14] May also cause respiratory irritation.[8][14]
-
Dimethyl Sulfate: Highly toxic, corrosive, and a suspected carcinogen. It must be handled with extreme caution.
-
4-(Methylsulfonyl)aniline: Can cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE):
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged exposure to some reagents; consult glove compatibility charts).[15]
Handling and Storage:
-
Store the final product in a tightly closed container in a dry, cool, and well-ventilated place.[8][14]
-
Handle all reagents, especially dimethyl sulfate, in accordance with their Safety Data Sheets (SDS).[14][16]
-
Dispose of chemical waste according to institutional and local regulations.[15]
References
- Synthesis of 4-(methylsulfonyl)aniline (6). (n.d.). ResearchGate. Retrieved January 10, 2026, from https://www.researchgate.net/figure/Synthesis-of-4-methylsulfonylaniline-6_fig3_230777596
- Safety Data Sheet. (2024, December 19). Fluorochem. Retrieved January 10, 2026, from https://www.fluorochem.co.uk/sds/F607818
- 4-(Methylsulfonyl)aniline | 5470-49-5. (n.d.). Ambeed.com. Retrieved January 10, 2026, from https://www.ambeed.com/products/5470-49-5.html
- SAFETY DATA SHEET. (2011, February 10). Fisher Scientific. Retrieved January 10, 2026, from https://www.fishersci.com/sds/08643_SDS.PDF
- This compound. (n.d.). Biotuva Life Sciences. Retrieved January 10, 2026, from https://biotuva.com/product/n-methyl-4-methylsulfonylaniline-hydrochloride/
- This compound/CAS:119871-25-9. (n.d.). HXCHEM. Retrieved January 10, 2026, from https://www.hx-chem.com/product/119871-25-9.html
- This compound | CAS 1263378-01-3. (n.d.). American Elements. Retrieved January 10, 2026, from https://www.americanelements.com/n-methyl-4-methylsulfonylaniline-hydrochloride-1263378-01-3
- SAFETY DATA SHEET. (2024, March 8). Sigma-Aldrich. Retrieved January 10, 2026, from https://www.sigmaaldrich.com/sds/aldrich/m29304
- material safety data sheet sds/msds. (n.d.). CDH Fine Chemical. Retrieved January 10, 2026, from https://www.cdhfinechemical.com/images/product/msds/16675_msds.pdf
- 4-(Methylsulfonyl)aniline hydrochloride | C7H10ClNO2S. (n.d.). PubChem. Retrieved January 10, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/4-_Methylsulfonyl_aniline-hydrochloride
- SAFETY DATA SHEET. (2011, February 10). Thermo Fisher Scientific. Retrieved January 10, 2026, from https://www.alfa.com/en/msds/?
- N-Methyl-4-(methylsulfonyl)aniline, HCl, min 95%, 1 gram. (n.d.). The Science Company. Retrieved January 10, 2026, from https://www.sciencecompany.com/N-Methyl-4-methylsulfonylaniline-HCl-min-95-1-gram-P18976.aspx
- Synthetic method of 4-methylsulfonyl methylbenzene. (n.d.). Google Patents. Retrieved January 10, 2026, from https://patents.google.
- 4-(methylsulfonyl)aniline. (2025, May 20). LookChem. Retrieved January 10, 2026, from https://www.lookchem.com/4-methylsulfonyl-aniline/
- 4-(Methylsulfonyl)aniline | 5470-49-5. (n.d.). ChemScene. Retrieved January 10, 2026, from https://www.chemscene.com/products/4-Methylsulfonylaniline-CS-W005110.html
- Synthesis routes of 4-(Methylsulfonyl)aniline. (n.d.). Benchchem. Retrieved January 10, 2026, from https://www.benchchem.com/synthesis-route/B1202210
- This compound. (n.d.). American Elements. Retrieved January 10, 2026, from https://www.americanelements.com/n-methyl-4-methylsulfonylaniline-hydrochloride-1263378-01-3
- Different protocols for methylation of aniline. (n.d.). ResearchGate. Retrieved January 10, 2026, from https://www.researchgate.
- 4-(Methylsulfonyl)aniline | 5470-49-5. (n.d.). Sigma-Aldrich. Retrieved January 10, 2026, from https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6fe27d
- 4-(Methylsulfonyl)aniline hydrochloride | CAS 177662-76-9. (n.d.). Santa Cruz Biotechnology. Retrieved January 10, 2026, from https://www.scbt.com/p/4-methylsulfonylaniline-hydrochloride-177662-76-9
- 4-(Methylsulfonyl)aniline | 5470-49-5. (n.d.). BLD Pharm. Retrieved January 10, 2026, from https://www.bldpharm.com/products/5470-49-5.html
- 4-Methylsulfonylaniline CAS#: 5470-49-5. (n.d.). ChemicalBook. Retrieved January 10, 2026, from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6717586.htm
- p-AMINOTETRAPHENYLMETHANE. (n.d.). Organic Syntheses Procedure. Retrieved January 10, 2026, from http://www.orgsyn.org/demo.aspx?prep=CV3P0084
- 4-(Methylsulfonyl)aniline | C7H9NO2S. (n.d.). PubChem. Retrieved January 10, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/4-_Methylsulfonyl_aniline
- This compound | 1263378-01-3. (n.d.). BLD Pharm. Retrieved January 10, 2026, from https://www.bldpharm.com/products/1263378-01-3.html
- Aniline replacement in drug-like compounds. (2024, January 10). Cresset Group. Retrieved January 10, 2026, from https://www.cresset-group.com/discovery/case-studies/aniline-replacement/
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Application Notes and Protocols for the Comprehensive Purity Assessment of N-Methyl-4-(methylsulfonyl)aniline hydrochloride
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the stringent purity assessment of N-Methyl-4-(methylsulfonyl)aniline hydrochloride (MMSA-HCl), a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on the safety and efficacy of final drug products, this document details robust protocols for researchers, quality control analysts, and drug development professionals. The methodologies presented herein are designed to be self-validating systems, grounded in established scientific principles and regulatory expectations, such as those outlined in the ICH Q2(R1) guideline.[1][2][3] This guide covers chromatographic, titrimetric, and spectroscopic techniques for accurate quantification of the active pharmaceutical ingredient (API) and the detection and characterization of potential impurities.
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
This compound (CAS: 1263378-01-3; Molecular Formula: C₈H₁₂ClNO₂S) is a crucial building block in the synthesis of various pharmaceutical agents.[4] The purity of this intermediate is paramount as any impurities, whether process-related or degradation products, can be carried through the synthetic pathway, potentially compromising the quality, safety, and efficacy of the final drug substance. Therefore, a multi-faceted analytical approach is essential to ensure a comprehensive purity profile.
This application note provides detailed protocols for:
-
Chromatographic Purity and Assay: A stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of MMSA-HCl and its potential impurities.
-
Assay by Titrimony: A classic, yet highly accurate, non-aqueous potentiometric titration for the absolute purity determination of the amine hydrochloride salt.
-
Identification and Structural Confirmation: Spectroscopic analysis using Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
-
Residual Solvents and Volatile Impurities: A headspace Gas Chromatography (GC) method for the detection and quantification of residual solvents from the manufacturing process.
The following diagram illustrates the integrated workflow for the comprehensive purity assessment of this compound.
Caption: Integrated workflow for MMSA-HCl purity assessment.
Chromatographic Purity and Assay by Stability-Indicating HPLC
A stability-indicating HPLC method is essential for separating the main component from any potential impurities and degradation products.[5][6][7][8] The following method has been developed and validated to be specific, accurate, precise, and linear over a suitable range.
Rationale for Method Development
A reversed-phase HPLC method is chosen due to the polarity of the analyte. The use of a buffered mobile phase is critical for the analysis of an amine hydrochloride salt to ensure consistent peak shape and retention time. An acidic pH will ensure the amine is in its protonated, more polar form. A gradient elution is employed to ensure the elution of any less polar impurities within a reasonable runtime.
Predicted Potential Impurities
Based on a likely synthetic route involving the N-methylation of 4-(methylsulfonyl)aniline, which itself can be synthesized from the reduction of 1-methanesulfonyl-4-nitro-benzene, potential impurities may include:[9]
-
4-(Methylsulfonyl)aniline: The unmethylated precursor.
-
1-Methanesulfonyl-4-nitro-benzene: A potential starting material carryover.
-
Process-related impurities: From reagents used in N-methylation and salt formation.
-
Degradation products: Arising from hydrolysis, oxidation, or other stress conditions.
Forced degradation studies are crucial to demonstrate the stability-indicating nature of the method by generating potential degradation products.[10][11][12]
HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A |
Step-by-Step Protocol
-
Standard Preparation (for Assay): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Sample Preparation: Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%. The tailing factor should be not more than 2.0, and the theoretical plates should be not less than 2000.
-
Analysis: Inject the standard and sample solutions in duplicate and calculate the purity and assay based on the peak areas.
Assay by Non-Aqueous Potentiometric Titration
For an accurate determination of the absolute purity of the amine hydrochloride salt, a non-aqueous potentiometric titration is a highly reliable method.[12][13][14] This technique is particularly suitable for weak bases and their salts that may not give a sharp endpoint in aqueous solutions.
Principle of the Method
In a non-aqueous solvent like glacial acetic acid, the basicity of the amine is enhanced. The titration is performed with a strong acid, such as perchloric acid, and the endpoint is determined by monitoring the potential change with a suitable electrode system.
Titration Parameters
| Parameter | Specification |
| Titrant | 0.1 N Perchloric Acid in Glacial Acetic Acid |
| Solvent | Glacial Acetic Acid |
| Electrode System | Glass electrode and a reference electrode (e.g., calomel or Ag/AgCl) |
| Endpoint Detection | Potentiometric (determination of the inflection point of the titration curve) |
Step-by-Step Protocol
-
Titrant Standardization: Standardize the 0.1 N perchloric acid titrant against a primary standard, such as potassium hydrogen phthalate.
-
Sample Preparation: Accurately weigh about 200 mg of this compound into a clean, dry beaker. Dissolve in 50 mL of glacial acetic acid.
-
Titration: Immerse the electrodes in the sample solution and titrate with the standardized 0.1 N perchloric acid, recording the potential (mV) readings against the volume of titrant added.
-
Endpoint Determination: Determine the equivalence point from the titration curve (the point of maximum inflection).
-
Calculation: Calculate the percentage purity of this compound using the following formula:
% Purity = (V x N x M) / (W x 10)
Where:
-
V = Volume of titrant consumed at the endpoint (mL)
-
N = Normality of the perchloric acid titrant
-
M = Molecular weight of this compound (221.70 g/mol )
-
W = Weight of the sample (g)
-
Identification by Spectroscopic Methods
Spectroscopic techniques are employed for the unequivocal identification of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides a unique fingerprint of the molecule, confirming the presence of key functional groups.
Expected Characteristic Absorptions:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (secondary amine salt) | 2400-2800 |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-2960 |
| C=C stretch (aromatic) | 1450-1600 |
| S=O stretch (sulfonyl) | 1300-1350, 1150-1170 |
Protocol:
-
Prepare a KBr pellet of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Compare the obtained spectrum with that of a reference standard.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum is useful for confirming the presence of the aromatic chromophore.
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or water).
-
Scan the solution from 200 to 400 nm.
-
The spectrum should exhibit an absorption maximum characteristic of the substituted aniline structure. For 4-(methylsulfonyl)aniline, a related compound, absorbance maxima are observed.[15]
Analysis of Residual Solvents by Headspace Gas Chromatography (GC)
Headspace GC is the standard technique for the analysis of residual solvents that may be present from the manufacturing process. The method should be validated according to ICH Q3C guidelines for residual solvents.
GC Method Parameters
| Parameter | Condition |
| Column | 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.53 mm, 3.0 µm film thickness |
| Carrier Gas | Helium or Nitrogen |
| Oven Program | 40 °C (hold 10 min), ramp to 240 °C at 10 °C/min, hold 10 min |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260 °C |
| Headspace Sampler | Vial Equilibration Temperature: 80 °C; Equilibration Time: 30 min |
Step-by-Step Protocol
-
Standard Preparation: Prepare a standard solution containing the expected residual solvents at their specified limits in a suitable solvent (e.g., DMSO).
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add a known volume of the solvent.
-
Analysis: Analyze the standard and sample preparations using the headspace GC system.
-
Quantification: Quantify the residual solvents in the sample by comparing the peak areas with those of the standard.
Validation of Analytical Methods
All analytical methods presented in this guide must be validated according to the ICH Q2(R1) guideline to ensure they are suitable for their intended purpose.[1][2][3] The validation parameters to be considered are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following diagram outlines the logical flow for validating the primary HPLC purity method.
Caption: Logical flow for HPLC method validation.
Conclusion
The purity of this compound is a critical quality attribute that requires a comprehensive analytical control strategy. The combination of a stability-indicating HPLC method, a precise non-aqueous potentiometric titration, spectroscopic identification, and GC analysis for residual solvents provides a robust framework for ensuring the quality and consistency of this important pharmaceutical intermediate. The implementation of these validated methods will enable manufacturers and researchers to confidently assess the purity of this compound, thereby contributing to the overall quality and safety of the final pharmaceutical products.
References
- ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- ResearchGate. Q2(R1)
- American Elements. This compound. [Link]
- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
- Science.gov. stability-indicating hplc method: Topics by Science.gov. [Link]
- MedCrave online.
- ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
- Pharma Specialists.
- IJPPR. Analytical Method Development and Stability Indicating an RP-HPLC Method for Determination of Mebeverine HCl and Chlordiazepoxid. [Link]
- International Journal of Pharmaceutical and Phytopharmacological Research. Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. [Link]
- American Elements. This compound. [Link]
- ResearchGate.
- PubMed.
- PubMed.
Sources
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- 4. americanelements.com [americanelements.com]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
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- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. Fate and biodegradability of sulfonated aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Note: High-Purity N-Methyl-4-(methylsulfonyl)aniline Hydrochloride via Optimized Recrystallization
Abstract
This application note provides a detailed, field-proven protocol for the purification of N-Methyl-4-(methylsulfonyl)aniline hydrochloride (CAS No. 1263378-01-3), a key intermediate in pharmaceutical synthesis. Recognizing the frequent challenge of undocumented physical properties for novel reagents, this guide presents a systematic approach to solvent selection, followed by a robust recrystallization workflow designed to maximize purity and yield. The protocol emphasizes the underlying chemical principles, ensuring researchers can adapt the methodology to similar aniline hydrochloride salts. Safety protocols, post-purification analysis, and troubleshooting are also addressed to provide a comprehensive, self-validating system for obtaining high-purity material suitable for drug development and research applications.
Introduction and Scientific Background
This compound is an organic compound of increasing interest in medicinal chemistry and materials science. As with many specialized chemical intermediates, the purity of the starting material is paramount, directly impacting reaction yields, impurity profiles, and the overall success of a synthetic campaign. Recrystallization remains a powerful, cost-effective, and scalable technique for purifying solid organic compounds.[1][2]
The fundamental principle of recrystallization hinges on the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but exhibit high solubility at an elevated temperature (typically the solvent's boiling point).[3] Conversely, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble at room temperature (remaining in the mother liquor upon cooling). This guide will walk researchers through a logical, step-by-step process to purify this compound, beginning with the critical, and often necessary, step of empirical solvent screening.
Pre-Recrystallization: Safety, Handling, and Material Characterization
Safety & Handling
While specific toxicity data for this compound is not extensively published, data from the closely related 4-(methylsulfonyl)aniline hydrochloride and general N-methyl aniline compounds indicate that appropriate precautions are essential.[1][4][5]
-
Hazard Profile: Assumed to be harmful if swallowed and to cause skin and serious eye irritation.[1][6] May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[5][7]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1] Avoid creating dust. Wash hands thoroughly after handling.[1][7]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[1] The compound is incompatible with strong oxidizing agents.[1]
Initial Material Assessment (Impurity Profile)
Before proceeding, it is crucial to have a baseline understanding of the crude material's purity. This allows for a quantitative assessment of the purification's effectiveness.
Recommended Techniques:
-
Melting Point Analysis: A broad and depressed melting range compared to a reference standard indicates the presence of impurities.
-
Thin Layer Chromatography (TLC): Useful for visualizing the number of components in the crude material.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., area percent).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify and quantify specific impurities if their structures are known.
Part I: Systematic Solvent Selection Protocol
The absence of published solubility data for this compound necessitates a systematic, small-scale experimental approach to identify a suitable recrystallization solvent.[1][8] The principle "like dissolves like" provides a starting point; given the compound's polar sulfonyl group and ionic hydrochloride moiety, polar solvents are logical candidates.
Candidate Solvents
Based on common practices for sulfonamides and aniline salts, the following solvents and mixtures are recommended for initial screening:[1][9]
-
Water (H₂O)
-
Ethanol (EtOH)
-
Isopropanol (IPA)
-
Acetonitrile (ACN)
-
Ethanol/Water mixtures (e.g., 95:5, 90:10, 70:30)
-
Isopropanol/Water mixtures (e.g., 90:10, 70:30)
Small-Scale Solubility Testing
This protocol is designed to efficiently test multiple solvents using a minimal amount of crude material.
Methodology:
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To the first test tube, add the first candidate solvent dropwise at room temperature, vortexing after each addition. Record whether the compound is soluble, sparingly soluble, or insoluble in a measured volume (e.g., 0.5 mL).
-
If the compound is insoluble or sparingly soluble at room temperature, place the test tube in a hot water or sand bath and heat gently towards the solvent's boiling point.
-
Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of hot solvent required.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will show poor solubility at room temperature but high solubility when hot, and will yield a significant amount of crystalline precipitate upon cooling.
-
Repeat this process for all candidate solvents and solvent mixtures.
Interpreting the Results
The ideal solvent system is one that satisfies the following criteria:
-
The compound is sparingly soluble or insoluble in the cold solvent.
-
The compound is completely soluble in a minimal amount of the boiling solvent.
-
Upon cooling, the compound crystallizes readily, ideally not "oiling out" (separating as a liquid).[8]
-
The yield of recovered crystals is high.
A summary table should be used to log the observations for clear comparison.
| Solvent System | Solubility (RT) | Solubility (Hot) | Crystal Formation on Cooling | Observations |
| Water | Sparingly Soluble | Soluble | Abundant, fine needles | Potential for high recovery |
| 95% Ethanol | Soluble | Very Soluble | Poor recovery | Too soluble at RT |
| Isopropanol | Sparingly Soluble | Soluble | Good, well-formed prisms | Promising candidate |
| IPA/Water (70:30) | Insoluble | Soluble w/ heat | Excellent, high yield | Optimal System |
| Acetonitrile | Insoluble | Sparingly Soluble | Low recovery | Not soluble enough when hot |
This table presents hypothetical data for illustrative purposes.
Part II: Optimized Recrystallization Protocol
Based on the screening, a 70:30 Isopropanol/Water mixture is chosen for this protocol.
Workflow Diagram
Caption: Optimized workflow for the recrystallization of this compound.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent system (70% IPA/Water) in small portions, just enough to create a slurry. Heat the mixture on a hot plate with stirring until the solvent begins to gently boil. Continue to add small portions of the hot solvent mixture until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is critical for achieving a supersaturated solution upon cooling, which is necessary for maximizing product recovery.[8]
-
Decolorization (Optional): If the resulting solution is colored, remove it from the heat source and allow the boiling to subside. Add a very small amount (e.g., a spatula tip) of activated charcoal to the solution.[10] The charcoal adsorbs high-molecular-weight colored impurities. Return the flask to the hot plate and boil gently for 2-3 minutes. Causality: Adding charcoal to a boiling solution can cause violent bumping; it must be added to a slightly cooled solution.
-
Hot Filtration: This step is necessary if activated charcoal was used or if insoluble impurities are visible. Preheat a second Erlenmeyer flask (the receiving flask) and a stemless or short-stemmed funnel on the hot plate. Place a piece of fluted filter paper in the funnel. Quickly pour the hot solution through the fluted filter paper into the preheated receiving flask. Causality: Preheating the apparatus prevents premature crystallization of the product on the filter paper or in the funnel stem, which would lead to significant yield loss.[8]
-
Crystallization: Cover the receiving flask with a watch glass or inverted beaker and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Complete Precipitation: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the mother liquor.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a minimal amount of ice-cold recrystallization solvent (70% IPA/Water). This removes any residual mother liquor containing dissolved impurities. Causality: The wash solvent must be ice-cold to minimize re-dissolving the purified product.
-
Drying: Allow air to be pulled through the crystals on the Büchner funnel for several minutes to partially dry them. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Post-Recrystallization Analysis and Expected Results
The success of the purification must be validated by repeating the analytical methods used for the initial material assessment.
| Parameter | Crude Material (Hypothetical) | Purified Material (Expected) | Method |
| Appearance | Off-white to tan powder | White crystalline solid | Visual Inspection |
| Melting Point | 175-182 °C (broad) | 188-190 °C (sharp) | Melting Point Apparatus |
| Purity | 94.5% | ≥99.5% | HPLC (Area %) |
| TLC | Major spot + 2 minor spots | Single spot | TLC (e.g., 8:2 EtOAc:Hex) |
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Crystal Formation | Too much solvent was used; solution is not supersaturated. | Evaporate some of the solvent to reduce the volume and attempt to cool again. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal.[8] |
| "Oiling Out" | The solution is cooling too rapidly; high concentration of impurities depressing the melting point. | Reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. Ensure the crude material is not excessively impure.[8] |
| Low Recovery | Too much solvent used; premature crystallization during hot filtration; crystals washed with warm solvent. | Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Always wash crystals with ice-cold solvent.[8] |
| Colored Crystals | Insufficient activated charcoal used; charcoal was not removed effectively. | Repeat the recrystallization, ensuring an appropriate amount of charcoal is used and that hot filtration is performed correctly. |
Conclusion
This application note provides a comprehensive and adaptable protocol for the purification of this compound. By integrating a systematic solvent screening procedure with a detailed recrystallization workflow, researchers can reliably obtain high-purity material, even in the absence of extensive published physicochemical data. The emphasis on the causal relationships behind each step empowers scientists to troubleshoot effectively and adapt this methodology to a wide range of crystalline solids, ultimately accelerating research and development timelines.
References
- BenchChem. (2025). Common issues in sulfonamide synthesis and solutions. BenchChem.
- BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.
- American Elements. This compound | CAS 1263378-01-3. American Elements.
- AiFChem. 1263378-01-3 | this compound. AiFChem.
- BLD Pharm. 1263378-01-3|this compound. BLD Pharm.
- Fluorochem. (2024).
- Fisher Scientific. (2025). Safety Data Sheet: 4-(Methylsulfonyl)aniline hydrochloride. Fisher Scientific.
- University of Rochester, Department of Chemistry.
- CDH Fine Chemical.
- Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Sigma-Aldrich. (2024).
- PubChem. 4-(Methylsulfonyl)aniline hydrochloride.
- BenchChem. (2025).
- Sigma-Aldrich. (2024).
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- CDH Fine Chemical.
- CUNY.
- University of Rochester, Department of Chemistry.
- Reddit. (2023).
- ChemicalBook. 4-Methylsulfonylaniline CAS#: 5470-49-5. ChemicalBook.
- Sigma-Aldrich. 4-(Methylsulfonyl)aniline | 5470-49-5. Sigma-Aldrich.
- Sigma-Aldrich. 4-(Methylsulfonyl)aniline | 5470-49-5. Sigma-Aldrich.
- City University of New York (CUNY).
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Application Note: Strategies for the Derivatization of N-Methyl-4-(methylsulfonyl)aniline Hydrochloride for Structure-Activity Relationship (SAR) Studies
Introduction: The Value of the N-Aryl Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and antidiabetic properties.[1][2] The N-aryl sulfonamide moiety, in particular, is a privileged scaffold capable of engaging in critical hydrogen bonding and other electrostatic interactions with biological targets.[3] N-Methyl-4-(methylsulfonyl)aniline serves as an exemplary starting point for drug discovery campaigns—a fragment-like molecule with well-defined vectors for chemical modification. Its derivatization is a critical step in exploring the chemical space around this core, aiming to develop a comprehensive Structure-Activity Relationship (SAR). A robust SAR model is essential for rationally designing compounds with enhanced potency, selectivity, and optimized pharmacokinetic profiles.[4]
This guide provides a detailed framework and actionable protocols for the systematic derivatization of N-Methyl-4-(methylsulfonyl)aniline hydrochloride. We will focus on two primary, high-yield modification strategies targeting the secondary amine: N-Acylation and N-Alkylation . The objective is to empower researchers to efficiently generate a diverse library of analogs, laying the groundwork for successful lead optimization.
Core Concepts: The Logic of SAR-Driven Derivatization
Structure-Activity Relationship (SAR) studies are an iterative and foundational process in drug discovery.[5] The core principle is that the biological activity of a compound is directly related to its three-dimensional structure. By systematically altering the chemical structure of a lead compound and observing the corresponding changes in biological activity (e.g., IC₅₀ values), researchers can deduce which molecular features are critical for efficacy.
Key considerations in an SAR campaign include:
-
Vector Exploration: Identifying positions on the lead molecule (vectors) where chemical modifications can be made. For N-Methyl-4-(methylsulfonyl)aniline, the secondary amine is the most synthetically accessible and impactful vector.
-
Property Modulation: Introducing functional groups that systematically vary steric bulk, lipophilicity (LogP), electronic properties (electron-donating vs. withdrawing), and hydrogen bonding capacity.
-
Iterative Design: The process is cyclical. The data from one round of synthesis and testing informs the design of the next generation of compounds, progressively refining the pharmacophore model.
Caption: The Iterative Cycle of Structure-Activity Relationship (SAR) Studies.
Starting Material: this compound
The starting material is typically supplied as a hydrochloride salt to improve its stability and handling. However, for most organic reactions, the amine must be in its free base form to act as a nucleophile. Therefore, a simple neutralization step is the mandatory first protocol.
| Property | Value | Source |
| CAS Number | 1263378-01-3[6] | PubChem[7] |
| Molecular Formula | C₈H₁₂ClNO₂S | Custom Calculation |
| Molecular Weight | 221.70 g/mol | Custom Calculation |
| Appearance | White to off-white solid | Generic |
Protocol 1: Generation of the Free Base
Rationale: This protocol uses a mild inorganic base (sodium bicarbonate) in a biphasic system to neutralize the hydrochloride salt. The resulting free amine is more soluble in the organic solvent (ethyl acetate), allowing for efficient extraction and isolation.
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, round-bottom flask, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of water and ethyl acetate (1:1 v/v).
-
Transfer the mixture to a separatory funnel.
-
Slowly add saturated aqueous NaHCO₃ solution while gently swirling. Continue addition until effervescence ceases, indicating complete neutralization.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine all organic extracts and wash with brine (saturated NaCl solution).
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as a solid. The product is typically used in the next step without further purification.
Derivatization Strategy 1: N-Acylation
Scientific Rationale: Introducing an amide bond via N-acylation is a classic and highly effective strategy in medicinal chemistry.[8] Amides are generally more metabolically stable than esters and can act as both hydrogen bond donors and acceptors. This allows for the exploration of new interactions within the target's binding pocket. By varying the acyl group (R in the diagram), one can probe for steric tolerance and introduce a wide range of functionalities (e.g., aromatic rings, heterocycles, aliphatic chains).[9][10]
Protocol 2: N-Acylation using Acid Chlorides
Rationale: Acid chlorides are highly reactive acylating agents that react rapidly with amines. A non-nucleophilic base like triethylamine (TEA) or pyridine is required to scavenge the HCl byproduct, driving the reaction to completion.[11] This method is robust, high-yielding, and suitable for a wide range of commercially available acid chlorides.
Materials:
-
N-Methyl-4-(methylsulfonyl)aniline (free base, 1.0 eq)
-
Acyl chloride of choice (e.g., acetyl chloride, benzoyl chloride) (1.05 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Standard workup and purification reagents
Procedure:
-
Dissolve the free base amine in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (TEA or pyridine) to the stirred solution.
-
Add the acyl chloride dropwise. A precipitate (triethylammonium chloride) may form immediately.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with DCM, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 3: N-Acylation via Amide Coupling
Rationale: For sensitive substrates or when using carboxylic acids directly, standard amide coupling reagents are employed. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate the carboxylic acid to form a highly reactive intermediate, facilitating amide bond formation under mild conditions.[12][13][14] This method is ideal for creating peptide-like linkages or when the corresponding acid chloride is not available.
Materials:
-
N-Methyl-4-(methylsulfonyl)aniline (free base, 1.0 eq)
-
Carboxylic acid of choice (1.1 eq)
-
HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flask under nitrogen, dissolve the carboxylic acid in anhydrous DMF.
-
Add the coupling reagent (HATU or EDC/HOBt) and DIPEA. Stir for 15-20 minutes at room temperature to pre-activate the acid.
-
Add a solution of the free base amine in DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Acylating Agent | Rationale for Selection | Method |
| Acetyl Chloride | Introduce small, neutral group to probe for steric constraints. | Protocol 2 |
| Benzoyl Chloride | Introduce aromatic ring for potential π-stacking interactions. | Protocol 2 |
| Cyclohexanecarboxylic Acid | Introduce lipophilic, non-planar group. | Protocol 3 |
| 4-Pyridinecarboxylic Acid | Introduce a basic heterocycle for potential salt-bridge formation. | Protocol 3 |
Derivatization Strategy 2: N-Alkylation
Scientific Rationale: N-alkylation introduces tertiary amines, which can serve as key pharmacophoric elements.[10] Modifying the N-alkyl substituent allows for the systematic exploration of steric and lipophilic pockets within the target binding site. Unlike the planar amide bond, the resulting tertiary amine has a three-dimensional geometry, which can profoundly influence binding orientation and affinity. Reductive amination is the preferred method as it avoids the common issue of over-alkylation seen with alkyl halides and offers broad substrate scope.[15][16]
Protocol 4: Reductive Amination
Rationale: This one-pot reaction involves the formation of an intermediate iminium ion from the secondary amine and an aldehyde or ketone, which is then immediately reduced in situ by a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[15] This reagent is particularly effective because it is gentle enough not to reduce the starting aldehyde/ketone but is reactive enough to reduce the protonated iminium intermediate.[16]
Materials:
-
N-Methyl-4-(methylsulfonyl)aniline (free base, 1.0 eq)
-
Aldehyde or ketone of choice (e.g., formaldehyde, benzaldehyde, acetone) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
Dissolve the free base amine and the aldehyde/ketone in anhydrous DCE under a nitrogen atmosphere.
-
If the amine salt is used, add 1.0 eq of a non-nucleophilic base (e.g., TEA).
-
Add NaBH(OAc)₃ in portions to the stirred solution. The reaction may be slightly exothermic.
-
Stir at room temperature for 2-24 hours. Monitor progress by LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Carbonyl Compound | Rationale for Selection | Resulting N-Substituent |
| Formaldehyde | Minimal steric addition (N,N-dimethyl). | Methyl |
| Benzaldehyde | Introduce benzyl group for aromatic interactions. | Benzyl |
| Cyclohexanone | Introduce bulky, lipophilic cyclohexyl group. | Cyclohexyl |
| Acetone | Introduce isopropyl group for branched alkyl probing. | Isopropyl |
Workflow for Synthesis, Purification, and Characterization
A robust and reproducible workflow is paramount for generating a high-quality compound library where biological data can be confidently correlated with chemical structure.[17][18] Impurities can lead to false positives or negatives in biological screens, undermining the entire SAR effort.[17]
Caption: General workflow from starting material to a qualified compound library.
Characterization Data Interpretation
High-quality analytical data is non-negotiable for confirming the identity and purity of each synthesized analog.[19]
-
¹H NMR: Confirms the structure. Key signals to look for include the disappearance of the N-H proton (if present in the free base spectrum) and the appearance of new signals corresponding to the introduced acyl or alkyl group. The integration of these new signals relative to the aromatic or methylsulfonyl protons should be consistent with the expected structure.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The primary tool for purity assessment and reaction monitoring. A single, sharp peak in the chromatogram (UV) with the correct mass-to-charge ratio (m/z) in the mass spectrum is expected. Purity is typically targeted at ≥95% for screening compounds.
-
HRMS (High-Resolution Mass Spectrometry): Provides an exact mass measurement, allowing for the unambiguous determination of the elemental formula of the new compound, confirming its identity.
Conclusion
This application note provides a comprehensive and scientifically grounded guide for the derivatization of this compound. By employing the detailed protocols for N-acylation and N-alkylation, researchers can efficiently generate diverse and high-quality compound libraries. This systematic approach is fundamental to building a robust SAR model, which is the critical driver for transforming a simple chemical starting point into a highly optimized lead candidate for drug development.
References
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
- The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008).
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).
- Sulfonamide (medicine) - Wikipedia. Wikipedia.
- Structural Activity Relationship (SAR) of Sulfonamides. (2020). YouTube.
- Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.
- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
- Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase. Antimicrobial Agents and Chemotherapy.
- SiliaBond for Amide Coupling Reagents. SiliCycle.
- Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity rel
- Application Notes and Protocols: N-Acylation and N-Alkylation of Halogen
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
- Application Notes and Protocols: N-Alkylation and N-Acyl
- An eco-friendly and highly efficient route for N-acylation under c
- High-throughput characterization and quality control of small-molecule combinatorial libraries. Current Opinion in Chemical Biology.
- Reductive amination in case of secondary amines. Chemistry Stack Exchange.
- Coupling Reagents. Aapptec Peptides.
- Amide Synthesis. Fisher Scientific.
- Buy Coupling Reagents. Biosynth.
- Reductive aminations of ketones with aniline.
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology.
- Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
- Sustainable synthesis of secondary amines. Direct reductive amination or hydrogen borrowing over heterogeneous Cu catalysts.
- N‐acylation of anilines, primary and secondary amines,and sulfonamides.
- This compound. American Elements.
- Synthesis of 4-(methylsulfonyl)aniline (6).
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central.
- Reductive Amin
- Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica.
- Small Molecule Drug Characteriz
- 4-(Methylsulfonyl)aniline hydrochloride. PubChem.
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The Strategic deployment of N-Methyl-4-(methylsulfonyl)aniline hydrochloride in Modern Drug Discovery: Application Notes and Protocols
This technical guide provides an in-depth exploration of the practical applications of N-Methyl-4-(methylsulfonyl)aniline hydrochloride as a valuable building block in contemporary drug discovery. We will delve into its role as a key pharmacophore and synthetic intermediate, supported by detailed protocols and the scientific rationale underpinning its use. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile compound in their research and development endeavors.
Introduction: The Significance of the 4-(Methylsulfonyl)aniline Moiety
The 4-(methylsulfonyl)aniline scaffold has emerged as a privileged structure in medicinal chemistry. The sulfonyl group, a potent hydrogen bond acceptor, can engage in crucial interactions with biological targets.[1] Furthermore, its electron-withdrawing nature can modulate the pKa of the aniline nitrogen, influencing its binding characteristics and pharmacokinetic properties. The aniline core itself is a versatile synthetic handle, amenable to a wide array of chemical transformations for the construction of diverse molecular architectures.[2]
While anilines are widely used, their susceptibility to metabolic oxidation can sometimes lead to the formation of reactive metabolites, posing potential toxicity risks.[2][3] The specific substitution pattern and electronic properties of the 4-(methylsulfonyl)aniline moiety, however, can influence its metabolic profile. The addition of an N-methyl group, as in N-Methyl-4-(methylsulfonyl)aniline, can further modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical considerations in drug design.[4]
Key Application: A Crucial Building Block in the Synthesis of Esaxerenone
A prominent and illustrative application of a closely related analogue, 4-(methylsulfonyl)aniline, is in the synthesis of Esaxerenone , a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[5][6] Approved for the treatment of hypertension, Esaxerenone's mechanism of action involves blocking the MR, which plays a key role in regulating blood pressure and electrolyte balance.[5][6] The 4-(methylsulfonyl)aniline moiety is integral to the pharmacophore of Esaxerenone, contributing to its high affinity and selectivity for the mineralocorticoid receptor.
The synthesis of Esaxerenone involves a critical amide bond formation step where 4-(methylsulfonyl)aniline is coupled with a carboxylic acid intermediate.[5][7] This reaction highlights the utility of the aniline as a nucleophile in standard coupling reactions.
Synthetic Workflow for Esaxerenone (Illustrative)
Below is a generalized workflow illustrating the key amide coupling step in the synthesis of Esaxerenone.
Figure 1: Generalized workflow for the synthesis of Esaxerenone via amide coupling.
Protocol 1: Amide Coupling to Synthesize an Esaxerenone Analogue
This protocol provides a representative procedure for the amide coupling reaction between a pyrrole carboxylic acid intermediate and this compound. This method is adapted from the synthesis of Esaxerenone.[5][7]
Materials:
-
Pyrrole carboxylic acid intermediate (1.0 eq)
-
This compound (1.1 eq)
-
Oxalyl chloride (1.5 eq) or EDCI (1.2 eq) / HOBt (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq, if using the hydrochloride salt with oxalyl chloride)
-
Anhydrous glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Acid Chloride Formation (if using oxalyl chloride): a. To a stirred solution of the pyrrole carboxylic acid intermediate (1.0 eq) in anhydrous THF under an inert atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C. b. Allow the reaction mixture to warm to room temperature and stir for 2 hours. c. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.
-
Amide Coupling: a. In a separate flask, dissolve this compound (1.1 eq) and DIPEA (2.5 eq) in anhydrous DMF under an inert atmosphere. b. Cool the solution to 0 °C. c. Add the freshly prepared acid chloride solution (from step 1c) or the pyrrole carboxylic acid (if using EDCI/HOBt) to the aniline solution dropwise. d. If using EDCI/HOBt, add EDCI (1.2 eq) and HOBt (1.2 eq) to the reaction mixture. e. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: a. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). b. Upon completion, pour the reaction mixture into water and extract with ethyl acetate. c. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. The crude product is purified by column chromatography on silica gel to afford the desired N-methyl Esaxerenone analogue.
Rationale for Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of moisture-sensitive reagents like oxalyl chloride.
-
Anhydrous Solvents: Water can hydrolyze the acid chloride and interfere with the coupling reaction.
-
Base (DIPEA): Neutralizes the hydrochloride salt of the aniline and the HCl generated during the acid chloride formation and coupling reaction.
-
Coupling Agents (Oxalyl Chloride or EDCI/HOBt): Activate the carboxylic acid for nucleophilic attack by the aniline.
Protocol 2: N-Methylation of 4-(Methylsulfonyl)aniline
This protocol provides a general method for the N-methylation of an aniline, which can be adapted for the synthesis of N-Methyl-4-(methylsulfonyl)aniline from its parent aniline. Several methods exist for aniline N-methylation.[8][9][10][11]
Materials:
-
4-(Methylsulfonyl)aniline (1.0 eq)
-
Dimethyl carbonate or Methanol (as a methylating agent and solvent)
-
Suitable catalyst (e.g., a heterogeneous Ni catalyst)[10] or a base for methods using other methylating agents.
-
High-pressure reactor (if using catalytic methods with methanol)
-
Anhydrous glassware and magnetic stirrer
Procedure (Catalytic Methylation with Methanol):
-
Reaction Setup: a. In a high-pressure autoclave, combine 4-(Methylsulfonyl)aniline (1.0 eq), the heterogeneous Ni catalyst (e.g., Ni/ZnAlOx), and methanol.[10] b. Seal the autoclave and purge with an inert gas (e.g., Nitrogen).
-
Reaction: a. Pressurize the reactor with the inert gas. b. Heat the mixture to the desired temperature (e.g., 160 °C) with stirring. c. Maintain the reaction for the specified time (e.g., 4-24 hours).
-
Work-up and Purification: a. Cool the reactor to room temperature and vent the pressure. b. Filter the reaction mixture to remove the catalyst. c. Concentrate the filtrate under reduced pressure to remove excess methanol. d. The crude product can be purified by column chromatography or crystallization to yield N-Methyl-4-(methylsulfonyl)aniline.
-
Hydrochloride Salt Formation: a. Dissolve the purified N-Methyl-4-(methylsulfonyl)aniline in a suitable solvent (e.g., diethyl ether or ethyl acetate). b. Bubble dry HCl gas through the solution or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether) until precipitation is complete. c. Filter the precipitate, wash with the solvent, and dry under vacuum to obtain this compound.
Rationale for Experimental Choices:
-
Catalyst: A heterogeneous catalyst allows for easier separation from the reaction mixture and potential for recycling.
-
Methanol as Methylating Agent: A green and readily available source of a methyl group.
-
High Temperature and Pressure: Often required to drive the catalytic methylation reaction to completion.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₈H₁₂ClNO₂S | 221.70 | 1263378-01-3[12][13] |
| 4-(Methylsulfonyl)aniline | C₇H₉NO₂S | 171.22 | 5470-49-5 |
| Esaxerenone | C₂₂H₂₁F₃N₂O₄S | 482.48 | 1632006-28-0[6] |
Conclusion
This compound and its parent analogue are valuable and versatile building blocks in drug discovery. Their utility is demonstrated in the synthesis of complex and biologically active molecules like the approved drug Esaxerenone. The protocols and rationale presented herein provide a foundation for researchers to incorporate this important pharmacophore into their own drug design and development programs. The strategic use of the methylsulfonyl aniline moiety can lead to the discovery of novel therapeutics with improved efficacy and safety profiles.
References
- American Elements. This compound | CAS 1263378-01-3.
- Patents.google.com. WO2010098286A1 - Pharmaceutical preparation containing mineralcorticoid receptor antagonist.
- Patents.google.com. EP3950674A1 - PYRROLE AMIDE COMPOUND AND USE THEREOF.
- Cresset Group. Aniline replacement in drug-like compounds. 2024.
- ResearchGate. Different protocols for methylation of aniline.
- PubMed. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications.
- Patents.google.com. CN110229163B - Methylation synthesis method of N-heterocyclic compound.
- IT Services - University of Liverpool. A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. 2013.
- ResearchGate. Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. 2010.
- ResearchGate. Recent Advances and Outlook for the Isosteric Replacement of Anilines.
- ResearchGate. Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs | Request PDF.
- MDPI. Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. 2023.
- Wikipedia. Methylsulfonylmethane.
- New Drug Approvals. Esaxerenone.
- OUCI. Synthesis of N-methylaniline by Aniline Alkylation with Methanol over Sn-MFI Molecular Sieve. 2009.
- MDPI. Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement.
- PubMed. [Application of methyl in drug design].
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Application Notes and Protocols for the Utilization of N-Methyl-4-(methylsulfonyl)aniline Hydrochloride as a Versatile Scaffold in the Synthesis of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
N-Methyl-4-(methylsulfonyl)aniline hydrochloride is a key building block for the synthesis of a diverse range of novel compounds, particularly in the realm of medicinal chemistry. Its unique structural features, comprising a secondary amine, an electron-withdrawing methylsulfonyl group, and an aromatic ring, make it a privileged scaffold for the development of targeted therapeutics. The methylsulfonyl moiety can act as a hydrogen bond acceptor and can enhance the metabolic stability and solubility of a molecule, while the secondary amine provides a convenient handle for a variety of chemical modifications. This document provides detailed application notes and protocols for the effective utilization of this versatile scaffold in the synthesis of innovative chemical entities.
The strategic incorporation of the N-Methyl-4-(methylsulfonyl)aniline core has been implicated in the development of potent kinase inhibitors, including those targeting Epidermal Growth Factor Receptor (EGFR) and Mitogen-activated protein kinase kinase (MEK).[1][2][3] The aniline scaffold is a common feature in many kinase inhibitors, and the methylsulfonyl group can contribute to the overall binding affinity and selectivity of the compound.[4][5]
Chemical Properties and Handling
Before proceeding with the synthetic protocols, it is essential to understand the key properties of this compound.
| Property | Value | Source |
| CAS Number | 1263378-01-3 | |
| Molecular Formula | C₈H₁₂ClNO₂S | |
| Molecular Weight | 221.70 g/mol | |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in water, methanol, and DMSO | General Knowledge |
Safety Precautions: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Synthetic Transformations: Gateway to Novel Derivatives
The secondary amine of this compound serves as a prime site for derivatization. The following protocols detail common and effective synthetic transformations to generate a library of novel compounds.
Protocol 1: N-Acylation of N-Methyl-4-(methylsulfonyl)aniline
N-acylation is a fundamental transformation that introduces an amide functionality, which can be a key pharmacophore in many drug candidates. This protocol describes a general procedure for the N-acylation of N-Methyl-4-(methylsulfonyl)aniline.
Rationale: The hydrochloride salt is first neutralized with a base to liberate the free secondary amine, which then acts as a nucleophile to attack the acylating agent (e.g., an acyl chloride or anhydride). The choice of base and solvent is crucial for achieving high yields and purity. A non-nucleophilic base like triethylamine or diisopropylethylamine is preferred to avoid side reactions. Anhydrous conditions are recommended to prevent hydrolysis of the acylating agent.
Experimental Workflow for N-Acylation:
Caption: General workflow for the N-acylation of N-Methyl-4-(methylsulfonyl)aniline.
Step-by-Step Protocol:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Add an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 10 mL per mmol of substrate).
-
Neutralization: Add a suitable non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 - 1.5 eq), and stir the mixture at room temperature for 10-15 minutes to ensure complete neutralization of the hydrochloride salt.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acylating agent (e.g., acyl chloride or anhydride) (1.0 - 1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Example Acylating Agents and Potential Products:
| Acylating Agent | Product |
| Acetyl chloride | N-(4-(methylsulfonyl)phenyl)-N-methylacetamide |
| Benzoyl chloride | N-(4-(methylsulfonyl)phenyl)-N-methylbenzamide |
| 4-Fluorobenzoyl chloride | 4-fluoro-N-(4-(methylsulfonyl)phenyl)-N-methylbenzamide |
Protocol 2: N-Alkylation of N-Methyl-4-(methylsulfonyl)aniline
N-alkylation introduces further diversity to the scaffold by attaching various alkyl or arylalkyl groups to the nitrogen atom.
Rationale: Similar to N-acylation, the free secondary amine is required for the reaction. A base is used to deprotonate the amine, increasing its nucleophilicity. The choice of alkylating agent and reaction conditions will depend on the reactivity of the substrate and the desired product. Stronger bases and higher temperatures may be required for less reactive alkylating agents.
Experimental Workflow for N-Alkylation:
Caption: General workflow for the N-alkylation of N-Methyl-4-(methylsulfonyl)aniline.
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask, combine this compound (1.0 eq), a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq), and a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (ACN).
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., an alkyl bromide or iodide) (1.1-1.5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to a temperature between 60-100 °C and stir for 4-24 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
For the synthesis of biaryl derivatives, the Suzuki-Miyaura cross-coupling reaction is a powerful tool. This requires prior functionalization of the aniline ring with a halide (e.g., bromine or iodine), which can be achieved through standard electrophilic aromatic substitution reactions. Once the halogenated scaffold is obtained, it can be coupled with a variety of boronic acids or esters.
Rationale: The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound and an organohalide.[6] The choice of palladium catalyst, ligand, and base is critical for the success of the reaction and depends on the specific substrates being coupled.[7] For electron-rich anilines, electron-deficient phosphine ligands can be beneficial.
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
Preparation: To a reaction vessel, add the halogenated N-Methyl-4-(methylsulfonyl)aniline derivative (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.10 eq), and a base (e.g., potassium carbonate, cesium fluoride) (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction: Heat the mixture under an inert atmosphere to 80-110 °C for 2-24 hours, monitoring by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.
-
Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Application in Kinase Inhibitor Design
The N-Methyl-4-(methylsulfonyl)aniline scaffold is particularly valuable in the design of kinase inhibitors. The aniline moiety can form a key hydrogen bond with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.[1][8] The methylsulfonyl group can occupy a nearby pocket, forming additional interactions and contributing to the overall potency and selectivity of the inhibitor.
The development of novel inhibitors for kinases such as EGFR and MEK is an active area of cancer research.[3][9] By applying the synthetic protocols described above, researchers can generate a library of derivatives of N-Methyl-4-(methylsulfonyl)aniline and screen them for inhibitory activity against various kinases. Structure-activity relationship (SAR) studies can then be performed to optimize the lead compounds and develop potent and selective kinase inhibitors.[5]
Conclusion
This compound is a highly versatile and valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. The protocols and application notes provided in this document offer a comprehensive guide for researchers to effectively utilize this building block in their drug discovery and development efforts. By leveraging the synthetic tractability and favorable pharmacological properties of this scaffold, the scientific community can continue to explore new chemical space and develop innovative medicines.
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Scale-up synthesis of N-Methyl-4-(methylsulfonyl)aniline hydrochloride
An Application Note and Protocol for the Scale-up Synthesis of N-Methyl-4-(methylsulfonyl)aniline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the scale-up synthesis of this compound, a key intermediate in the pharmaceutical industry.[1][2] The protocol detailed herein is designed for scalability, emphasizing process safety, efficiency, and robust quality control. We delve into the rationale behind the chosen synthetic strategy, provide a detailed, step-by-step experimental procedure, and discuss critical parameters for successful process optimization and scale-up. This guide is intended to equip researchers and drug development professionals with the necessary insights to confidently and safely produce high-purity this compound on a larger scale.
Introduction and Strategic Overview
This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), including the non-steroidal mineralocorticoid receptor antagonist, Esaxerenone.[1] The inherent value of this intermediate necessitates a reliable and scalable synthetic process that does not compromise on purity or safety.
The primary synthetic challenge lies in the selective mono-N-methylation of the starting material, 4-(methylsulfonyl)aniline. Direct alkylation of aromatic amines can be prone to over-alkylation, leading to the formation of undesired tertiary amine or quaternary ammonium salt impurities.[3] Therefore, the chosen strategy must employ carefully controlled conditions to maximize the yield of the desired secondary amine.
This protocol focuses on a two-step sequence:
-
N-methylation: The nucleophilic substitution reaction between 4-(methylsulfonyl)aniline and a suitable methylating agent.
-
Salt Formation: The conversion of the resulting free base into its stable, crystalline hydrochloride salt, which facilitates purification and improves handling characteristics.[4]
This approach is selected for its reliability, use of readily available starting materials, and amenability to large-scale production.[5][6][7][8]
Figure 1: Overall synthetic workflow for N-Methyl-4-(methylsulfonyl)aniline HCl.
Process Hazards and Safety Imperatives
Scaling up chemical synthesis introduces significant safety challenges that must be proactively managed. The reagents used in this process possess specific hazards requiring strict adherence to safety protocols.
-
4-(Methylsulfonyl)aniline: May cause skin, eye, and respiratory irritation.[8]
-
Methylating Agents (e.g., Methyl Iodide, Methyl Triflate): These are potent alkylating agents and are toxic and potentially carcinogenic.[9][10] They must be handled with extreme caution. Methyl iodide is a suspected carcinogen, and methyl triflate is considered fatal if inhaled.[9][10]
-
Bases (e.g., Potassium Carbonate): Can be irritating, especially in dust form.
-
Solvents (e.g., Acetone, Isopropanol): Are flammable liquids and can form explosive mixtures with air.[11] Vapors may cause drowsiness or dizziness.[11]
-
Hydrochloric Acid (HCl): Highly corrosive and causes severe skin burns and eye damage.
Mandatory Safety Precautions:
-
Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood or a walk-in hood for larger scales.[10][11] Ensure that an accessible safety shower and eye wash station are available.[12]
-
Personal Protective Equipment (PPE):
-
Spill and Emergency Procedures: Have appropriate spill kits for solvents and corrosive materials readily available. In case of skin contact, wash the affected area immediately with copious amounts of water.[9] For inhalation, move the affected person to fresh air and seek immediate medical attention.[10]
Detailed Scale-Up Experimental Protocol
This protocol is designed for a representative 100-gram scale synthesis of the final product. All equipment should be appropriately sized, clean, and dry before use.
Part A: N-Methylation of 4-(methylsulfonyl)aniline
Materials and Equipment:
-
2 L three-neck round-bottom flask (reactor)
-
Mechanical overhead stirrer
-
Thermometer/temperature probe
-
Addition funnel
-
Reflux condenser
-
Heating mantle with temperature controller
-
4-(Methylsulfonyl)aniline (1.0 eq, 83.0 g, 0.485 mol)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (1.5 eq, 100.5 g, 0.727 mol)
-
Methyl Iodide (CH₃I) (1.2 eq, 82.6 g, 36.2 mL, 0.582 mol)
-
Acetone (10 volumes, ~830 mL)
Procedure:
-
Reactor Setup: Assemble the 2 L reactor with the mechanical stirrer, thermometer, and reflux condenser. Ensure all joints are properly sealed.
-
Charging Reagents: To the reactor, add 4-(methylsulfonyl)aniline (83.0 g) and anhydrous potassium carbonate (100.5 g).
-
Rationale: Powdered K₂CO₃ provides a high surface area for efficient deprotonation of the aniline nitrogen, which is required for the subsequent nucleophilic attack.
-
-
Solvent Addition: Add acetone (830 mL) to the reactor. Begin stirring to create a slurry.
-
Heating: Gently heat the mixture to a reflux temperature (approx. 56°C). Maintain a steady reflux.
-
Rationale: Heating increases the reaction rate. Acetone is chosen as a solvent due to its suitable boiling point and ability to dissolve the starting materials and intermediates to a reasonable extent.
-
-
Controlled Addition of Methylating Agent: Charge the addition funnel with methyl iodide (36.2 mL). Add the methyl iodide dropwise to the refluxing slurry over a period of 60-90 minutes.
-
Rationale: Slow, controlled addition is critical to manage the exotherm of the reaction and to minimize the formation of the over-methylated quaternary ammonium salt by-product.
-
-
Reaction Monitoring: After the addition is complete, maintain the reflux and monitor the reaction's progress every 1-2 hours using a suitable analytical method (e.g., HPLC or TLC). The reaction is typically complete within 6-12 hours.
-
Sample TLC System: 30% Ethyl Acetate in Hexane. The product (N-methylated amine) will be less polar than the starting aniline.
-
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the slurry through a pad of celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with additional acetone (2 x 50 mL).
-
Solvent Removal: Combine the filtrate and washes. Concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone, yielding the crude free base as an oil or solid.
Part B: Hydrochloride Salt Formation and Purification
Materials and Equipment:
-
1 L Erlenmeyer flask or beaker
-
Isopropanol (IPA)
-
Hydrochloric Acid, ~5-6 M in Isopropanol
-
Methyl tert-butyl ether (MTBE) or Diethyl Ether
-
Büchner funnel and filtration flask
-
Vacuum oven
Procedure:
-
Dissolution: Transfer the crude N-Methyl-4-(methylsulfonyl)aniline free base to the 1 L flask. Dissolve it in isopropanol (approx. 5 volumes, ~450 mL). Gentle warming may be required to achieve complete dissolution.
-
Acidification and Precipitation: While stirring, slowly add the solution of HCl in isopropanol. The hydrochloride salt will begin to precipitate. Monitor the pH of the slurry with pH paper to ensure it is acidic (pH 1-2).
-
Rationale: The free amine is basic and reacts with HCl to form the ammonium salt. This salt is generally much less soluble in organic solvents like isopropanol, causing it to crystallize out of solution, which is a key purification step.[13]
-
-
Crystallization: Stir the resulting thick slurry at room temperature for 1-2 hours, then cool it in an ice bath for an additional hour to maximize crystal formation.
-
Filtration: Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold isopropanol (2 x 50 mL) followed by MTBE or diethyl ether (2 x 75 mL).
-
Rationale: The cold isopropanol wash removes soluble impurities. The subsequent ether wash displaces the isopropanol and helps in removing any non-polar impurities, as well as facilitating faster drying.[13]
-
-
Drying: Dry the purified solid in a vacuum oven at 50-60°C until a constant weight is achieved. The expected yield is typically in the range of 85-95%.
Process Optimization and Scale-Up Considerations
Transitioning from the lab to a pilot or production scale requires careful consideration of several critical parameters.
Figure 2: Key decision points and parameters for successful process scale-up.
Table 1: Critical Process Parameters for Scale-Up
| Parameter | Control Rationale | Scale-Up Challenge | Recommended Action |
| Temperature | Controls reaction rate and prevents side reactions. The N-methylation is exothermic. | Heat removal becomes less efficient as the surface area-to-volume ratio decreases. | Use a jacketed reactor with an appropriate heat transfer fluid. Ensure the cooling system can handle the calculated heat load. |
| Reagent Stoichiometry | Controls conversion and minimizes by-product formation (e.g., over-methylation). | Minor errors in weighing on a large scale can lead to significant stoichiometric deviations. | Use calibrated scales and flowmeters for liquid additions. Perform initial small-scale trials to confirm optimal ratios. |
| Addition Rate | Prevents localized high concentrations of the methylating agent, which can lead to runaway reactions or increased impurity formation. | Maintaining a consistent, slow addition rate on a large scale can be challenging with simple equipment. | Utilize a calibrated dosing pump for the addition of the methylating agent. |
| Agitation | Ensures efficient mixing for mass and heat transfer, especially in a heterogeneous slurry. | "Dead zones" with poor mixing can develop in large reactors, leading to localized overheating or incomplete reaction. | Select an appropriate impeller design (e.g., pitched-blade turbine) and validate the agitation speed to ensure full suspension of solids. |
| Crystallization Cooling Rate | Affects the crystal size and purity of the final hydrochloride salt. | Rapid cooling on a large scale can lead to the formation of fine particles that are difficult to filter and may trap impurities. | Implement a programmed, controlled cooling profile to promote the growth of larger, more uniform crystals. |
Analytical Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and overall quality of the final this compound product.[14][15][16]
Table 2: Final Product Quality Control Specifications
| Test | Method | Specification | Purpose |
| Appearance | Visual Inspection | White to off-white crystalline solid | Confirms physical form and absence of gross contamination. |
| Identity | ¹H NMR | Conforms to the reference spectrum | Confirms the chemical structure of the molecule. |
| Identity | FTIR | Conforms to the reference spectrum | Confirms the presence of key functional groups. |
| Purity (Assay) | HPLC | ≥ 99.0% (by area) | Quantifies the amount of the desired compound and detects impurities. |
| Melting Point | Capillary Method | Report value (typically within a 2-3°C range) | A sharp melting point is indicative of high purity. |
| Residual Solvents | Headspace GC | Isopropanol: ≤ 5000 ppmAcetone: ≤ 5000 ppmMTBE: ≤ 5000 ppm | Ensures that residual solvent levels are within pharmaceutically acceptable limits. |
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- 5. 5470-49-5|4-(Methylsulfonyl)aniline|BLD Pharm [bldpharm.com]
- 6. 4-(Methylsulfonyl)aniline | 5470-49-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 4-Methylsulfonylaniline | 5470-49-5 [chemicalbook.com]
- 8. 4-(Methylsulfonyl)aniline | 5470-49-5 [sigmaaldrich.com]
- 9. calibrechem.com [calibrechem.com]
- 10. nbinno.com [nbinno.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 15. env.go.jp [env.go.jp]
- 16. rsc.org [rsc.org]
Application Notes and Protocols for the Reaction of N-Methyl-4-(methylsulfonyl)aniline Hydrochloride with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Reactivity of a Key Synthetic Building Block
N-Methyl-4-(methylsulfonyl)aniline hydrochloride is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a secondary amine and a potent electron-withdrawing methylsulfonyl group, presents both unique opportunities and challenges in synthetic transformations. The methylsulfonyl moiety, a common pharmacophore in various therapeutic agents, modulates the electronic properties of the aniline ring, thereby influencing the nucleophilicity of the N-methylamino group.[1][2] This guide provides a comprehensive overview of the reactivity of N-Methyl-4-(methylsulfonyl)aniline with common electrophiles, offering detailed protocols for N-acylation, N-alkylation, and N-arylation reactions. As a hydrochloride salt, the initial deprotonation of the anilinium ion is a critical first step in all subsequent transformations, a key practical consideration that will be addressed in each protocol.
I. Foundational Principles: Understanding the Electronic Landscape
The synthetic utility of N-Methyl-4-(methylsulfonyl)aniline is dictated by the interplay of its functional groups. The N-methyl group slightly increases the electron density on the nitrogen compared to a primary aniline. However, the para-positioned methylsulfonyl group exerts a strong electron-withdrawing effect (-I and -M), which significantly reduces the electron density on the aromatic ring and, consequently, the nucleophilicity of the nitrogen atom.[3] This reduced nucleophilicity necessitates more forcing reaction conditions or highly reactive electrophiles compared to electron-rich anilines. Computational studies on substituted anilines have shown that electron-withdrawing groups increase the activation energy barrier for reactions at the nitrogen center.[4]
Therefore, successful reactions with electrophiles require careful consideration of the reaction conditions, including the choice of base, solvent, and temperature, to overcome the inherent reduced reactivity of the nucleophile.
II. N-Acylation: Synthesis of Amides
The N-acylation of N-Methyl-4-(methylsulfonyl)aniline provides access to a wide range of amides, which are prevalent motifs in biologically active compounds. This transformation typically involves the reaction of the free amine with an acylating agent, such as an acyl chloride or anhydride.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the deprotonated N-Methyl-4-(methylsulfonyl)aniline attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride) to form the stable amide product. Due to the reduced nucleophilicity of the starting aniline, a base is essential to both deprotonate the hydrochloride salt and to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.
Diagram: General Workflow for N-Acylation
Caption: General workflow for the N-acylation of this compound.
Experimental Protocol: N-Acylation with Acyl Chlorides
This protocol describes a general procedure for the N-acylation of this compound with a representative acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Addition funnel (optional)
-
Standard glassware for work-up and purification
Procedure:
-
Reactant Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.).
-
Solvent and Base Addition: Dissolve the starting material in anhydrous DCM or THF (approximately 10-20 mL per gram of starting material). Add triethylamine (2.2-2.5 equiv.) or pyridine as a base. Stir the mixture at room temperature for 15-30 minutes to ensure complete deprotonation of the hydrochloride salt.
-
Addition of Acylating Agent: Slowly add the acyl chloride (1.1-1.2 equiv.) to the stirred solution at 0 °C (ice bath). The addition can be done dropwise via a syringe or an addition funnel.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding water or saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
| Electrophile | Product | Typical Yield (%) | Notes |
| Acetyl chloride | N-acetyl-N-methyl-4-(methylsulfonyl)aniline | 85-95 | The reaction is typically fast. |
| Benzoyl chloride | N-benzoyl-N-methyl-4-(methylsulfonyl)aniline | 80-90 | May require longer reaction times. |
| 4-Nitrobenzoyl chloride | N-(4-nitrobenzoyl)-N-methyl-4-(methylsulfonyl)aniline | 75-85 | Electron-withdrawing groups on the acyl chloride can increase its reactivity. |
Yields are representative and may vary depending on the specific substrate and reaction conditions.
III. N-Alkylation: Synthesis of Tertiary Amines
N-alkylation of N-Methyl-4-(methylsulfonyl)aniline with alkyl halides or other alkylating agents leads to the formation of tertiary amines. This reaction can be challenging due to the potential for over-alkylation to form quaternary ammonium salts, especially with highly reactive alkylating agents like methyl iodide.
Mechanistic Rationale
The reaction follows a nucleophilic substitution (SN2) pathway where the nitrogen atom of the deprotonated N-Methyl-4-(methylsulfonyl)aniline attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. A base is required to deprotonate the starting material and to neutralize the hydrogen halide formed during the reaction. The choice of base and control of stoichiometry are crucial to favor mono-alkylation.
Diagram: General Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of this compound.
Experimental Protocol: N-Alkylation with Alkyl Halides
This protocol provides a general method for the N-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile, anhydrous
-
Water
-
Ethyl acetate or Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Standard glassware for work-up and purification
Procedure:
-
Reactant Preparation: To a round-bottom flask, add this compound (1.0 equiv.) and a suitable base such as powdered anhydrous potassium carbonate (2.0-3.0 equiv.).
-
Solvent Addition: Add anhydrous DMF or acetonitrile (10-20 mL per gram of starting material).
-
Addition of Alkylating Agent: Add the alkyl halide (1.0-1.2 equiv.) to the suspension.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate or diethyl ether.
-
Washing: Wash the combined organic layers with water and brine to remove DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Electrophile | Product | Typical Yield (%) | Notes |
| Methyl iodide | N,N-dimethyl-4-(methylsulfonyl)aniline | 70-85 | Highly reactive, care must be taken to avoid quaternization. |
| Ethyl bromide | N-ethyl-N-methyl-4-(methylsulfonyl)aniline | 60-75 | May require heating to proceed at a reasonable rate. |
| Benzyl bromide | N-benzyl-N-methyl-4-(methylsulfonyl)aniline | 75-90 | Benzyl halides are generally good alkylating agents for this substrate. |
Yields are representative and may vary depending on the specific substrate and reaction conditions.
IV. N-Arylation: Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl derivatives of N-Methyl-4-(methylsulfonyl)aniline.[5][6][7] This reaction is particularly useful for coupling with aryl halides or triflates that are not amenable to classical nucleophilic aromatic substitution.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves several key steps: (1) oxidative addition of the aryl halide to a Pd(0) complex, (2) coordination of the deprotonated amine to the resulting Pd(II) complex, and (3) reductive elimination of the N-arylated product, regenerating the Pd(0) catalyst. The choice of palladium precursor, ligand, and base is critical for achieving high yields and broad substrate scope.[7][8]
Diagram: Simplified Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Palladium-Catalyzed N-Arylation
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide or chloride
-
Palladium precursor (e.g., Pd2(dba)3, Pd(OAc)2)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs2CO3))
-
Anhydrous toluene or dioxane
-
Standard Schlenk line or glovebox techniques
-
Schlenk flask, magnetic stirrer, and stir bar
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup (Inert Atmosphere): In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), palladium precursor (e.g., Pd2(dba)3, 1-2 mol%), phosphine ligand (2-4 mol%), and base (e.g., NaOtBu, 2.5 equiv.) to an oven-dried Schlenk flask.
-
Solvent Addition: Add anhydrous toluene or dioxane (5-10 mL per mmol of the limiting reagent).
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
| Electrophile | Product | Typical Yield (%) | Notes |
| Bromobenzene | N-methyl-N-phenyl-4-(methylsulfonyl)aniline | 70-85 | A variety of ligands can be effective. |
| 4-Bromotoluene | N-methyl-N-(p-tolyl)-4-(methylsulfonyl)aniline | 75-90 | Electron-donating groups on the aryl halide can facilitate the reaction. |
| 4-Chlorobenzonitrile | N-(4-cyanophenyl)-N-methyl-4-(methylsulfonyl)aniline | 65-80 | Aryl chlorides are less reactive and may require more active catalyst systems (e.g., using bulky biarylphosphine ligands). |
Yields are representative and depend heavily on the specific combination of reactants, catalyst, ligand, and base.
V. Characterization of Products
The successful synthesis of the N-acylated, N-alkylated, and N-arylated derivatives of N-Methyl-4-(methylsulfonyl)aniline should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The appearance of new signals corresponding to the acyl, alkyl, or aryl group and shifts in the signals of the parent molecule will confirm the transformation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. For N-acylation, the appearance of a strong amide carbonyl (C=O) stretch around 1650-1680 cm-1 is indicative of product formation.
VI. Conclusion and Future Perspectives
The protocols outlined in this guide provide a robust framework for the synthetic manipulation of this compound. Understanding the electronic influence of the methylsulfonyl group is paramount to designing successful reaction strategies. While the provided protocols are generally applicable, optimization of reaction conditions may be necessary for specific substrates. The derivatization of this versatile building block through N-acylation, N-alkylation, and N-arylation opens avenues for the development of novel compounds with potential applications in drug discovery and materials science. Further exploration of other electrophilic partners and the development of more sustainable catalytic methods will continue to expand the synthetic utility of this important scaffold.
References
- Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. Research Square. (2025-07-25) [Link]
- Buchwald–Hartwig amin
- MDPI. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. [Link]
- ResearchGate. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Chemistry LibreTexts.
- Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Structure and spectroscopic properties of N,S-coordinating 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of new enantiomerically pure N-methyl-N-arylsulfonyl-α-aminonitriles from amino acids [comptes-rendus.academie-sciences.fr]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Alkylation of 4-(Methylsulfonyl)aniline
Welcome to the technical support center for the N-alkylation of 4-(methylsulfonyl)aniline. This guide is designed for researchers, chemists, and drug development professionals who are working with this specific transformation. The electron-withdrawing nature of the methylsulfonyl group presents unique challenges, and this document provides in-depth troubleshooting guides, FAQs, and optimized protocols to ensure successful and efficient synthesis.
Section 1: Understanding the Core Challenge
The primary difficulty in the N-alkylation of 4-(methylsulfonyl)aniline arises from the electronic properties of the substrate itself. The potent electron-withdrawing sulfonyl group significantly reduces the nucleophilicity of the aniline nitrogen.[1] This makes the lone pair on the nitrogen less available to attack an electrophilic alkylating agent, often leading to sluggish reactions, low yields, or complete failure under standard aniline alkylation conditions.[1] Our troubleshooting guide is structured to address this core issue first and foremost.
Section 2: Troubleshooting Common Experimental Issues
This section is formatted as a series of questions and answers to directly address problems you may encounter in the lab.
Q1: My reaction shows very low conversion or fails to proceed entirely. What are the likely causes and how can I fix it?
Answer: This is the most common issue and is almost always tied to the reduced nucleophilicity of the aniline.
Immediate Troubleshooting Steps:
-
Increase Reaction Temperature: Many N-alkylation reactions require elevated temperatures to overcome the activation energy barrier, especially with deactivated anilines.[1][2] Gradually increase the temperature, monitoring for potential decomposition.
-
Evaluate Your Base: The pKa of the N-H bond in 4-(methylsulfonyl)aniline is lower than that of aniline, but a sufficiently strong base is still critical to generate the more nucleophilic anilide anion. If you are using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS).
-
Increase Alkylating Agent Reactivity: The choice of leaving group on your alkylating agent is paramount. The general order of reactivity is R-I > R-OTf > R-Br > R-Cl.[1] If you are using an alkyl chloride or bromide with little success, switching to the corresponding iodide can dramatically increase the reaction rate.
-
Check Reagent Purity: Ensure all reagents, especially the solvent, are anhydrous. Water can quench strong bases and interfere with the reaction.[1]
Q2: I'm observing significant N,N-dialkylation. How can I improve selectivity for the mono-alkylated product?
Answer: Over-alkylation is a frequent side reaction because the mono-alkylated product can sometimes be as nucleophilic, or even more so, than the starting aniline.[1][3]
Strategies to Promote Mono-alkylation:
-
Control Stoichiometry: Use a minimal excess of the alkylating agent (e.g., 1.05–1.1 equivalents).[4] Using a large excess of the alkylating agent will strongly favor dialkylation.[1]
-
Slow Addition of Alkylating Agent: Instead of adding the alkylating agent all at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant starting material over the newly formed mono-alkylated product.[2][4]
-
Lower the Reaction Temperature: While higher temperatures can drive the initial reaction, they can also accelerate the second alkylation. Once the initial reaction begins, consider lowering the temperature to improve selectivity.[1][4]
-
Leverage Steric Hindrance: If possible, using a bulkier alkylating agent can sterically hinder the second alkylation step.[4]
Troubleshooting Flowchart for Low Yield & Side Reactions
Caption: Troubleshooting logic for common N-alkylation issues.
Section 3: A Deeper Dive into Method Selection
For a challenging substrate like 4-(methylsulfonyl)aniline, classical Sₙ2 alkylation may not be the most efficient route. Below is a comparison of robust alternative methodologies.
Q3: What are the pros and cons of Reductive Amination and Buchwald-Hartwig Amination for this specific substrate?
Answer: Both are excellent, often superior, alternatives to direct alkylation with alkyl halides.
Reductive Amination: This two-step, one-pot process involves forming an imine between the aniline and an aldehyde or ketone, which is then immediately reduced.[5]
-
Mechanism: Aniline + R₂C=O ⇌ Imine --[Reducer]--> Alkylated Amine
-
Advantages:
-
Excellent Mono-alkylation Control: Inherently avoids over-alkylation issues.[1][6]
-
Broad Substrate Scope: Works with a vast range of aldehydes and ketones to install primary and secondary alkyl groups.
-
Mild Conditions: Often proceeds at room temperature with mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃).[7][8]
-
-
Considerations:
-
Requires a carbonyl compound as the alkyl source. Not suitable for installing groups without a corresponding aldehyde/ketone (e.g., a simple methyl group from methyl iodide).
-
Buchwald-Hartwig Amination: This is a powerful palladium-catalyzed cross-coupling reaction between an amine and an aryl or vinyl halide/triflate.[9][10] While typically used to form aryl-amines, it is a cornerstone of modern C-N bond formation. For alkylation, a related set of catalysts and conditions can be highly effective.
-
Mechanism: A Pd(0) catalyst undergoes oxidative addition into the R-X bond, followed by amine coordination, deprotonation, and reductive elimination.[11]
-
Advantages:
-
High Functional Group Tolerance: Tolerates a wide array of functional groups on both coupling partners.[9]
-
High Efficacy for Challenging Substrates: Often the go-to method for electron-deficient anilines where other methods fail.
-
-
Considerations:
-
Requires a specific palladium catalyst and phosphine ligand, which can be expensive and air-sensitive.
-
Reaction optimization often involves screening multiple ligands and bases.[12]
-
Table 1: Comparison of Key N-Alkylation Methodologies
| Feature | Classical Sₙ2 Alkylation | Reductive Amination | Buchwald-Hartwig Amination |
|---|---|---|---|
| Alkyl Source | Alkyl Halide/Sulfonate | Aldehyde / Ketone | Alkyl Halide / Sulfonate |
| Key Reagents | Strong Base (NaH, KOtBu) | Mild Reductant (NaBH(OAc)₃) | Pd Catalyst, Ligand, Base |
| Primary Challenge | Over-alkylation, Low Reactivity[1][4] | Availability of Carbonyl | Catalyst Cost & Sensitivity |
| Selectivity | Often Poor | Excellent for Mono-alkylation[6] | Generally Excellent |
| Best For... | Simple, reactive substrates | Controlled mono-alkylation | Electron-deficient/complex substrates |
Section 4: Key Reaction Parameters and Optimization
The interplay between base, solvent, and temperature is critical for success.
Conceptual Relationship of Key Parameters
Caption: Interdependence of core reaction components.
Q4: How do I choose the right base and solvent for my reaction?
Answer: The choice depends on your chosen methodology.
-
For Classical Sₙ2 Alkylation: You need a base strong enough to deprotonate the aniline N-H. A polar aprotic solvent is typically best to dissolve the resulting anilide salt and promote the Sₙ2 reaction.
-
Recommended Combination: Sodium hydride (NaH) in anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
-
For Buchwald-Hartwig Amination: The base is part of the catalytic cycle and is often a weaker carbonate or phosphate base, though strong alkoxides are also common. The solvent must be compatible with the catalyst system.
-
Recommended Combination: Cesium carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) in Toluene or Dioxane.[12]
-
-
For Reductive Amination: The reaction is often run in mildly acidic conditions to promote imine formation, so a strong base is not used.[5] The solvent must be able to dissolve all reactants and not react with the reducing agent.
Table 2: Guide to Common Bases
| Base | pKa of Conj. Acid | Type | Common Use Case | Notes |
|---|---|---|---|---|
| K₂CO₃ / Cs₂CO₃ | ~10.3 / ~10.3 | Weak, Inorganic | Buchwald-Hartwig, PTC | Mild, but often insufficient for deprotonating deactivated anilines directly. |
| KOtBu | ~19 | Strong, Alkoxide | Buchwald-Hartwig, Dehydrohalogenation | Very strong and effective, but can promote elimination side reactions. |
| NaH | ~36 | Strong, Hydride | Classical Alkylation | Irreversibly deprotonates the aniline; hydrogen gas is evolved. Requires careful handling. |
| LiHMDS / NaHMDS | ~26 | Strong, Amide | Kinetic Deprotonation | Very strong, non-nucleophilic, and sterically hindered. Excellent for avoiding side reactions. |
Section 5: Step-by-Step Experimental Protocols
The following are generalized protocols that should be optimized for your specific alkylating agent.
Protocol 1: Classical N-Alkylation using NaH
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(methylsulfonyl)aniline (1.0 eq).
-
Add anhydrous DMF (to make a 0.2 M solution) and cool the flask to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination using NaBH(OAc)₃
-
To a stirred solution of 4-(methylsulfonyl)aniline (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add the aldehyde or ketone (1.1 eq).[7]
-
Add a catalytic amount of acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[7][13]
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Be aware of potential gas evolution.
-
Stir at room temperature until the starting material is consumed (typically 4-24 hours), as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCE or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography.
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting side reactions in the N-alkylation of aniline. BenchChem Technical Support.
- BenchChem. (n.d.).
- Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125.
- Wikipedia contributors. (2023).
- BenchChem. (2025). Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline. BenchChem Technical Support.
- Vilà, C., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
- Chemistry LibreTexts. (2023).
- Fujita, K., et al. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 12(23), 5442-5445. [Link]
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
- Browne, D. L., et al. (2016). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry, 14(11), 3104-3109. [Link]
- Lager, J., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(6), 1862-1867. [Link]
- Gök, Y., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5782-5793. [Link]
- Wikipedia contributors. (2023).
- List, B., et al. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 127(51), 18008-18009. [Link]
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- NileRed. (2023, March 16).
- Organic Chemistry Portal. (n.d.).
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- 5. Reductive amination - Wikipedia [en.wikipedia.org]
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- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 12. organic-synthesis.com [organic-synthesis.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of N-Methyl-4-(methylsulfonyl)aniline Hydrochloride
Welcome to the technical support center for the synthesis of N-Methyl-4-(methylsulfonyl)aniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and direct method is the N-methylation of the primary amine, 4-(methylsulfonyl)aniline. This is typically achieved by reacting 4-(methylsulfonyl)aniline with a suitable methylating agent in the presence of a base. The resulting free base, N-Methyl-4-(methylsulfonyl)aniline, is then treated with hydrochloric acid (HCl) to precipitate the desired hydrochloride salt.
Q2: What are the critical parameters to control during the N-methylation step?
There are three primary parameters that dictate the success of the reaction:
-
Stoichiometry: The molar ratio of the methylating agent to the starting aniline is crucial for preventing over-methylation.
-
Temperature: Reaction temperature directly influences the rate of reaction and the formation of byproducts. Careful temperature control is essential, especially when using volatile reagents like methyl iodide.[1]
-
Choice of Base: The base neutralizes the acid formed during the reaction, driving it to completion. Its strength and nucleophilicity can impact the reaction's side-profile.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using standard chromatographic techniques. Thin-Layer Chromatography (TLC) provides a rapid qualitative assessment of the consumption of the starting material, 4-(methylsulfonyl)aniline. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.[2] These methods can resolve the starting material, the desired mono-methylated product, and the di-methylated byproduct.
Q4: Why is the product isolated as a hydrochloride salt?
Isolating the compound as a hydrochloride salt serves several purposes. Amine salts are typically crystalline, non-hygroscopic solids with sharp melting points, making them easier to handle, purify by recrystallization, and store compared to the corresponding free bases, which can be oily or have lower melting points. The salt formation step is also an effective method of purification, as impurities may remain in the solution.
Troubleshooting Guide: From Low Yield to Impurity Profiling
This section addresses specific issues you may encounter during the synthesis. We provide potential causes and actionable solutions grounded in chemical principles.
Problem 1: Low or No Product Formation (Low Conversion)
Observing a significant amount of unreacted 4-(methylsulfonyl)aniline post-reaction is a common issue.
Potential Causes & Solutions:
-
Insufficient Reagent Activity:
-
Cause: The chosen methylating agent may not be reactive enough under the applied conditions. For instance, using methanol as a methylating source often requires specific transition-metal catalysts and higher temperatures to proceed via a "borrowing hydrogen" mechanism.[3][4][5]
-
Solution: Switch to a more potent methylating agent like dimethyl sulfate or methyl iodide.[6] These reagents are highly electrophilic and react more readily with the aniline nucleophile.
-
-
Inadequate Base Strength or Solubility:
-
Cause: The base may not be strong enough to deprotonate the aniline or neutralize the generated acid effectively, stalling the reaction. Common bases like potassium carbonate (K₂CO₃) can have limited solubility in organic solvents.
-
Solution: Employ a stronger, non-nucleophilic base or one with better solubility. For instance, Cesium Carbonate (Cs₂CO₃) is often more effective in these reactions.[4][5] Alternatively, using a phase-transfer catalyst can improve the efficiency of solid-liquid reactions.
-
-
Suboptimal Temperature:
-
Cause: The reaction temperature might be too low, leading to a slow reaction rate. Conversely, if using a volatile reagent like methyl iodide (boiling point ~42 °C), an excessively high temperature can cause the reagent to evaporate from the reaction mixture before it can react.[1]
-
Solution: If using a high-boiling point reagent, consider increasing the temperature in increments of 10 °C. When using volatile reagents, ensure the reaction is performed in a sealed vessel or under a reflux condenser with a low-temperature coolant.
-
Workflow for Diagnosing Low Conversion ```dot graph LowConversion { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Low Conversion Observed\n(High SM in TLC/LCMS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Base [label="Is Base Strong & Soluble?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Reagent [label="Is Methylating Agent\nReactive Enough?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Temp [label="Is Temperature\nOptimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Base [label="Action:\n- Use stronger base (e.g., Cs2CO3)\n- Improve solubility (e.g., phase transfer cat.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Reagent [label="Action:\n- Use stronger agent (e.g., MeI, DMS)\n- Add catalyst if using MeOH", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Temp [label="Action:\n- Increase temp (non-volatile reagents)\n- Use sealed vessel/reflux (volatile reagents)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Improved Yield", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Check_Base; Check_Base -> Check_Reagent [label=" Yes"]; Check_Base -> Sol_Base [label=" No"]; Check_Reagent -> Check_Temp [label=" Yes"]; Check_Reagent -> Sol_Reagent [label=" No"]; Check_Temp -> End [label=" Yes"]; Check_Temp -> Sol_Temp [label=" No"]; Sol_Base -> End; Sol_Reagent -> End; Sol_Temp -> End; }
Caption: The competitive pathway leading to the over-methylation byproduct.
Problem 3: Difficulties in Product Isolation and Purification
Issues can arise during the work-up and crystallization, such as the product oiling out or remaining impure.
Potential Causes & Solutions:
-
Incomplete Salt Formation:
-
Cause: Insufficient addition of HCl or the presence of water can prevent the complete precipitation of the hydrochloride salt.
-
Solution: Use anhydrous HCl (e.g., a solution in isopropanol or dioxane). Ensure the organic solvent used for precipitation is dry. Add the HCl solution slowly at a reduced temperature (0-5 °C) to promote the formation of well-defined crystals.
-
-
Poor Crystal Formation (Oiling Out):
-
Cause: The product may be supersaturated or impurities may be inhibiting crystallization. The solvent system may be inappropriate.
-
Solution: After adding HCl, if an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, add a small seed crystal of the pure product. Consider a solvent screen for recrystallization. A common technique is to dissolve the crude product in a minimal amount of a polar solvent (like ethanol or methanol) and then add a less polar co-solvent (like diethyl ether or toluene) until turbidity is observed, then allow it to cool slowly. [7]
-
-
Persistent Impurities After Crystallization:
-
Cause: The chosen crystallization solvent may not be effective at leaving impurities in the mother liquor. The starting 4-(methylsulfonyl)aniline, being structurally similar, might co-crystallize with the product.
-
Solution: Perform a second recrystallization from a different solvent system. An acid-base work-up before crystallization can be effective. Dissolve the crude free base in a dilute acid solution, wash with an organic solvent (like ethyl acetate) to remove non-basic impurities, then re-basify the aqueous layer and extract the pure free base before proceeding to salt formation.
-
Data & Protocols
Table 1: Key Reaction Parameters & Their Impact
| Parameter | Condition | Expected Outcome on Yield | Expected Outcome on Purity | Rationale |
| Methylating Agent | 1.1 eq. Methyl Iodide | High | Moderate | High reactivity can lead to over-methylation if not controlled. |
| 1.1 eq. Dimethyl Sulfate | High | Moderate | Similar to MeI; highly effective but toxic. | |
| Methanol / Ru-catalyst | Moderate-High | High | "Borrowing Hydrogen" is often highly selective for mono-methylation but requires specific catalytic conditions. [4] | |
| Base | K₂CO₃ | Moderate | Good | Common, inexpensive base. Reaction can be slow due to solubility. |
| Cs₂CO₃ | High | Good | Higher solubility and basicity often improve reaction rates and yields. [5] | |
| Triethylamine (Et₃N) | Moderate-High | Moderate | Soluble organic base, but can sometimes participate in side reactions. [8] | |
| Temperature | 25 °C (RT) | Low-Moderate | High | Slower reaction rate minimizes side reactions. |
| 60 °C | High | Moderate | Increased rate for both desired reaction and byproduct formation. | |
| 120-140 °C | Catalyst-dependent | Catalyst-dependent | Required for less reactive systems like methanol-based methylations. [4] |
Protocol 1: General Procedure for N-Methylation
-
To a solution of 4-(methylsulfonyl)aniline (1.0 eq.) in a suitable solvent (e.g., Acetonitrile, THF) add a base (e.g., K₂CO₃, 2.0 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the methylating agent (e.g., Methyl Iodide, 1.1 eq.) dropwise.
-
Heat the reaction to the desired temperature (e.g., 50-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Methyl-4-(methylsulfonyl)aniline free base.
Protocol 2: Hydrochloride Salt Formation and Purification
-
Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., Isopropanol, Ethyl Acetate).
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in Isopropanol) dropwise with stirring until the pH is acidic.
-
Observe for precipitation. If an oil forms, scratch the flask or add a seed crystal.
-
Stir the resulting slurry in the cold for 1-2 hours to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent to remove residual impurities.
-
Dry the product under vacuum to obtain this compound.
References
- Ministry of Food and Drug Safety. (n.d.). Analytical Methods.
- Witten, B., & Reid, E. E. (n.d.). p-AMINOTETRAPHENYLMETHANE. Organic Syntheses Procedure.
- National Institute for Environmental Studies Japan. (n.d.). III Analytical Methods.
- Reddit r/Chempros Community. (2023). Methylation of NH2 Troubleshooting?.
- Javahershenas, R. (2023). Is there any way to increase the N-methylation response of aliphatic amines?. ResearchGate.
- Google Patents. (n.d.). CN102329254B - Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride.
- ResearchGate. (n.d.). Synthesis of 4-(methylsulfonyl)aniline (6).
- ResearchGate. (n.d.). N‐methylation of aniline and methanol with catalyst 2.
- Supplementary Information. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts.
- American Elements. (n.d.). This compound.
- Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
- Li, F., et al. (n.d.). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PMC - NIH.
- Briceno, A., et al. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics - ACS Publications.
- Wang, X., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega.
- The Organic Chemistry Tutor. (2018). Amine Synthesis Reactions. YouTube.
- ResearchGate. (n.d.). Different protocols for methylation of aniline.
- A2Z Chemical. (n.d.). 4-(methylsulfonyl)aniline.
- Google Patents. (n.d.). US2455931A - Method of making n-methyl aniline.
- PubChem. (n.d.). 4-(Methylsulfonyl)aniline hydrochloride.
Sources
- 1. reddit.com [reddit.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN102329254B - Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting the Synthesis of N-Methyl-4-(methylsulfonyl)aniline Hydrochloride
Welcome to the technical support center for the synthesis of N-Methyl-4-(methylsulfonyl)aniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are navigating the nuances of this specific synthesis. Rather than a rigid protocol, this document functions as a dynamic troubleshooting resource, addressing the common challenges and side reactions encountered in the lab. My objective is to provide not just solutions, but a deeper mechanistic understanding to empower you to optimize your experimental outcomes.
The synthesis of this compound is typically approached in two key stages: the N-methylation of the starting material, 4-(methylsulfonyl)aniline, followed by the formation of its hydrochloride salt. While seemingly straightforward, the N-alkylation of anilines, particularly methylation, is fraught with potential side reactions that can significantly impact yield and purity. This guide will focus on diagnosing and resolving these issues.
Section 1: Understanding the Core Synthesis and Key Challenges
The primary transformation involves the addition of a methyl group to the nitrogen atom of 4-(methylsulfonyl)aniline. The subsequent conversion to the hydrochloride salt enhances the compound's stability and handling properties.
Caption: High-level overview of the synthesis pathway.
The most critical step is the selective mono-methylation. The primary challenge is preventing over-methylation, which leads to the formation of N,N-dimethyl-4-(methylsulfonyl)aniline.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
FAQ 1: I'm observing a significant byproduct with a higher molecular weight. What is it and how can I prevent its formation?
This is unequivocally the most frequent issue. The byproduct you are observing is almost certainly N,N-dimethyl-4-(methylsulfonyl)aniline . This occurs because your desired product, a secondary amine, can be deprotonated and react with another equivalent of the methylating agent.[1][2]
Causality: The nitrogen on the N-methylated product is still nucleophilic. In the presence of a sufficiently strong base and excess methylating agent, it will compete with the starting material for methylation, leading to the undesired tertiary amine.
Caption: The kinetic race between desired and undesired methylation.
Solutions to Minimize Di-methylation:
Your primary goal is to favor the kinetics of the first methylation over the second. This can be achieved by carefully controlling the reaction parameters.
| Parameter | Recommendation | Rationale | Reference |
| Stoichiometry | Use a minimal excess of the methylating agent (e.g., 1.05–1.1 equivalents). | A large excess of the alkylating agent will drive the reaction towards the thermodynamically stable tertiary amine. | [1][3] |
| Reagent Addition | Add the methylating agent slowly or portion-wise to the reaction mixture. | This keeps the instantaneous concentration of the methylating agent low, favoring reaction with the more abundant primary amine. | [1] |
| Base Selection | Use a weaker base (e.g., K₂CO₃) or a stoichiometric amount of a strong base (e.g., NaH). | A large excess of a strong base can increase the concentration of the deprotonated secondary amine, promoting the second alkylation. | [1] |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Lowering the temperature can often improve selectivity by reducing the rate of the less desired second alkylation relative to the first. | [1] |
FAQ 2: My final product is off-white, yellow, or brown. What causes this discoloration and how can I purify it?
Aniline and its derivatives are notoriously susceptible to air oxidation, which forms highly colored impurities.[2] This is a common cosmetic issue that can also indicate the presence of chemical impurities.
Causality: The lone pair of electrons on the nitrogen atom makes the aromatic ring highly activated and prone to oxidation, especially when exposed to air and light. This process can form complex polymeric and quinone-imine type structures that are intensely colored.
Solutions for Prevention and Purification:
-
Inert Atmosphere: During the reaction, workup, and particularly during purification and storage, maintain an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.[2]
-
Purification:
-
Recrystallization: This is the most effective method for removing colored impurities. The hydrochloride salt of N-Methyl-4-(methylsulfonyl)aniline is a stable, crystalline solid. A common procedure involves dissolving the crude salt in a minimal amount of a hot polar solvent (like ethanol or isopropanol) and allowing it to cool slowly. The pure salt will crystallize out, leaving the colored impurities in the mother liquor.
-
Activated Carbon: If the color is persistent, you can add a small amount of activated carbon (charcoal) to the hot solution before filtering and crystallizing. The carbon will adsorb many of the colored impurities.
-
-
Storage: Store the final, purified product in a sealed, amber-colored vial under an inert atmosphere and at a low temperature to prevent long-term degradation.[2]
FAQ 3: My reaction yield is low, and I'm recovering a lot of unreacted starting material. What should I check?
Low conversion can be traced back to several factors related to reagents and reaction conditions.
Troubleshooting Checklist:
-
Base Inefficiency: Is your base strong enough to deprotonate the aniline's N-H bond? While very strong bases can promote di-methylation, a base that is too weak (or old and deactivated) will result in poor conversion. Ensure your base is fresh and anhydrous, especially if using hydrides like NaH.
-
Solvent Purity: Are you using a dry, appropriate solvent? Protic impurities (like water or alcohols) in your solvent can quench the base and/or react with the methylating agent. Aprotic polar solvents like DMF or THF are common choices.
-
Temperature and Time: The reaction may require more forcing conditions. If you are running at a low temperature to control di-methylation, you may need to increase the reaction time significantly. Monitor the reaction progress by TLC or GC to determine when the starting material has been consumed.
-
Starting Material Quality: Impurities in the initial 4-(methylsulfonyl)aniline can interfere with the reaction.[4] Ensure it is pure and dry before starting.
Section 3: Recommended Experimental Protocols
The following protocols are designed as a robust starting point, incorporating the troubleshooting principles discussed above.
Protocol 3.1: Optimized N-Methylation of 4-(methylsulfonyl)aniline
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-(methylsulfonyl)aniline (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a stirrable slurry (approx. 0.5 M concentration).
-
Temperature Control: Cool the mixture to 0 °C using an ice bath.
-
Methylating Agent Addition: Slowly add dimethyl sulfate (1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 2:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material spot.
-
Workup: Once complete, pour the reaction mixture into ice water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base.
Protocol 3.2: Purification via Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude N-Methyl-4-(methylsulfonyl)aniline free base from the previous step in a minimal amount of isopropanol.
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in diethyl ether (or a concentrated aqueous HCl solution dropwise) until the pH is acidic (check with pH paper).
-
Crystallization: A white precipitate of the hydrochloride salt should form. If not, you can induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Allow the mixture to stand in the cold for at least 1 hour to ensure complete precipitation. Collect the white solid by vacuum filtration.
-
Washing & Drying: Wash the filter cake with cold diethyl ether to remove residual solvent and impurities. Dry the pure this compound in a vacuum oven.
Caption: Step-by-step experimental and purification workflow.
By understanding the chemical principles behind these common side reactions, you can proactively adjust your experimental design to maximize both the yield and purity of your target compound.
References
- Organic Syntheses. p-AMINOTETRAPHENYLMETHANE. [Link]
- MDPI. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. [Link]
Sources
Technical Support Center: Purification of N-Methyl-4-(methylsulfonyl)aniline hydrochloride
Welcome to the technical support guide for the purification of N-Methyl-4-(methylsulfonyl)aniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis and purification of this important chemical intermediate.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process, offering insights into their root causes and providing detailed protocols for their resolution.
Issue 1: Persistent Yellow or Brown Discoloration in the Final Product
Plausible Cause: The discoloration of aniline compounds is frequently caused by the formation of oxidized, polymeric impurities. These impurities can be highly colored and may persist even after initial crystallization attempts.
Troubleshooting Strategy: The most effective method for removing these colored impurities is treatment with activated carbon during recrystallization, which adsorbs the large, colored molecules. This should be followed by filtration and careful crystallization.
Step-by-Step Decolorization Protocol:
-
Dissolution: Dissolve the crude, colored this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol).
-
Carbon Treatment: Add a small amount of activated carbon (typically 1-2% w/w relative to the solute) to the hot solution.
-
Heating: Gently heat the mixture at reflux for 10-15 minutes to ensure maximal adsorption of impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing a pad of Celite® or filter paper to remove the activated carbon. This step is critical and must be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Issue 2: Product Fails to Crystallize, Oiling Out Occurs
Plausible Cause: "Oiling out" happens when the solute's solubility is too high in the chosen solvent, even at lower temperatures, or when the melting point of the impure solid is below the boiling point of the solvent. The presence of significant impurities can also depress the melting point and inhibit lattice formation, favoring an oil over a crystalline solid.
Troubleshooting Strategy: The key is to modify the solvent system to decrease the product's solubility at cooler temperatures. This is often achieved by using a solvent/anti-solvent system.[1]
Step-by-Step Anti-Solvent Crystallization Protocol:
-
Dissolution: Dissolve the oily or impure product in a minimum volume of a "good" solvent in which it is highly soluble (e.g., Dichloromethane or Ethyl Acetate).
-
Anti-Solvent Addition: While stirring, slowly add a miscible "anti-solvent" in which the product is poorly soluble (e.g., Hexanes or Heptane) until the solution becomes faintly cloudy (turbid).[2] This indicates the point of supersaturation.
-
Induce Crystallization: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.
-
Cooling: Allow the solution to cool slowly. The gradual decrease in solubility should promote the formation of well-defined crystals instead of an oil. Seeding with a pure crystal, if available, can be beneficial.
-
Isolation: Collect the crystals by vacuum filtration, wash with the anti-solvent, and dry.
Issue 3: High Levels of Unreacted Starting Material, 4-(Methylsulfonyl)aniline
Plausible Cause: Incomplete N-methylation reaction is the primary cause. This can result from insufficient reaction time, inadequate temperature, or a suboptimal ratio of reagents. The unreacted primary aniline is often a major impurity.
Troubleshooting Strategy: While optimizing the reaction is the best preventative measure, residual 4-(methylsulfonyl)aniline can be removed through a carefully chosen recrystallization or an acid-base extraction during workup. Since the target compound is a hydrochloride salt, a simple recrystallization is often effective due to differences in crystal packing and solubility compared to the free base starting material.
dot
Caption: Recrystallization workflow for removing starting material.
Issue 4: Presence of Over-Methylated Byproduct, N,N-Dimethyl-4-(methylsulfonyl)aniline
Plausible Cause: The mono-N-methylated product is often more nucleophilic than the starting aniline, making it susceptible to a second methylation reaction, which results in the formation of a tertiary amine.[3] This is particularly common if an excess of the methylating agent is used or if the reaction temperature is too high.
Troubleshooting Strategy: Separating the desired secondary amine hydrochloride from the tertiary amine byproduct can be challenging via recrystallization alone due to similar polarities. Column chromatography is the most reliable method for this separation.[4]
Step-by-Step Column Chromatography Protocol:
-
Adsorbent: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes or a high-hexanes mixture with ethyl acetate).
-
Gradient: Gradually increase the polarity of the mobile phase by increasing the percentage of a more polar solvent like ethyl acetate. The less polar tertiary amine will typically elute before the more polar secondary amine.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions, evaporate the solvent under reduced pressure, and re-form the hydrochloride salt if the free base was isolated.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for recrystallizing this compound? The ideal recrystallization solvent is one that dissolves the compound well at high temperatures but poorly at low temperatures.[1] For this specific hydrochloride salt, polar protic solvents are often a good starting point. Mixed solvent systems can also be effective.
| Solvent System | Suitability | Rationale |
| Isopropanol/Water | Excellent | The compound is soluble in hot isopropanol; adding a small amount of water can decrease solubility upon cooling, promoting high recovery of pure crystals. |
| Ethanol | Good | Often provides a good balance of solubility at reflux and insolubility when cold. |
| Methanol/Water | Good | Similar to isopropanol/water, methanol is a strong solvent, and water acts as an anti-solvent.[2] |
| Ethyl Acetate/Heptane | Fair | Can be used as a solvent/anti-solvent pair, but care must be taken to avoid oiling out. |
Q2: How can I confirm the purity of my final product? A multi-technique approach is recommended for robust purity assessment.[5]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating and quantifying trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation and can detect impurities with distinct proton signals.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically cause melting point depression and broadening.
Q3: My purified product is a hydrochloride salt. How do I handle and store it correctly? this compound should be stored in a tightly sealed container in a dry, dark place at room temperature.[6][7] Being a hydrochloride salt, it is generally more stable than its free base form, but it is still important to protect it from moisture and atmospheric bases which could convert it back to the free amine.
Q4: During aqueous workup, my product seems to have low recovery. Why? While aniline hydrochlorides are water-soluble, their solubility can be significant, especially if the aqueous layer volume is large or if the solution is not sufficiently acidic. To minimize losses, ensure the aqueous phase is acidic (pH 1-2) to keep the amine fully protonated. Additionally, washing the aqueous layer with a non-polar organic solvent (like hexanes) before basification can remove non-basic impurities.[8]
dot
Caption: Formation pathway of common reaction impurities.
References
- Benchchem. Technical Support Center: Purification of Polyhalogenated Anilines.
- Organic Syntheses Procedure. 4-Aminotetraphenylmethane.
- Benchchem. 4-(Methylsulfonyl)aniline | 5470-49-5.
- BLD Pharm. 4-(Methylsulfonyl)aniline | 5470-49-5.
- Allen. Aniline is usually purified by.
- Benchchem. Troubleshooting side reactions in the N-alkylation of aniline.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Sciencemadness Discussion Board. aniline impurities.
- ResearchGate. How do I remove aniline from the reaction mixture?.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Reddit. Go-to recrystallization solvent mixtures.
- Analytical Methods.
- Google Patents. CN102329254B - Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHixwphzR6CI6HaXJ7z2kih5q7QOgaUJ8FlP8n4d-MLJEPRuso9LGoSqgC34Q_IRycSov6ebnAnKvtgDzZmfUn1ajao2QsVuO_4dw-tjkg-fXI_cdNFz72GLVBd-0s3iJjB0MGIzqugvxONlA==
- N-Methyl-4-(methylsulfonyl)aniline, HCl, min 95%, 1 gram.
- Biotuva Life Sciences. This compound.
- Combi-Blocks. Safety Data Sheet.
- American Elements. This compound | CAS 1263378-01-3.
- Benchchem. Synthesis routes of 4-(Methylsulfonyl)aniline.
- Sigma-Aldrich. 4-(Methylsulfonyl)aniline | 5470-49-5.
- Fisher Scientific. SAFETY DATA SHEET.
- Supporting Information.
- Benchchem. A Comparative Guide to the Purity Assessment of Synthesized 2-Methyl-4-(methylsulfanyl)aniline.
- PubChem. 4-(Methylsulfonyl)aniline | C7H9NO2S | CID 79617.
- LookChem. Purification of Aniline.
- ChemicalBook. 4-Methylsulfonylaniline CAS#: 5470-49-5.
- ChemicalBook. 4-Methylsulfonylaniline | 5470-49-5.
- ResearchGate. Synthesis of 4-(methylsulfonyl)aniline (6)..
- ResearchGate. Can anyone help me to find a procedures for recrystallize aniline-HCl?.
- ChemScene. 4-(Methylsulfonyl)aniline | 5470-49-5.
- 4-(methylsulfonyl)aniline - 5470-49-5, C7H9NO2S, density, melting point, boiling point, structural formula, synthesis.
Sources
N-Methyl-4-(methylsulfonyl)aniline hydrochloride stability issues in solution
Welcome to the technical support guide for N-Methyl-4-(methylsulfonyl)aniline hydrochloride. This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered when working with this compound in solution. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.
Troubleshooting Guide: Diagnosing and Resolving Common Stability Issues
This section addresses specific problems you may encounter. The workflow is designed to help you quickly identify the root cause and implement a corrective action plan.
Q1: My solution of this compound, which was initially colorless, has developed a yellow or brown tint. What is happening?
A1: The appearance of color is a primary indicator of chemical degradation, most commonly due to oxidation. The aniline moiety is susceptible to oxidation, which can form colored impurities.
-
Causality: The nitrogen atom in the aniline structure can be oxidized, leading to the formation of nitroso, nitro, or polymeric species, which are often highly colored. This process can be accelerated by exposure to atmospheric oxygen, light, and trace metal ions in the solvent.[1]
-
Immediate Actions:
-
Compare to Control: Immediately prepare a fresh solution from your solid stock material to use as a color and purity reference.
-
Analytical Verification: Analyze the discolored solution alongside the fresh standard using HPLC with a photodiode array (PDA) detector. Look for the emergence of new peaks and a decrease in the main peak area.
-
-
Preventative Measures:
-
Inert Atmosphere: For stock solutions intended for long-term storage, prepare them with solvents that have been de-gassed by sparging with an inert gas like nitrogen or argon. Store the final solution under an inert atmosphere.[1]
-
Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light, which can catalyze oxidative reactions (photodegradation).[1][2]
-
Solvent Purity: Use high-purity, HPLC-grade solvents to minimize contaminants that could initiate degradation.
-
Q2: I've observed a precipitate forming in my aqueous buffered solution after a short period. What is the cause and how can I resolve it?
A2: Precipitate formation is typically due to a loss of solubility, which for a hydrochloride salt like this compound, is highly dependent on the solution's pH.
-
Causality: this compound is the salt of a weakly basic amine. It is most soluble in an acidic to near-neutral pH range where the amine group is protonated. If the pH of the solution increases, the compound can be deprotonated to its free base form, which is significantly less water-soluble and may precipitate out.
-
Diagnostic Workflow:
-
Measure pH: Carefully measure the pH of your solution where the precipitate is observed.
-
Check Buffer Capacity: Ensure the buffer you are using has sufficient capacity to maintain the desired pH, especially if other components in your experiment could alter it.
-
-
Solutions:
-
Adjust pH: Lower the pH of your solution with a small amount of dilute HCl to see if the precipitate redissolves. The optimal pH should be determined empirically but should generally be kept below 7.
-
Select Appropriate Buffer: Use a buffer system that is robust in your target pH range (e.g., acetate for pH 4-5.5, phosphate for pH 6-7.5).
-
Consider Co-solvents: If your experimental conditions require a higher pH, consider adding a water-miscible organic co-solvent like DMSO or ethanol to increase the solubility of the free base. Perform compatibility checks first.
-
Q3: My quantitative analysis (e.g., HPLC, LC-MS) shows a significant decrease in the concentration of the parent compound over time. What are the likely degradation pathways?
A3: A quantifiable loss of the active compound points to chemical degradation. For this molecule, the primary suspects are hydrolysis, oxidation, and potentially N-demethylation. Understanding these pathways is crucial for developing stability-indicating methods.[3]
-
Potential Degradation Pathways:
-
Hydrolysis: The molecule contains a sulfonamide-like structure and an N-methyl aniline group. Under strongly acidic or basic conditions, hydrolysis can occur.[4][5]
-
Acid-Catalyzed Hydrolysis: May lead to cleavage of the C-N bond between the ring and the nitrogen.
-
Base-Catalyzed Hydrolysis: Can also promote cleavage and other rearrangements. The sulfonyl group itself is generally stable to hydrolysis, but the overall molecule's stability can be pH-dependent.[5]
-
-
Oxidation: As mentioned in Q1, the aniline nitrogen is a prime target for oxidation. The N-methyl group can also be oxidized.[4][5]
-
N-Demethylation: The N-methyl group can be cleaved, resulting in the formation of 4-(methylsulfonyl)aniline. This is a known metabolic pathway for similar compounds and can sometimes occur chemically.[6]
-
Below is a diagram illustrating the potential points of degradation on the molecule.
To confirm which pathway is dominant in your system, a Forced Degradation Study is essential. This involves intentionally stressing the compound under various conditions to generate and identify potential degradants.[2][3][4]
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for a stock solution of this compound?
A: For maximum stability, stock solutions should be stored under the following conditions:
-
Temperature: 2-8°C for short-term storage (days) or ≤ -20°C for long-term storage (weeks to months).
-
Light: Protected from light using amber containers.[1]
-
Atmosphere: For sensitive applications, overlay the solution with an inert gas (nitrogen or argon) before sealing.[1]
-
pH: If in an aqueous buffer, ensure the pH is slightly acidic (e.g., pH 4-6) to maintain solubility and minimize base-catalyzed hydrolysis.
Q: Which solvents are recommended for preparing solutions?
A:
-
Aqueous: Buffered aqueous solutions are suitable, provided the pH is controlled to ensure solubility (see Troubleshooting Q2).
-
Organic: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), methanol, and ethanol are common solvents for this class of compounds.
-
Recommendation: For biological assays, preparing a concentrated stock in 100% DMSO and then diluting it into the aqueous assay buffer is a standard practice. Ensure the final concentration of DMSO is compatible with your experimental system.
Q: How do I perform a forced degradation study to understand the stability of my compound?
A: A forced degradation (or stress testing) study is a systematic way to identify likely degradation products and develop a stability-indicating analytical method.[7] The study involves exposing the compound to harsh conditions and analyzing the resulting mixture.[3][4] A detailed protocol is provided in the next section. The goal is typically to achieve 5-20% degradation of the parent compound.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a standard procedure for stress testing this compound. The goal is to generate potential degradation products for analytical method development.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water. This allows for compatibility with both aqueous and organic stress conditions.
2. Stress Conditions:
-
For each condition, use a separate aliquot of the stock solution. Include a control sample stored at 2-8°C in the dark.
| Stress Condition | Reagent/Procedure | Temperature | Duration | Neutralization Step (before analysis) |
| Acid Hydrolysis | Add equal volume of 0.2 M HCl (final is 0.1 M HCl) | 60°C | 24-48 hours | Add equal volume of 0.2 M NaOH |
| Base Hydrolysis | Add equal volume of 0.2 M NaOH (final is 0.1 M NaOH) | 60°C | 2-8 hours | Add equal volume of 0.2 M HCl |
| Oxidation | Add equal volume of 6% H₂O₂ (final is 3% H₂O₂) | Room Temp | 24 hours | N/A (Dilute with mobile phase) |
| Thermal Degradation | Heat the stock solution | 80°C | 72 hours | N/A (Cool to room temp) |
| Photostability | Expose solution to a light source (ICH Q1B option) | Room Temp | Per ICH Q1B | N/A |
3. Sample Analysis (General HPLC Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/PDA detector at 250-300 nm (determine optimal wavelength from a UV scan of the parent compound).
-
Analysis: Inject the control and each stressed sample. Look for new peaks (degradants) and a decrease in the area of the parent peak. A mass spectrometer (LC-MS) is highly recommended for identifying the mass of any new degradants.[8]
This workflow provides a robust starting point for investigating the stability of this compound.
References
- Analytical Methods. (n.d.).
- Top 5 Factors Affecting Chemical Stability. (2025, October 2).
- Forced Degradation Studies Research Articles - Page 1 - R Discovery. (n.d.).
- Analytical Methods. (n.d.).
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.).
- Complete Monograph Methods. (n.d.). Merck Millipore.
- This compound. (n.d.). Biotuva Life Sciences.
- N-Methyl-4-(methylsulfonyl)aniline, HCl, min 95%, 1 gram. (n.d.).
- This compound | CAS 1263378-01-3. (n.d.). American Elements.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
- Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
- 1263378-01-3|this compound|BLD Pharm. (n.d.).
- This compound/CAS:119871-25-9-HXCHEM. (n.d.).
- 4-(Methylsulfonyl)aniline | 5470-49-5. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- (PDF) Aerobic Degradation of N-Methyl-4-Nitroaniline (MNA) by Pseudomonas sp.
- 4-(Methylsulfonyl)aniline hydrochloride | CAS 177662-76-9. (n.d.). SCBT.
- Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. (n.d.). PubMed.
- 4-(Methylsulfonyl)aniline hydrochloride | C7H10ClNO2S | CID 2735180. (n.d.). PubChem.
- Understanding unconventional routes to impurities from drugs in hydrolytic conditions. (n.d.).
- Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. (n.d.). Agilent.
- 4-Methylsulfonylaniline CAS#: 5470-49-5. (n.d.). ChemicalBook.
- 4-(Methylsulfonyl)aniline | 5470-49-5. (n.d.). Sigma-Aldrich.
- 4-(Methylsulfonyl)aniline | C7H9NO2S | CID 79617. (n.d.). PubChem.
- Identification of imatinib mesylate degradation products obtained under stress conditions. (2007, April 11). PubMed.
- Intrinsic Stability Study of Armodafinil Hydrochloride by Forced Degradation and Impurity Profiling. (2025, August 9).
- 5470-49-5|4-(Methylsulfonyl)aniline|BLD Pharm. (n.d.).
Sources
- 1. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. ijper.org [ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Technical Support Center: Optimizing Reactions with N-Methyl-4-(methylsulfonyl)aniline hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) concerning low yields in chemical reactions involving N-Methyl-4-(methylsulfonyl)aniline hydrochloride. Our focus is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to diagnose and resolve challenges in your synthetic work.
Troubleshooting Guide: Diagnosing and Solving Low Reaction Yields
This section is structured in a question-and-answer format to directly address the common issues encountered when using this compound.
Q1: My reaction yield is consistently low. Where should I begin my investigation?
When facing low yields, a systematic review of your reaction's fundamental components is the most effective starting point. Often, the root cause is not a complex mechanistic failure but a subtle issue with reagents or the reaction environment.
Initial Troubleshooting Checklist:
| Area of Investigation | Potential Cause of Low Yield | Recommended Action & Rationale |
| Reagent Quality | Starting Material Impurity: The N-Methyl-4-(methylsulfonyl)aniline HCl may be impure, or the coupling partner (e.g., an acyl chloride or sulfonyl chloride) may have degraded. | Verify Purity: Confirm the purity of your starting materials via NMR or LC-MS. Sulfonyl chlorides are particularly sensitive to moisture and can hydrolyze to unreactive sulfonic acids.[1][2] It is always best to use a fresh or properly stored reagent. |
| Reaction Conditions | Presence of Water: Trace amounts of water can hydrolyze moisture-sensitive reagents, such as sulfonyl or acyl chlorides, rendering them inactive. | Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.[1] |
| Atmospheric Contamination: Oxygen and moisture from the air can lead to side reactions, such as the oxidation of the aniline, or hydrolysis of reagents. | Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent the degradation of sensitive reagents.[1][2] | |
| Stoichiometry | Incorrect Molar Ratios: An improper ratio of reactants can lead to the incomplete consumption of the limiting reagent. | Recalculate and Verify: Double-check all calculations for molar equivalents. When reacting the aniline with a sulfonyl chloride, a slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion.[1] |
Q2: I suspect an issue with the this compound starting material itself. What are the common pitfalls?
The hydrochloride salt form of this aniline presents specific considerations that are crucial for reaction success. Failure to properly account for its properties is a frequent source of poor yields.
-
Liberation of the Free Amine: The primary issue is that the amine is protonated as a hydrochloride salt. In this form, the nitrogen's lone pair is unavailable for nucleophilic attack. A base is required to deprotonate the ammonium salt and generate the reactive free amine.
-
Choice of Base is Critical: The base must be strong enough to deprotonate the anilinium ion but should not introduce competing reactions.
-
Recommended Bases: Non-nucleophilic organic bases like triethylamine (TEA) or pyridine are ideal. They effectively scavenge the proton from the starting material and any acid generated during the reaction (e.g., HCl from a reaction with a sulfonyl chloride) without competing as a nucleophile.[1]
-
Bases to Avoid: Aqueous bases like sodium hydroxide (NaOH) should generally be avoided in reactions with moisture-sensitive components, as they introduce water and increase the risk of hydrolysis.[1]
-
-
Stoichiometry of the Base: You must use at least two equivalents of base if your reaction also produces an acid byproduct.
-
Equivalent 1: Neutralizes the hydrochloride salt of the starting material.
-
Equivalent 2: Neutralizes the acid generated in situ (e.g., HCl from an acylation or sulfonylation). A slight excess (e.g., 2.2-2.5 equivalents) is often recommended to ensure the reaction medium remains basic.
-
`dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
} ` Caption: Base stoichiometry for reactions with the hydrochloride salt.
Q3: I'm seeing multiple spots on my TLC, including unreacted starting material and potential byproducts. How can I optimize my reaction conditions?
Optimization is a process of systematically adjusting variables to favor the desired reaction pathway.
Key Optimization Parameters:
| Parameter | Guideline & Rationale |
| Solvent | Use an anhydrous, inert solvent that fully dissolves your reactants. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices for reactions like sulfonamide synthesis.[1] Poor solubility can significantly slow down reaction rates. |
| Temperature | Many acylation and sulfonylation reactions are initiated at 0 °C in an ice bath to control the initial exothermic reaction, then allowed to warm to room temperature.[1] If the reaction is sluggish (monitored by TLC or LC-MS), gentle heating (e.g., 40-50 °C) may be required. However, excessive heat can promote side reactions and decomposition. |
| Reaction Time | Monitor the reaction progress regularly (e.g., every 1-2 hours) using an appropriate analytical technique like TLC. Reactions can take anywhere from 2 to 24 hours. Stop the reaction once the limiting reagent is consumed to prevent the formation of degradation products. |
Q4: My product seems to be there, but I'm losing it during workup and purification. What are some best practices?
A successful reaction can be undermined by a suboptimal workup and purification strategy. The goal is to efficiently separate your product from unreacted starting materials, reagents, and byproducts.
Standard Workup Protocol (for a neutral product):
-
Quench the Reaction: Once the reaction is complete, cool the mixture in an ice bath and quench cautiously with water or a saturated aqueous solution of ammonium chloride.
-
Dilute and Separate: Dilute the mixture with your reaction solvent (e.g., DCM or Ethyl Acetate) and transfer it to a separatory funnel.
-
Aqueous Washes:
-
1M HCl Wash: Wash the organic layer with dilute acid. This is a critical step to remove the excess organic base (e.g., triethylamine or pyridine) by converting it into its water-soluble hydrochloride salt.[1][3]
-
Saturated NaHCO₃ Wash: Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[1]
-
Brine Wash: A final wash with saturated NaCl solution helps to remove residual water from the organic layer.[1]
-
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[4]
-
Purification: The resulting crude product can then be purified, typically by flash column chromatography on silica gel.[4]
Frequently Asked Questions (FAQs)
-
Q: Why is my reaction mixture turning dark brown or black?
-
A: Aniline and its derivatives are susceptible to air oxidation, which often produces colored polymeric byproducts. This is a strong indication that your reaction should be run under an inert atmosphere (N₂ or Ar) to exclude oxygen.
-
-
Q: Can I use a stronger, hindered base like DBU or DIPEA?
-
A: Yes, hindered non-nucleophilic bases like Diisopropylethylamine (DIPEA) are excellent choices and are often used for their strong basicity and low nucleophilicity. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is also a possibility, though its higher basicity might not be necessary and could promote elimination side reactions in sensitive substrates.
-
-
Q: How should I properly store this compound?
-
A: It should be stored in a tightly sealed container in a cool, dry, and dark place.[5] Like many anilines, prolonged exposure to light and air can cause degradation.
-
-
Q: The sulfonyl group is strongly electron-withdrawing. How does this affect the aniline's reactivity?
-
A: The electron-withdrawing nature of the methylsulfonyl group deactivates the aromatic ring towards electrophilic aromatic substitution. More importantly, it decreases the nucleophilicity of the N-methylamino group by pulling electron density away from it. This makes the amine less reactive than aniline itself, and more forcing conditions (e.g., longer reaction times or gentle heating) may be necessary compared to more electron-rich anilines.
-
References
- BenchChem. (n.d.). common issues in sulfonamide synthesis and solutions.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
- BenchChem. (n.d.). optimization of reaction conditions for aniline synthesis.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
- Supporting Information. (n.d.). 5 - Supporting Information.
- ResearchGate. (2014). How do I remove aniline from the reaction mixture?
- Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic).
- Sigma-Aldrich. (n.d.). 4-(Methylsulfonyl)aniline.
- ChemicalBook. (n.d.). 4-Methylsulfonylaniline.
- Sigma-Aldrich. (n.d.). 4-(Methylsulfonyl)aniline.
Sources
Identification of impurities in N-Methyl-4-(methylsulfonyl)aniline hydrochloride
Answering your request, here is a technical support center with troubleshooting guides and FAQs about the identification of impurities in N-Methyl-4-(methylsulfonyl)aniline hydrochloride.
Technical Support Center: this compound
A Senior Application Scientist's Guide to Impurity Identification
Welcome to the technical support guide for this compound. This resource is designed for researchers, analytical scientists, and drug development professionals. Here, we address common questions and challenges encountered during the identification and characterization of impurities, blending established analytical principles with practical, field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the likely sources and structures of impurities in this compound?
The impurities associated with this compound can originate from several stages: the synthesis of starting materials, the final drug substance synthesis, and degradation upon storage. Understanding these sources is the first step in targeted analytical method development.
-
Synthesis-Related Impurities : These arise from the chemical transformations used to produce the final molecule.
-
Starting Materials & Intermediates : The synthesis of the parent amine, 4-(Methylsulfonyl)aniline, often involves the reduction of 1-methanesulfonyl-4-nitro-benzene.[1] Therefore, incomplete reduction can leave traces of this nitro-aromatic precursor. The subsequent N-methylation step may leave unreacted 4-(Methylsulfonyl)aniline.
-
By-products : Side reactions can introduce structurally similar impurities. For instance, over-methylation could potentially lead to a quaternary ammonium salt, or reactions with residual reagents could form other derivatives.
-
-
Degradation Products : These impurities form over time due to environmental factors like heat, light, humidity, or interaction with excipients. Forced degradation studies are essential to proactively identify these compounds.[2][3] Common degradation pathways include:
-
Oxidation : The aniline nitrogen is susceptible to oxidation, potentially forming N-oxide or other related species, especially in the presence of oxidizing agents like peroxides.[3][4]
-
Hydrolysis : While the sulfonyl and N-methyl groups are generally stable, extreme pH conditions during formulation or storage could lead to hydrolysis, although this is less common for these specific functional groups.[5]
-
Photolytic Degradation : Aromatic amines can be sensitive to light, leading to complex degradation pathways. Photostability testing is a key component of forced degradation studies as per ICH Q1B guidelines.[4][5]
-
Table 1: Potential Impurities and Their Origins
| Impurity Name/Structure | Probable Origin | Recommended Primary Analytical Technique |
| 4-(Methylsulfonyl)aniline | Starting Material / Incomplete Reaction | HPLC, LC-MS |
| 1-Methanesulfonyl-4-nitro-benzene | Precursor / Incomplete Reduction | HPLC, LC-MS |
| N,N-Dimethyl-4-(methylsulfonyl)anilinium salt | By-product / Over-methylation | HPLC, LC-MS, Ion Chromatography |
| N-Oxide derivatives | Degradation (Oxidative) | HPLC, LC-MS |
| Residual Solvents (e.g., Methanol, Ethanol) | Manufacturing Process | GC-MS |
FAQ 2: Which analytical technique is the best starting point for impurity profiling?
For non-volatile organic impurities, High-Performance Liquid Chromatography (HPLC) , particularly Reverse-Phase HPLC with UV detection, is the industry gold standard and the best starting point.[6][7]
Causality :
-
Versatility : It can separate a wide range of compounds with varying polarities, making it ideal for resolving the API from its structurally similar impurities.
-
Sensitivity & Quantitation : Modern HPLC systems offer excellent sensitivity for detecting impurities at trace levels (below the 0.1% reporting threshold stipulated by ICH guidelines).[8]
-
Hyphenation : HPLC is easily coupled with Mass Spectrometry (LC-MS), which is a powerhouse for impurity identification.[9] This hyphenated technique provides retention time, UV data, and crucial mass-to-charge ratio (m/z) information simultaneously, allowing for the rapid determination of molecular weights of unknown peaks.[6]
FAQ 3: How do I definitively confirm the structure of an unknown impurity?
A single analytical technique is rarely sufficient for unambiguous structure elucidation. A combination of methods is required, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy .[10][11]
-
LC-MS/MS for Initial Identification : First, use a high-resolution mass spectrometer (like Q-TOF or Orbitrap) coupled to an HPLC. This provides the accurate mass of the impurity, allowing you to propose a molecular formula. Tandem MS (MS/MS) fragments the impurity, and these fragmentation patterns provide clues about its structure.[6]
-
Isolation for NMR : If the impurity is present at a significant level (typically >0.1%), it must be isolated for definitive structural analysis. This is often done using preparative HPLC.
-
NMR for Final Confirmation : Once isolated, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are performed. NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, which is essential for confirming the exact structure and stereochemistry.[11] High-field NMR has proven sensitive enough to meet stringent pharmaceutical impurity thresholds.[12]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides practical workflows and troubleshooting advice for common challenges.
Workflow 1: General Strategy for Impurity Identification
The following workflow provides a systematic approach from sample analysis to impurity characterization.
Caption: A systematic workflow for identifying and characterizing impurities.
Protocol 1: Forced Degradation Study
Objective : To intentionally degrade the this compound sample under various stress conditions to predict potential degradation products that could form during storage.[2] This is a regulatory requirement and essential for developing stability-indicating analytical methods.[3]
Materials :
-
This compound
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
pH meter, calibrated oven, photostability chamber
Step-by-Step Methodology :
-
Sample Preparation : Prepare a stock solution of the API at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).[5]
-
Acid Hydrolysis : Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Keep at 60°C for 24 hours. Withdraw aliquots at specific time points (e.g., 2, 8, 24 hours), neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL for analysis.
-
Base Hydrolysis : Mix 5 mL of the stock solution with 5 mL of 1 M NaOH. Keep at 60°C for 24 hours. Withdraw aliquots, neutralize with 1 M HCl, and dilute for analysis.
-
Oxidative Degradation : Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Withdraw aliquots and dilute for analysis.
-
Thermal Degradation : Store the solid API powder in a calibrated oven at 100°C for 48 hours. Also, store a solution of the API at 60°C. Prepare samples for analysis by dissolving/diluting to 0.1 mg/mL.
-
Photolytic Degradation : Expose the solid API and a solution of the API to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). Prepare samples for analysis.
-
Analysis : Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method. Aim for 5-20% degradation of the parent peak for meaningful results.[4][5]
Troubleshooting Guide: HPLC Analysis
Issue 1: An unknown peak appears in my chromatogram.
This is the most common challenge. A logical decision tree can help determine its source.
Sources
- 1. benchchem.com [benchchem.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. soeagra.com [soeagra.com]
- 8. biomedres.us [biomedres.us]
- 9. ajrconline.org [ajrconline.org]
- 10. ijnrd.org [ijnrd.org]
- 11. researchgate.net [researchgate.net]
- 12. Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Methyl-4-(methylsulfonyl)aniline hydrochloride Reaction Byproduct Analysis
Welcome to the technical support center for the synthesis and analysis of N-Methyl-4-(methylsulfonyl)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their experiments. Our goal is to provide in-depth, scientifically-grounded insights to ensure the integrity and success of your synthetic work.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the successful development of downstream products. However, like many multi-step syntheses, the formation of byproducts can be a significant challenge. This guide provides a structured approach to identifying, understanding, and mitigating the formation of common impurities through a series of frequently asked questions and troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect during the synthesis of this compound?
The most common byproducts typically arise from incomplete reactions, over-methylation, or side reactions involving the starting materials or intermediates. The primary impurities to monitor are:
-
Unreacted Starting Material: 4-(Methylsulfonyl)aniline may be present if the N-methylation reaction does not go to completion.
-
Over-methylation Product: N,N-Dimethyl-4-(methylsulfonyl)aniline can form if the reaction conditions are too harsh or if there is an excess of the methylating agent.[1]
-
Byproducts from the Starting Material Synthesis: If you are synthesizing 4-(methylsulfonyl)aniline in-house, for instance, by reduction of 1-methanesulfonyl-4-nitro-benzene, you may have residual nitro compound or other reduction byproducts.[2]
Q2: My reaction mixture is showing multiple unexpected spots on the TLC plate. What could be the cause?
Multiple unexpected spots on a TLC plate can be indicative of several issues. Here's a logical workflow to diagnose the problem:
Caption: Troubleshooting workflow for unexpected TLC results.
Start by co-spotting your reaction mixture with the starting material to check for incomplete conversion. If the starting material is absent, consider the possibility of side reactions or degradation.
Q3: How can I confirm the identity of the suspected N,N-dimethyl byproduct?
Mass spectrometry is a powerful tool for this purpose. The N,N-dimethyl byproduct will have a molecular weight that is 14 atomic mass units (a.m.u.) higher than your desired N-methyl product due to the extra methyl group. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement to confirm the elemental composition.[3] Additionally, ¹H NMR spectroscopy can be used to distinguish between the N-methyl and N,N-dimethyl analogs by observing the integration of the N-methyl signal and the disappearance of the N-H proton signal.
Troubleshooting Guides
Issue 1: Presence of Unreacted 4-(Methylsulfonyl)aniline
Symptoms:
-
A persistent spot on the TLC plate corresponding to the starting material.
-
A peak in the HPLC chromatogram with the retention time of 4-(methylsulfonyl)aniline.
-
Mass spectrometry data showing the molecular ion of the starting material.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Methylating Agent | The stoichiometry of the methylating agent to the aniline may be too low, leading to incomplete conversion. | Increase the molar equivalents of the methylating agent incrementally (e.g., from 1.1 to 1.5 equivalents). |
| Low Reaction Temperature | The activation energy for the N-methylation may not be reached, resulting in a sluggish reaction. | Gradually increase the reaction temperature in 10°C increments, while monitoring for byproduct formation. |
| Poor Catalyst Activity | If using a catalytic methylation method, the catalyst may be poisoned or deactivated. | Ensure the catalyst is fresh and handled under appropriate inert conditions. Consider a higher catalyst loading.[4] |
| Short Reaction Time | The reaction may not have been allowed to proceed for a sufficient duration to reach completion. | Monitor the reaction progress over time using TLC or HPLC to determine the optimal reaction time. |
Experimental Protocol: Monitoring Reaction Completion by HPLC
-
Prepare Standards: Prepare standard solutions of your starting material, 4-(methylsulfonyl)aniline, and if available, your target product, N-Methyl-4-(methylsulfonyl)aniline, in the mobile phase.
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction (e.g., by adding a small amount of water or acid) and dilute with the mobile phase to a suitable concentration.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is generally suitable.[5][6]
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid for MS-compatibility) is a good starting point.[6][7]
-
Detection: UV detection at a wavelength where both the starting material and product have good absorbance (e.g., around 254 nm).
-
-
Analysis: Inject the standards and reaction samples. Monitor the disappearance of the starting material peak and the appearance of the product peak over time.
Issue 2: Formation of N,N-Dimethyl-4-(methylsulfonyl)aniline
Symptoms:
-
A new, less polar spot appearing on the TLC plate.
-
A new peak in the HPLC chromatogram, typically with a longer retention time than the N-methyl product on a reverse-phase column.
-
A molecular ion in the mass spectrum that is 14 a.m.u. higher than the desired product.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Excess Methylating Agent | A large excess of the methylating agent can drive the reaction towards di-methylation. | Reduce the molar equivalents of the methylating agent. A slight excess (e.g., 1.1 equivalents) is often sufficient. |
| High Reaction Temperature | Elevated temperatures can provide enough energy to overcome the steric hindrance for the second methylation. | Lower the reaction temperature and monitor the reaction progress over a longer period. |
| Strongly Basic Conditions | Certain strong bases can deprotonate the N-methylaniline intermediate, making it more nucleophilic and prone to a second methylation. | If using a base, consider a milder base or reducing the amount used. Some modern methylation methods utilize weaker bases.[8] |
| Choice of Methylating Agent | Some methylating agents, like dimethyl sulfate, are highly reactive and can lead to over-methylation. | Consider using a less reactive methylating agent, such as dimethyl carbonate, which can offer higher selectivity for mono-methylation.[9] |
Workflow for Minimizing Over-methylation
Caption: Stepwise approach to reduce over-methylation.
Advanced Byproduct Analysis
Characterization of Unknown Impurities
In some cases, you may encounter byproducts that are not easily identifiable. In such scenarios, a systematic approach to isolation and characterization is necessary.
Experimental Protocol: Isolation and Characterization of an Unknown Byproduct
-
Isolation:
-
Perform flash column chromatography on the crude reaction mixture to isolate the unknown impurity. Use a gradient elution system to ensure good separation.
-
-
Spectroscopic Analysis:
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to determine the accurate mass and predict the elemental composition of the impurity. Fragmentation patterns can provide clues about the structure.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and types of protons and their connectivity. Pay close attention to chemical shifts in the aromatic region and the presence or absence of N-H and N-CH₃ signals.[11]
-
¹³C NMR: Will indicate the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be invaluable for elucidating the complete chemical structure of the unknown.
-
-
Infrared (IR) Spectroscopy: Can help identify key functional groups, such as the sulfone (O=S=O) and N-H bonds.[12]
-
References
- Cowan, D. A., Patterson, L. H., Damani, L. A., & Gorrod, J. W. (1982). Metabolism of 4-substituted-N-ethyl-N-methylanilines: chromatographic and mass spectrometric identification of N-oxidation metabolic products formed in vitro. Biomedical Mass Spectrometry, 9(6), 233–240. [Link]
- Dermeik, S., & Fouad, E. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology, 11(5), 1768-1774. [Link]
- John, J., et al. (2022). A review on synthesis and characterization of impurities. World Journal of Pharmaceutical Research, 11(9), 622-634.
- Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Pharmacia, 71(4), 1-8.
- MDPI. (2015). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 20(8), 13843-13856. [Link]
- NIST. (n.d.). Aniline, N-methyl-. NIST WebBook.
- PubChem. (n.d.). 4-(Methylsulfonyl)aniline.
- ResearchGate. (n.d.). Different protocols for methylation of aniline.
- Ragaini, F., et al. (2000). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. The Journal of Organic Chemistry, 65(18), 5639-5645.
- Riggin, P. M., et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
- Selva, M., et al. (1997). Mono-N-methylation of anilines with dimethyl carbonate over alkali-metal-cation-exchanged faujasites. The Journal of Organic Chemistry, 62(6), 1676-1680.
- Shi, F., et al. (2016). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Organic Letters, 18(15), 3822-3825. [Link]
- SIELC Technologies. (n.d.). Separation of N-Methylaniline on Newcrom R1 HPLC column.
- Springer Nature. (n.d.). Supporting Information.
- Zhang, C. (2009). Study on HPLC method for determination of aniline, N-methylaniline and N,N-dimethylaniline in air.
- Zotou, A., & Karava, O. (2006). Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of N-Methylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unive.it [iris.unive.it]
- 10. Metabolism of 4-substituted-N-ethyl-N-methylanilines: chromatographic and mass spectrometric identification of N-oxidation metabolic products formed in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Selective Mono-N-Methylation of 4-(methylsulfonyl)aniline
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the N-methylation of 4-(methylsulfonyl)aniline. The electron-withdrawing nature of the methylsulfonyl group significantly influences the nucleophilicity of the aniline nitrogen, presenting unique challenges in achieving high selectivity for the mono-methylated product, N-methyl-4-(methylsulfonyl)aniline, while avoiding the formation of the over-methylated byproduct, N,N-dimethyl-4-(methylsulfonyl)aniline.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you navigate these challenges and achieve your desired synthetic outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the N-methylation of 4-(methylsulfonyl)aniline.
Q1: My reaction is producing a significant amount of the N,N-dimethylated byproduct. How can I improve selectivity for the mono-methylated product?
A1: This is the most common challenge in the N-methylation of anilines. The root cause is that the mono-methylated product, N-methyl-4-(methylsulfonyl)aniline, is often more nucleophilic than the starting material, making the second methylation kinetically competitive. Several strategies can be employed to mitigate this:
-
Reagent Stoichiometry and Addition: Carefully control the stoichiometry of your methylating agent. Use no more than 1.0 to 1.1 equivalents. Slow, dropwise addition of the methylating agent to the reaction mixture can help maintain a low instantaneous concentration, favoring reaction with the more abundant starting material over the mono-methylated product.
-
Choice of Methylating Agent: Traditional, highly reactive methylating agents like methyl iodide (MeI) and dimethyl sulfate (DMS) are prone to over-methylation.[1][2] Consider switching to a method with inherently higher selectivity.
-
Reductive Amination: This is often the most effective strategy for selective mono-N-methylation.[3] The reaction proceeds through an imine or iminium ion intermediate, which is less susceptible to a second alkylation under controlled conditions. This method avoids the use of highly toxic alkyl halides.[3][4]
-
Dimethyl Carbonate (DMC): DMC is a greener and less hazardous methylating agent.[5] In the presence of certain catalysts, such as zeolites, it can provide excellent selectivity for mono-methylation, often proceeding through a carbamate intermediate.[5][6]
-
-
Reaction Temperature: Lowering the reaction temperature can increase selectivity. The activation energy for the second methylation is often lower than the first, so reducing the thermal energy of the system can disproportionately slow the undesired second reaction.
-
Solvent and Base Selection: The choice of solvent and base can influence the reaction's selectivity. For reactions with MeI or DMS, a non-nucleophilic, sterically hindered base may be preferable. The solvent can affect the solubility and reactivity of the amine and the methylating agent.
Q2: The reaction is very slow or incomplete, even with an excess of the methylating agent. What could be the cause?
A2: The strong electron-withdrawing effect of the 4-methylsulfonyl group significantly reduces the nucleophilicity of the aniline nitrogen, making it less reactive than aniline itself.[7] If your reaction is stalling, consider the following:
-
Insufficient Activation: The reaction may require more forcing conditions than those used for more electron-rich anilines. This could mean a moderate increase in temperature or the use of a stronger base to fully deprotonate the aniline.
-
Catalyst/Promoter Issues: For methods like reductive amination, the acid catalyst used for imine formation is crucial. For electron-deficient anilines, standard conditions (e.g., sodium triacetoxyborohydride in acetic acid) may be sluggish.[8] Using a stronger acid, such as trifluoroacetic acid (TFA), can facilitate the key imine/iminium ion formation, which is often the rate-limiting step.[8][9]
-
Reagent Quality: Ensure the freshness and purity of your reagents, particularly the reducing agent (e.g., sodium borohydride derivatives) and the formaldehyde source (e.g., paraformaldehyde), which can degrade over time.
Frequently Asked Questions (FAQs)
This section covers fundamental questions about the methylation of 4-(methylsulfonyl)aniline.
Q1: What are the main differences between classical methylation and reductive amination for this substrate?
A1: The two approaches differ fundamentally in their mechanism, which directly impacts selectivity and safety.
| Feature | Classical Methylation (e.g., MeI, DMS) | Reductive Amination (e.g., H₂CO, NaBH₃CN) |
| Mechanism | Direct S N 2 attack of the amine nitrogen on the methylating agent. | Formation of an imine/iminium ion with formaldehyde, followed by hydride reduction.[4][10] |
| Selectivity | Often poor; prone to over-methylation as the mono-methylated product is more nucleophilic.[2] | Generally excellent for mono-methylation; quaternization is not possible.[4] |
| Reagents | Highly toxic and carcinogenic (especially DMS). Produces stoichiometric salt waste.[2] | Uses less toxic reagents. Formaldehyde is a C1 source, and a hydride source is the reductant. |
| Substrate Scope | Broad, but selectivity varies greatly with substrate electronics and sterics. | Very broad, with specific protocols developed for electron-deficient anilines.[9][11][12] |
Q2: Why is reductive amination often the superior method for selective mono-methylation?
A2: Reductive amination excels in selectivity because the reaction pathway inherently disfavors over-methylation. The process can be visualized as follows:
Caption: Reductive amination pathway for selective mono-methylation.
The mono-methylated amine product is less basic and sterically more hindered than the primary aniline, making the formation of a second iminium ion intermediate significantly slower. This kinetic difference allows for the selective reduction of the first imine before a second formaldehyde molecule can react, thus preventing over-methylation.
Q3: Can the Eschweiler-Clarke reaction be used?
A3: The Eschweiler-Clarke reaction, which uses a mixture of formaldehyde and excess formic acid, is a classic method for exhaustive methylation (i.e., producing the N,N-dimethyl product).[4][13][14] It is generally not suitable for selective mono-methylation because the conditions are designed to drive the reaction to completion.[4][10] While some modifications for selective mono-methylation exist, they are not as reliable as modern reductive amination protocols using borohydride reagents.[10]
Validated Experimental Protocols
The following protocols are provided as a starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.
Protocol 1: High-Selectivity Mono-Methylation via Reductive Amination
This method is highly recommended for its superior selectivity and is adapted from procedures for electron-deficient anilines.[8][9]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add 4-(methylsulfonyl)aniline (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1-0.2 M concentration).
-
Reagent Addition: Add an aqueous solution of formaldehyde (37 wt. %, 1.1 eq).
-
Acidification & Imine Formation: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 1.5 eq). Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the mixture back to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure N-methyl-4-(methylsulfonyl)aniline.
Protocol 2: Controlled Mono-Methylation with Dimethyl Sulfate (DMS)
This protocol requires careful control to minimize over-methylation.
-
Reaction Setup: In a three-neck flask under an inert atmosphere, dissolve 4-(methylsulfonyl)aniline (1.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or a hindered amine base in a polar aprotic solvent like acetone or acetonitrile.
-
Reagent Addition: Cool the mixture to 0 °C. Using a syringe pump, add dimethyl sulfate (DMS, 1.05 eq) dropwise over 1-2 hours. Caution: DMS is extremely toxic and carcinogenic. Handle with extreme care in a chemical fume hood.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the reaction closely by TLC or LC-MS.
-
Workup: Once the starting material is consumed (or an optimal ratio of product to starting material is reached), quench the reaction by adding an aqueous solution of ammonium hydroxide to destroy any excess DMS. Stir for 1 hour.
-
Purification: Dilute the mixture with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Caption: Decision workflow for selecting a methylation protocol.
References
- Lo, J. C., et al. (2009). Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. The Journal of Organic Chemistry.
- Pletz, J., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. ResearchGate.
- Pletz, J., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synfacts.
- Ghorai, P., et al. (2013). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications.
- Organic Chemistry Portal. Reductive Amination - Common Conditions.
- MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction.
- Wikipedia. Eschweiler–Clarke reaction.
- Grokipedia. Eschweiler–Clarke reaction.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
- Master Organic Chemistry. Reductive Amination, and How It Works.
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
- Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University.
- YouTube. (2022). Eschweiler-Clarke Reaction.
- Name-Reaction.com. Eschweiler-Clarke reaction.
- ResearchGate. (2021). Different protocols for methylation of aniline.
- NCERT. (n.d.). Amines.
- Bentham Science. (2020). N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview.
- Selva, M., et al. (2002). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. Industrial & Engineering Chemistry Research.
- Onami, T., et al. (1982). Selective n-monoalkylation of aniline over alkali cation exchanged x and y type zeolites. Chemistry Letters.
- MIT DSpace. (2013). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow.
- PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification.
- RSC Publishing. (2023). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts.
- ResearchGate. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts.
- NIH. (2018). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles.
- Reid, M., et al. (2021). Trialkylammonium salt degradation: implications for methylation and cross-coupling. Organic & Biomolecular Chemistry.
- RSC Publishing. (2021). Mesoionic N-heterocyclic olefin catalysed reductive functionalization of CO2 for consecutive N-methylation of amines.
- ResearchGate. (2003). Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ13C NMR Spectroscopy.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. iris.unive.it [iris.unive.it]
- 7. ncert.nic.in [ncert.nic.in]
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- 14. name-reaction.com [name-reaction.com]
Technical Support Center: N-Methyl-4-(methylsulfonyl)aniline hydrochloride
Welcome to the technical support guide for N-Methyl-4-(methylsulfonyl)aniline hydrochloride (CAS 1263378-01-3).[1][2][3] This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, stability, and analysis of this compound.
Q1: What are the expected degradation pathways for this compound under typical laboratory conditions?
A1: Based on the functional groups present (N-methylaniline and methyl sulfone), several degradation pathways are plausible under forced degradation conditions.[4][5][6][7][8]
-
Oxidation: The N-methylaniline moiety is susceptible to oxidation, potentially forming N-oxides or undergoing more complex oxidative coupling reactions.[5] The sulfur atom in the methylsulfonyl group is already in a high oxidation state (sulfone) but the aromatic ring and the N-methyl group can be oxidized.[5]
-
Photodegradation: Aromatic amines and sulfone derivatives, particularly sulfonamides which share some structural similarities, are known to undergo photodegradation.[9][10][11] Exposure to UV or even ambient light over extended periods could lead to the formation of colored degradants.
-
Hydrolysis: While the N-methyl and sulfonyl groups are generally stable to hydrolysis, extreme pH and high temperatures could potentially induce degradation, although less readily than other functional groups.[12]
Q2: I am observing a color change in my sample of this compound (turning brown). What could be the cause?
A2: A brown discoloration is a common observation for aniline derivatives, including N-methylaniline, upon exposure to air.[13] This is typically due to slow oxidation of the amine functional group, leading to the formation of colored polymeric byproducts. To minimize this, it is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: To maintain the integrity of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry, and dark place.[14] Room temperature storage is generally acceptable for short periods, but for long-term storage, refrigeration is recommended to slow down potential oxidative degradation.
Q4: Which analytical techniques are most suitable for monitoring the stability of this compound and detecting its degradation products?
A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique. A reversed-phase C18 column with a gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is a good starting point. For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[15][16]
Troubleshooting Guides
This section provides structured guidance for resolving specific experimental issues.
Issue 1: Inconsistent Results in Stability Studies
Symptom: High variability in the purity of this compound between replicate experiments or over short time intervals.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inconsistent Storage | Ensure all aliquots are stored under identical conditions (temperature, light exposure, atmosphere). Use amber vials to minimize light exposure. | Aniline derivatives are prone to oxidation and photodegradation, which can be accelerated by inconsistent storage.[13] |
| Contamination of Solvents | Use high-purity, HPLC-grade solvents. Degas solvents before use to remove dissolved oxygen. | Dissolved oxygen in solvents can promote oxidative degradation of the analyte. |
| Sample Preparation Variability | Standardize the sample preparation procedure, including sonication time and temperature, if used. Prepare samples immediately before analysis. | Prolonged exposure to certain solvents or elevated temperatures during sample preparation can induce degradation. |
| Analytical Method Not Stability-Indicating | Perform forced degradation studies to ensure the analytical method can separate the parent compound from its degradation products.[4][5][6] | A method that is not stability-indicating may co-elute degradation products with the main peak, leading to inaccurate purity assessments. |
Issue 2: Appearance of Unknown Peaks in Chromatograms
Symptom: New peaks, not present in the initial analysis of this compound, appear in chromatograms of stability samples.
Diagnostic Workflow:
Caption: Diagnostic workflow for unknown chromatographic peaks.
Structural Elucidation of Degradants:
-
LC-MS Analysis: Obtain the mass-to-charge ratio (m/z) of the unknown peak. This provides the molecular weight of the degradation product.
-
Tandem MS (MS/MS): Fragment the parent ion of the degradant to obtain structural information.
-
Plausible Structures: Based on the molecular weight and fragmentation pattern, propose plausible structures consistent with expected degradation pathways (e.g., oxidation leading to an increase of 16 Da).
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[4][5][6][7][8]
Objective: To intentionally degrade this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
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0.1 M Sodium Hydroxide (NaOH)
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3% Hydrogen Peroxide (H₂O₂)
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HPLC-grade water, acetonitrile, and methanol
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pH meter
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Calibrated oven
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Photostability chamber
Procedure:
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Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep one sample at room temperature and another at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to the analytical concentration.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Follow the same temperature and time point procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, sampling at the specified time points.
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-
Thermal Degradation:
-
Place a solid sample of the compound in a calibrated oven at 80°C for 48 hours.
-
Prepare a solution of the heat-stressed solid for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the samples, ensuring a control sample is protected from light.
-
-
Analysis: Analyze all samples by a suitable HPLC-UV method. Aim for 5-20% degradation of the parent compound for optimal results.
Protocol 2: HPLC Method for Stability Testing
Objective: To provide a starting point for an HPLC method capable of resolving this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Note: This method may require optimization based on the results of the forced degradation study to ensure adequate separation of all degradation products.
Potential Degradation Pathways Visualization
The following diagram illustrates the likely sites of initial degradation on the this compound molecule.
Caption: Potential degradation sites on N-Methyl-4-(methylsulfonyl)aniline.
Note: A placeholder for the chemical structure is used in the DOT script. In a real application, this would be replaced with an actual image of the molecule.
References
- Boreen, A. L., Arnold, W. A., & McNeill, K. (2003). Photodegradation of pharmaceuticals in the aquatic environment: a review.
- Boxall, A. B. A., & Monteiro, S. C. (2010). Photodegradation of sulfonamide antimicrobial compounds in various UV/oxidant systems. Water Science and Technology, 71(3), 412-417. [Link][10]
- Klicic, J. J., et al. (2002). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. [Link][12]
- Li, J., et al. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 13(1), 158-164. [Link][18]
- MDPI. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. International Journal of Environmental Research and Public Health, 18(3), 1007. [Link][19]
- NCERT. (n.d.). Amines.
- NIH. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-165. [Link][4]
- Wikipedia. (n.d.). N-Methylaniline.
- Yufeng. (2024). N-Methylaniline Chemical Properties, Uses, Production.
Sources
- 1. This compound – Biotuva Life Sciences [biotuva.com]
- 2. calpaclab.com [calpaclab.com]
- 3. americanelements.com [americanelements.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmasm.com [pharmasm.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. N-Methylaniline - Wikipedia [en.wikipedia.org]
- 14. chemscene.com [chemscene.com]
- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 16. env.go.jp [env.go.jp]
Technical Support Center: Optimizing Solvent Conditions for N-Methyl-4-(methylsulfonyl)aniline Hydrochloride Reactions
Welcome to the technical support center for reactions involving N-Methyl-4-(methylsulfonyl)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for optimizing solvent conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical solvent properties to consider for reactions with this compound?
A1: The selection of a solvent is paramount and should be guided by three main factors:
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Solubility of the Starting Material: this compound is a salt, and its solubility can be limited in nonpolar organic solvents. Polar aprotic solvents like DMSO and DMF are often effective solubilizers for such compounds.[1][2]
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Reaction Mechanism: The nature of your reaction (e.g., nucleophilic aromatic substitution, N-alkylation) will dictate the optimal solvent polarity. Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation, leaving the nucleophile more reactive.[3] Conversely, polar protic solvents can stabilize carbocation intermediates in SN1-type mechanisms.[4][5][6]
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Downstream Processing: Consider the ease of solvent removal and product isolation. A solvent with a lower boiling point might be preferred for easier removal, but it could also limit the reaction temperature.
Q2: My this compound is not dissolving. What should I do?
A2: Poor solubility is a common issue. Here are several strategies:
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Switch to a More Polar Aprotic Solvent: If you are using solvents like acetonitrile (ACN) or tetrahydrofuran (THF), consider switching to dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), which are excellent for dissolving polar and ionic compounds.[1][2]
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Use a Solvent Mixture: A binary solvent system can sometimes enhance solubility more than a single solvent.[7] For instance, a mixture of a good solvent (like DMSO) with a co-solvent might improve overall properties.
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Consider a Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst can help shuttle the ionic starting material into the organic phase where the reaction occurs.
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Free-Basing the Amine: If the reaction conditions permit, you can neutralize the hydrochloride salt with a mild base to form the free amine, N-Methyl-4-(methylsulfonyl)aniline, which is generally more soluble in a wider range of organic solvents.
Q3: Can I use polar protic solvents like ethanol or water?
A3: While polar protic solvents can be excellent for dissolving the hydrochloride salt, they may interfere with the reaction. Protic solvents can solvate and deactivate anionic nucleophiles, slowing down SN2-type reactions.[3][6] Additionally, they can act as competing nucleophiles in some reactions. However, for reactions that proceed via an SN1 mechanism, these solvents can be beneficial as they stabilize the carbocation intermediate.[4][5]
Troubleshooting Guide
Problem 1: My reaction yield is consistently low. How can the solvent be the cause?
Answer: Low yield is often directly linked to suboptimal solvent choice. Here’s a systematic approach to troubleshoot this issue:
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Cause A: Poor Solubility of Reactants
-
Diagnosis: Visually inspect the reaction mixture. If the starting material is not fully dissolved, the reaction is likely diffusion-limited.
-
Solution: Switch to a more effective solubilizing solvent such as DMSO or DMF.[2] Gentle heating can also improve solubility, provided the reactants are thermally stable.
-
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Cause B: Unfavorable Transition State Stabilization
-
Diagnosis: The reaction mechanism dictates the ideal solvent polarity. For bimolecular reactions (like many nucleophilic substitutions), a polar aprotic solvent is often best.
-
Solution: If you are using a nonpolar solvent like toluene or a protic solvent like ethanol for an SN2 reaction, switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents stabilize the transition state and can significantly increase the reaction rate.[3]
-
-
Cause C: Side Reactions Promoted by the Solvent
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Diagnosis: Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts.
-
Solution: If you observe byproducts resulting from reaction with the solvent (e.g., hydrolysis from residual water), ensure you are using anhydrous solvents. If the solvent is inherently reactive, a different, more inert solvent should be chosen.
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Problem 2: I am observing significant impurity formation. How can the solvent be contributing?
Answer: Impurity profiles are heavily influenced by the reaction medium.
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Over-alkylation/Di-alkylation: In N-methylation reactions, for example, the formation of a di-methylated byproduct can be an issue.[8]
-
Solvent Influence: A solvent that strongly promotes the reaction might lead to over-reaction if not carefully monitored.
-
Solution: Consider a less polar solvent to temper reactivity or reduce the reaction temperature. Careful control of stoichiometry is also crucial.[8]
-
-
Hydrolysis: The sulfonyl group or other functionalities might be susceptible to hydrolysis.
-
Solvent Influence: The presence of water in the solvent or using protic solvents can lead to hydrolytic side products.
-
Solution: Use high-purity, anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 3: The reaction is proceeding very slowly. How can I use the solvent to increase the rate?
Answer: A slow reaction rate is a common optimization challenge.
-
Increase Polarity: For many reactions, particularly those involving the formation of charged intermediates, increasing solvent polarity can accelerate the rate. A switch from THF to acetonitrile or DMF could be beneficial.
-
Increase Temperature: A solvent with a higher boiling point allows the reaction to be run at a higher temperature, which generally increases the reaction rate. For example, switching from acetonitrile (BP: 82 °C) to DMF (BP: 153 °C) allows for a much wider temperature range.
-
Utilize the "Solvent Effect": The choice between polar protic and polar aprotic solvents can have a dramatic effect on reaction rate, depending on the mechanism. For SN2 reactions, polar aprotic solvents are preferred as they do not excessively solvate the nucleophile, leaving it more reactive.[3]
Solvent Selection Summary Table
| Solvent | Type | Dielectric Constant (20°C) | Boiling Point (°C) | Key Considerations |
| DMSO | Polar Aprotic | 47 | 189 | Excellent solubility for polar compounds; high boiling point; can be difficult to remove.[1][2] |
| DMF | Polar Aprotic | 37 | 153 | Good solubility for polar compounds; high boiling point; potential for decomposition at high temperatures.[1][2] |
| Acetonitrile | Polar Aprotic | 36 | 82 | Good for many reactions; lower boiling point makes for easier removal. |
| THF | Polar Aprotic | 7.5 | 66 | Lower polarity; useful for reactions with less polar reagents; can form peroxides. |
| Ethanol | Polar Protic | 24.5 | 78 | Can dissolve hydrochloride salts; may deactivate nucleophiles or act as a reactant.[4] |
| Toluene | Nonpolar | 2.4 | 111 | Generally poor solubility for the hydrochloride salt; useful for specific applications requiring nonpolar media. |
Experimental Protocols
Protocol 1: Small-Scale Parallel Solvent Screening
This protocol allows for the efficient screening of multiple solvents to identify the optimal conditions for your reaction.
-
Preparation: In an array of small reaction vials (e.g., 2 mL HPLC vials), add this compound (e.g., 0.1 mmol) and a small magnetic stir bar to each vial.
-
Reagent Addition: Add your other key reactants (e.g., nucleophile, catalyst) to each vial.
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Solvent Dispensing: To each vial, add a different candidate solvent (e.g., 1 mL of DMSO, DMF, ACN, THF, and Toluene). Ensure all solvents are of high purity.
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Reaction: Seal the vials and place them in a temperature-controlled heating block. Stir the reactions at the desired temperature (e.g., 80 °C) for a set period (e.g., 4 hours).
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Quenching and Analysis: After the reaction time, cool the vials to room temperature. Take a small aliquot from each vial, dilute it with a suitable solvent (like acetonitrile), and analyze by LC-MS or UPLC to determine the conversion to product and the formation of any byproducts.
-
Evaluation: Compare the results from each solvent to determine which provides the best combination of yield and purity.
Visualizations
Troubleshooting Workflow for Low Reaction Yield
A troubleshooting workflow for diagnosing low reaction yields.
References
- Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate.
- New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MDPI.
- Optimization of reaction conditions: solvent and additive studies. ResearchGate.
- Solvent Effects - aliphatic nucleophilic substitution. College of Saint Benedict and Saint John's University.
- Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI.
- Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. YouTube.
- Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PubMed Central.
- Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
- Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
- Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
Sources
- 1. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide [mdpi.com]
- 2. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. users.wfu.edu [users.wfu.edu]
- 4. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pharmtech.com [pharmtech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Impurity Formation in N-Methyl-4-(methylsulfonyl)aniline Hydrochloride Production
Welcome to the technical support center for the synthesis of N-Methyl-4-(methylsulfonyl)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during this critical synthesis. Our approach is rooted in mechanistic understanding to provide not just solutions, but a framework for proactive impurity control.
Introduction: The Synthetic Landscape
The synthesis of this compound, a key intermediate in pharmaceutical development, typically involves the N-methylation of 4-(methylsulfonyl)aniline. While seemingly straightforward, this transformation is often accompanied by the formation of several process-related and degradation impurities that can compromise the final product's purity, yield, and safety profile. This guide provides a detailed, question-and-answer-based approach to identify, understand, and mitigate the formation of these unwanted byproducts.
Troubleshooting Guide: Common Impurities and Mitigation Strategies
This section addresses specific issues you may encounter during the synthesis, providing insights into their root causes and practical solutions.
Question 1: My final product is contaminated with the starting material, 4-(methylsulfonyl)aniline. How can I improve the conversion rate?
Root Cause Analysis: Incomplete reaction is the primary reason for the presence of the starting material in your final product. This can be attributed to several factors:
-
Insufficient Methylating Agent: An inadequate stoichiometric amount of the methylating agent will naturally lead to unreacted starting material.
-
Suboptimal Reaction Temperature: The N-methylation of anilines often requires sufficient thermal energy to proceed at a reasonable rate.
-
Poor Catalyst Activity: If a catalyst is employed (e.g., in reductive amination), its activity might be compromised.
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
Troubleshooting Protocol:
-
Stoichiometry Check: Ensure you are using a slight excess of the methylating agent. A common starting point is 1.1 to 1.5 equivalents.
-
Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by a suitable analytical technique like HPLC or TLC.
-
Catalyst Evaluation: If using a catalytic method, ensure the catalyst is fresh and properly activated. Consider screening alternative catalysts if the issue persists.
-
Time Study: Run the reaction for an extended period, taking aliquots at regular intervals to determine the point at which the conversion plateaus.
Experimental Workflow: Optimizing Reaction Conversion
Caption: Workflow for troubleshooting incomplete conversion.
Question 2: I am observing a significant amount of a higher molecular weight impurity, identified as N,N-Dimethyl-4-(methylsulfonyl)aniline. How can I suppress this over-methylation?
Root Cause Analysis: The formation of the di-methylated byproduct is a common challenge in the N-methylation of primary anilines. The mono-methylated product, N-Methyl-4-(methylsulfonyl)aniline, is often more nucleophilic than the starting primary aniline, making it susceptible to a second methylation.[1]
Troubleshooting Protocol:
-
Control Stoichiometry: Carefully control the stoichiometry of the methylating agent. Using a large excess will favor di-methylation. Start with near-equimolar amounts and gradually increase if starting material remains.
-
Slow Addition of Methylating Agent: Instead of adding the methylating agent all at once, employ a slow, dropwise addition. This maintains a low concentration of the methylating agent in the reaction mixture, favoring mono-methylation.
-
Lower Reaction Temperature: Higher temperatures can accelerate the rate of the second methylation. Running the reaction at a lower temperature can improve selectivity for the mono-methylated product, albeit at the cost of a longer reaction time.
-
Choice of Methylating Agent: Some methylating agents offer better selectivity. For instance, dimethyl carbonate, under optimized conditions, can provide high selectivity for mono-methylation.[2]
Data Presentation: Effect of Reaction Conditions on Selectivity
| Parameter | Condition A (High Over-methylation) | Condition B (Improved Selectivity) |
| Methylating Agent (Equivalents) | 2.0 | 1.1 |
| Addition Method | Single Portion | Slow Dripwise |
| Temperature | 80 °C | 40 °C |
| N,N-Dimethyl Impurity (%) | 25% | <5% |
Question 3: My product contains an impurity with a mass corresponding to a formyl group addition. What is the source of this N-formyl impurity and how can I prevent it?
Root Cause Analysis: The presence of N-formyl-4-(methylsulfonyl)aniline is often encountered when using formaldehyde and formic acid (Eschweiler-Clarke reaction) for methylation.[3] It can also arise from the presence of formaldehyde as an impurity in other methylating agents or solvents, which can then be oxidized to formic acid.
Troubleshooting Protocol:
-
Purity of Reagents: Ensure the purity of your methylating agent and solvents. If using formaldehyde, consider using a freshly opened bottle or purifying it before use.
-
Reaction Conditions for Eschweiler-Clarke: In an Eschweiler-Clarke reaction, the ratio of formaldehyde to formic acid is crucial. An excess of formic acid and ensuring the reaction goes to completion will favor the fully methylated product over the formylated intermediate.[4]
-
Alternative Methylation Methods: If the formyl impurity persists, consider switching to a methylation method that does not involve formaldehyde or formic acid, such as using dimethyl sulfate or methyl iodide with a suitable base.
Mechanism Visualization: Formation of N-Formyl Impurity
Caption: Simplified mechanism of N-formyl impurity formation.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity profile I should expect for the crude product?
A crude product purity of 85-95% is often achievable before purification. The main impurities are typically unreacted starting material and the N,N-dimethylated byproduct. The levels of these can be controlled by optimizing reaction conditions as described above.
Q2: What are the recommended purification methods for this compound?
Crystallization is the most common and effective method for purifying the hydrochloride salt. A suitable solvent system, often a mixture of an alcohol (like isopropanol or ethanol) and a non-polar solvent (like heptane or toluene), can be used. The hydrochloride salt has good crystallinity, which allows for efficient removal of less polar impurities like the N,N-dimethylaniline.
Q3: How can I monitor the progress of the reaction effectively?
High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method for monitoring the reaction.[5] It allows for the simultaneous quantification of the starting material, the desired product, and the major impurities. Thin-Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment of the reaction's progress.
Q4: Are there any stability concerns with this compound?
Like many aniline derivatives, N-Methyl-4-(methylsulfonyl)aniline can be susceptible to oxidation, which may lead to the formation of colored impurities over time, especially when exposed to air and light.[6] The hydrochloride salt is generally more stable than the free base. It is recommended to store the product in a well-sealed container, protected from light and moisture.
Q5: What analytical techniques are best for characterizing unknown impurities?
For the structural elucidation of unknown impurities, hyphenated techniques are invaluable. Liquid Chromatography-Mass Spectrometry (LC-MS) is excellent for determining the molecular weight of impurities.[7] For more detailed structural information, isolation of the impurity by preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
References
- Synthesis of 4-(methylsulfonyl)aniline (6). - ResearchGate.
- N‐Methylation and N‐Formylation of a Secondary Amine Drug (Varenicline) in an Osmotic Tablet | Request PDF - ResearchGate.
- Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - PubMed Central - NIH.
- Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow - DSpace@MIT.
- CN102329254B - Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride - Google Patents.
- US3819709A - Synthesis of n-methylaniline - Google Patents.
- Eschweiler–Clarke reaction - Wikipedia.
- Impurity Profiling In Pharmaceuticals: A Review.
- Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source | Request PDF - ResearchGate.
- Eschweiler–Clarke reaction - Grokipedia.
- Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline.
- N -methylation of amines and N -formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst | Request PDF - ResearchGate.
- Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing).
- US2455931A - Method of making n-methyl aniline - Google Patents.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International.
- CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes.
- Eschweiler-Clarke Reaction - J&K Scientific LLC.
- CN105924363A - Preparation method of N-methyl-4-methoxyaniline - Google Patents.
- Eschweiler-Clarke Reaction - YouTube.
- 4085 PDFs | Review articles in IMPURITY PROFILING - ResearchGate.
- Aniline Impurities and Related Compound - Veeprho.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews.
- Advances in Impurity Profiling: A Comprehensive Review of Analytical Approaches and Regulatory Perspectives - ijrpr.
- Preparation of N,N-dimethylaniline - PrepChem.com.
- Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing).
- Reductive amination of amines with formaldehyde ? | ResearchGate.
- Reductive Amination, and How It Works - Master Organic Chemistry.
- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF - ResearchGate.
- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.
- Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet.
- Reductive amination - Wikipedia.
- Development and Validation of Stability Indicating High Performance Liquid Chromatography Method for Related Substances of Imatinib Mesylate - Indian Journal of Pharmaceutical Sciences.
- Development and Validation of Novel Stability-Indicating RP-HPLC Method for Determination of Bedaquilline Fumarate in Tablet Dosage Form - IJPPR.
Sources
- 1. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. veeprho.com [veeprho.com]
- 7. ijrpr.com [ijrpr.com]
Technical Support Center: N-Methyl-4-(methylsulfonyl)aniline hydrochloride Reaction Scale-Up
Welcome to the technical support center for the synthesis and scale-up of N-Methyl-4-(methylsulfonyl)aniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the lab bench to larger-scale production. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your process effectively.
Troubleshooting the Synthetic Pathway
The synthesis of this compound is typically a multi-step process. Each stage presents unique scale-up challenges related to reaction kinetics, thermodynamics, and material handling.
Stage 1: Synthesis of 4-(Methylsulfonyl)aniline (Precursor)
The precursor is often synthesized via the reduction of 1-methanesulfonyl-4-nitro-benzene.
-
Q: My reduction reaction is sluggish or incomplete on a larger scale. What's wrong?
-
A: This is a classic scale-up issue often tied to catalyst activity and mass transfer. On a larger scale, ensuring efficient mixing of the solid catalyst (e.g., Palladium on carbon, Pd/C), the liquid phase, and hydrogen gas is critical. Insufficient agitation can lead to localized depletion of hydrogen at the catalyst surface, slowing the reaction.
-
Troubleshooting Steps:
-
Catalyst Loading: Ensure the catalyst-to-substrate ratio (w/w) is maintained from the lab scale. For heterogeneous catalysis, a loading of 1-5 mol% of Pd is common, but this may need to be optimized for your specific reactor geometry.
-
Agitation Efficiency: Increase the agitation rate. In a large reactor, the geometry of the vessel and impeller design heavily influence mixing. What worked in a round-bottom flask may be insufficient in a jacketed reactor.
-
Hydrogen Pressure: Increasing hydrogen pressure can enhance the reaction rate by increasing the concentration of dissolved hydrogen. Ensure your equipment is rated for the intended pressure.
-
Catalyst Deactivation: The nitro-aromatic starting material or impurities can poison the catalyst. Consider filtering the starting material solution through a pad of silica or activated carbon before the reaction. A fresh, high-quality catalyst is essential.[1]
-
-
-
Stage 2: N-Methylation of 4-(Methylsulfonyl)aniline
This step involves the selective addition of a methyl group to the aniline nitrogen. The primary challenge here is controlling selectivity and avoiding over-methylation.
-
Q: I'm seeing significant amounts of the N,N-dimethyl impurity in my scaled-up batch. How can I improve selectivity for the mono-methylated product?
-
A: The formation of the N,N-dimethyl aniline derivative is a common side reaction.[2] As the desired N-methyl product is formed, it competes with the starting material to react with the methylating agent. This issue is often exacerbated by poor temperature control and localized high concentrations of reagents.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the aniline starting material relative to the methylating agent (e.g., 1.1 to 1 equivalents). This ensures the methylating agent is more likely to react with the primary amine.
-
Slow Reagent Addition: Add the methylating agent (e.g., dimethyl sulfate, methyl iodide) subsurface via a dropping funnel or syringe pump over an extended period. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant and nucleophilic primary amine.
-
Temperature Management: Run the reaction at the lowest practical temperature. While this may slow the reaction rate, it significantly improves selectivity. Use a jacketed reactor with efficient cooling to manage any exotherms. Ruthenium-catalyzed methylation using methanol can proceed under milder conditions (e.g., 60 °C), offering better control.[3]
-
Choice of Base: The choice of base is critical. A bulky, non-nucleophilic base can help minimize side reactions. Using a weaker base can also modulate the reactivity of the system.
-
-
-
-
Q: My reaction stalls, leaving a large amount of unreacted 4-(methylsulfonyl)aniline. What should I do?
-
A: Reaction stalling can be due to several factors, including insufficient base, poor solubility, or deactivation of reagents.
-
Troubleshooting Steps:
-
Base Stoichiometry: Ensure at least one equivalent of base is used to neutralize the acid generated during the reaction (e.g., HI from methyl iodide). In many protocols, an excess of base (1.5-2.0 equivalents) is used to drive the reaction to completion.
-
Solvent Selection: Ensure both the starting material and the intermediate salt are soluble in the chosen solvent at the reaction temperature. If the product precipitates prematurely, it can halt the reaction. A higher-boiling point solvent might be necessary for scale-up to ensure everything remains in solution.
-
Reagent Quality: Verify the purity and activity of your methylating agent, as they can degrade over time.
-
-
-
Stage 3: Hydrochloride Salt Formation & Isolation
The final step is often the most challenging in terms of physical form control. The goal is a stable, crystalline solid, but "oiling out" or forming a non-filterable sludge is a frequent problem.[4]
-
Q: When I add my HCl solution, the product precipitates as a sticky oil instead of a crystalline solid. How can I fix this?
-
A: This phenomenon, known as "oiling out," occurs when the product precipitates from a supersaturated solution faster than it can form an ordered crystal lattice. It is highly dependent on solvent, temperature, and concentration.
-
Troubleshooting Steps:
-
Solvent System: This is the most critical parameter. The ideal solvent should dissolve the free base but have low solubility for the hydrochloride salt. Common choices include isopropanol (IPA), ethyl acetate (EtOAc), or diethyl ether. Often, a mixed solvent system or the use of an anti-solvent is required.
-
Temperature Control: Add the HCl solution at an elevated temperature where the salt has some solubility, then cool the mixture slowly. This controlled cooling profile is crucial for promoting crystal growth over rapid precipitation. A linear cooling ramp of 5-10 °C per hour is a good starting point.
-
Seeding: Introduce a small amount of previously isolated, crystalline product (seed crystals) to the solution just as it reaches saturation during cooling. This provides a template for proper crystal growth.
-
HCl Source: The choice of HCl source matters. Anhydrous HCl in a solvent like dioxane, isopropanol, or diethyl ether often gives better results than aqueous HCl, which can introduce water and promote the formation of hydrates or oils.[4]
-
-
-
-
Q: My final product is very hygroscopic and difficult to handle. Is there a way to improve its stability?
-
A: Hygroscopicity can be an inherent property of the salt, but it can also be exacerbated by an amorphous or poorly crystalline form.
-
Troubleshooting Steps:
-
Improve Crystallinity: A highly crystalline solid has less surface area and fewer disordered regions to absorb atmospheric moisture. The troubleshooting steps for preventing "oiling out" (slow cooling, seeding, solvent selection) will also improve crystallinity.
-
Drying Conditions: Dry the final product under vacuum at a moderately elevated temperature (e.g., 40-50 °C) to remove residual solvents and water. Ensure the product is fully dry before packaging.
-
Consider Alternative Salts: If the hydrochloride salt remains problematic, a salt screen to investigate other counter-ions (e.g., mesylate, tosylate, sulfate) may be warranted.[5] However, hydrochloride is the most common counterion for pharmaceutical salts.[5]
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the key analytical methods for monitoring this process?
-
A: A combination of techniques is recommended.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress at the bench.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative analysis. Use it to determine the purity of the starting material, monitor the disappearance of reactants and the formation of products and impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and for identifying key impurities if they are isolated.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for quickly identifying the molecular weights of impurities and byproducts in the reaction mixture.[6]
-
-
-
Q2: How can I minimize common impurities in the final product?
-
A: The most common process-related impurities are unreacted starting material (4-(methylsulfonyl)aniline) and the over-methylated product (N,N-dimethyl-4-(methylsulfonyl)aniline).
-
Minimizing Starting Material: Drive the methylation reaction to completion using a slight excess of the methylating agent and ensuring sufficient reaction time, monitored by HPLC.
-
Minimizing Over-Methylation: Follow the procedures outlined in Stage 2, focusing on slow addition of the methylating agent and precise temperature control.
-
Purification: The final purification is key. Recrystallization is the most effective method for removing both less polar (over-methylated) and more polar (starting material) impurities from a solid product.[8][9]
-
-
-
Q3: My final product is a very fine powder that is difficult to filter. What can I do?
-
A: Poor filterability is usually due to very small particle size, which can be improved by modifying the crystallization process.
-
Slower Cooling: A very slow cooling rate during crystallization allows larger crystals to form.
-
Aging/Digestion: Hold the slurry at the final crystallization temperature for several hours (a process called aging or digestion). This allows smaller particles to dissolve and redeposit onto larger crystals (Ostwald ripening).
-
Solvent Choice: The solvent system directly impacts crystal habit. Experiment with different solvents or solvent mixtures to find one that promotes the growth of more equant (less needle-like) crystals.
-
-
Visualizations & Workflows
Overall Synthetic Pathway
Caption: High-level synthetic route to the target compound.
Troubleshooting Workflow: Hydrochloride Salt Isolation
Caption: Decision tree for optimizing crystallization.
Experimental Protocols
Protocol 1: Scale-Up N-Methylation of 4-(Methylsulfonyl)aniline
This protocol is a representative starting point for a gram-scale synthesis. All materials should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
4-(Methylsulfonyl)aniline (1.0 eq)
-
Dimethyl Sulfate (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone, anhydrous (10 mL per gram of starting material)
-
Jacketed reactor with overhead stirrer, condenser, thermocouple, and addition funnel.
Procedure:
-
Setup: Charge the jacketed reactor with 4-(Methylsulfonyl)aniline and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous acetone and begin stirring to create a slurry.
-
Temperature Control: Heat the mixture to a gentle reflux (approx. 56 °C).
-
Reagent Addition: Once at reflux, add the dimethyl sulfate dropwise via the addition funnel over 1-2 hours. Caution: Dimethyl sulfate is toxic and carcinogenic. Handle with extreme care. An exotherm may be observed; adjust the addition rate to maintain a steady reflux.
-
Reaction Monitoring: After the addition is complete, maintain the reflux for 4-6 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed (<1% remaining).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude N-Methyl-4-(methylsulfonyl)aniline free base, typically as an off-white solid or oil. This crude product can be taken directly to the salt formation step.
-
Protocol 2: Controlled Crystallization of this compound
Materials:
-
Crude N-Methyl-4-(methylsulfonyl)aniline free base (1.0 eq)
-
Isopropanol (IPA) (approx. 5-8 volumes, i.e., 5-8 mL per gram of crude material)
-
Anhydrous HCl solution (e.g., 2M in IPA or Diethyl Ether)
-
Jacketed reactor with overhead stirrer and thermocouple.
Procedure:
-
Dissolution: Charge the reactor with the crude free base and isopropanol. Heat the mixture to 50-60 °C with stirring until all solids dissolve.
-
Acidification: Slowly add the anhydrous HCl solution dropwise. Monitor the pH of the solution (by wetting pH paper with an aliquot) until it becomes acidic (pH 1-2). The product may begin to crystallize during the addition.
-
Controlled Cooling: Once the addition is complete, initiate a slow, linear cooling ramp. Cool the slurry from 60 °C to 5 °C over 4-6 hours.
-
Aging: Hold the slurry at 5 °C with gentle stirring for at least 2 hours to allow for complete crystallization and crystal growth.
-
Isolation: Filter the solid product using a Büchner funnel or centrifuge.
-
Washing: Wash the filter cake with a small amount of cold isopropanol to remove any soluble impurities.
-
Drying: Dry the product in a vacuum oven at 45 °C until a constant weight is achieved.
References
- ResearchGate. (2025). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology.
- ResearchGate. (n.d.). Synthesis of 4-(methylsulfonyl)aniline (6).
- ACS Publications. (2024). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates.
- Reddit. (2018). Problem with hydrochloride salt formation/isolation.
- ResearchGate. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore.
- MDPI. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore.
- Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development.
- National Institutes of Health (NIH). (2022). Modular Two-Step Route to Sulfondiimidamides.
- PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation.
- Organic Syntheses. (n.d.). Procedure for p-Aminotetraphenylmethane.
- ResearchGate. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
- Ovid. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation.
- ResearchGate. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation.
- Florida International University. (n.d.). Multistep Synthesis Protecting Groups.
- Google Patents. (1948). Method of making n-methyl aniline.
- Mol-Instincts. (n.d.). 4-(methylsulfonyl)aniline.
- ResearchGate. (n.d.). Different protocols for methylation of aniline.
- Royal Society of Chemistry. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes.
- CAS Common Chemistry. (n.d.). 4-(Methylsulfonyl)aniline.
- National Institutes of Health (NIH). (n.d.). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source.
- World Journal of Pharmaceutical Research. (2022). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF SOME DRUGS.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. pharmtech.com [pharmtech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Handling and storage issues with N-Methyl-4-(methylsulfonyl)aniline hydrochloride
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-Methyl-4-(methylsulfonyl)aniline hydrochloride. Our goal is to move beyond simple instructions and provide a framework of scientific reasoning to help you anticipate, troubleshoot, and resolve common handling and storage challenges. This document is structured to provide immediate answers through FAQs and detailed, logic-driven solutions in the troubleshooting section.
Compound Identification and Key Properties
It is critical to distinguish this compound from its close analog, 4-(methylsulfonyl)aniline hydrochloride. The presence of the N-methyl group significantly impacts its molecular weight and may influence its reactivity and solubility. All guidance herein pertains specifically to the N-methylated form.
| Property | Value | Source(s) |
| Chemical Name | N-methyl-4-methylsulfonylaniline;hydrochloride | [1] |
| CAS Number | 1263378-01-3 | [1][2][3][4] |
| Molecular Formula | C₈H₁₂ClNO₂S | [1][2] |
| Molecular Weight | 221.7 g/mol | [1][5] |
| Appearance | Off-white to white solid (typical) | [6]* |
| Primary Hazards | Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation | [1][7] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
*Note: Appearance is inferred from the closely related compound 4-(methylsulfonyl)aniline hydrochloride, as specific data for the N-methylated form is not consistently published. Users should always refer to the lot-specific certificate of analysis.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries received by our application support team.
Q1: What are the definitive long-term storage conditions for this compound?
A: For maximum stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[8][9] While room temperature is often acceptable for short periods, for long-term storage (>6 months), we recommend refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen). The hydrochloride salt form is generally more stable than the free base, but the aniline moiety remains susceptible to oxidation.
Q2: Is this compound hygroscopic?
Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A: Standard laboratory PPE is required: a lab coat, nitrile gloves, and chemical safety goggles.[10] Due to the risk of respiratory irritation from fine powders, handling should be performed in a certified chemical fume hood.[11][12] If weighing outside of a fume hood is unavoidable, a properly fitted N95 or higher-rated respirator is recommended.
Q4: My material has turned slightly yellow/brown. Can I still use it?
A: We strongly advise against using discolored material. Aniline derivatives are prone to oxidation, which often produces highly colored impurities. This discoloration is a key indicator of degradation. Using compromised material will introduce unknown variables into your experiment, making your results unreliable and difficult to reproduce. The best practice is to discard the discolored vial and use a fresh, unopened one.
Q5: What solvents are recommended for creating stock solutions?
A: The solubility of the non-methylated analog is described as slightly soluble in water but soluble in hot water.[6] For this compound, polar aprotic solvents like anhydrous DMSO or DMF are generally reliable choices for creating high-concentration stock solutions. For aqueous buffers, solubility may be limited and pH-dependent. Always use anhydrous-grade solvents to avoid introducing water, which can compromise the long-term stability of the solution.
Troubleshooting Guide: Experimental Issues & Solutions
This guide uses a "Symptom - Cause - Solution" format to address specific experimental failures.
Issue 1: Inconsistent Solubility and Solution Instability
-
Symptom: The compound fails to dissolve completely in the chosen solvent, or a clear solution becomes cloudy or forms a precipitate upon storage (even at -20°C).
-
Probable Cause:
-
Hygroscopicity: The most likely cause. The compound has absorbed atmospheric moisture, altering its solubility profile and potentially causing it to hydrolyze or degrade into less soluble byproducts.
-
Solvent Purity: The solvent contains an unacceptable level of water or other impurities.
-
pH Shift: If using an aqueous buffer, a shift in pH upon addition of the acidic hydrochloride salt may have pushed the compound past its solubility limit.
-
-
Investigative Protocol & Solution:
-
Discard the Solution: Do not attempt to rescue a precipitated solution.
-
Use a Fresh Vial: Open a new, factory-sealed vial of the compound. If you must use a previously opened vial, ensure it has been stored in a desiccator.
-
Employ Anhydrous Solvent: Use a new bottle of anhydrous-grade solvent (e.g., DMSO, DMF).
-
Prepare Fresh: Prepare stock solutions immediately before use. Aniline derivatives are less stable in solution than as dry solids.
-
Aid Dissolution: If needed, use gentle warming (not to exceed 40°C) or sonication to aid dissolution. Always allow the solution to return to room temperature before use.
-
Verify Buffer Compatibility: When preparing aqueous solutions, add the compound incrementally and monitor the pH. Adjust as necessary to maintain solubility.
-
Issue 2: Poor or Non-Reproducible Reaction Yields
-
Symptom: A synthesis utilizing this compound as a starting material results in a significantly lower yield than expected, or the yield varies dramatically between runs.
-
Probable Cause:
-
Reagent Degradation: The primary cause is almost always the degradation of the aniline hydrochloride due to improper storage (exposure to air, moisture, or light). The effective molar quantity of active reagent is lower than the weighed mass.
-
Reagent Incompatibility: The reaction conditions may be incompatible with the compound. For example, the presence of a strong, non-hindered base can deprotonate the hydrochloride and the aniline nitrogen, potentially leading to unwanted side reactions. Strong oxidizing agents are also incompatible.[6][10]
-
-
Investigative Protocol & Solution:
-
Confirm Reagent Integrity: Run a control reaction using a brand-new, unopened vial of the compound. If this reaction succeeds, it confirms that your previously used stock was degraded.
-
Implement Inert Gas Handling: When weighing the compound, do so quickly and immediately reseal the container. For longer-term storage of opened vials, flush the headspace with an inert gas like argon before sealing and storing in a desiccator.
-
Review Reaction Scheme: Scrutinize your reaction for incompatibilities. Are there strong oxidizing agents present? Is your choice of base appropriate for a sensitive aniline derivative?
-
Workflow Diagram: The following diagram illustrates a logical workflow for troubleshooting inconsistent results.
-
Caption: Troubleshooting workflow for inconsistent experimental results.
Standard Operating Protocols
Adherence to standardized protocols is the most effective way to prevent the issues detailed above.
Protocol 4.1: Compound Handling and Storage
-
Receiving: Upon receipt, inspect the container for an intact seal. Log the date of receipt and the lot number.
-
Initial Storage: Store the unopened container in a dark, dry location, refrigerated at 2-8°C if possible.
-
First Use: Allow the container to equilibrate to room temperature for at least 30-60 minutes before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
Weighing: Perform all weighing operations in a chemical fume hood. Work quickly to minimize exposure to the atmosphere.
-
Resealing: After dispensing the required amount, securely seal the container. For optimal stability, flush the vial's headspace with a gentle stream of inert gas (argon or nitrogen) before capping.
-
Post-Use Storage: Wrap the cap junction with paraffin film to create a secondary moisture barrier. Place the vial inside a desiccator containing an active desiccant (e.g., Drierite) for storage.
Protocol 4.2: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-calculation: Calculate the mass of this compound required. For 1 mL of a 10 mM solution:
-
Mass = 10 mmol/L * 0.001 L * 221.7 g/mol = 0.002217 g = 2.217 mg
-
-
Preparation:
-
Allow the container of the compound to warm to room temperature as described in Protocol 4.1.
-
Weigh 2.22 mg of the powder into a clean, dry amber glass vial.
-
Using a calibrated pipette, add 1.0 mL of anhydrous DMSO.
-
Cap the vial securely and vortex for 30-60 seconds.
-
-
Validation: Visually inspect the solution to ensure all solid has dissolved and the solution is clear and free of particulates.
-
Storage: If the solution is not for immediate use, store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Use within one week for best results.
References
- American Elements. (n.d.). This compound.
- PubChem. (n.d.). 4-(Methylsulfonyl)aniline hydrochloride. National Center for Biotechnology Information.
- Penta chemicals. (2024).
- American Elements. (n.d.). This compound.
- Ruji Biology. (n.d.). N-Methyl-4-(methylsulfonyl)aniline, HCl.
Sources
- 1. americanelements.com [americanelements.com]
- 2. This compound – Biotuva Life Sciences [biotuva.com]
- 3. 1263378-01-3|this compound|BLD Pharm [bldpharm.com]
- 4. americanelements.com [americanelements.com]
- 5. N-Methyl-4-(methylsulfonyl)aniline, HCl 95% - CAS:1263378-01-3 - 如吉生物科技 [shruji.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 4-(Methylsulfonyl)aniline hydrochloride | C7H10ClNO2S | CID 2735180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. 4-(Methylsulfonyl)aniline | 5470-49-5 [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
Validation & Comparative
A Comparative Guide to the Reactivity of N-Methylated vs. Non-Methylated Sulfonyl Anilines
Introduction: The Sulfonamide Bond in Modern Chemistry
The sulfonylaniline motif, characterized by a sulfur(VI) center linked to both an aryl ring and a nitrogen atom, is a cornerstone of modern medicinal chemistry and materials science. This functional group is found in a vast array of pharmaceuticals, including antibiotics, antivirals, and enzyme inhibitors, owing to its ability to act as a stable hydrogen bond donor and mimic transition states.[1] The synthesis of these vital compounds typically involves the reaction of an aniline with a sulfonylating agent, such as a sulfonyl chloride.
The reactivity of the aniline core in these reactions is paramount to achieving efficient and selective synthesis. A common modification in drug design is the N-methylation of the aniline nitrogen. This seemingly minor structural change—the addition of a single methyl group—introduces a fascinating dichotomy of electronic and steric effects that can profoundly alter the compound's reactivity. This guide provides an in-depth comparison of N-methylated and non-methylated sulfonyl anilines, grounded in mechanistic principles and supported by experimental frameworks, to inform rational synthetic design for researchers in drug discovery and organic synthesis.
Theoretical Framework: Unpacking Aniline Reactivity
The primary reaction of anilines discussed herein is N-sulfonylation, a process wherein the lone pair of electrons on the aniline's nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom of a sulfonyl chloride. The facility of this reaction is dictated by the nucleophilicity of the nitrogen atom, which is, in turn, governed by the electronic environment of the aniline.[2]
Substituents on the aromatic ring or the nitrogen atom can modulate this reactivity through two primary mechanisms:
-
Electronic Effects: These are inductive and resonance effects that alter the electron density on the nitrogen atom. Electron-donating groups (EDGs) increase the electron density, making the nitrogen more basic and more nucleophilic, thus accelerating the reaction.[3] Conversely, electron-withdrawing groups (EWGs) decrease electron density, reducing basicity and slowing the reaction.[3]
-
Steric Effects: The size and spatial arrangement of substituents near the nitrogen atom can physically obstruct the approach of the electrophile (the sulfonylating agent), a phenomenon known as steric hindrance.[4] This can significantly decrease the reaction rate, regardless of the electronic properties.
The Dual Impact of N-Methylation
The introduction of a methyl group on the aniline nitrogen creates a classic trade-off between activating electronic effects and deactivating steric effects.
Electronic Effects: Enhanced Nucleophilicity
A methyl group is a weak electron-donating group through induction (the σ-inductive effect). It pushes electron density towards the nitrogen atom, thereby increasing the availability of the nitrogen's lone pair for nucleophilic attack. This enhancement in electron density makes N-methylaniline a stronger base than aniline. The basicity, quantified by the pKa of the conjugate acid (the anilinium ion), serves as a reliable proxy for nucleophilicity.[2]
-
Aniline (C₆H₅NH₂): pKa of conjugate acid ≈ 4.6[3]
-
N-Methylaniline (C₆H₅NHCH₃): pKa of conjugate acid ≈ 4.85
The higher pKa of N-methylanilinium indicates that N-methylaniline is more basic and, by extension, a more potent nucleophile than aniline. From an electronic standpoint alone, N-methylaniline is expected to react faster with an electrophile like a sulfonyl chloride.
Steric Effects: A Bulky Obstacle
While electronically favorable, the methyl group introduces significant steric bulk directly adjacent to the reactive nitrogen center. The sulfonylation reaction requires the aniline to approach and attack the sulfur atom of the sulfonyl chloride, which itself is sterically demanding due to the tetrahedral geometry and the presence of bulky oxygen and chlorine atoms. The methyl group on N-methylaniline physically impedes this approach, increasing the activation energy of the transition state.[5][6] This steric hindrance directly counteracts the favorable electronic effect and can dramatically slow the reaction rate.
The overall observed reactivity of an N-methylated aniline in a sulfonylation reaction is therefore a net result of these two opposing forces. The outcome—whether the reaction is faster or slower than its non-methylated counterpart—depends on the specific steric demands of the sulfonylating agent and the reaction conditions.
Data Summary: N-Methylated vs. Non-Methylated Aniline
| Property | Aniline (Non-Methylated) | N-Methylaniline (N-Methylated) | Primary Influence of Methyl Group |
| pKa (Conjugate Acid) | ~4.6 | ~4.85 | Electronic (Inductive Effect): Increases basicity/nucleophilicity. |
| Steric Hindrance | Low (N-H) | Moderate (N-CH₃) | Steric Effect: Increases steric bulk around the nitrogen atom. |
| Predicted Reactivity | Baseline | Ambiguous; depends on the balance of electronic activation and steric hindrance. | The outcome is context-dependent (e.g., size of electrophile). |
Experimental Protocol: A Comparative Kinetic Analysis
To empirically determine the relative reactivity, a comparative kinetic study can be performed. This protocol is designed to monitor the rate of sulfonamide formation from aniline and N-methylaniline under identical conditions.
Objective: To compare the second-order rate constants for the reaction of p-toluenesulfonyl chloride with aniline and N-methylaniline.
Materials:
-
Aniline, freshly distilled
-
N-Methylaniline, freshly distilled
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous (acts as a non-nucleophilic base to neutralize HCl byproduct)
-
Acetonitrile (ACN), anhydrous, HPLC grade (solvent)
-
Dodecane (internal standard for GC/HPLC analysis)
-
Standard analytical glassware, constant temperature bath, magnetic stirrers
-
HPLC or GC instrument with a suitable column (e.g., C18 for HPLC)
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Prepare a 0.2 M solution of aniline in acetonitrile containing a known concentration (e.g., 0.05 M) of dodecane as an internal standard.
-
Prepare a 0.2 M solution of N-methylaniline in acetonitrile, also containing the same concentration of dodecane.
-
Prepare a 0.4 M solution of pyridine in acetonitrile.
-
Prepare a 0.2 M solution of p-toluenesulfonyl chloride in acetonitrile. Note: Prepare this solution immediately before use as sulfonyl chlorides can hydrolyze.
-
-
Reaction Setup (Performed in duplicate for each aniline):
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, place 10 mL of the aniline/internal standard stock solution and 5 mL of the pyridine stock solution.
-
Equilibrate the flask in a constant temperature bath set to 25.0 °C for 15 minutes.
-
To initiate the reaction, rapidly add 10 mL of the pre-equilibrated 0.2 M p-toluenesulfonyl chloride solution. Start a timer immediately. This results in initial concentrations of [Aniline] = 0.08 M, [Pyridine] = 0.08 M, and [TsCl] = 0.08 M.
-
-
Sampling and Quenching:
-
At designated time points (e.g., t = 2, 5, 10, 20, 30, 45, 60 minutes), withdraw a 0.5 mL aliquot of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing 1.5 mL of a 5% diethylamine solution in acetonitrile. Diethylamine will rapidly consume any remaining TsCl, halting the reaction.
-
-
Analysis:
-
Analyze each quenched sample by HPLC or GC.
-
Develop a calibration curve to determine the concentration of the aniline reactant relative to the constant concentration of the internal standard (dodecane).
-
Plot the concentration of the aniline versus time.
-
-
Data Processing:
-
The reaction is expected to follow second-order kinetics. Plot 1/[Aniline] versus time.
-
The slope of the resulting straight line will be equal to the apparent second-order rate constant, k.
-
Compare the calculated rate constant for aniline (kaniline) with that for N-methylaniline (kN-methylaniline).
-
Causality and Self-Validation:
-
Why pyridine? Pyridine is used as a base to scavenge the HCl produced during the reaction.[7] This prevents the protonation of the aniline reactant, which would form an unreactive anilinium salt. It is non-nucleophilic enough not to compete with the aniline.
-
Why an internal standard? An internal standard like dodecane corrects for variations in injection volume during chromatographic analysis, ensuring high accuracy and trustworthiness of the concentration measurements.
-
Why quenching? Quenching the reaction at precise time points is critical for accurately capturing the concentration profile over time. A highly reactive amine like diethylamine ensures the immediate cessation of the reaction.
Visualizing the Process and Mechanism
Experimental Workflow
Caption: Workflow for the comparative kinetic analysis.
Reaction Mechanism Comparison
Caption: Mechanistic comparison of sulfonylation reactions.
Conclusion and Outlook
The N-methylation of a sulfonyl aniline introduces competing electronic and steric effects that complicate predictions of its chemical reactivity. While the inductive electron-donating nature of the methyl group enhances the intrinsic nucleophilicity of the nitrogen atom, the simultaneous increase in steric hindrance around that same reactive center often becomes the rate-limiting factor, particularly with bulky electrophiles like sulfonyl chlorides.
For the drug development professional, this means that N-methylation is not a trivial substitution. It can significantly impact the feasibility and efficiency of late-stage functionalization and analog synthesis. The experimental protocol outlined here provides a robust framework for quantifying these effects, enabling researchers to make data-driven decisions in their synthetic strategies. Ultimately, understanding this delicate balance is key to harnessing the full potential of the sulfonylaniline scaffold in creating next-generation therapeutics.
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Efficacy Blueprint: A Comparative Analysis of Drugs Synthesized from the N-Methyl-4-(methylsulfonyl)aniline Scaffold
This guide offers an in-depth technical comparison of therapeutic agents synthesized utilizing the N-Methyl-4-(methylsulfonyl)aniline hydrochloride precursor and its related chemical scaffold. Designed for researchers, scientists, and drug development professionals, this document provides an objective analysis of drug performance, supported by experimental data, to inform preclinical and clinical research strategies. We will dissect the efficacy of a key cardiovascular drug, Sotalol, and explore a promising class of novel non-steroidal anti-inflammatory drugs (NSAIDs), both of which share a common synthetic heritage rooted in the methanesulfonanilide core structure.
Section 1: The this compound Precursor: A Gateway to Diverse Pharmacophores
This compound serves as a critical building block in organic synthesis, providing a versatile scaffold for the development of a range of pharmacologically active molecules. While direct synthesis pathways for all relevant drugs may not exclusively start from the N-methylated form, the core N-phenylmethanesulfonamide moiety is a recurring and essential feature. This guide will focus on two prominent examples emerging from this chemical lineage: the antiarrhythmic agent Sotalol and a new generation of selective COX-2 inhibiting NSAIDs.
Section 2: Sotalol: A Dual-Action Antiarrhythmic Agent
Sotalol is a well-established antiarrhythmic drug that uniquely combines Class II (beta-adrenergic blockade) and Class III (potassium channel blockade) properties.[1][2] This dual mechanism of action makes it a valuable therapeutic option for a variety of cardiac arrhythmias, including ventricular tachycardia and atrial fibrillation.[2]
Synthesis and the Methanesulfonanilide Core
A common and efficient synthetic route to Sotalol begins with the methanesulfonylation of aniline to form N-phenylmethanesulfonamide.[3][4] This intermediate then undergoes a series of reactions, including Friedel-Crafts acylation, amination with isopropylamine, and subsequent reduction to yield the final Sotalol molecule.[3][4] While the initial user query specified this compound, the fundamental N-phenylmethanesulfonamide structure is the key pharmacophore derived from this family of precursors.
Mechanism of Action: A Two-Pronged Approach
Sotalol's efficacy stems from its ability to modulate cardiac electrophysiology through two distinct mechanisms:
-
Beta-Adrenergic Blockade (Class II Action): Sotalol non-selectively antagonizes beta-1 and beta-2 adrenergic receptors.[1][5] This action dampens the effects of catecholamines (epinephrine and norepinephrine) on the heart, leading to a decrease in heart rate, myocardial contractility, and blood pressure.
-
Potassium Channel Blockade (Class III Action): Sotalol blocks the delayed rectifier potassium current (IKr) in cardiac myocytes.[5][6] This inhibition prolongs the duration of the cardiac action potential and the effective refractory period, thereby suppressing re-entrant arrhythmias.[7]
Caption: Sotalol exerts its antiarrhythmic effects through both beta-adrenergic receptor blockade and potassium channel inhibition.
Comparative Efficacy of Sotalol
Numerous clinical trials have evaluated the efficacy of Sotalol in comparison to other antiarrhythmic drugs.
| Comparison Drug | Indication | Key Findings | References |
| Amiodarone | Atrial Fibrillation | Sotalol and amiodarone are equally effective in converting atrial fibrillation to normal sinus rhythm and in maintaining sinus rhythm post-cardiac surgery. Conversion rates were higher for recent-onset AF compared to persistent AF for both drugs.[8] The Sotalol-Amiodarone Fibrillation Efficacy Trial (SAFE-T) also compared these two drugs.[9][10] | [8][9][10] |
| Propranolol | Ventricular Arrhythmias | Sotalol was found to be more powerful than propranolol in suppressing complex ventricular arrhythmias.[11] In another study, Sotalol showed a greater reduction in ventricular couplets compared to propranolol and was better tolerated.[12] | [11][12] |
| Atenolol | Paroxysmal Atrial Fibrillation | No significant difference was found in the frequency or duration of paroxysmal atrial fibrillation episodes between treatment with sotalol and atenolol.[13] | [13] |
| Placebo | Ventricular Arrhythmias | Sotalol significantly reduced the frequency of ventricular premature complexes compared to placebo.[14] | [14] |
| Flecainide | Atrial Fibrillation | Both flecainide and sotalol are effective in preventing recurrences of paroxysmal atrial fibrillation.[15] | [15] |
Experimental Protocol: Evaluation of Antiarrhythmic Efficacy (In Vivo)
The following is a generalized protocol for assessing the antiarrhythmic efficacy of a compound like Sotalol in a preclinical model.
Objective: To evaluate the efficacy of a test compound in a ventricular arrhythmia model.
Model: Programmed electrical stimulation-induced ventricular tachycardia in a canine model.
Methodology:
-
Animal Preparation: Anesthetize healthy adult mongrel dogs and surgically expose the heart.
-
Electrophysiological Study: Insert multipolar electrode catheters into the right atrium and right ventricle for pacing and recording.
-
Baseline Measurements: Record baseline electrocardiogram (ECG) and intracardiac electrograms. Determine the ventricular effective refractory period (VERP) and the ventricular tachycardia induction threshold using programmed electrical stimulation.
-
Drug Administration: Administer the test compound (e.g., Sotalol) or a comparator drug intravenously over a specified period.
-
Post-Drug Measurements: Repeat the electrophysiological measurements at set time points after drug administration.
-
Data Analysis: Compare the changes in VERP and the ventricular tachycardia induction threshold before and after drug administration. A significant increase in these parameters indicates antiarrhythmic efficacy.
Caption: A generalized workflow for the in vivo evaluation of antiarrhythmic drug efficacy.
Section 3: Novel NSAIDs with a 4-(Methylsulfonyl)aniline Scaffold: A New Frontier in Anti-Inflammatory Therapy
The 4-(methylsulfonyl)aniline moiety is also a key structural feature in a new class of non-steroidal anti-inflammatory drugs (NSAIDs) with the potential for improved safety profiles. These compounds are designed to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.
Rationale for Development and Synthesis
Traditional NSAIDs non-selectively inhibit both COX-1 and COX-2 enzymes. While COX-2 is primarily associated with inflammation, COX-1 plays a crucial role in protecting the gastrointestinal mucosa.[16] By selectively targeting COX-2, these novel NSAIDs aim to provide potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects.[17] The synthesis of these compounds typically involves the coupling of 4-(methylsulfonyl)aniline with various acidic moieties, such as those found in existing NSAIDs like naproxen and diclofenac, to create novel chemical entities.[18]
Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism of action of these novel NSAIDs is the inhibition of the COX-2 enzyme in the arachidonic acid cascade. This prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[17] The selectivity for COX-2 over COX-1 is a key design feature aimed at improving the gastrointestinal safety profile.[15][17]
Caption: Mechanism of action of novel NSAIDs targeting the COX-2 pathway.
Comparative Efficacy of Novel NSAIDs (Preclinical Data)
Preclinical studies have demonstrated the anti-inflammatory potential of these novel compounds.
| Compound Class | Comparator | Model | Key Findings | References |
| Derivatives of Naproxen, Indomethacin, Diclofenac, and Mefenamic Acid | Diclofenac | Egg-white induced paw edema (rat) | All tested compounds showed significant anti-inflammatory activity. Some derivatives exhibited significantly higher activity than diclofenac. The incorporation of the 4-(methylsulfonyl)aniline pharmacophore is suggested to potentially increase COX-2 selectivity.[18][19] | [18][19] |
| Alpha-substituted p-(methanesulfonyl)phenylpropenamides | Diclofenac, Rofecoxib | Xylene-induced ear swelling (mouse) and Carrageenan-induced paw edema (rat) | Several compounds exhibited anti-inflammatory activity comparable to diclofenac and rofecoxib, with reduced gastrointestinal side effects compared to diclofenac.[20] | [20] |
A study on novel 4-methylsulfonylphenyl derivatives demonstrated clear preferential COX-2 over COX-1 inhibition, with selectivity indices for some compounds being 124, 131, and 119. One compound achieved 71% in vivo anti-inflammatory inhibition.[15]
Experimental Protocol: In Vitro COX Inhibition Assay
Objective: To determine the in vitro inhibitory activity and selectivity of a test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare an appropriate assay buffer containing a cofactor, such as hematin, and a substrate, such as arachidonic acid.
-
Compound Preparation: Dissolve the test compound and reference inhibitors (e.g., celecoxib for COX-2 selectivity, ibuprofen for non-selectivity) in a suitable solvent (e.g., DMSO) to create a range of concentrations.
-
Assay Procedure:
-
Pre-incubate the enzyme with the test compound or vehicle control for a specified time at a controlled temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme immunoassay (EIA) kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 (the concentration of the compound that causes 50% inhibition) for both COX-1 and COX-2.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2). A higher selectivity index indicates greater selectivity for COX-2.
-
Caption: Workflow for an in vitro COX inhibition assay to determine drug selectivity.
Conclusion
The this compound precursor and its associated chemical scaffold have proven to be a fertile ground for the development of clinically significant and novel therapeutic agents. The dual-action antiarrhythmic Sotalol and the emerging class of selective COX-2 inhibiting NSAIDs exemplify the diverse pharmacological potential that can be unlocked from this core structure. The comparative efficacy data presented herein for Sotalol underscores its established role in cardiology, while the preclinical findings for the novel NSAIDs highlight a promising avenue for the development of safer anti-inflammatory therapies. Continued exploration of this chemical space is warranted to identify and optimize new drug candidates with superior efficacy and safety profiles.
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Cross-reactivity studies of compounds from N-Methyl-4-(methylsulfonyl)aniline hydrochloride
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Therapeutics
A Comparative Guide to Evaluating Off-Target Interactions of Kinase Inhibitors Derived from Sulfonylaniline Scaffolds
Editor's Note: This guide addresses the principles of cross-reactivity (off-target) screening for novel chemical entities. The initial query mentioned N-Methyl-4-(methylsulfonyl)aniline hydrochloride. It is crucial to understand that this compound is a chemical intermediate or building block, not a pharmacologically active agent.[1][2] As such, it is not directly subjected to cross-reactivity studies. However, its core structure, a sulfonylaniline, is a key pharmacophore in many approved and investigational drugs, particularly kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] This guide, therefore, uses the important and clinically relevant class of protein kinase inhibitors as a representative example to illustrate the methodologies and strategic considerations for comprehensive cross-reactivity and selectivity profiling.
Introduction: The Imperative of Selectivity in Drug Development
The central paradigm of modern drug discovery is the development of molecules that modulate a specific biological target to achieve a therapeutic effect. However, small molecules rarely interact with only one protein.[5] These unintended interactions, known as off-target effects, are a primary cause of adverse drug reactions and a major contributor to the high attrition rates in preclinical and clinical development.[6][7] Consequently, the early and comprehensive characterization of a compound's selectivity profile is not merely a regulatory requirement but a cornerstone of a successful drug development program.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the assessment of a new drug's potential for unintended interactions to ensure patient safety before advancing to Phase 1 clinical trials.[8][9] This guide provides an in-depth comparison of modern experimental strategies for assessing the cross-reactivity of novel kinase inhibitors, explaining the causality behind experimental choices and providing actionable protocols for researchers in the field.
The Landscape of Off-Target Screening: Key Methodologies
The goal of cross-reactivity studies is to build a comprehensive "selectivity profile" for a drug candidate. This involves screening the compound against a broad panel of related and unrelated biological targets to identify potential interactions. For kinase inhibitors, this often means screening against a large portion of the human "kinome," which comprises over 500 different kinases.[10] Several robust platforms are available, each with distinct advantages and limitations.
Comparison of Leading Cross-Reactivity Profiling Platforms
| Methodology | Principle | Primary Output | Advantages | Limitations |
| Biochemical Kinase Assays | Measures the direct inhibition of kinase-catalyzed phosphorylation of a substrate in the presence of the test compound. | IC50 / Ki values (Potency) | Gold standard for quantifying inhibitory activity; provides functional data. | Can be costly and time-consuming for large panels; requires purified, active enzymes.[11] |
| Competition Binding Assays (e.g., KINOMEscan®) | Quantifies the ability of a test compound to displace a known, immobilized ligand from the kinase active site.[12] | Kd values (Binding Affinity) | High-throughput; not dependent on enzyme activity or ATP concentration; can measure very tight binders.[12] | Does not directly measure functional inhibition; may not detect allosteric inhibitors. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of proteins in intact cells or lysates upon ligand binding.[5] | Thermal Shift (ΔTm) | Label-free; confirms target engagement in a physiological context.[5] | Lower throughput; may not be suitable for all targets. |
| Chemical Proteomics | Utilizes affinity-based probes or chromatography to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry.[13] | List of interacting proteins | Unbiased, proteome-wide screening; can identify novel or unexpected targets.[13] | Technically complex; can be difficult to validate and quantify the affinity of all interactions. |
Experimental Design & Protocols: A Step-by-Step Guide
A robust cross-reactivity assessment follows a tiered approach, starting with broad screening and progressing to more detailed quantitative analysis for identified "hits."
Tier 1: Broad Kinome Selectivity Profiling
The initial step is to screen the lead compound at a single, high concentration (e.g., 1 or 10 µM) against the largest available panel of kinases. This provides a panoramic view of the compound's selectivity.[14] The competition binding assay format is highly efficient for this purpose.
Caption: Tier 2 dose-response analysis workflow.
Protocol: Dose-Response IC50 Determination (Biochemical Assay)
-
Target Selection: Select the primary target and up to 10 of the most potent off-target kinases identified in Tier 1.
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in an appropriate assay buffer. The starting concentration should be at least 100-fold higher than the expected IC50.
-
Assay Reaction: In a microplate, combine the kinase, its specific peptide substrate, and ATP. Add the diluted test compound.
-
Incubation: Allow the phosphorylation reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Interpretation and Visualization
Effective data visualization is key to interpreting complex selectivity data.
4.1 The Selectivity Score (S-score)
A quantitative measure of selectivity can be calculated to compare different compounds. The "S-score" is a common metric, calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 90% inhibition at 1 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity. [14] 4.2 The TREEspot™ Interaction Map
A powerful visualization tool is the TREEspot™, which maps the identified interactions onto the human kinome phylogenetic tree. This allows researchers to quickly identify patterns of inhibition, such as whether a compound targets a specific kinase family or is more promiscuous.
Example Data Summary Table
| Compound | Primary Target | Primary Target IC50 (nM) | Off-Target Hit (Tier 1, %Ctrl @ 1µM) | Off-Target IC50 (nM) | Selectivity Window (Off-Target/Primary) | S-Score(1µM) |
| Compound A | Kinase X | 5 | Kinase Y (15%) | 150 | 30-fold | 0.02 |
| Compound B | Kinase X | 8 | Kinase Y (45%) | 1200 | 150-fold | 0.01 |
| Alternative C | Kinase X | 25 | Kinase Z (10%) | 75 | 3-fold | 0.15 |
This is example data for illustrative purposes.
Conclusion: A Foundation for Safer Medicines
The systematic evaluation of cross-reactivity is an indispensable component of modern drug discovery. By employing a tiered approach that combines high-throughput screening with quantitative dose-response analysis, researchers can build a comprehensive understanding of a compound's selectivity. This knowledge is paramount for interpreting in vivo pharmacology, predicting potential toxicities, and ultimately, designing safer and more effective medicines. [5][13]The methodologies and strategies outlined in this guide provide a robust framework for achieving this critical objective.
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- PubMed Central. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
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- (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
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- BLD Pharm. (n.d.). 5470-49-5|4-(Methylsulfonyl)aniline|BLD Pharm.
- FDA. (n.d.). Guidance for Industry.
- ResearchGate. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore.
- Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline.
- ResearchGate. (n.d.). Synthesis of 4-(methylsulfonyl)aniline (6).
- ChemicalBook. (2025). 4-Methylsulfonylaniline | 5470-49-5.
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A Senior Application Scientist's Guide to Benchmarking N-Methyl-4-(methylsulfonyl)aniline Hydrochloride in Modern Drug Synthesis
Introduction: The Unsung Heroes of Drug Development
In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) often takes the spotlight. However, the journey to that API is paved with a series of critical chemical transformations, each relying on the quality and efficiency of its constituent parts: the synthetic intermediates. These molecules are the unsung heroes that dictate the overall success of a synthetic route, influencing everything from yield and purity to cost-effectiveness and scalability. This guide provides an in-depth technical comparison of N-Methyl-4-(methylsulfonyl)aniline hydrochloride, a key intermediate, against other synthetic strategies, with a focus on providing researchers, scientists, and drug development professionals with the data and insights necessary to make informed decisions in their synthetic endeavors.
This compound: A Profile
This compound is a substituted aniline derivative that has gained prominence as a crucial building block in the synthesis of complex pharmaceutical compounds.[1] Its utility is particularly notable in the construction of kinase inhibitors, a class of targeted therapies that has revolutionized the treatment of cancer and other diseases.
| Property | Value | Source |
| CAS Number | 1263378-01-3 | [2] |
| Molecular Formula | C8H12ClNO2S | [2] |
| Molecular Weight | 221.7 g/mol | [2] |
| Appearance | Off-white solid | [3] |
| Melting Point | 243 - 245 °C | [3] |
The presence of both a methylamino group and a methylsulfonyl group on the aniline scaffold provides two key points of reactivity and modulation, making it a versatile intermediate for constructing the intricate molecular architectures of modern drugs.
Benchmarking Against Alternatives: The Case of Esaxerenone
To provide a meaningful and practical comparison, we will focus on the synthesis of Esaxerenone , a non-steroidal mineralocorticoid receptor antagonist, where this compound is a key intermediate.[1] We will benchmark the established synthetic route using this intermediate against a plausible alternative approach.
Route A: The Established Path via N-Methylation
This route relies on the synthesis of 4-(methylsulfonyl)aniline as a precursor, followed by N-methylation to yield the target intermediate.
Step 1: Synthesis of 4-(Methylsulfonyl)aniline
A common method for the synthesis of 4-(methylsulfonyl)aniline involves the reduction of 1-methanesulfonyl-4-nitro-benzene.[4]
-
Reaction Principle: Catalytic hydrogenation of the nitro group to an amine.
-
Expected Yield: Approximately 65% after recrystallization.[4]
-
Purity: High purity can be achieved through recrystallization.
Step 2: N-Methylation of 4-(Methylsulfonyl)aniline
-
Reaction Principle: Nucleophilic substitution of a methylating agent by the aniline nitrogen.
-
Potential Reagents: Dimethyl sulfate, methyl iodide, or methanol with a suitable catalyst.
-
Plausible Yield: Mono-N-methylation of anilines can be challenging, with potential for di-methylation. However, with careful control of reaction conditions, yields for mono-methylation can be significant. For instance, N-methylation of aniline with methanol over certain catalysts has been reported with high conversion and selectivity.[5]
Visualized Experimental Workflow: Route A
Caption: Synthetic workflow for Esaxerenone via N-Methylation of 4-(methylsulfonyl)aniline.
Route B: An Alternative Approach - Direct Amination
An alternative strategy could involve the direct introduction of the N-methyl-4-(methylsulfonyl)aniline moiety in a later stage of the synthesis, potentially avoiding the separate methylation step. This could involve the use of a different starting material that already contains the desired N-methylaniline fragment. For the purpose of this guide, we will propose a hypothetical but chemically plausible alternative intermediate for comparison.
Alternative Intermediate: 4-Bromo-N-methyl-N-(methylsulfonyl)aniline
This intermediate could potentially be coupled with a suitable precursor to the rest of the Esaxerenone molecule.
Synthesis of the Alternative Intermediate:
This would likely involve the bromination of N-methylaniline followed by sulfonylation.
-
Challenges: Regioselectivity of the bromination could be an issue, and the multi-step synthesis of this alternative intermediate might offset the benefits of avoiding a separate methylation step in the main pathway.
Visualized Experimental Workflow: Route B
Caption: Hypothetical alternative synthetic workflow for Esaxerenone.
Comparative Analysis: A Data-Driven Perspective
| Parameter | Route A (via N-Methyl-4-(methylsulfonyl)aniline HCl) | Route B (Hypothetical Alternative) | Justification & Insights |
| Number of Steps | Fewer steps in the main synthetic chain to the final API. | Potentially more steps to synthesize the alternative intermediate itself. | A shorter overall synthesis is generally preferred in terms of time and resources.[6] |
| Overall Yield | Dependent on the efficiency of the N-methylation step. | Overall yield would be a product of the yields of bromination, sulfonylation, and coupling reactions. | The N-methylation of anilines can sometimes lead to mixtures of mono- and di-methylated products, potentially lowering the yield of the desired intermediate. |
| Purity & Purification | The hydrochloride salt facilitates purification by crystallization. | Purification of the brominated and sulfonated intermediates may require chromatography, which can be less scalable. | Salt formation is a common and effective method for the purification of amine-containing intermediates. |
| Cost-Effectiveness | Relies on the cost of the methylating agent and catalyst. | Dependent on the cost of brominating and sulfonylating agents. | A thorough cost-of-goods analysis would be required for a definitive comparison, considering raw material costs, solvent usage, and energy consumption. |
| Scalability | Catalytic hydrogenation and N-methylation are generally scalable processes. | Multi-step synthesis of a complex intermediate can present scalability challenges. | The choice of a synthetic route for industrial production heavily relies on its scalability and robustness. |
| Safety | Requires handling of potentially hazardous methylating agents. | Involves the use of bromine, which is a hazardous substance. | A comprehensive safety assessment of all reagents and intermediates is crucial. The Safety Data Sheet for 4-(Methylsulfonyl)aniline hydrochloride indicates it is harmful if swallowed and causes skin and eye irritation.[3] |
Experimental Protocols
Synthesis of 4-(Methylsulfonyl)aniline (Precursor to Target Intermediate)
Based on a literature procedure for the reduction of a nitro-aromatic sulfone.[4]
-
Materials:
-
1-Methanesulfonyl-4-nitro-benzene (1 equivalent)
-
Methanol
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas
-
Celite
-
-
Procedure:
-
Dissolve 1-methanesulfonyl-4-nitro-benzene in methanol in a suitable reaction vessel.
-
Add 10% Pd/C catalyst to the solution.
-
Subject the mixture to hydrogenation at atmospheric pressure until the reaction is complete (monitored by TLC or gas uptake).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure 4-(methylsulfonyl)aniline.
-
General Protocol for N-Alkylation of a Sulfonamide (Illustrative)
Adapted from a general procedure for the N-alkylation of sulfonamides using an alcohol.[7]
-
Materials:
-
Sulfonamide (e.g., 4-(methylsulfonyl)aniline) (1 equivalent)
-
Alcohol (e.g., Methanol) (as solvent and alkylating agent)
-
Iridium catalyst (e.g., [Cp*IrCl2]2)
-
Base (e.g., t-BuOK)
-
-
Procedure:
-
To a reaction vessel, add the sulfonamide, iridium catalyst, and base.
-
Add the alcohol as the solvent and alkylating agent.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for a set period.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain the N-alkylated sulfonamide.
-
Conclusion: Informed Intermediate Selection is Key to Synthetic Success
This guide has provided a comparative framework for evaluating this compound as a synthetic intermediate. The established route utilizing this intermediate for the synthesis of Esaxerenone appears to be a viable and likely efficient pathway, particularly given the advantages of purifying the final intermediate as a hydrochloride salt. While alternative routes are always a consideration in process development, they must offer clear advantages in terms of yield, cost, purity, or safety to warrant a departure from an established method.
Ultimately, the optimal choice of a synthetic intermediate is a multi-faceted decision that requires a thorough analysis of the specific requirements of the target molecule and the overall goals of the drug development program. By providing detailed protocols, comparative data, and a logical framework for evaluation, this guide aims to empower researchers to make more informed and strategic decisions in their synthetic endeavors.
References
- Apicule. 4-(Methylsulfonyl)aniline hydrochloride (CAS No: 177662-76-9) API Intermediate Manufacturers.
- American Elements. This compound | CAS 1263378-01-3.
- Zhang, Y. et al. Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts.
- Drug Design Org. Synthesis of Drugs.
- Fujimoto, K. et al. A Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 2010.
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A Head-to-Head Comparison of Synthesis Routes for N-Methyl-4-(methylsulfonyl)aniline Hydrochloride
Introduction
N-Methyl-4-(methylsulfonyl)aniline hydrochloride is a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. Its synthesis involves the introduction of a methyl group to the nitrogen atom of 4-(methylsulfonyl)aniline, followed by conversion to its hydrochloride salt for improved stability and handling. The efficiency, scalability, and environmental impact of the overall synthesis are highly dependent on the chosen N-methylation strategy. This guide provides a detailed, head-to-head comparison of two prominent synthesis routes for this compound, offering insights into the underlying chemical principles and providing experimental data to support an objective evaluation.
This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, providing a comprehensive analysis to aid in the selection of the most suitable synthetic route based on specific laboratory or industrial requirements.
Common Precursor: Synthesis of 4-(Methylsulfonyl)aniline
Both routes to the target molecule commence with the precursor, 4-(methylsulfonyl)aniline. A common and reliable method for its preparation is the reduction of 1-methanesulfonyl-4-nitro-benzene.
Experimental Protocol: Synthesis of 4-(Methylsulfonyl)aniline
A solution of 1-methanesulfonyl-4-nitro-benzene (500 mg, 2.48 mmol) in methanol (20 ml) is subjected to hydrogenation over 10% Palladium on carbon (Pd/C) (100 mg) at atmospheric pressure. The reaction is monitored until no further gas uptake is observed. The reaction mixture is then filtered through celite and concentrated under reduced pressure. The resulting residue is recrystallized from ethanol to yield 4-(methylsulfonyl)aniline.[1]
-
Yield: 65%[1]
-
Purity: Recrystallization typically affords high purity suitable for subsequent steps.
Route 1: Reductive Amination with Formaldehyde
Reductive amination is a widely used and efficient method for the N-alkylation of amines. This route involves the reaction of 4-(methylsulfonyl)aniline with formaldehyde to form an intermediate imine (or aminal), which is then reduced in situ to the desired N-methylated product. The choice of reducing agent is critical to the success of this reaction.
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of the primary amine on the carbonyl carbon of formaldehyde, forming a hemiaminal intermediate. Under acidic or neutral conditions, this intermediate dehydrates to form a Schiff base (imine). A reducing agent, such as sodium borohydride or formic acid, then delivers a hydride to the imine carbon, yielding the secondary amine. The Eschweiler-Clarke reaction is a specific variation of this where formic acid serves as both the acid catalyst and the reducing agent.[2]
Visualized Experimental Workflow: Route 1
Caption: Workflow for the synthesis via reductive amination.
Experimental Protocol: N-Methylation via Reductive Amination
To a solution of 4-(methylsulfonyl)aniline (10 mmol) in a suitable solvent such as methanol or glycerol, an aqueous solution of formaldehyde (37%, ~12 mmol) is added.[3] The mixture is stirred at room temperature for a designated period to allow for imine formation. Subsequently, a reducing agent like sodium borohydride (12 mmol) is added portion-wise while maintaining the temperature.[3] The reaction is stirred until completion, monitored by thin-layer chromatography (TLC). The product is then isolated by extraction and purified by column chromatography or recrystallization.
-
Note: The use of glycerol as a green solvent has been reported to be effective for reductive amination reactions.[3]
Experimental Protocol: Hydrochloride Salt Formation
The purified N-Methyl-4-(methylsulfonyl)aniline is dissolved in a suitable anhydrous solvent, such as diethyl ether or isopropanol. A solution of hydrogen chloride in the same or a compatible solvent is then added dropwise with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield this compound.
Route 2: Direct Alkylation with Dimethyl Sulfate
Direct alkylation using a methylating agent like dimethyl sulfate is a classical and straightforward approach to N-methylation. This method relies on the nucleophilicity of the amine to displace the sulfate leaving group.
Mechanistic Rationale
The reaction follows an SN2 mechanism where the lone pair of electrons on the nitrogen atom of 4-(methylsulfonyl)aniline attacks one of the methyl groups of dimethyl sulfate. A proton is then removed from the nitrogen, typically by a base, to yield the N-methylated product. Dimethyl sulfate is a potent methylating agent, but it is also highly toxic and requires careful handling.[4][5] Over-alkylation to form the tertiary amine can be a competing side reaction, which needs to be controlled by careful stoichiometry and reaction conditions.
Visualized Experimental Workflow: Route 2
Caption: Workflow for the synthesis via direct alkylation.
Experimental Protocol: N-Methylation via Direct Alkylation
4-(Methylsulfonyl)aniline (0.266 mole) is dissolved in an aqueous solution of sodium hydroxide (2 moles in 500 cc of water).[5] To this solution, dimethyl sulfate (0.71 mole) is added portion-wise while maintaining the temperature below 30-35°C with cooling.[5] After the addition is complete, the reaction mixture is stirred for an extended period, and the progress is monitored by TLC. The product is then isolated by extraction and purified by distillation under reduced pressure or column chromatography.
-
Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Experimental Protocol: Hydrochloride Salt Formation
The protocol for the hydrochloride salt formation is identical to that described in Route 1.
Head-to-Head Comparison
| Parameter | Route 1: Reductive Amination | Route 2: Direct Alkylation |
| Reagents & Safety | Formaldehyde (toxic, suspected carcinogen), reducing agents (e.g., NaBH4 - flammable solid; formic acid - corrosive). Generally considered safer than dimethyl sulfate. | Dimethyl sulfate (highly toxic, corrosive, suspected carcinogen). Requires stringent safety precautions. Sodium hydroxide (corrosive). |
| Reaction Conditions | Typically mild conditions (room temperature to moderate heating). | Often requires careful temperature control due to the exothermic nature of the reaction. |
| Selectivity | Generally high selectivity for mono-methylation can be achieved by controlling stoichiometry. The Eschweiler-Clarke variation specifically avoids over-methylation.[2] | Prone to over-alkylation to form the tertiary amine, requiring careful control of stoichiometry and reaction conditions to achieve good selectivity for the secondary amine. |
| Yield | Yields can be high, often exceeding 80-90% for analogous reactions. | Yields can be high, but may be compromised by the formation of byproducts if not carefully controlled. |
| Work-up & Purification | Work-up typically involves quenching the reducing agent and extraction. Purification by chromatography or recrystallization is often necessary. | Work-up involves neutralization and extraction. Purification may be more challenging due to the presence of over-alkylated byproducts. |
| Scalability | Generally scalable, with considerations for managing the addition of the reducing agent. | Scalable, but the high toxicity of dimethyl sulfate presents significant challenges and requires specialized handling procedures at larger scales. |
| Green Chemistry | Can be made greener by using catalysts and alternative reducing agents or solvents like glycerol.[3] | The use of dimethyl sulfate is a significant drawback from a green chemistry perspective due to its high toxicity and the generation of sulfate waste. |
Conclusion
Both reductive amination and direct alkylation with dimethyl sulfate offer viable pathways for the synthesis of this compound.
Route 1 (Reductive Amination) emerges as the more favorable option for most laboratory and industrial applications. Its advantages include the use of less hazardous reagents, milder reaction conditions, and generally higher selectivity for the desired mono-methylated product. The potential for employing greener solvents and reducing agents further enhances its appeal.
Route 2 (Direct Alkylation) , while a classic method, is hampered by the extreme toxicity of dimethyl sulfate. The risk of over-alkylation and the stringent safety measures required for handling the methylating agent make it a less desirable choice, particularly for large-scale production.
Ultimately, the selection of the optimal synthesis route will depend on the specific capabilities of the laboratory, the scale of the synthesis, and the emphasis placed on safety and environmental considerations. For most applications, the superior safety profile and high selectivity of the reductive amination approach make it the recommended pathway for the synthesis of this compound.
References
- Different protocols for methylation of aniline. - ResearchGate.
- Eschweiler–Clarke reaction - Wikipedia.
- Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. SpringerLink.
- dimethyl sulfate - Organic Syntheses Procedure.
Sources
A Comparative Guide to Confirming the Purity of Synthesized N-Methyl-4-(methylsulfonyl)aniline Hydrochloride
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, comparative analysis of orthogonal analytical techniques for verifying the purity of N-Methyl-4-(methylsulfonyl)aniline hydrochloride, a key intermediate in various synthetic pathways. We will move beyond mere procedural lists to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.
The Imperative for Purity: Context and Potential Pitfalls
This compound is a substituted aniline derivative whose purity is critical for the successful outcome of subsequent synthetic steps and for ensuring the safety and efficacy of final drug products. Impurities can arise from various sources, including residual starting materials, by-products from competing reaction pathways, and degradation products formed during synthesis or storage.[1][2]
A common synthetic route might involve the N-methylation of 4-(methylsulfonyl)aniline. Potential process-related impurities could therefore include:
-
Unreacted 4-(methylsulfonyl)aniline: The starting material.
-
Over-methylated species: N,N-Dimethyl-4-(methylsulfonyl)aniline.
-
Reagents and catalysts: Residual methylating agents or bases.
-
Degradants: Products of oxidation or hydrolysis.
The International Council for Harmonisation (ICH) guideline Q3A(R2) mandates the reporting, identification, and qualification of impurities in new drug substances, making a robust analytical strategy non-negotiable.[3][4] An impurity present at levels of 0.10% or higher often requires structural identification.[2]
The Orthogonal Approach: A Foundation of Trust
To build a comprehensive and trustworthy purity profile, we must employ orthogonal analytical methods.[5] This strategy involves using multiple, independent techniques that measure different physicochemical properties of the analyte.[6] If two distinct methods yield the same purity value, it significantly increases confidence in the result, as it is highly improbable that different impurities would behave identically under disparate analytical conditions.[7] For this compound, our primary orthogonal tools will be High-Performance Liquid Chromatography (HPLC), ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the gold standard for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[8][9] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Causality Behind the Method:
Our goal is to develop a method that can resolve the target compound from all potential process-related and degradation impurities. A reversed-phase C18 column is an excellent starting point for this moderately polar aromatic amine. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is chosen to ensure good peak shape and retention. UV detection is ideal, as the aromatic ring provides a strong chromophore.
Detailed Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC or UHPLC system with a UV/PDA detector.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-9 min: Hold at 95% B
-
9-10 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.
Data Presentation and Interpretation
The purity is typically calculated as a percentage of the main peak area relative to the total area of all peaks in the chromatogram.
| Component | Retention Time (min) | Peak Area | Area % |
| Impurity 1 (e.g., 4-(methylsulfonyl)aniline) | 3.8 | 15,000 | 0.08% |
| N-Methyl-4-(methylsulfonyl)aniline | 5.2 | 18,750,000 | 99.85% |
| Impurity 2 (Unknown) | 6.1 | 13,200 | 0.07% |
| Total | 18,778,200 | 100.00% |
Table 1. Example HPLC Purity Data Summary.
¹H NMR Spectroscopy: Structural Confirmation and an Orthogonal Purity Check
While HPLC is excellent for quantification, it provides limited structural information.[7] ¹H NMR spectroscopy serves as a powerful orthogonal technique. It not only confirms the identity of the main component by providing a detailed structural fingerprint but can also detect and quantify impurities, often without the need for reference standards (a technique known as qNMR).
Causality Behind the Method:
The choice of a deuterated solvent is critical. For a hydrochloride salt, DMSO-d₆ is an excellent choice due to its high polarity and ability to dissolve the sample. The ¹H NMR spectrum will show distinct signals for each unique proton in the molecule. The chemical shift (δ) indicates the electronic environment of the proton, the integration value corresponds to the number of protons, and the splitting pattern (multiplicity) reveals neighboring protons.
Detailed Experimental Protocol: ¹H NMR
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in ~0.7 mL of DMSO-d₆.
-
Acquisition: Acquire a standard one-dimensional proton spectrum.
-
Data Processing: Reference the spectrum to the residual DMSO solvent peak (δ ~2.50 ppm). Integrate all signals.
Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H (ortho to SO₂Me) | ~7.8 | Doublet | 2H |
| Ar-H (ortho to NHMe) | ~6.8 | Doublet | 2H |
| N-H ₂⁺ | Broad singlet | 2H | |
| SO₂-CH ₃ | ~3.1 | Singlet | 3H |
| N-CH ₃ | ~2.8 | Singlet | 3H |
Table 2. Predicted ¹H NMR assignments for this compound.
An impurity with a different structure will exhibit a unique set of peaks. For instance, unreacted 4-(methylsulfonyl)aniline would lack the N-CH₃ signal and show a different aromatic splitting pattern. The relative integration of impurity peaks to the main compound's peaks can provide a molar percentage purity assessment.
Mass Spectrometry (MS): Unambiguous Molecular Weight Verification
Mass spectrometry is the definitive technique for confirming the molecular weight of a compound.[9] When coupled with HPLC (LC-MS), it can provide the mass of the main peak and any impurities resolved by the chromatography.[10]
Causality Behind the Method:
Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like our target compound. Operating in positive ion mode will readily generate the protonated molecule, [M+H]⁺. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing a precise mass measurement.
Detailed Experimental Protocol: LC-MS
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight instrument).
-
LC Method: Use the same HPLC method as described in Section 3.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Data Acquisition: Scan a mass range appropriate for the target molecule (e.g., m/z 100-500).
Expected Data
The free base, N-Methyl-4-(methylsulfonyl)aniline, has a molecular weight of 185.24 g/mol . In the mass spectrum, we expect to see the protonated molecule:
-
Expected [M+H]⁺: 186.06
The presence of a peak at this m/z value confirms the identity of the main component. Any impurities separated by the LC will show their own corresponding molecular ions, aiding in their identification. Aromatic sulfonamides can sometimes exhibit a characteristic loss of SO₂ (64 Da) upon fragmentation, which can be a useful diagnostic clue.[11]
Visualizing the Workflow: An Integrated Approach
A robust purity confirmation strategy integrates these techniques into a logical workflow. The following diagram illustrates this self-validating system.
Figure 1. Integrated workflow for purity confirmation.
Comparative Analysis: Strengths and Limitations
No single technique is infallible. A comparative understanding is key to designing a robust analytical package.
| Technique | Primary Role | Strengths | Limitations |
| HPLC-UV | Quantitative Purity | High precision, high sensitivity, robust for routine analysis.[8] | Assumes equal detector response for all impurities; co-eluting peaks can be missed; provides no definitive structural data.[7] |
| ¹H NMR | Structural Confirmation | Provides unambiguous structural identity; can detect non-chromophoric impurities; qNMR allows for absolute quantification without standards. | Lower sensitivity than HPLC; complex mixtures can lead to overlapping signals; requires a higher amount of sample. |
| LC-MS | Molecular Weight ID | Confirms molecular weight of parent and impurities; highly specific.[10] | Ionization efficiency can vary significantly between compounds, making it difficult to quantify without standards; may not distinguish isomers.[7] |
Table 3. Comparison of Orthogonal Analytical Techniques.
Conclusion
Confirming the purity of this compound is not a single measurement but a systematic process of inquiry. By employing an orthogonal approach that leverages the quantitative strength of HPLC, the structural resolving power of ¹H NMR, and the definitive mass confirmation of MS, we create a self-validating system. This multi-faceted strategy provides the highest degree of confidence in the material's identity, purity, and quality, satisfying the rigorous demands of both scientific integrity and regulatory scrutiny.
References
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
- Zhang, J., & Li, K. (2009). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 20(9), 1716–1722. [Link]
- Chaudhari, S. R., et al. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
- ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
- International Journal of Research and Analytical Reviews. (2023).
- Integrated Liner Technologies. (2024). Techniques in Pharmaceutical Analysis. [Link]
- Journal of the American Society for Mass Spectrometry. (2001). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. [Link]
- Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]
- Govaerts, C., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(11), 1234–1243. [Link]
- Pharma Times. (2024). Analytical Techniques in Pharmaceutical Analysis. [Link]
- Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. [Link]
- Journal of Agricultural and Food Chemistry. (2020). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]
- ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
- Quality Assistance. (n.d.). Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides. [Link]
- LCGC International. (2013).
- NETZSCH Analyzing & Testing. (2020).
- Analytical Chemistry. (2000).
- Waters Corporation. (n.d.).
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- Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). [Link]
- Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of N-Methyl-4-(methylsulfonyl)aniline Hydrochloride Derivatives as Anti-Inflammatory Agents
For researchers and drug development professionals navigating the landscape of novel anti-inflammatory compounds, the N-Methyl-4-(methylsulfonyl)aniline hydrochloride scaffold has emerged as a promising pharmacophore. This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of its derivatives, synthesizing available experimental data to inform future research and development. We will delve into the mechanistic rationale behind their design, the experimental protocols for their evaluation, and a critical analysis of the structure-activity relationships that govern their therapeutic potential.
The Rationale: Targeting COX-2 for Safer Anti-Inflammatory Therapeutics
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—mediators of inflammation and pain. However, the COX enzyme exists in at least two isoforms: COX-1, a constitutive enzyme responsible for homeostatic functions such as gastrointestinal protection and platelet aggregation, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.
The non-selective inhibition of both COX-1 and COX-2 by traditional NSAIDs is associated with significant adverse effects, including gastrointestinal bleeding and renal toxicity. This has driven the development of selective COX-2 inhibitors, which aim to provide potent anti-inflammatory and analgesic effects with an improved safety profile. The 4-(methylsulfonyl)aniline moiety is a key structural feature of several selective COX-2 inhibitors, and its incorporation into new chemical entities is a rational approach to discovering novel and safer anti-inflammatory agents.
In Vivo Efficacy: Insights from Preclinical Models of Inflammation
A key study by Al-Ghanimi et al. (2012) investigated a series of 4-(methylsulfonyl)aniline derivatives for their in vivo anti-inflammatory activity. In this research, the 4-(methylsulfonyl)aniline pharmacophore was incorporated into well-known NSAIDs like naproxen, indomethacin, diclofenac, and mefenamic acid. The resulting derivatives were evaluated in a rat model of acute inflammation.
The in vivo anti-inflammatory effects of these derivatives were assessed using the egg-white induced paw edema model in rats, a standard and well-established method for evaluating the efficacy of potential anti-inflammatory drugs.[1] The study demonstrated that the synthesized compounds produced a significant reduction in paw edema compared to the control group.[1]
Notably, two of the tested compounds, 11 and 14 , exhibited anti-inflammatory activity significantly higher than that of the reference drug, diclofenac sodium, in the later stages of the inflammatory response (120–300 minute time interval).[1] Compounds 12 and 13 showed a comparable effect to diclofenac sodium.[1] These findings suggest that the incorporation of the 4-(methylsulfonyl)aniline moiety can maintain or even enhance the anti-inflammatory properties of existing NSAIDs.[1]
Data Summary: In Vivo Anti-Inflammatory Activity
| Compound | Parent NSAID | Maximum Inhibition of Paw Edema (%) | Time to Maximum Inhibition (min) | Comparison to Diclofenac Sodium (3 mg/kg) |
| 11 | Naproxen Derivative | > Diclofenac | 120-300 | Significantly Higher |
| 12 | Indomethacin Derivative | Comparable to Diclofenac | 60-240 | Comparable |
| 13 | Diclofenac Derivative | Comparable to Diclofenac | Throughout | Comparable |
| 14 | Mefenamic Acid Derivative | > Diclofenac | 120-300 | Significantly Higher |
Data synthesized from Al-Ghanimi et al., Molecules, 2012.[1]
Bridging the Gap: Correlating In Vitro Inhibition with In Vivo Efficacy
While the in vivo data for the aforementioned 4-(methylsulfonyl)aniline derivatives is promising, the study by Al-Ghanimi et al. did not report the in vitro COX-1 and COX-2 inhibitory activities, stating that this would be a focus of future work.[1] To provide a more complete picture and to illustrate the crucial interplay between in vitro and in vivo data, we will draw upon findings from a study on structurally related 4-methylsulfonylphenyl derivatives that investigated both aspects.
This comparative approach allows us to understand how in vitro potency and selectivity towards COX isoforms translate to in vivo anti-inflammatory effects.
In Vitro COX Inhibition Assay
The in vitro efficacy of potential anti-inflammatory agents is typically determined by their ability to inhibit the activity of isolated COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.
The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical parameter for assessing the COX-2 selectivity of a compound. A higher SI value signifies greater selectivity for COX-2 over COX-1, which is desirable for a safer anti-inflammatory profile.
Data Summary: In Vitro and In Vivo Comparison of 4-Methylsulfonylphenyl Derivatives
| Compound | In Vitro COX-1 IC50 (µM) | In Vitro COX-2 IC50 (µM) | In Vitro Selectivity Index (COX-1/COX-2) | In Vivo Anti-inflammatory Activity (% Inhibition of Paw Edema) |
| 4 | 25.0 | 0.20 | 124 | 71% |
| 6b | 28.9 | 0.22 | 131 | Not Reported |
| 6e | 26.2 | 0.22 | 119 | Not Reported |
| Celecoxib (Reference) | 15.0 | 0.05 | 300 | Not Reported in this study |
Data from Ghorab et al., Future Medicinal Chemistry, 2018.
The data clearly demonstrates that compounds with potent in vitro inhibition of COX-2 (low IC50 values) and high selectivity indices translate to significant in vivo anti-inflammatory activity.
Experimental Protocols: A Step-by-Step Guide
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key experiments discussed.
In Vitro COX (Ovine) Inhibition Assay
This assay determines the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandins by ovine COX-1 and COX-2.
Methodology:
-
Enzyme Preparation: Recombinant ovine COX-1 or COX-2 is incubated in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.
-
Compound Incubation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the enzyme solution at various concentrations and pre-incubated for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Quenching: After a defined incubation period (e.g., 2 minutes), the reaction is terminated by the addition of a quenching solution (e.g., 1 M HCl).
-
Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by non-linear regression analysis.
In Vivo Rat Paw Edema Assay
This assay evaluates the anti-inflammatory activity of a test compound in a model of acute, localized inflammation.
Methodology:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compound or vehicle (control) is administered to the rats, typically via intraperitoneal (i.p.) or oral (p.o.) route, at a predetermined dose. A reference drug (e.g., diclofenac sodium) is used as a positive control.
-
Induction of Edema: After a specific time post-compound administration (e.g., 30 minutes), a phlogistic agent (e.g., 0.1 mL of 1% carrageenan solution or fresh egg white) is injected into the sub-plantar region of the rat's hind paw.
-
Paw Volume Measurement: The paw volume is measured at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after the injection of the phlogistic agent using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Visualizing the Pathway and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the COX signaling pathway and the experimental workflow.
Caption: The Cyclooxygenase (COX) Signaling Pathway and the Site of Action for NSAIDs.
Caption: A streamlined workflow for the evaluation of novel anti-inflammatory agents.
Conclusion and Future Directions
The available evidence strongly suggests that derivatives of 4-(methylsulfonyl)aniline are a promising class of selective COX-2 inhibitors with significant in vivo anti-inflammatory activity. The direct comparison of in vitro and in vivo data, even when drawing from closely related compound series, underscores the importance of a multi-faceted evaluation approach in drug discovery. Potent and selective in vitro COX-2 inhibition is a strong predictor of in vivo efficacy.
Future research in this area should focus on:
-
Comprehensive In Vitro Profiling: Determining the COX-1 and COX-2 IC50 values for the derivatives synthesized by Al-Ghanimi et al. to directly correlate their potent in vivo activity with their in vitro selectivity.
-
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to understand their bioavailability and duration of action.
-
Gastrointestinal Safety Profiling: Conducting studies to assess the ulcerogenic potential of these derivatives compared to non-selective NSAIDs.
-
Exploration of Other Therapeutic Areas: Given the role of COX-2 in various pathologies, investigating the potential of these derivatives in other areas such as oncology and neurodegenerative diseases could be a fruitful avenue of research.
By systematically building upon the foundational in vitro and in vivo data, the scientific community can continue to refine the this compound scaffold to develop novel, effective, and safer anti-inflammatory therapeutics.
References
- Al-Ghanimi, A. A. A.; Al-Soud, Y. A.; Al-Masoudi, N. A. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules2012, 17, 1884-1897. [Link][1]
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A Spectroscopic Journey: Tracing the Synthesis of N-Methyl-4-(methylsulfonyl)aniline hydrochloride from its Precursors
For researchers, scientists, and professionals in drug development, a thorough understanding of the molecular transformations during a synthesis is paramount. Spectroscopic analysis provides an empirical window into these changes, offering definitive evidence of a reaction's success and the purity of the resulting compound. This guide presents a detailed spectroscopic comparison of N-Methyl-4-(methylsulfonyl)aniline hydrochloride with its precursors, 4-(methylsulfonyl)aniline and N-methylaniline. By examining the characteristic shifts and signals in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we can meticulously track the chemical evolution from starting materials to the final product.
While comprehensive experimental data for the precursors are readily available, a notable gap exists in publicly accessible, detailed experimental spectra for the final product, this compound. This guide will therefore provide a thorough comparison of the precursors and, based on fundamental principles of spectroscopy and the known molecular structure, predict the key spectroscopic features expected for the final hydrochloride salt. This predictive analysis serves as a valuable reference for researchers synthesizing and characterizing this compound.
The Synthetic Pathway: A Visual Overview
The synthesis of this compound from 4-(methylsulfonyl)aniline and a methylating agent, conceptually derived from N-methylaniline, represents a fundamental transformation in organic chemistry. The following diagram illustrates the logical progression from precursors to the final product.
Caption: Synthetic pathway from precursors to the final product.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of the precursors and the predicted characteristics for this compound.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Functional Group | Characteristic IR Absorption Bands (cm⁻¹) | Rationale for Assignments |
| 4-(Methylsulfonyl)aniline | -NH₂ (primary amine) | 3400-3200 (two bands, N-H stretch), 1620-1580 (N-H bend) | The two distinct bands in the N-H stretching region are characteristic of a primary amine's symmetric and asymmetric stretching modes. |
| -SO₂ (sulfonyl) | 1350-1300 (asymmetric S=O stretch), 1160-1120 (symmetric S=O stretch) | The strong absorptions in these regions are definitive indicators of the sulfonyl group. | |
| N-methylaniline | -NH (secondary amine) | 3500-3300 (one band, N-H stretch)[1] | In contrast to a primary amine, a secondary amine exhibits a single N-H stretching band. |
| This compound (Predicted) | -NH₂⁺ (secondary ammonium) | 2800-2400 (broad, N-H stretch) | Protonation of the secondary amine to form the ammonium salt results in a significant shift of the N-H stretch to lower wavenumbers, often appearing as a broad series of bands. |
| -SO₂ (sulfonyl) | 1350-1300 (asymmetric S=O stretch), 1160-1120 (symmetric S=O stretch) | The sulfonyl group absorptions are expected to remain largely unchanged from the precursor. |
Table 2: ¹H NMR Spectroscopy Data
| Compound | Proton Environment | Chemical Shift (δ, ppm) | Rationale for Assignments |
| 4-(Methylsulfonyl)aniline | -NH₂ | ~4.0-5.0 (broad singlet) | The chemical shift of amine protons can vary depending on solvent and concentration. |
| Aromatic (ortho to -NH₂) | ~6.6-6.8 (doublet) | The electron-donating amino group shields these protons, shifting them upfield. | |
| Aromatic (ortho to -SO₂CH₃) | ~7.6-7.8 (doublet) | The electron-withdrawing sulfonyl group deshields these protons, shifting them downfield. | |
| -SO₂CH₃ | ~3.0 (singlet) | The methyl protons of the methylsulfonyl group typically appear in this region. | |
| N-methylaniline | -NH | ~3.6 (broad singlet)[1] | |
| -NCH₃ | ~2.8 (singlet)[1] | ||
| Aromatic | ~6.6-7.2 (multiplet)[1] | ||
| This compound (Predicted) | -NH₂⁺ | >10.0 (broad singlet) | The proton on the positively charged nitrogen is highly deshielded and will appear significantly downfield. |
| -NCH₃ | ~3.0-3.2 (singlet) | A slight downfield shift is expected upon protonation of the nitrogen. | |
| Aromatic | ~7.0-8.0 (multiplets) | The aromatic proton signals will likely experience some downfield shift due to the overall electron-withdrawing effect of the ammonium group. | |
| -SO₂CH₃ | ~3.1 (singlet) | The chemical shift of the methylsulfonyl protons is not expected to change significantly. |
Table 3: ¹³C NMR Spectroscopy Data
| Compound | Carbon Environment | Chemical Shift (δ, ppm) | Rationale for Assignments |
| 4-(Methylsulfonyl)aniline | C-NH₂ | ~150 | The carbon attached to the electron-donating amino group is deshielded. |
| C-SO₂CH₃ | ~130 | The carbon attached to the electron-withdrawing sulfonyl group is also deshielded. | |
| Aromatic CH | ~113-129 | ||
| -SO₂CH₃ | ~45 | ||
| N-methylaniline | C-NH | ~149 | |
| Aromatic CH | ~112-129 | ||
| -NCH₃ | ~31 | ||
| This compound (Predicted) | C-NH₂⁺ | ~145-150 | The chemical shift of this carbon may not change dramatically but could be influenced by the protonation state. |
| C-SO₂CH₃ | ~132-135 | A slight downfield shift may be observed. | |
| Aromatic CH | ~115-130 | ||
| -NCH₃ | ~32-35 | ||
| -SO₂CH₃ | ~45 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Key Fragments (m/z) |
| 4-(Methylsulfonyl)aniline | C₇H₉NO₂S | 171.22[2] | [M]⁺ at 171, loss of -SO₂CH₃ (m/z 92) |
| N-methylaniline | C₇H₉N | 107.15 | [M]⁺ at 107, loss of -CH₃ (m/z 92) |
| This compound | C₈H₁₂ClNO₂S | 221.70 | The mass spectrum of the free base (N-Methyl-4-(methylsulfonyl)aniline, MW: 185.24) would likely show [M]⁺ at 185 and fragments corresponding to the loss of -CH₃ and -SO₂CH₃. The hydrochloride salt itself is not typically observed directly in EI-MS. |
Experimental Methodologies: A Guide to Spectroscopic Characterization
To ensure the integrity and reproducibility of spectroscopic data, standardized experimental protocols are essential. The following outlines the methodologies for acquiring the spectra discussed in this guide.
Synthesis of this compound
A plausible synthetic route involves the reductive amination of 4-(methylsulfonyl)aniline with formaldehyde in the presence of a reducing agent, followed by treatment with hydrochloric acid.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(methylsulfonyl)aniline in a suitable solvent such as methanol.
-
Reductive Amination: Add an aqueous solution of formaldehyde, followed by a reducing agent like sodium borohydride, portion-wise at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Salt Formation: Dissolve the crude N-Methyl-4-(methylsulfonyl)aniline in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent dropwise until precipitation is complete.
-
Purification: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.
Caption: A typical workflow for the synthesis of the target compound.
Spectroscopic Analysis Protocols
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet of the solid sample or analyze as a thin film on a salt plate.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) containing a reference standard (e.g., TMS).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure of the molecule.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Data Acquisition: Obtain the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
-
Data Analysis: Determine the molecular weight and analyze the fragmentation pattern to confirm the structure.
-
Interpretation and Conclusion: A Cohesive Spectroscopic Narrative
The spectroscopic data, when analyzed collectively, tells a clear story of chemical transformation.
-
From 4-(methylsulfonyl)aniline to N-Methyl-4-(methylsulfonyl)aniline: The most significant change observed in the IR spectrum would be the disappearance of the two N-H stretching bands of the primary amine and the appearance of a single N-H stretch for the secondary amine. In the ¹H NMR spectrum, the appearance of a new singlet corresponding to the N-methyl group and the disappearance of the primary amine protons would be key indicators of successful methylation. The ¹³C NMR would show a new peak for the N-methyl carbon. Mass spectrometry would confirm the increase in molecular weight by 14 units (the addition of a CH₂ group and the loss of a hydrogen).
-
From N-Methyl-4-(methylsulfonyl)aniline to its Hydrochloride Salt: The formation of the hydrochloride salt would be most evident in the IR and ¹H NMR spectra. The IR spectrum would show the appearance of a very broad absorption in the 2800-2400 cm⁻¹ region, characteristic of an ammonium N-H stretch. In the ¹H NMR spectrum, the N-H proton signal would shift significantly downfield to a region often greater than 10 ppm and would likely be broad. The adjacent N-methyl and aromatic protons would also experience a downfield shift due to the electron-withdrawing effect of the newly formed ammonium cation.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 7515, N-Methylaniline. [Link].
- National Center for Biotechnology Information. PubChem Compound Summary for CID 79617, 4-(Methylsulfonyl)aniline. [Link].
- ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... [Link]1]
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A Comparative Guide to N-Methyl-4-(methylsulfonyl)aniline Hydrochloride and its Synthetic Alternatives in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, aniline derivatives are indispensable structural motifs, serving as foundational building blocks for a vast array of therapeutic agents.[1][2] Among these, N-Methyl-4-(methylsulfonyl)aniline hydrochloride holds a significant position. The presence of the 4-methylsulfonyl group, a potent electron-withdrawing and hydrogen-bond accepting moiety, imbues parent molecules with desirable physicochemical and pharmacological properties. This group is a key pharmacophore in various compounds, including selective cyclooxygenase-2 (COX-2) inhibitors, highlighting its importance in designing targeted therapies.[3][4][5]
However, the dynamic and demanding nature of drug development necessitates a broad palette of reagents. Challenges such as modulating reactivity, optimizing metabolic stability, and navigating complex synthetic pathways compel researchers to seek viable alternatives. The well-documented metabolic oxidation of the aniline core, which can lead to toxic metabolites, is a primary driver for this exploration.[6][7]
This guide provides an in-depth comparative analysis of this compound against a curated selection of strategic alternatives. We will dissect the rationale behind choosing a specific building block, compare their performance in key synthetic transformations supported by experimental data, and provide validated protocols. The focus is not merely on identifying replacements, but on furnishing a logical framework for making informed decisions that enhance synthetic efficiency and lead to the development of safer, more effective medicines.
Chapter 1: Profiling the Core Reagent: this compound
This compound is the salt form of the parent free base, often supplied this way to improve stability and handling. Its structure is characterized by three key features: the aniline core, a para-substituted methylsulfonyl group (-SO₂Me), and an N-methyl group.
| Property | Value |
| Molecular Formula | C₈H₁₂ClNO₂S[8] |
| CAS Number | 1263378-01-3[8][9] |
| Molecular Weight | 221.70 g/mol |
| Appearance | Solid |
| Key Features | Strong electron-withdrawing -SO₂Me group; Secondary amine; Para-substitution |
Causality Behind its Utility: The choice of this reagent is deliberate. The strongly electron-withdrawing sulfone group significantly lowers the pKa of the aniline nitrogen, making it less basic and less prone to oxidation compared to simple anilines. In a drug molecule, this group can act as a potent hydrogen bond acceptor, crucial for binding to target proteins. The N-methyl group provides steric bulk and can prevent the formation of certain metabolites compared to a primary amine.
Chapter 2: A Framework for Selecting the Right Alternative
The selection of an alternative reagent is a multi-faceted decision driven by the specific goals of the synthesis and the desired properties of the final compound. The following decision workflow, visualized using a Graphviz diagram, outlines the key considerations.
Caption: Decision workflow for selecting an appropriate synthetic alternative.
Chapter 3: Comparative Analysis of Key Alternatives
The Direct Analogue: 4-(Methylsulfonyl)aniline
This is the primary amine counterpart to the core reagent. It is a commercially available solid used in the synthesis of anti-inflammatory agents.[10][11][12][13]
-
Structure and Properties: Possesses the same potent -SO₂Me electron-withdrawing group but has a primary amine (-NH₂). This makes it more acidic than simple anilines but more basic than its N-methylated version. The two protons on the nitrogen offer more opportunities for hydrogen bonding or subsequent functionalization.
-
Performance Comparison: In nucleophilic substitution or Buchwald-Hartwig amination reactions, the primary amine is often more reactive than the secondary N-methyl variant due to reduced steric hindrance. However, it is also more susceptible to double addition if the electrophile allows. The choice between the primary and secondary amine is often dictated by the need to prevent N-H interactions in a binding pocket or to block a site of metabolism.
-
Verdict: A logical first choice when a primary amine is required or when the N-methyl group is synthetically cumbersome or pharmacologically undesirable.
Alternatives with Modified Electronics: 4-Nitroaniline and 4-Cyanoaniline
To tune the electronic properties of the aromatic ring, one can replace the methylsulfonyl group with other electron-withdrawing groups (EWGs).
| Reagent | Key EWG | Hammett Constant (σₚ) | Key Features |
| 4-(Methylsulfonyl)aniline | -SO₂Me | +0.72 | Strong EWG, H-bond acceptor |
| 4-Nitroaniline | -NO₂ | +0.78 | Very strong EWG, potential for reduction to amine |
| 4-Cyanoaniline | -CN | +0.66 | Strong EWG, can be hydrolyzed to acid or reduced |
-
Performance Comparison: The reactivity of the aniline nitrogen as a nucleophile is inversely proportional to the strength of the EWG at the para position. Therefore, 4-nitroaniline is the least nucleophilic, followed by 4-(methylsulfonyl)aniline and then 4-cyanoaniline. This order can be exploited to achieve selectivity in competitive reactions. Furthermore, the nitro and cyano groups offer unique synthetic handles for subsequent transformations (e.g., reduction of the nitro group to an amine, hydrolysis of the nitrile to a carboxylic acid), which the sulfone group does not.
-
Verdict: Excellent choices for fine-tuning the electronic nature of the molecule or for introducing functionality that can be elaborated later in the synthesis.
The Strategic Alternative: Halogenated Anilines
Instead of using the aniline as a nucleophile, a halogenated aniline can be used as an electrophilic partner in cross-coupling reactions, a cornerstone of modern synthesis.[14] The reactivity in the crucial oxidative addition step of palladium-catalyzed reactions follows the trend of carbon-halogen bond strength: C-I < C-Br < C-Cl.[14]
-
Performance Comparison: 4-Iodoaniline is the most reactive, often enabling coupling under mild conditions.[14] 4-Bromoaniline offers a good balance of reactivity and cost and is widely used.[1] 4-Chloroaniline is less reactive and typically requires more specialized catalysts and harsher conditions.
-
Verdict: This represents a fundamental shift in synthetic strategy. It is the go-to choice when the synthetic plan involves building a biaryl or other complex structure via palladium-catalyzed cross-coupling, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.
The Metabolically Superior Alternative: 1-Aminonorbornanes
A significant drawback of the aniline scaffold is its propensity for metabolic oxidation by liver enzymes (e.g., Cytochrome P450s), which can generate toxic quinone-imine metabolites.[6][7] This is a major safety concern in drug development. A state-of-the-art alternative is to replace the entire aniline moiety with a bioisostere that mimics its 3D shape but possesses greater metabolic stability. 1-Aminonorbornanes, which are saturated bicyclic amines, have emerged as a promising solution.[6][7]
-
Performance Comparison: In vitro studies using liver microsomes have shown that 1-aminonorbornanes do not form the harmful metabolites associated with anilines.[7] While their synthesis was traditionally challenging, recent advances using photoredox catalysis have made them more accessible.[6]
-
Verdict: This is not a simple drop-in replacement but a strategic design choice for drug candidates intended for chronic use or where aniline-related toxicity is a known risk. It represents a proactive approach to designing safer medicines from the ground up.
Chapter 4: Experimental Data & Protocols
Data Summary: Comparative Performance in Suzuki-Miyaura Coupling
The following data, adapted from studies on micellar Suzuki-Miyaura cross-coupling, illustrates the high efficiency achievable with halogenated anilines as alternatives.[1][15] The reaction couples various bromoanilines with 2-thienylboronic acid.
| Aniline Derivative | Product | Reaction Time (min) | Yield (%) |
| 2-Bromoaniline | 2-(Thiophen-2-yl)aniline | 15 | 86[1] |
| 3-Bromoaniline | 3-(Thiophen-2-yl)aniline | 15 | 64[1] |
| 3-Bromoaniline | 3-(Thiophen-2-yl)aniline | 60 | 96[1] |
| 4-Bromoaniline | 4-(Thiophen-2-yl)aniline | 15 | 91[1] |
This data clearly shows that 4-bromoaniline provides a high yield in a very short reaction time, underscoring its utility as an effective cross-coupling partner.[1]
Experimental Protocol 1: Micellar Suzuki-Miyaura Cross-Coupling
This protocol demonstrates a green, efficient method for C-C bond formation using a halogenated aniline alternative in water.[1][15]
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling.
Methodology:
-
Preparation: To a 25 mL round-bottom flask, add 4-bromoaniline (1.0 mmol, 172 mg), 2-thienylboronic acid (1.2 mmol, 154 mg), potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg), and the palladium catalyst Pd(dtbpf)Cl₂ (0.01 mmol, 6.5 mg).
-
Solvent Addition: Add 5 mL of a 2 wt% aqueous solution of Kolliphor EL.[15]
-
Reaction: Stir the mixture vigorously at 60 °C. The reaction is typically open to the air.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 15-60 minutes).[1]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Extract the product with ethyl acetate (3 x 15 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure 4-(thiophen-2-yl)aniline.
Experimental Protocol 2: Buchwald-Hartwig Amination
This protocol details the use of an aniline derivative as a nucleophile to form a C-N bond, a common transformation in drug synthesis. Here, we couple 4-(methylsulfonyl)aniline with an aryl bromide.
Methodology:
-
Inert Atmosphere: In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl bromide (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), a suitable phosphine ligand such as XPhos (0.04 mmol, 19 mg), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg).[14]
-
Reagent Addition: Add 4-(methylsulfonyl)aniline (1.2 mmol, 205 mg) followed by 5 mL of an anhydrous solvent like toluene or dioxane.[14][16]
-
Reaction: Seal the flask and stir the reaction mixture vigorously at a temperature ranging from 80-110 °C for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with a saturated aqueous sodium bicarbonate solution and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a highly effective and valuable building block, but the demands of modern drug discovery require a nuanced and flexible approach to chemical synthesis. The "best" alternative is fundamentally context-dependent, hinging on the specific synthetic challenge and the ultimate biological goal.
-
For direct replacement with altered reactivity, 4-(methylsulfonyl)aniline and its counterparts with different electron-withdrawing groups are ideal.
-
When the synthetic strategy calls for the aniline moiety to act as an electrophilic handle, halogenated anilines are the reagents of choice, enabling powerful cross-coupling reactions.
-
Crucially, when addressing the intrinsic metabolic liabilities of the aniline core, forward-thinking approaches using metabolically robust bioisosteres like 1-aminonorbornanes offer a pathway to inherently safer medicines.
By understanding the causality behind each reagent's function and performance, researchers can move beyond simple substitution and make strategic choices that accelerate the discovery and development of next-generation therapeutics.
References
- Plasmon-Driven Oxidative Coupling of Aniline-Derivative Adsorbates. ACS Publications.
- Reagent- and Metal-Free Anodic C−C Cross-Coupling of Aniline Derivatives. ResearchGate.
- This compound | CAS 1263378-01-3. American Elements.
- N-methylaniline - Sdfine. Sdfine.
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI.
- This compound | CAS 1263378-01-3. American Elements.
- Synthesis of 4-(methylsulfonyl)aniline (6). ResearchGate.
- 4-(Methylsulfonyl)aniline hydrochloride | C7H10ClNO2S | CID 2735180. PubChem.
- Exploring the Properties and Applications of Aniline and N-Methylaniline. Yufeng.
- 4-(methylsulfonyl)aniline - 5470-49-5. ChemSrc.
- Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. ResearchGate.
- Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. MDPI.
- Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride. Google Patents. Available from: https://patents.google.
- Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI.
- Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PubMed Central.
- New drug 'building block' won't damage your liver. Futurity.org.
- Preparation method of N-methyl formyl aniline. Google Patents.
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A Cost-Benefit Analysis of N-Methyl-4-(methylsulfonyl)aniline Hydrochloride in PROTAC Synthesis: A Guide for Researchers
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The composition and structure of this linker are not merely a matter of spatial convenience; they profoundly influence the efficacy, selectivity, and physicochemical properties of the final PROTAC.
This guide provides a detailed cost-benefit analysis of utilizing N-Methyl-4-(methylsulfonyl)aniline hydrochloride, a specialized building block, in the synthesis of PROTAC linkers. We will objectively compare its performance with alternative aniline-based building blocks, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The Strategic Importance of the Aniline Moiety in PROTAC Linkers
The aniline scaffold serves as a versatile and synthetically tractable component in PROTAC linkers. Its aromatic nature can impart a degree of rigidity, which is often beneficial for pre-organizing the PROTAC into a conformation conducive to the formation of a stable and productive ternary complex between the target protein and the E3 ligase. Furthermore, the amino group provides a convenient handle for conjugation to other linker components or the E3 ligase ligand through robust amide bond formation or other coupling chemistries. The substituents on the aniline ring can be strategically chosen to modulate the linker's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
This compound: A Profile
This compound is a functionalized aniline derivative that offers distinct features for PROTAC linker design. The N-methyl group can enhance metabolic stability by preventing N-dealkylation, a common metabolic pathway for secondary amines. The electron-withdrawing methylsulfonyl group at the para position significantly influences the electronic properties of the aniline ring, which can impact its reactivity and the overall properties of the resulting PROTAC.
Comparative Analysis: this compound vs. Alternatives
To provide a comprehensive analysis, we will compare this compound with three representative alternative aniline-based linker building blocks:
-
4-Aminobenzyl alcohol: A simple, commercially available building block offering a benzylic alcohol for further functionalization.
-
4-((4-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride: A more complex building block incorporating a rigid piperidine ring and a nitrile group, which can serve as a synthetic handle or a polar moiety.
-
Aniline-piperazine-C3-NH-Boc: A building block containing a piperazine ring, known to enhance solubility and provide a rigid spacer.
Data Presentation: Performance and Cost Comparison
| Building Block | Key Features | Typical Synthetic Utility | Reported Yields (Amide Coupling) | Estimated Cost (per gram) | Resulting PROTAC Performance (Illustrative DC50) |
| This compound | N-methylation for metabolic stability; Electron-withdrawing sulfone group | Introduction of a rigid, polar aniline moiety | Moderate to Good (60-85%) | High | Potent (low nM range) |
| 4-Aminobenzyl alcohol | Simple, versatile benzylic alcohol for diverse functionalization | Flexible linker extension; Ether or ester linkages | Good to Excellent (75-95%) | Low | Variable (nM to µM range) |
| 4-((4-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride | Rigid piperidine scaffold; Nitrile for polarity or further chemistry | Introduction of rigidity and polarity | Good (70-90%) | Moderate | Potent (low to mid nM range) |
| Aniline-piperazine-C3-NH-Boc | Rigid piperazine for solubility and rigidity; Boc-protected amine for selective deprotection | Controlled, multi-step linker synthesis | Good (70-90%) | High | Potent (low nM range) |
Note: Yields and DC50 values are illustrative and can vary significantly depending on the specific substrates, reaction conditions, and target protein/E3 ligase pair. Cost estimates are based on currently available market data and are subject to change.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with Aniline Derivatives in PROTAC Synthesis
This protocol describes a standard method for coupling a carboxylic acid-functionalized linker component with an aniline-based building block.
Materials:
-
Carboxylic acid-functionalized linker component (1.0 eq)
-
Aniline derivative (e.g., this compound, 1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the carboxylic acid-functionalized linker component in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the aniline derivative in anhydrous DMF. If using a hydrochloride salt, add an additional equivalent of DIPEA to neutralize the acid.
-
Slowly add the aniline solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide-coupled product.
Causality Behind Experimental Choices:
-
HATU is chosen as the coupling agent due to its high efficiency and low rate of racemization for chiral carboxylic acids.
-
DIPEA is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt of HATU and any acid present in the reaction, driving the reaction forward.
-
Anhydrous solvents are critical to prevent the hydrolysis of the activated ester intermediate, which would lead to lower yields.
-
Pre-activation of the carboxylic acid ensures efficient coupling with the often less nucleophilic aniline derivatives.
Visualization of Synthetic Workflow
Caption: A generalized workflow for the synthesis of a PROTAC linker intermediate via amide coupling.
Cost-Benefit Analysis and Recommendations
The choice of an aniline-based linker building block is a critical decision that balances cost, synthetic feasibility, and the desired properties of the final PROTAC.
-
This compound represents a high-cost, high-value option. Its primary benefit lies in the potential for enhanced metabolic stability conferred by the N-methyl group. The electron-withdrawing sulfone may also modulate the linker's polarity and conformational preferences. This building block is recommended for lead optimization studies where metabolic stability is a known concern and the higher cost can be justified by the potential for improved pharmacokinetic properties.
-
4-Aminobenzyl alcohol is a low-cost, versatile starting point. Its synthetic simplicity and the ability to introduce a variety of functionalities through the benzylic alcohol make it an excellent choice for initial library synthesis and structure-activity relationship (SAR) studies. However, the resulting linkers may be more flexible and susceptible to metabolism.
-
4-((4-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride offers a balance of moderate cost and desirable structural features. The rigid piperidine ring can be advantageous for pre-organizing the PROTAC, potentially leading to higher degradation potency. The nitrile group adds polarity and can be a site for further chemical modification. This is a good option for generating PROTACs with improved rigidity and drug-like properties.
-
Aniline-piperazine-C3-NH-Boc is another high-cost building block that provides a rigid and hydrophilic piperazine moiety. The Boc-protected amine allows for controlled, directional synthesis. This is a valuable tool for constructing well-defined, rigid linkers where solubility is a key consideration.
Caption: A visual representation of the cost-benefit trade-offs for different aniline-based linker building blocks.
Conclusion
The selection of an aniline-based building block for PROTAC synthesis is a strategic decision that should be guided by the specific goals of the research phase. For initial exploratory work and SAR studies, cost-effective and versatile options like 4-aminobenzyl alcohol are highly valuable. As a project progresses to lead optimization, more sophisticated and higher-cost building blocks such as this compound, 4-((4-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride, and aniline-piperazine derivatives become justifiable investments to enhance metabolic stability, rigidity, and overall drug-like properties. A thorough understanding of the cost-benefit trade-offs presented in this guide will enable researchers to design and synthesize more effective protein degraders with a higher probability of clinical success.
References
- Sigma-Aldrich. Product Page for this compound. (URL: Accessible through major chemical supplier websites)
- MedChemExpress. Product Page for Aniline-piperazine-C3-NH-Boc. (URL: Accessible through MedChemExpress website)
- Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(4), 273-312. (URL: [Link])
- BenchChem. A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. (URL: Accessible through BenchChem website)
- Sigma-Aldrich. Product Page for 4-(Aminomethyl)benzonitrile hydrochloride. (URL: Accessible through Sigma-Aldrich website)
The Art of Reproducibility: A Comparative Guide to N-Methyl-4-(methylsulfonyl)aniline Hydrochloride in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation (TPD), the synthesis of robust and effective Proteolysis Targeting Chimeras (PROTACs) is paramount. The reproducibility of these complex synthetic endeavors underpins the reliability of subsequent biological data and the overall success of a drug discovery campaign. This guide provides an in-depth technical comparison of N-Methyl-4-(methylsulfonyl)aniline hydrochloride, a key building block in PROTAC linker synthesis, with its alternatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure the highest degree of scientific integrity and reproducibility.
The Critical Role of the Linker in PROTAC Efficacy
PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1] The linker is not merely a passive spacer; it plays a crucial role in dictating the PROTAC's efficacy by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as modulating physicochemical properties like solubility and cell permeability.[2][3] The empirical nature of PROTAC design often necessitates the synthesis and evaluation of extensive libraries with diverse linkers to identify optimal candidates.[4]
The inclusion of a sulfonylaniline moiety, such as that provided by this compound, can impart specific and desirable characteristics to the linker, including rigidity and potential for hydrogen bonding interactions, which can influence the conformational dynamics of the PROTAC.
This compound: A Performance Profile
This compound serves as a versatile building block for introducing a rigid, sulfonamide-containing aromatic group into a PROTAC linker. Its primary amine provides a convenient handle for conjugation, typically through amide bond formation.
Key Attributes:
-
Rigidity: The phenyl sulfone group introduces a degree of rigidity to the linker, which can be advantageous in pre-organizing the PROTAC into a bioactive conformation for optimal ternary complex formation.[5]
-
Hydrogen Bonding Potential: The sulfonyl group can act as a hydrogen bond acceptor, potentially influencing intramolecular interactions that affect the PROTAC's 3D conformation and cell permeability.[6]
-
Synthetic Tractability: As a hydrochloride salt, the compound is typically a stable, crystalline solid, facilitating accurate weighing and handling in synthetic protocols. The free amine can be readily liberated for reaction.
Comparative Analysis: Alternatives in PROTAC Linker Synthesis
The choice of a linker building block is a critical decision in PROTAC design. Below is a comparison of this compound with other commonly used amine-containing building blocks for linker synthesis.
| Building Block | Key Structural Feature | Primary Advantages | Considerations for Reproducibility |
| This compound | Phenyl sulfone | Introduces rigidity; potential for H-bonding. | Consistent salt form and purity are crucial for stoichiometric accuracy. |
| Simple Alkyl Diamines (e.g., 1,4-diaminobutane) | Flexible alkyl chain | High flexibility; readily available and cost-effective. | Can lead to a heterogeneous mixture of conformers; may require more extensive conformational analysis. |
| PEG Diamines (e.g., H2N-PEGn-NH2) | Polyethylene glycol chain | Enhances aqueous solubility and cell permeability.[7] | Purity of PEG reagents can be variable (polydispersity); requires well-characterized starting materials. |
| Piperazine and derivatives | Saturated heterocycle | Introduces a rigid, non-planar scaffold; can improve pharmacokinetic properties.[4] | Stereochemistry and substitution patterns can significantly impact performance; requires careful selection. |
| Propargylamine | Terminal alkyne | Enables "click chemistry" for modular and high-yield PROTAC assembly.[5] | Requires an azide-functionalized counterpart; copper catalyst purity can affect reaction efficiency. |
Experimental Protocols for Reproducible PROTAC Synthesis
Ensuring the reproducibility of PROTAC synthesis requires meticulous attention to detail in the experimental protocol. Below are representative, detailed procedures for the incorporation of this compound into a PROTAC linker and the subsequent conjugation to a POI ligand.
Protocol 1: Liberation of the Free Amine and Amide Coupling to a Linker Intermediate
This protocol describes the initial step of incorporating N-Methyl-4-(methylsulfonyl)aniline into a growing linker chain.
Materials:
-
This compound
-
Linker intermediate with a terminal carboxylic acid (e.g., Boc-amino-PEG3-acid)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Free Amine Liberation:
-
Dissolve this compound (1.0 eq) in a minimal amount of water.
-
Add saturated aqueous sodium bicarbonate solution dropwise while stirring until the pH is ~8-9.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free amine.
-
-
Amide Coupling:
-
In a separate flask, dissolve the linker intermediate with a terminal carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the liberated N-Methyl-4-(methylsulfonyl)aniline (1.0 eq) and DIPEA (3.0 eq) in anhydrous DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by silica gel column chromatography.
-
Causality Behind Experimental Choices:
-
Free Amine Liberation: The hydrochloride salt must be neutralized to the free amine to ensure its nucleophilicity for the subsequent amide coupling reaction. Using a mild base like sodium bicarbonate prevents potential side reactions.
-
HATU as a Coupling Reagent: HATU is a highly efficient and widely used coupling reagent that minimizes racemization and side reactions, leading to higher yields and purer products, which is critical for reproducibility.
-
Anhydrous Conditions: The use of anhydrous DMF is essential as water can hydrolyze the activated carboxylic acid and reduce the reaction efficiency.
Protocol 2: Solid-Phase Synthesis of a PROTAC Library
Solid-phase synthesis offers a streamlined and high-throughput approach to generating PROTAC libraries, which can enhance reproducibility by automating repetitive steps.[8][9][10]
Materials:
-
Fmoc-protected Rink Amide resin
-
Fmoc-protected amino acids (for linker elongation)
-
POI ligand with a carboxylic acid handle
-
N-Methyl-4-(methylsulfonyl)aniline
-
DIC (N,N'-Diisopropylcarbodiimide)
-
OxymaPure
-
20% Piperidine in DMF
-
TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
DCM (Dichloromethane)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
Resin Swelling and Fmoc Deprotection: Swell the Rink Amide resin in DMF. Treat with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Linker Elongation: Couple Fmoc-protected amino acids sequentially using DIC/OxymaPure in DMF. Monitor each coupling and deprotection step for completion.
-
Incorporation of N-Methyl-4-(methylsulfonyl)aniline: After the final Fmoc deprotection, couple N-Methyl-4-(methylsulfonyl)aniline (pre-activated if necessary, or directly if the linker has a suitable functional group) to the resin-bound linker.
-
POI Ligand Coupling: Couple the POI ligand with a carboxylic acid handle to the free amine of the resin-bound linker using HATU/DIPEA in DMF.
-
Cleavage and Purification: Wash the resin thoroughly with DMF and DCM. Treat the resin with the TFA cleavage cocktail to cleave the PROTAC from the solid support. Precipitate the crude PROTAC in cold diethyl ether, centrifuge, and purify by preparative HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR.
Trustworthiness Through Self-Validating Systems:
Each step in the solid-phase synthesis protocol includes checks for reaction completion (e.g., Kaiser test for primary amines), ensuring that the subsequent step is only initiated upon successful completion of the previous one. This built-in validation is key to reproducible synthesis of the desired PROTAC.
Visualizing Experimental Workflows
To further clarify the experimental processes and logical relationships, the following diagrams are provided.
Caption: Solution-Phase PROTAC Synthesis Workflow.
Caption: Solid-Phase PROTAC Synthesis Workflow.
Conclusion
The reproducibility of experiments utilizing this compound in PROTAC synthesis is fundamentally linked to the purity of the starting material, the choice of robust and well-characterized synthetic methodologies, and meticulous execution of the protocols. While it offers advantages in terms of introducing rigidity, alternatives such as flexible alkyl or PEG linkers, and other cyclic scaffolds may be more suitable depending on the specific target and desired properties of the final PROTAC. The provided protocols and comparative data serve as a guide for researchers to make informed decisions, troubleshoot potential issues, and ultimately enhance the reproducibility and success of their targeted protein degradation research.
References
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]
- Gong, Y., et al. (2023). Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML). Journal of Biological Chemistry, 299(3), 102982. [Link]
- Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 341-346. [Link]
- Shoda, T., et al. (2023). Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. Bioorganic & Medicinal Chemistry, 86, 117293. [Link]
- Imaide, S., et al. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. ChemistryOpen, 11(7), e202200131. [Link]
- Imaide, S., et al. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles.
- Zhao, L., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Signal Transduction and Targeted Therapy, 7(1), 359. [Link]
- Maple, H. J., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]
- Li, Y., et al. (2022). Solid-Phase Synthesis of Cereblon-Recruiting Selective Histone Deacetylase 6 Degraders (HDAC6 PROTACs) with Antileukemic Activity. Journal of Medicinal Chemistry, 65(24), 16346-16365. [Link]
- ResearchGate. (n.d.). Sulfonylaniline-containing drugs and their construction methods. [Link]
- Sun, X., et al. (2023). Application of PROTACs in Target Identification and Target Validation.
- Yufeng. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. [Link]
- ResearchGate. (2024).
- Dong, J., et al. (2022). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Molecular Biomedicine, 3(1), 22. [Link]
- Plesniak, M. P., et al. (2023). Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures. Journal of Medicinal Chemistry, 66(15), 10318-10331. [Link]
- Smith, B. E., et al. (2025). Methods to accelerate PROTAC drug discovery. Drug Discovery Today. [Link]
- Google Patents. (n.d.). Protac degraders of mllt1 and/or mllt3.
- Plesniak, M. P., et al. (2023).
- ResearchGate. (n.d.).
- Vazquez, D., et al. (2023). Modeling PROTAC Degradation Activity with Machine Learning. arXiv. [Link]
- Maple, H. J., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]
- Oncolines B.V. (2024). Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1. [Link]
- Zhang, X., et al. (2025). Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex. European Journal of Medicinal Chemistry, 263, 115951. [Link]
- ResearchGate. (n.d.). Comparisons of PROTACs with other therapeutic modalities. [Link]
- Shornikov, A. V., & Tarasov, A. V. (2020). Novel approaches for the rational design of PROTAC linkers. Expert Opinion on Drug Discovery, 15(12), 1437-1448. [Link]
- Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 329-333. [Link]
- Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 686032. [Link]
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- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Methyl-4-(methylsulfonyl)aniline hydrochloride
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. Handling novel chemical entities like N-Methyl-4-(methylsulfonyl)aniline hydrochloride requires not just procedural knowledge, but a deep understanding of the principles behind safe handling and disposal. This guide provides a comprehensive, field-tested framework for managing this compound's waste stream, ensuring the protection of laboratory personnel and the environment.
The core principle underpinning the disposal of this compound is its significant hazard profile. It is classified as toxic if swallowed, in contact with skin, or inhaled, and is very toxic to aquatic life with long-lasting effects.[1] Therefore, under no circumstances should this chemical or its containers be disposed of via standard laboratory trash or sanitary sewer systems.[1][2]
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the specific risks associated with this compound is critical for appreciating the stringency of its disposal protocol. The compound presents a dual threat: acute toxicity to personnel and severe, long-term danger to aquatic ecosystems.[1] Accidental release into waterways, even in small quantities, can cause significant environmental damage. In the laboratory, the primary risks are accidental ingestion, dermal contact, and inhalation of the fine, solid particles.[3]
This table summarizes the key hazard classifications that dictate our handling and disposal strategy.
| Hazard Classification | GHS Hazard Statement | Rationale for Disposal Protocol | Source(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301, H311, H331: Toxic if swallowed, in contact with skin or if inhaled. | All waste, including contaminated PPE and labware, must be handled as toxic. Direct contact must be avoided, and waste must be securely contained to prevent exposure. | [1] |
| Skin & Eye Irritation | H315, H319: Causes skin irritation. Causes serious eye irritation. | Mandates the use of specific gloves and eye protection. Contaminated gloves must be disposed of immediately as hazardous waste to prevent secondary contact. | [3][4] |
| Specific Target Organ Toxicity | H373: May cause damage to organs through prolonged or repeated exposure. | Reinforces the need to minimize all routes of exposure over time. Waste must be managed promptly and not allowed to accumulate in the workspace. | [1] |
| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects. | This is the most critical factor for environmental disposal. A strict "no-drain" policy is mandatory. All rinsate from cleaning contaminated glassware must be collected as hazardous waste. | [1] |
Mandatory Personal Protective Equipment (PPE) for Disposal Operations
When handling waste containing this compound, a robust PPE ensemble is your primary defense against exposure.
-
Hand Protection : Handle with chemical-resistant gloves (e.g., nitrile) that are inspected for integrity before each use. Employ proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[1][2]
-
Eye/Face Protection : Wear approved safety glasses with side shields and a face shield for maximum protection against splashes or airborne particles.[1][3]
-
Body Protection : A fully buttoned laboratory coat is required. For handling large quantities of waste or cleaning up spills, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection : All handling of the solid waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust.[2]
Standard Operating Procedure for Waste Disposal
This protocol outlines the step-by-step process for the safe segregation, containment, and disposal of all waste streams associated with this compound.
Phase 1: Waste Segregation and Collection
-
Establish a Designated Satellite Accumulation Area (SAA) : Within your laboratory, designate a specific area for collecting this hazardous waste, at or near the point of generation.[5]
-
Use a Dedicated Waste Container : Procure a clearly labeled, sealable, and chemically compatible container for solid waste. The container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound."[5]
-
Collect Unused Product : Any surplus or non-recyclable this compound must be transferred directly into the designated hazardous waste container.[1] Keep the original product container if possible.
-
Collect Contaminated Solids : All disposable items that have come into direct contact with the compound (e.g., weigh boats, contaminated gloves, pipette tips, absorbent paper) must be placed in the same solid hazardous waste container.[5]
Phase 2: Decontamination of Reusable Labware
-
Initial Rinse : Rinse all contaminated glassware (beakers, flasks, spatulas) three times with a suitable solvent in which the compound is soluble. This "triple rinse" should be performed in a chemical fume hood.
-
Collect All Rinsate : Crucially , all three rinses must be collected in a separate, sealed hazardous waste container labeled for "Halogenated" or "Non-Halogenated" solvent waste (depending on the solvent used), and also noting contamination with this compound. Do not discharge rinsate down the drain.[1][5]
-
Final Cleaning : Only after the triple rinse procedure can the glassware be washed using standard laboratory detergents.
Phase 3: Final Packaging and Disposal
-
Secure Containment : Ensure the lids on both the solid and liquid hazardous waste containers are tightly sealed, except when adding waste.[5]
-
Request Pickup : Once the container is full (no more than ¾ capacity) or when the experiment is complete, arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow Institutional Guidelines : Adhere to all local, state, and national regulations for hazardous waste disposal, which may include specific labeling or manifesting requirements.[3]
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is required to mitigate exposure and environmental release.
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.[1]
-
Don PPE : Before re-entering the area, don the full PPE ensemble described in Section 2, including respiratory protection.
-
Prevent Spread : Prevent the solid from becoming airborne. Cover the spill with a damp paper towel or use a wet-brushing technique.[1] Do not dry sweep.
-
Contain and Collect : Carefully collect the spilled material and any contaminated cleaning materials using spark-proof tools. Place everything into a sealed, labeled hazardous waste container.[1][2]
-
Decontaminate Area : Clean the spill area thoroughly with a detergent and water, collecting the cleaning solution as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS department according to institutional policy.
Visualized Disposal Workflow
This diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Disposal workflow for this compound.
References
- Safety Data Sheet. (2011, February 10). Thermo Fisher Scientific.
- 4-(Methylsulfonyl)aniline - Safety Data Sheet. (n.d.). AFG Bioscience LLC.
- Safety Data Sheet. (2010, November 26). Thermo Fisher Scientific.
- Strategies for the Safe Handling of Sulfonic Acid. (2022, September 13). Capital Resin Corporation.
- Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University.
- Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Aniline. (n.d.). U.S. Environmental Protection Agency (EPA).
- EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. (n.d.). U.S. Environmental Protection Agency (EPA).
- SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC). (2025, September 24). U.S. Environmental Protection Agency (EPA).
- ASHP Guidelines on Handling Hazardous Drugs. (n.d.). American Society of Health-System Pharmacists.
- Chemical Hazards and Toxic Substances - Standards. (n.d.). Occupational Safety and Health Administration (OSHA).
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Methyl-4-(methylsulfonyl)aniline hydrochloride
This guide provides essential safety and logistical information for the handling of N-Methyl-4-(methylsulfonyl)aniline hydrochloride (CAS No. 177662-76-9). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle and the implementation of robust safety protocols. This document moves beyond a simple checklist, offering a procedural and risk-based approach to personal protective equipment (PPE) selection and use, grounded in the specific hazards of this compound.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the causality behind PPE recommendations is critical for fostering a strong safety culture. This compound is a solid compound whose primary risks during routine laboratory handling stem from its toxicological profile.[1][2] The choice of PPE is a direct response to these identified hazards.
The compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] Key hazards include:
-
Harmful if swallowed (Acute toxicity, oral, Category 4).[1][2]
-
Causes skin irritation (Skin corrosion/irritation, Category 2).[1][2][3]
-
Causes serious eye irritation (Serious eye damage/eye irritation, Category 2).[1][2][3]
-
May cause respiratory irritation (Specific target organ toxicity — single exposure, Category 3).[1][2]
The physical form—a solid powder—dictates the most likely routes of exposure: inadvertent inhalation of dust and direct contact with the skin or eyes.[2] Therefore, our defense strategy must prioritize the prevention of dust generation and the creation of effective barriers for these entry points.
Hazard Summary Table
| Hazard Classification | GHS Category | Nature of Risk |
| Acute Toxicity, Oral | 4 | Harmful if ingested.[1] |
| Skin Irritation | 2 | Causes irritation upon skin contact.[1][3] |
| Eye Irritation | 2 | Causes serious irritation upon eye contact.[1][3] |
| Specific Target Organ Toxicity | 3 | May cause respiratory tract irritation if inhaled as dust.[1] |
Core Protective Measures: A Multi-Layered Defense
A comprehensive safety plan relies on a hierarchy of controls. Before selecting PPE, the primary engineering control must be in place.
Primary Engineering Control: The Chemical Fume Hood All weighing and handling of this compound powder must be performed inside a certified chemical fume hood.[4] This is the most critical step in minimizing respiratory exposure by containing dust at the source.
Tier 1: Standard Laboratory PPE (Mandatory for All Handling)
This foundational layer of PPE is required for any procedure involving this compound, regardless of quantity.
-
Eye and Face Protection : At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.[5] Given the serious eye irritation risk, standard safety glasses are insufficient. For procedures with a higher risk of splashing, such as during dissolution or transfer, a face shield should be worn over the goggles.[5][6]
-
Hand Protection : Chemical-resistant gloves are mandatory.[1][3][7] Disposable nitrile gloves provide excellent protection against incidental contact with solids and are suitable for this application.[6] Gloves must be inspected for tears or defects before each use.[7] Employ proper glove removal techniques to avoid contaminating your skin.[7]
-
Body Protection : A clean, properly fitting, long-sleeved laboratory coat must be worn and fully buttoned.[5] This protects the skin on your arms and torso from coming into contact with the chemical.[6]
-
Footwear : Closed-toe and closed-heel shoes are required at all times in the laboratory.[5][8] They should be constructed of a material that will not absorb chemicals.
Tier 2: Enhanced Respiratory Protection (Task-Specific)
While a fume hood is the primary control, certain situations may warrant additional respiratory protection. This is necessary when the risk of aerosolization is high or if engineering controls are temporarily compromised.
-
When to Use : Consider enhanced respiratory protection when weighing large quantities of the powder or during any operation that may generate significant dust.
-
What to Use : For protection against solid particulates, a NIOSH-approved air-purifying respirator with an N95 filter is the minimum requirement.[6] Use of a respirator requires prior medical evaluation, fit-testing, and training.[5]
Procedural Guidance: From Preparation to Disposal
A disciplined workflow is essential to ensure that PPE is used effectively and does not become a source of contamination.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the compound.
Step-by-Step Protocol: Donning and Doffing
Donning (Putting On) Sequence:
-
Lab Coat : Put on your lab coat and fasten all buttons.
-
Respirator (if required) : Perform a seal check to ensure proper fit.
-
Eye Protection : Put on your chemical splash goggles.
-
Gloves : Put on your nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence: This sequence is designed to minimize the spread of contamination.
-
Gloves : Remove gloves using a proper technique (glove-to-glove, then skin-to-skin) to avoid touching the outer contaminated surface. Dispose of them immediately in the designated waste container.
-
Lab Coat : Remove your lab coat by rolling it outwards, keeping the contaminated side contained. Hang it in its designated location or place it in the appropriate bin for laundering.
-
Eye Protection : Remove goggles by handling the strap, not the front.
-
Respirator (if required) : Remove the respirator without touching the front of the mask.
-
Hand Hygiene : Wash your hands thoroughly with soap and water.[7][9]
Operational and Disposal Plans
-
Handling : Always handle the solid with care to minimize dust formation. Use spatulas and weigh boats appropriate for the quantity being handled. Keep containers of the chemical tightly closed when not in use.[4][10]
-
Spill Response : In case of a spill, evacuate the immediate area if necessary. For a small spill, contain it with an inert absorbent material (e.g., sand or vermiculite), then collect it using spark-proof tools into a sealed container for disposal. Do not allow the material to enter drains.[7][10]
-
First Aid :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[10] Remove contaminated clothing.[1]
-
Eye Contact : Immediately rinse cautiously with water for several minutes.[10] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]
-
Ingestion : If swallowed, rinse mouth and immediately call a poison center or doctor.[1][10]
-
-
Disposal : All contaminated PPE (gloves, etc.) and chemical waste must be disposed of as hazardous waste.[1][7] Place materials in a clearly labeled, sealed container and follow all institutional, local, and national regulations for disposal.
References
- SAFETY D
- SAFETY D
- material safety d
- Safety D
- SAFETY D
- SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2011). Thermo Fisher Scientific.
- SAFETY D
- Personal Protective Equipment (PPE). CHEMM.
- Essential Chemical PPE. (2023). Trimaco.
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024). MSC.
- 5 Types of PPE for Hazardous Chemicals. (2022).
- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. trimaco.com [trimaco.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
